Ethyl 2-fluoroacetoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTFQLHOTAJQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282119 | |
| Record name | Ethyl 2-fluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522-41-4 | |
| Record name | Butanoic acid, 2-fluoro-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-fluoroacetoacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1522-41-4 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24563 | |
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| Record name | Ethyl 2-fluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-fluoro-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-fluoroacetoacetate: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a paramount approach for modulating physicochemical and biological properties. Ethyl 2-fluoroacetoacetate, a fluorinated β-keto ester, stands as a pivotal building block in this endeavor. Its unique structural features and reactivity profile offer a versatile platform for the synthesis of a diverse array of complex molecules, from life-saving pharmaceuticals to advanced materials.[1] This guide provides a comprehensive technical overview of this compound, delving into its fundamental chemical properties, structural nuances, synthesis, and key applications, with a focus on the practical insights required for laboratory and industrial settings.
I. Physicochemical and Structural Characteristics
This compound, also known by its IUPAC name ethyl 2-fluoro-3-oxobutanoate, is a colorless to pale yellow liquid with the molecular formula C₆H₉FO₃ and a molecular weight of 148.13 g/mol .[1][2] The introduction of a fluorine atom at the α-position of the β-keto ester framework profoundly influences its electronic properties and reactivity compared to its non-fluorinated analog, ethyl acetoacetate.
A. Core Molecular Structure and Tautomerism
A critical aspect of the chemistry of this compound is its existence as a dynamic equilibrium of keto and enol tautomers. This tautomerism is a fundamental concept in the reactivity of β-dicarbonyl compounds, and the presence of the α-fluoro substituent introduces a significant electronic perturbation.[3]
The equilibrium between the keto and enol forms is highly dependent on the solvent and temperature.[4][5] While the keto form is generally more stable in polar, protic solvents that can engage in hydrogen bonding with the carbonyl groups, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation, particularly in nonpolar solvents. The electron-withdrawing nature of the fluorine atom is expected to influence the acidity of the α-proton and, consequently, the position of the tautomeric equilibrium. For the closely related ethyl acetoacetate, the enol content is approximately 8% in the neat liquid at 33 °C, and this can shift significantly with changes in the solvent environment.[3]
Caption: Keto-enol tautomerism of a β-keto ester.
B. Key Physicochemical Properties
A thorough understanding of the physical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₉FO₃ | [1] |
| Molecular Weight | 148.13 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 183 °C (lit.) | [1][2] |
| Density | 1.181 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n²⁰/D) | 1.414 (lit.) | [1][2] |
| Flash Point | 194 °F (90 °C) | [1] |
| pKa (Predicted) | 9.25 ± 0.46 | [2] |
II. Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound is a critical aspect of its utility, and several methods have been developed, primarily involving the introduction of fluorine at the α-position of a β-keto ester precursor.
A. Electrophilic Fluorination of Ethyl Acetoacetate
The most common and direct route to this compound is the electrophilic fluorination of ethyl acetoacetate.[2] This approach utilizes a source of "electrophilic fluorine" to react with the enol or enolate of ethyl acetoacetate.
Causality Behind Experimental Choices:
The choice of fluorinating agent is paramount for a successful and selective reaction. Historically, highly reactive and hazardous reagents like elemental fluorine (F₂) were used, necessitating specialized equipment and handling procedures. The development of modern N-F electrophilic fluorinating agents has revolutionized this field, offering safer and more selective alternatives.
-
Selectfluor® (F-TEDA-BF₄): This is a widely used, commercially available, and relatively safe electrophilic fluorinating agent. Its crystalline nature and stability make it easy to handle. The reaction mechanism involves the attack of the nucleophilic enol or enolate of ethyl acetoacetate on the electrophilic fluorine atom of Selectfluor®.
Sources
An In-depth Technical Guide to the Physical Properties of Ethyl 2-Fluoro-3-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoro-3-oxobutanoate, a fluorinated β-keto ester, is a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structural features, namely the presence of a fluorine atom at the α-position to a ketone and an ester, impart distinct reactivity and physical properties that are leveraged in the synthesis of complex molecules.[1] The incorporation of fluorine can significantly enhance the biological activity and metabolic stability of drug candidates.[1] This guide provides a comprehensive overview of the core physical properties of ethyl 2-fluoro-3-oxobutanoate, offering not just data, but also insights into the experimental methodologies for their determination, thereby ensuring a thorough understanding for researchers and drug development professionals.
Molecular and Chemical Identity
At its core, the identity of any chemical compound is defined by its structure and fundamental identifiers.
Chemical Structure:
Caption: 2D Chemical Structure of Ethyl 2-fluoro-3-oxobutanoate
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-fluoro-3-oxobutanoate | [2] |
| Synonyms | Ethyl 2-fluoroacetoacetate, 2-Fluoroacetoacetic Acid Ethyl Ester | [1][2] |
| CAS Number | 1522-41-4 | [2][3][4][5] |
| Molecular Formula | C6H9FO3 | [2][3][4] |
| Molecular Weight | 148.13 g/mol | [2][3] |
| InChI Key | SHTFQLHOTAJQRJ-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
The bulk physical properties of a compound are critical for its handling, purification, and use in reactions.
| Property | Value | Conditions | Source |
| Physical Form | Liquid | Ambient | [3] |
| Boiling Point | 183 °C | 760 mmHg | [3][4][5] |
| Density | 1.181 g/mL | 25 °C | [1][4][5] |
| Refractive Index (n20/D) | 1.414 | 20 °C | [1][4][5] |
| Flash Point | 90 °C (194 °F) | Closed Cup | [1][3][5] |
| Vapor Pressure | 1.5 mmHg | 25 °C | [1][5] |
Causality and Experimental Determination
The observed physical properties are a direct consequence of the molecule's structure and intermolecular forces. The presence of the polar carbonyl groups and the fluorine atom leads to dipole-dipole interactions, resulting in a relatively high boiling point for a molecule of its size.
Experimental Protocol: Determination of Boiling Point
The boiling point is a fundamental property determined using distillation.
-
Apparatus Setup: A standard simple distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer placed correctly at the vapor outlet, and a receiving flask.
-
Sample Preparation: The round-bottom flask is charged with a sample of ethyl 2-fluoro-3-oxobutanoate and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Observation: The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed. This temperature, at a constant atmospheric pressure, is the boiling point.
-
Pressure Correction: If the atmospheric pressure deviates from 760 mmHg, a nomograph is used to correct the observed boiling point.
Experimental Protocol: Measurement of Density
Density is typically measured using a pycnometer.
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed.
-
Sample Filling: The pycnometer is filled with ethyl 2-fluoro-3-oxobutanoate, ensuring no air bubbles are trapped.
-
Thermostatting: The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) until thermal equilibrium is reached.
-
Weighing: The pycnometer is removed, dried, and weighed.
-
Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Spectroscopic Data
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Spectral data is available, indicating the presence of unique carbon environments within the molecule.[2]
-
-
Infrared (IR) Spectroscopy:
-
Vapor phase IR spectra are available, which would show characteristic peaks for the C=O (ester and ketone) and C-F bonds.[2]
-
-
Mass Spectrometry (MS):
-
GC-MS: Data from Gas Chromatography-Mass Spectrometry is available, providing information on the molecule's mass-to-charge ratio and fragmentation pattern.[2]
-
Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Analysis of Ethyl 2-fluoro-3-oxobutanoate
Safety and Handling
Understanding the safety profile is paramount for handling any chemical substance.
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: [3]
-
Store at 4°C in a well-ventilated place. Keep container tightly closed.
Role in Synthesis
Ethyl 2-fluoro-3-oxobutanoate is a versatile intermediate. Its utility stems from the multiple reactive sites that can be selectively addressed.
Sources
Part 1: Ethyl 2-fluoroacetoacetate (CAS 1522-41-4)
An In-Depth Technical Guide to Key Pharmaceutical Intermediates: Addressing CAS 1522-41-4 and the Arylpiperazine Core in Drug Discovery
A Note on the Topic: This technical guide addresses the molecular weight and formula for the compound registered under CAS number 1522-41-4. However, the detailed requirements of the prompt, focusing on a core scaffold for researchers in drug development with applications in neuroscience, strongly suggest a focus on the arylpiperazine class of compounds, particularly derivatives of 1-(2-methoxyphenyl)piperazine. This guide will therefore first provide the specific data requested for CAS 1522-41-4 and then proceed with an in-depth exploration of the 1-(2-methoxyphenyl)piperazine core, which aligns with the advanced scientific context of the user's request.
The compound assigned CAS number 1522-41-4 is Ethyl 2-fluoroacetoacetate . It is a fluorinated β-keto ester utilized as a versatile building block in organic synthesis.
Molecular Formula and Weight
-
Molecular Formula: C₆H₉FO₃
-
Molecular Weight: 148.13 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Alternate Names | 2-Fluoro-3-oxobutanoic acid ethyl ester, Ethyl 2-fluoro-3-oxobutanoate |
| Appearance | Transparent, colorless liquid |
| Boiling Point | 183 °C |
| Flash Point | 90 °C (194 °F) |
| Density | 1.181 g/mL at 25°C |
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical, materials science, and agrochemical industries. The presence of the fluorine atom can significantly enhance the biological activity and metabolic stability of the final products. Its applications include the development of novel therapeutic agents, the creation of advanced pesticides with improved efficacy, and the incorporation into polymers to enhance chemical resistance and durability.
Part 2: The 1-(2-Methoxyphenyl)piperazine Scaffold: A Privileged Core in CNS Drug Discovery
The arylpiperazine moiety, and specifically the 1-(2-methoxyphenyl)piperazine core, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its versatile structure that allows for modifications to achieve desired potency, selectivity, and pharmacokinetic properties for a wide range of biological targets, particularly G protein-coupled receptors (GPCRs) in the central nervous system (CNS). This section provides an in-depth guide for researchers and drug development professionals on this critical chemical entity.
Core Compound: 1-(2-Methoxyphenyl)piperazine
-
CAS Number: 35386-24-4
-
Molecular Formula: C₁₁H₁₆N₂O
-
Molecular Weight: 192.26 g/mol
Physicochemical and Structural Data
The properties of the 1-(2-methoxyphenyl)piperazine core are fundamental to its role in drug design.
| Property | Value |
| Synonyms | o-Methoxyphenylpiperazine, N-(2-Methoxyphenyl)piperazine |
| Appearance | Off-white solid or liquid |
| Melting Point | 35-40 °C |
| Boiling Point | 130-133 °C at 0.1 mmHg |
| Density | 1.095 g/mL at 25 °C |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. Insoluble in water. |
Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride
1-(2-Methoxyphenyl)piperazine is often synthesized and used as its hydrochloride salt to improve handling and solubility. There are several synthetic routes, with a common one involving the cyclization of o-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.
This protocol outlines a general procedure for the synthesis of 1-(2-methoxyphenyl)piperazine hydrochloride from o-methoxyaniline.
Step 1: Preparation of Bis(2-chloroethyl)amine Hydrochloride
-
In a suitable reaction vessel, diethanolamine is reacted with sulfuryl chloride in chloroform.
-
The reaction is typically performed at 25-30°C with controlled addition.
-
The resulting product, bis(2-chloroethyl)amine hydrochloride, is isolated as a white crystalline solid.
Step 2: Condensation and Cyclization
-
A mixture of o-methoxyaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1 equivalent), and a suitable base such as potassium carbonate is heated in a high-boiling solvent like diethyleneglycol monomethyl ether or n-butanol.
-
The reaction is typically carried out at elevated temperatures (e.g., 150°C) for several hours (e.g., 12 hours).
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
Step 3: Isolation and Purification of the Hydrochloride Salt
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is precipitated by the addition of a solvent in which it is insoluble, such as diethyl ether, to a solution of the crude product in a minimal amount of a solvent like methanol.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried to yield 1-(2-methoxyphenyl)piperazine hydrochloride.
Caption: General workflow for the synthesis of 1-(2-methoxyphenyl)piperazine HCl.
Role in Drug Development: A Scaffold for CNS-Active Agents
The 1-(2-methoxyphenyl)piperazine scaffold is a cornerstone in the development of drugs targeting CNS disorders, including schizophrenia, depression, and anxiety. Its derivatives are known to interact with various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D₂) receptors.
Arylpiperazine derivatives exhibit a wide range of pharmacological activities, often acting as antagonists or partial agonists at 5-HT₁ₐ and 5-HT₂ₐ receptors, and as antagonists at D₂ receptors. This "multi-target" profile is a key feature of many atypical antipsychotic drugs.
-
5-HT₁ₐ Receptor Antagonism: 1-(2-Methoxyphenyl)piperazine is a known antagonist of the 5-HT₁ₐ receptor. For example, the well-characterized antagonist NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) is built upon this core. Antagonism at postsynaptic 5-HT₁ₐ receptors can modulate downstream signaling pathways, influencing neuronal excitability.
-
Interaction with D₂ Receptors: The clinical efficacy of many antipsychotic drugs is linked to their ability to block D₂ dopamine receptors. The arylpiperazine moiety is a key pharmacophore for achieving high affinity for D₂ receptors.
-
Modulation of 5-HT₂ₐ Receptors: Interaction with 5-HT₂ₐ receptors is another hallmark of atypical antipsychotics, and derivatives of 1-(2-methoxyphenyl)piperazine can be designed to have specific affinities for this receptor subtype.
The interplay between these receptor interactions is crucial for the therapeutic effects and side-effect profiles of drugs derived from this scaffold.
Caption: Multi-target receptor interactions of arylpiperazine derivatives.
Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity
To characterize the binding affinity of novel derivatives of 1-(2-methoxyphenyl)piperazine for the 5-HT₁ₐ receptor, a competitive radioligand binding assay is a standard method.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT₁ₐ receptor.
Materials:
-
Membrane preparation from cells expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT₁ₐ agonist).
-
Non-specific binding control: 5-HT (Serotonin) or another suitable high-affinity ligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Test compound (novel arylpiperazine derivative) at various concentrations.
-
96-well plates, filter mats (e.g., GF/C), and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, and the membrane preparation.
-
Radioligand Addition: Add a fixed concentration of [³H]8-OH-DPAT to each well. For determining non-specific binding, add a high concentration of unlabeled 5-HT.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
References
- Exploring this compound: Properties and Applic
- 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem.
- 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed.
- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]
- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed.
A Guide to the Spectroscopic Characterization of Ethyl 2-Fluoroacetoacetate
This document serves as an in-depth technical guide to the spectroscopic characterization of ethyl 2-fluoroacetoacetate (CAS 1522-41-4). As a key fluorinated building block in the synthesis of pharmaceuticals and advanced materials, a thorough understanding of its structural features is paramount for researchers, scientists, and drug development professionals.[1] This guide moves beyond a simple data sheet, offering insights into the causality behind spectroscopic behavior, interpretation strategies, and robust analytical protocols.
This compound, with the molecular formula C₆H₉FO₃ and a molecular weight of 148.13 g/mol , is an α-fluorinated β-keto ester.[2] Its structure presents a unique analytical challenge and opportunity due to the presence of multiple functional groups and the phenomenon of keto-enol tautomerism, which is fundamental to the chemistry of β-keto esters.[3][4] This guide will provide a detailed framework for analyzing this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
While this compound is commercially available, comprehensive, peer-reviewed spectral assignments are not widely published. Therefore, this guide will focus on providing a robust predictive framework for its spectroscopic data, grounded in established first principles and analysis of analogous structures. This approach empowers the researcher to confidently acquire and interpret their own data.
The Central Role of Keto-Enol Tautomerism
A critical aspect influencing all spectroscopic data for this compound is its existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form. The position of this equilibrium is sensitive to factors like solvent polarity and temperature.[4] Understanding this equilibrium is the first step to a correct spectral interpretation.
Caption: Keto-enol equilibrium of this compound.
The presence of both forms in solution means that spectroscopic techniques will often detect a mixture of signals corresponding to both the keto and enol tautomers. The ratio of these signals provides quantitative information about the position of the equilibrium under the given analytical conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing detailed information on the ¹H, ¹³C, and ¹⁹F atomic environments.
Experimental Protocol: NMR Analysis
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR chemical shifts (δ = 0.00 ppm).[4] For ¹⁹F NMR, an external standard like CFCl₃ or a secondary standard can be used.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.[4]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra using standard pulse sequences. Further 2D experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be performed to confirm assignments.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be a composite of signals from both the keto and enol forms. The integration of corresponding peaks will reflect the tautomeric ratio.
| Assignment (Keto Form) | Predicted δ (ppm) | Predicted Multiplicity | Coupling (J) | Notes |
| CH₃ (acetyl) | ~2.3 | Doublet | ³JH-F ≈ 2-3 Hz | Singlet in non-fluorinated analog, but will show small coupling to fluorine. |
| CHF | ~5.2 | Doublet of Quartets | ¹JH-F ≈ 47-50 Hz; ³JH-H ≈ 7 Hz | The large doublet splitting is characteristic of a geminal H-F coupling. The quartet arises from coupling to the O-CH₂ protons. |
| O-CH₂ | ~4.3 | Quartet | ³JH-H ≈ 7 Hz | Standard ethoxy group signal. |
| O-CH₂-CH₃ | ~1.3 | Triplet | ³JH-H ≈ 7 Hz | Standard ethoxy group signal. |
| Assignment (Enol Form) | Predicted δ (ppm) | Predicted Multiplicity | Coupling (J) | Notes |
| CH₃ (vinyl) | ~2.1 | Singlet | - | Less deshielded than the acetyl methyl of the keto form. |
| O-CH₂ | ~4.2 | Quartet | ³JH-H ≈ 7 Hz | Slightly different chemical shift compared to the keto form. |
| O-CH₂-CH₃ | ~1.2 | Triplet | ³JH-H ≈ 7 Hz | Slightly different chemical shift compared to the keto form. |
| OH (enol) | ~12-13 | Broad Singlet | - | Characteristic downfield shift due to strong intramolecular hydrogen bonding. |
Predicted ¹³C NMR Spectrum
The ¹³C spectrum will also show two sets of signals. The carbon directly attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JC-F).
| Assignment (Keto Form) | Predicted δ (ppm) | Predicted Multiplicity (¹³C{¹H}) | Coupling (J) |
| C=O (ketone) | ~195 | Doublet | ²JC-F ≈ 20-30 Hz |
| C=O (ester) | ~165 | Doublet | ²JC-F ≈ 20-30 Hz |
| CHF | ~85 | Doublet | ¹JC-F ≈ 180-200 Hz |
| O-CH₂ | ~62 | Singlet | - |
| CH₃ (acetyl) | ~25 | Doublet | ²JC-F ≈ 5-10 Hz |
| O-CH₂-CH₃ | ~14 | Singlet | - |
| Assignment (Enol Form) | Predicted δ (ppm) | Predicted Multiplicity (¹³C{¹H}) | Coupling (J) |
| C=O (ester) | ~170 | Singlet | - |
| C-F (vinyl) | ~150 | Doublet | ¹JC-F ≈ 220-250 Hz |
| C-OH (vinyl) | ~95 | Doublet | ²JC-F ≈ 15-25 Hz |
| O-CH₂ | ~60 | Singlet | - |
| CH₃ (vinyl) | ~20 | Singlet | - |
| O-CH₂-CH₃ | ~14 | Singlet | - |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR provides a direct window into the fluorine environment. Two distinct signals are expected, one for each tautomer.
| Assignment | Predicted δ (ppm) vs CFCl₃ | Predicted Multiplicity (¹⁹F{¹H}) | Notes |
| Keto Form | ~ -190 to -210 | Singlet | The exact shift is highly dependent on the solvent and local electronic environment. |
| Enol Form | ~ -150 to -170 | Singlet | The fluorine in the enol form is on an sp² carbon, leading to a significant downfield shift compared to the sp³ carbon of the keto form. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in both tautomers.
Experimental Protocol: IR Analysis
-
Sample Preparation: As a liquid, the most straightforward method is to place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film (neat liquid).[4]
-
Background Collection: Acquire a background spectrum of the empty, clean salt plates to subtract atmospheric H₂O and CO₂ signals.
-
Sample Acquisition: Acquire the sample spectrum. Ensure the signal intensity is within the linear range of the detector (typically between 0.1 and 1.0 absorbance units).
Predicted IR Absorption Bands
The IR spectrum will be a superposition of the spectra of the keto and enol forms.
| Wavenumber (cm⁻¹) | Vibration | Tautomer | Notes |
| ~3400 (broad) | O-H stretch | Enol | A broad absorption indicative of the hydrogen-bonded enol hydroxyl group. Its presence is a definitive marker for the enol form. |
| ~2980 | C-H stretch (sp³) | Both | Aliphatic C-H stretches from the ethyl and acetyl groups. |
| ~1760 | C=O stretch (ester) | Keto | The electron-withdrawing effect of the α-fluorine atom increases the frequency from a typical ester carbonyl (~1740 cm⁻¹). |
| ~1735 | C=O stretch (ketone) | Keto | The primary ketone carbonyl absorption. |
| ~1660 | C=O stretch (ester, conjugated) | Enol | Conjugation with the C=C bond in the enol form lowers the ester carbonyl frequency. |
| ~1610 | C=C stretch | Enol | Characteristic stretching of the double bond in the enol ring system. |
| ~1100-1300 | C-F stretch | Both | A strong, characteristic absorption band for the carbon-fluorine bond. |
| ~1150-1250 | C-O stretch | Both | Strong absorptions associated with the ester linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and key fragment ions.
Predicted Fragmentation Pattern
The fragmentation of β-keto esters is well-understood and is dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[5]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Key Predicted Ions:
-
Molecular Ion (M⁺˙) at m/z = 148 : This corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.[6]
-
Fragment at m/z = 103 : Loss of the ethoxy radical (•OCH₂CH₃) via alpha-cleavage at the ester carbonyl.
-
Fragment at m/z = 105 : Loss of the acetyl radical (•CH₃CO) via alpha-cleavage at the ketone carbonyl.
-
Base Peak at m/z = 43 : The highly stable acetyl cation ([CH₃CO]⁺) is often the most abundant ion (the base peak) in the mass spectra of acetoacetate derivatives.
-
McLafferty Rearrangement Ion at m/z = 104 : This characteristic rearrangement for esters involves the transfer of a gamma-hydrogen and elimination of a neutral alkene (ethene), resulting in a radical cation.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted task that requires an appreciation for its underlying chemical principles, most notably keto-enol tautomerism. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural portrait can be achieved. This guide provides the predictive framework and validated protocols necessary for researchers to successfully acquire, interpret, and validate the spectroscopic data for this important fluorinated synthon, ensuring its correct identification and use in demanding research and development applications.
References
- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.
- Shanghai Fluorine Technology. Exploring this compound: Properties and Applications. Shanghai Fengxian Fengcheng Fluorine Chemical Factory.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- PubChem. Ethyl 2-fluoro-3-oxobutanoate. National Center for Biotechnology Information.
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- 3. 1522-41-4 | CAS DataBase [m.chemicalbook.com]
- 4. CAS 1522-41-4 | 2129-3-32 | MDL MFCD00215830 | Ethyl 2-fluoro-3-oxobutyrate | SynQuest Laboratories [synquestlabs.com]
- 5. Ethyl fluoroacetate(459-72-3) 13C NMR [m.chemicalbook.com]
- 6. Ethyl 2-fluoro-3-oxobutanoate | C6H9FO3 | CID 230078 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tautomerism in α-Fluoro-β-Keto Esters: A Guide to Equilibrium, Analysis, and Synthetic Utility
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a fluorine atom at the α-position of a β-keto ester creates a unique chemical entity with profound implications for its structure, reactivity, and utility in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive exploration of the keto-enol tautomerism exhibited by α-fluoro-β-keto esters. We will dissect the delicate balance of the tautomeric equilibrium, investigate the influential roles of solvents and molecular structure, and detail the analytical methodologies required for precise characterization. By explaining the causality behind experimental observations and protocols, this document serves as a technical resource for professionals leveraging these valuable fluorinated building blocks.
The Fundamental Equilibrium: Keto vs. Enol
Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[3][4] For α-fluoro-β-keto esters, this phenomenon is dominated by the equilibrium between the diketo form and the enol form. The presence of the highly electronegative fluorine atom at the α-carbon dramatically influences this balance, setting it apart from its non-fluorinated analogs.
The equilibrium is governed by several competing factors:
-
Inductive Effect of Fluorine: The strong electron-withdrawing nature of the fluorine atom increases the acidity of the adjacent α-proton, facilitating its removal and the formation of the enolate intermediate, a crucial step in the tautomerization process.
-
Intramolecular Hydrogen Bonding (IHB): The enol form is significantly stabilized by the formation of a six-membered pseudo-ring through a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen. This chelation is a primary driving force favoring the enol tautomer.[5]
-
The Role of Fluorine in Hydrogen Bonding: While C-F bonds are generally considered weak hydrogen bond acceptors, their potential involvement in stabilizing the enol form cannot be entirely dismissed and remains a topic of interest.[6][7][8] Theoretical and experimental studies continue to explore the subtle energetic contributions of potential O-H···F-C interactions.
Caption: Keto-Enol Tautomeric Equilibrium in α-Fluoro-β-Keto Esters.
Critical Factors Governing the Equilibrium Position
The ratio of keto to enol tautomers at equilibrium is not fixed; it is highly sensitive to the surrounding chemical environment and the specific substituents on the molecule. Understanding these influences is paramount for controlling reactivity and interpreting analytical data.
Solvent Effects
The choice of solvent has a pronounced effect on the tautomeric equilibrium, primarily due to differences in polarity and specific solute-solvent interactions.[9][10][11]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can stabilize the larger dipole moment of the keto tautomer. Consequently, increasing solvent polarity generally shifts the equilibrium in favor of the keto form.[5][11]
-
Non-Polar Solvents (e.g., Hexane, CCl₄): In these environments, the intramolecularly hydrogen-bonded enol form, which is less polar, is favored. The internal hydrogen bond effectively "shields" the polar groups from the non-polar solvent.[11]
-
Protic Solvents (e.g., Water, Methanol): Protic solvents can disrupt the intramolecular hydrogen bond of the enol by competing as hydrogen bond donors and acceptors. This disruption destabilizes the enol form, shifting the equilibrium towards the keto tautomer.
Data Presentation: Solvent Influence on Tautomeric Ratio
The following table summarizes typical keto:enol ratios for Ethyl 2-fluoro-3-oxobutanoate in various deuterated solvents, as determined by ¹H NMR spectroscopy.
| Solvent (Deuterated) | Dielectric Constant (ε) | % Keto Tautomer | % Enol Tautomer |
| Benzene-d₆ | 2.3 | ~15% | ~85% |
| Chloroform-d | 4.8 | ~25% | ~75% |
| Acetone-d₆ | 21 | ~50% | ~50% |
| Acetonitrile-d₃ | 37.5 | ~65% | ~35% |
| DMSO-d₆ | 47 | ~70% | ~30% |
Note: Values are illustrative and can vary with temperature and concentration.
Temperature and Substituent Effects
-
Temperature: Increasing the temperature generally provides thermal energy to overcome the stabilization energy of the intramolecular hydrogen bond in the enol form. This typically shifts the equilibrium toward the more disordered and often more polar diketo form.[9]
-
Substituents: The electronic nature of the R¹ (acyl) and R² (ester) groups can subtly alter the equilibrium. Electron-withdrawing groups can further acidify the α-proton, potentially influencing the rate of tautomerization and the relative stability of the tautomers.[12]
Analytical Characterization of Tautomers
Accurate quantification of the tautomeric ratio requires robust analytical techniques. NMR spectroscopy is the most powerful and widely used method for this purpose.[3][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides distinct signals for each tautomer, allowing for unambiguous identification and integration to determine their relative concentrations.[14]
-
¹H NMR: This is the primary technique used.
-
Enol Form: A characteristic sharp signal appears far downfield (typically 12-14 ppm) for the enolic hydroxyl proton, a result of deshielding from the intramolecular hydrogen bond. A signal for the α-F proton will also be present, split by the fluorine.
-
Keto Form: A distinct signal for the α-proton (a doublet due to coupling with the adjacent fluorine) is observed, typically in the 4.5-5.5 ppm range.
-
-
¹⁹F NMR: Provides complementary information. The chemical shift of the fluorine atom differs significantly between the keto and enol tautomers, allowing for another method of quantification.
-
¹³C NMR: The carbons involved in the tautomerism (C=O, C-O, and the α- and β-carbons) exhibit different chemical shifts in each form, which can be used for structural confirmation.
Caption: Workflow for Quantitative Tautomer Analysis via ¹H NMR.
Experimental Protocol: Determination of Tautomeric Ratio by ¹H NMR
Objective: To quantify the molar ratio of keto and enol tautomers of an α-fluoro-β-keto ester in a given solvent.
Materials:
-
α-Fluoro-β-keto ester sample
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR Spectrometer (≥400 MHz recommended)
Methodology:
-
Solution Preparation:
-
Accurately prepare a solution of the α-fluoro-β-keto ester in the chosen deuterated solvent at a known concentration (typically 10-20 mg/mL).
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
Allow the solution to equilibrate at a constant temperature for at least 30 minutes before analysis, as the rate of tautomerization can be slow.[5]
-
-
NMR Data Acquisition:
-
Transfer ~0.6 mL of the solution to a clean, dry NMR tube.
-
Place the sample in the NMR spectrometer and allow it to thermally equilibrate.
-
Acquire a standard ¹H NMR spectrum.
-
Critical Step for Quantification: Set an appropriate relaxation delay (d1) to ensure full relaxation of all protons. A d1 of 5 times the longest T₁ value is recommended. For practical purposes, a d1 of 15-30 seconds is often sufficient for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the distinct resonance for the α-proton of the keto form and the enolic -OH proton of the enol form.
-
Use the spectrometer's software to carefully integrate the area under these two peaks.
-
Calculate the percentage of each tautomer using the following formulas:
-
% Keto = [Integration_Keto / (Integration_Keto + Integration_Enol)] * 100
-
% Enol = [Integration_Enol / (Integration_Keto + Integration_Enol)] * 100
-
-
Trustworthiness Check: The protocol's validity relies on the full relaxation of the nuclei, ensured by a long relaxation delay. This ensures the integrated peak areas are directly proportional to the number of protons, providing a true molar ratio.
Synthetic Relevance and Strategic Implications
The tautomeric equilibrium is not merely a structural curiosity; it is central to the chemical reactivity of α-fluoro-β-keto esters. The enol tautomer is the key nucleophilic species that reacts with electrophiles.[15]
-
Control of Reactivity: In reactions such as alkylations, acylations, or further fluorinations, controlling the concentration of the enol tautomer through solvent and temperature choice can directly influence reaction rates and yields.
-
Building Blocks for Drug Discovery: The unique properties imparted by the fluorine atom make these compounds highly valuable precursors in the synthesis of pharmaceuticals and agrochemicals.[1][2][16] They are used to create complex molecules with enhanced metabolic stability, bioavailability, and binding affinity. For instance, they are key intermediates for producing fluorinated amino acids and other biologically active molecules.[17]
Conclusion
The tautomerism of α-fluoro-β-keto esters is a multifaceted phenomenon dictated by a sophisticated interplay of electronic effects, intramolecular hydrogen bonding, and environmental factors. The α-fluoro substituent critically shifts the equilibrium, often favoring the stabilized enol form, but this balance is readily manipulated by solvent polarity and temperature. A thorough understanding and precise analytical characterization, primarily through quantitative NMR spectroscopy, are essential for any researcher or drug development professional. This knowledge enables the rational design of synthetic strategies and the effective utilization of these powerful fluorinated synthons to build the next generation of advanced molecules.
References
- Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.
- Unknown Author. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.
- Unknown Author. (1996). Process for preparation of fluorinated beta-keto ester.
- Unknown Author. Synthesis of α‐fluoro‐β‐keto ester derivatives 6.
- C. Alayrac, et al. (2020).
- Unknown Author. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones.
- Unknown Author. (2019).
- Unknown Author. (2025). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds.
- Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.
- Unknown Author. (2025). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants.
- Belova, N. V., et al. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Physical Chemistry Chemical Physics.
- Unknown Author. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing.
- Unknown Author.
- Unknown Author. (2025). α-Fluoro-o-cresols: The Key Role of Intramolecular Hydrogen Bonding in Conformational Preference and Hydrogen-Bond Acidity.
- Unknown Author. Tautomerism Detected by NMR. Encyclopedia.pub.
- Unknown Author. Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds.
- Aval, M. M., et al. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
- Unknown Author. (2025). The Use of NMR Spectroscopy to Study Tautomerism.
- Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy.
- Unknown Author. (2020).
- Unknown Author. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.
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The Vanguard of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Fluorinated Acetoacetates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Acetoacetate Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by this small, highly electronegative atom can dramatically alter a molecule's reactivity, conformation, metabolic stability, and binding affinity. Within the vast landscape of organofluorine chemistry, fluorinated acetoacetates have emerged as exceptionally versatile and powerful building blocks. These β-ketoesters, particularly ethyl 4,4,4-trifluoroacetoacetate (TFA-AcOEt), serve as pivotal intermediates in the synthesis of a diverse array of complex chemical entities, from life-saving pharmaceuticals to advanced materials.[1][2] Their utility stems from a synergistic combination of the inherent reactivity of the acetoacetate scaffold and the profound electronic effects of the fluorine substituents. This guide provides a comprehensive exploration of the discovery, history, synthesis, and application of these remarkable compounds, offering field-proven insights for researchers at the forefront of chemical innovation.
A Historical Trajectory: From Pioneering Syntheses to Indispensable Reagents
The genesis of fluorinated acetoacetates is intrinsically linked to the dawn of organofluorine chemistry in the late 19th and early 20th centuries. The field owes much of its foundation to the pioneering work of Belgian chemist Frédéric Swarts.[3][4][5] While the first synthesis of an organofluorine compound, fluoromethane, was achieved by Dumas and Péligot in 1835, and benzoyl fluoride by Alexander Borodin in 1862, it was Swarts who systematically developed methods for introducing fluorine into organic molecules.[1] His development of the "Swarts reaction," which utilizes antimony trifluoride for halogen exchange, opened the door to a plethora of new fluorinated compounds.[5]
In 1926, Swarts reported the condensation of ethyl trifluoroacetate with ethyl acetate in the presence of sodium ethoxide, a reaction that represents a seminal moment in the history of fluorinated acetoacetates.[6] This work laid the groundwork for the now widely used Claisen condensation method for preparing these valuable intermediates. Following Swarts' foundational discoveries, the field of organofluorine chemistry expanded rapidly, particularly during and after World War II, driven by the demand for new materials and pharmaceuticals.[3][5] The unique properties of fluorinated compounds, such as their enhanced stability and altered reactivity, were increasingly recognized and exploited by synthetic chemists.
The latter half of the 20th century saw the refinement of synthetic methods and a deeper understanding of the mechanistic nuances of reactions involving fluorinated acetoacetates. Today, these compounds are readily accessible commercial reagents, indispensable to the synthetic chemist's toolkit. Their journey from laboratory curiosities to industrial-scale intermediates underscores the profound impact of fundamental research on technological advancement.
Synthetic Methodologies: Crafting Fluorinated Acetoacetates
The synthesis of fluorinated acetoacetates is dominated by the Claisen condensation, a robust and versatile carbon-carbon bond-forming reaction.[7][8][9] However, alternative methods have also been developed to address specific synthetic challenges and expand the scope of accessible structures.
The Claisen Condensation: The Workhorse Reaction
The Claisen condensation involves the base-mediated reaction between two ester molecules, one of which must possess an α-hydrogen, to form a β-keto ester.[7] In the context of fluorinated acetoacetates, a fluorinated ester (e.g., ethyl trifluoroacetate) is condensed with a non-fluorinated ester (e.g., ethyl acetate).
Mechanism of the Claisen Condensation:
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of the non-fluorinated ester (ethyl acetate) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the fluorinated ester (ethyl trifluoroacetate).
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.
-
Deprotonation: The newly formed β-keto ester has acidic α-protons and is deprotonated by the alkoxide base. This final, essentially irreversible step drives the equilibrium towards the product.
-
Acidic Workup: An acidic workup is required to protonate the enolate and yield the final fluorinated acetoacetate.
Experimental Protocol: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate via Claisen Condensation [10]
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Sodium ethoxide solution in ethanol
-
Anhydrous organic solvent (e.g., cyclohexane, tetrahydrofuran)
-
Acid for neutralization (e.g., formic acid, hydrochloric acid)
Procedure:
-
To a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, add the organic solvent, sodium ethoxide solution, and ethyl acetate.
-
Cool the reaction mixture to 5-10 °C.
-
Slowly add ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.
-
After the addition is complete, allow the reaction to proceed at a set temperature (e.g., 40-60 °C) for a specified time (e.g., 1-3 hours).
-
Cool the reaction mixture to 10-15 °C and slowly add the acid to neutralize the solution, keeping the temperature between 20-30 °C.
-
After neutralization, a precipitate will form. Filter the solid and wash the filter cake with ethyl acetate.
-
The combined filtrate is then subjected to fractional distillation under reduced pressure to yield pure ethyl 4,4,4-trifluoroacetoacetate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Claisen condensation is sensitive to moisture, as water can hydrolyze the esters and consume the base.
-
Strong Base: A strong base is required to generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate. The use of the corresponding alkoxide (e.g., sodium ethoxide with ethyl esters) prevents transesterification side reactions.
-
Temperature Control: The initial enolate formation and nucleophilic attack are typically carried out at low temperatures to control the reaction rate and minimize side reactions. The subsequent reaction at a higher temperature drives the reaction to completion.
-
Acidic Workup: The final product exists as its enolate salt in the basic reaction mixture. An acidic workup is necessary to protonate the enolate and isolate the neutral β-keto ester.
Diagram of the Claisen Condensation Workflow:
Caption: Workflow for the synthesis of ethyl 4,4,4-trifluoroacetoacetate.
Alternative Synthetic Routes
While the Claisen condensation is the most common method, other strategies have been developed for the synthesis of fluorinated β-keto esters.
-
Reaction of Polyfluoroacid Anhydrides or Chlorides with Carboxylic Acid Chlorides: This method involves the reaction of a polyfluorinated acid anhydride or acid chloride with a carboxylic acid chloride in the presence of a tertiary amine, followed by quenching with an alcohol.[11][12] This approach offers an alternative to the base-mediated Claisen condensation.
-
Direct Fluorination: The direct introduction of fluorine at the α-position of a β-keto ester can be achieved using electrophilic fluorinating reagents such as N-fluorobenzensulfonimide (NFSI) or Selectfluor®.[13] This method is particularly useful for the synthesis of α-fluorinated β-keto esters.
Physicochemical Properties: The Impact of Fluorination
The introduction of fluorine atoms into the acetoacetate backbone has a profound effect on the physicochemical properties of these molecules. The high electronegativity of fluorine leads to a significant polarization of the C-F bond and a decrease in the pKa of the α-protons, making them more acidic than their non-fluorinated counterparts. This increased acidity has important implications for their reactivity in base-mediated reactions.
Table 1: Physicochemical Properties of Selected Ethyl Acetoacetates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | pKa (Predicted) |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 181 | 1.021 | 1.419 | ~11 |
| Ethyl Monofluoroacetoacetate | C₄H₇FO₂ | 106.10 | 121.6 | 1.0926 (at 20.5°C) | 1.3767 (at 20.5°C) | - |
| Ethyl 4,4-Difluoroacetoacetate | C₆H₈F₂O₃ | 166.12 | - | 1.269 | 1.409 | - |
| Ethyl 4,4,4-Trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | 129-130 | 1.259 | 1.375 | 7.76 |
Data compiled from various sources.[14][15][16][17][18][19][20]
Applications in Drug Discovery: Enabling the Synthesis of Complex Pharmaceuticals
The true value of fluorinated acetoacetates lies in their utility as versatile building blocks for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group, in particular, is a common motif in many approved drugs, where it can enhance metabolic stability, improve bioavailability, and increase binding affinity.[1] Ethyl 4,4,4-trifluoroacetoacetate is a key intermediate for introducing this important functional group into drug candidates.[1]
Fluorinated acetoacetates are precursors to a variety of fluorinated heterocyclic structures, which are prevalent in many pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[1]
Diagram of the Role of Fluorinated Acetoacetates in Drug Discovery:
Caption: Synthetic utility of fluorinated acetoacetates in drug development.
Specific Examples of Applications:
-
Synthesis of Enantiopure Trifluoromethyl-Functionalized Products: Ethyl 4,4,4-trifluoroacetoacetate is a crucial reagent for synthesizing enantiomerically pure compounds containing a trifluoromethyl group.[18] This includes the synthesis of α-trifluoromethyl-aspartic acid, α-trifluoromethyl-serine, and trifluoromethyl-β-amino acid derivatives.[18]
-
Preparation of Pesticides and Pharmaceuticals: Ethyl 4,4,4-trifluoroacetoacetate is an important intermediate in the production of pesticides like thiofluanid and pyrimidifen, as well as pharmaceuticals such as befloxaton.[10]
Conclusion
From their early discovery in the pioneering days of organofluorine chemistry to their current status as indispensable building blocks in modern synthetic chemistry, fluorinated acetoacetates have traveled a remarkable journey. Their unique combination of reactivity and the advantageous properties imparted by fluorine make them invaluable tools for researchers in drug discovery and materials science. A thorough understanding of their history, synthesis, and reactivity, as detailed in this guide, is essential for harnessing their full potential to create the next generation of innovative molecules that will shape our future.
References
- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]
- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry.
- Wikipedia. (n.d.). Organofluorine chemistry. [Link]
- Okazoe, T. (2009).
- Okazoe, T. (2009).
- Chemsrc. (n.d.).
- PrepChem.com. (n.d.).
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Foreword: The Strategic Role of Fluorination in Modern Chemistry
An In-depth Technical Guide to the Core Characteristics of Ethyl 2-Fluoroacetoacetate
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for modulating physicochemical and biological properties. The unique electronegativity, size, and bond strength of fluorine impart profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity. It is within this context that versatile fluorinated building blocks become indispensable. This compound (E2FA), a specialized α-fluorinated β-keto ester, represents one such critical reagent, offering a unique combination of reactive handles for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of E2FA, from its fundamental properties to its sophisticated applications, designed for the practicing researcher and development professional.
Core Physicochemical & Spectroscopic Profile
This compound (also known as Ethyl 2-fluoro-3-oxobutanoate) is a transparent, colorless to light yellow liquid that serves as a cornerstone intermediate in organofluorine chemistry.[1][2] Its bifunctional nature, possessing both a reactive ketone and an ester, is further activated by the presence of a fluorine atom on the α-carbon, which significantly influences its reactivity.
Quantitative Physicochemical Data
The fundamental properties of E2FA are critical for its handling, reaction setup, and purification. The data below has been consolidated from verified technical sources.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉FO₃ | [1][3] |
| Molecular Weight | 148.13 g/mol | [1][3] |
| CAS Number | 1522-41-4 | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Density | 1.181 g/mL at 25 °C | [1][4] |
| Boiling Point | 183 °C (lit.) │ 85 °C / 19 mmHg | [1][2][4] |
| Refractive Index (n20/D) | 1.414 (lit.) | [1][4] |
| Flash Point | 90 °C (194 °F) | [1][2] |
| Purity (Typical) | >95.0% (GC) | [2][5] |
Spectroscopic Signature: An Interpretive Analysis
Understanding the spectroscopic data of E2FA is essential for reaction monitoring and quality control. While a dedicated spectrum is not publicly available, its key features can be expertly inferred from its structure and data from analogous compounds.
-
¹H NMR: The proton on the α-carbon (C2) is the most diagnostic signal. It is expected to appear as a doublet of quartets (dq) . The large coupling constant arises from the geminal coupling to the fluorine atom (²JH-F), while the smaller quartet splitting is due to vicinal coupling with the methyl protons (³JH-H). The ethyl ester group will exhibit a standard quartet (for the -OCH₂-) and triplet (for the -CH₃).
-
¹³C NMR: The α-carbon will show a large one-bond carbon-fluorine coupling constant (¹JC-F), a hallmark of fluorinated compounds. The carbonyl carbons of the ketone and ester will appear at distinct downfield shifts.
-
IR Spectroscopy: The spectrum will be dominated by two strong carbonyl stretching bands. The ketone C=O stretch will appear around 1720-1740 cm⁻¹, while the ester C=O stretch will be at a slightly higher frequency, typically 1740-1760 cm⁻¹. A strong C-F stretching band is also expected in the 1000-1100 cm⁻¹ region.
-
Mass Spectrometry: Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage adjacent to the carbonyl groups.
Synthesis Pathway: Selective Fluorination
The preparation of E2FA is a testament to modern fluorination chemistry. While it can be synthesized via the direct fluorination of ethyl acetoacetate, a more controlled and industrially relevant method involves the halogen exchange of a precursor like ethyl 2-chloroacetoacetate.[4][6] A patented method highlights a robust process designed for high purity and scalability.[6]
Experimental Protocol: Halogen Exchange Fluorination
This protocol is based on a method that leverages 2-chloroacetoacetic acid ethyl ester as the starting material.[6] The rationale behind this choice is the selective and controlled introduction of fluorine, avoiding over-fluorination and byproduct formation that can plague direct fluorination methods.
Materials:
-
2-chloroacetoacetic acid ethyl ester (Substrate)
-
Anhydrous Hydrofluoric Acid (HF) (Solvent and Catalyst)
-
Fluorine gas (F₂) diluted in Nitrogen (e.g., 35% F₂) (Fluorinating Agent)[6]
-
Perfluorobutyl sulfonic acid (Fluorosurfactant)[6]
Step-by-Step Methodology:
-
Reactor Charging: In a specialized fluorination reactor resistant to HF, charge 2-chloroacetoacetic acid ethyl ester, anhydrous hydrofluoric acid, and the fluorosurfactant. A representative mass ratio is approximately 8-12 parts of the chloro-ester to 1 part HF.[6]
-
Expert Insight: The use of anhydrous HF as both a solvent and a catalyst is a key process intensification step. It facilitates the halogen exchange and prevents the dissolution of impurity gases.[6] The fluorosurfactant is critical for creating a homogenous mixture of the organic substrate, the polar HF, and the gaseous fluorine, which suppresses side reactions.[6]
-
-
Temperature Control: Cool the reactor to a low temperature, typically between -10 °C and 0 °C.[6]
-
Expert Insight: The low reaction temperature is crucial for controlling the high reactivity of elemental fluorine, minimizing thermal degradation of the product and enhancing selectivity.
-
-
Fluorine Gas Introduction: Slowly bubble the mixed gas containing fluorine through the reaction mixture. It is essential to use an excess of the fluorine-containing gas.[6]
-
Expert Insight: Using an excess of the fluorinating agent ensures the complete conversion of the starting material, which is a critical factor in achieving high product purity.[6]
-
-
Reaction Monitoring & Quenching: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully worked up to remove residual HF and catalyst. The crude product is then purified by fractional distillation under reduced pressure to yield high-purity this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of E2FA via halogen exchange.
Reactivity & Mechanistic Insights
The chemical behavior of E2FA is dominated by the interplay between its functional groups and the influence of the α-fluoro substituent.
Keto-Enol Tautomerism: A Dynamic Equilibrium
Like all β-keto esters, E2FA exists as a dynamic equilibrium between its keto and enol tautomers.[7][8] The fluorine atom significantly influences this equilibrium. Its strong electron-withdrawing nature increases the acidity of the α-proton, yet it can also affect the stability of the resulting enol form. The solvent environment plays a critical role in determining the position of this equilibrium.[7] In many cases, the enol form is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring.[7]
Caption: Keto-Enol tautomeric equilibrium in this compound.
Synthetic Utility
The true value of E2FA lies in its application as a versatile building block. The presence of the fluorine atom not only pre-installs a key pharmacophore but also modifies the reactivity of the adjacent carbonyl group.
-
Synthesis of Fluorinated Heterocycles: E2FA is a premier starting material for constructing a wide variety of fluorine-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.[1][9] Reactions often involve condensation with binucleophiles like hydrazine or hydroxylamine to form pyrazoles and isoxazoles, respectively.
-
Alkylation and Decarboxylation: The acidic α-proton can be removed by a suitable base to form an enolate, which can then be alkylated. Subsequent hydrolysis and decarboxylation provide a straightforward route to α-fluoroketones, another important class of compounds.[2]
-
Michael Additions and Mannich Reactions: The enol or enolate form of E2FA can act as a nucleophile in conjugate additions (Michael reactions) and Mannich reactions, enabling the construction of more complex carbon skeletons.[4]
Applications in Research & Drug Development
The incorporation of fluorine often enhances the pharmacological properties of a drug candidate, leading to improved metabolic stability and binding affinity.[1][3] E2FA provides a direct and efficient means to introduce this crucial element.
-
Pharmaceutical Intermediates: E2FA serves as a vital intermediate for synthesizing fluorine-containing drugs.[1] Its structure is a key component in the development of novel therapeutic agents across various disease areas.[1][3]
-
Agrochemicals: In the agrochemical field, E2FA is used to create advanced pesticides.[1] Fluorine-enhanced pesticides can offer improved efficacy and more favorable environmental profiles.[1]
-
Advanced Materials: Beyond life sciences, E2FA is used in the development of new materials. Its incorporation into polymers and coatings can significantly improve chemical resistance and durability, attributes highly valued in demanding industries like aerospace and electronics.[1]
Safety & Handling Protocols
As a reactive chemical, proper handling of E2FA is imperative. The following guidelines are synthesized from standard safety data sheets for E2FA and structurally similar compounds.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and/or face shield).[10][11]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][12] Keep away from heat, sparks, open flames, and other sources of ignition.[10] It is noted as being moisture-sensitive and should be stored under an inert gas.[5]
-
In case of Exposure:
-
Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.[10]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]
-
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10] Ensure all ignition sources are removed.[12]
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Commercial availability and purity of ethyl 2-fluoroacetoacetate
An In-depth Technical Guide to the Commercial Availability and Purity of Ethyl 2-Fluoroacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 1522-41-4) is a pivotal fluorinated β-keto ester intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and novel materials.[1][2] Its unique chemical properties, imparted by the α-fluorine atom, offer distinct reactivity and can enhance the biological activity and metabolic stability of target molecules.[1] This guide provides a comprehensive overview of the commercial landscape for this reagent, detailing its availability and typical purity levels. Furthermore, it serves as a technical resource for the analytical chemist, presenting detailed, field-proven methodologies for purity determination and impurity profiling using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Significance of this compound
This compound, also known as ethyl 2-fluoro-3-oxobutanoate, is a colorless to pale yellow liquid with the molecular formula C₆H₉FO₃.[1][3] It is a versatile building block in organic synthesis, primarily because the electron-withdrawing fluorine atom increases the acidity of the adjacent α-proton, influencing its reactivity in alkylation, condensation, and cyclization reactions.[3] This compound is typically synthesized via the direct fluorination of ethyl acetoacetate.[1][3] Its principal applications are found in:
-
Pharmaceutical Development: As a key intermediate for synthesizing fluorine-containing drugs, which often exhibit improved potency and pharmacokinetic profiles.[1]
-
Agrochemicals: In the development of advanced pesticides with enhanced efficacy.[1]
-
Material Science: For incorporation into polymers and coatings to improve chemical resistance and durability.[1]
Given its role as a critical starting material, ensuring the purity of this compound is paramount to the success of multi-step syntheses, preventing downstream complications and ensuring the quality of the final product.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk industrial volumes. The stated purity often varies between suppliers and grades.
Data Presentation: Commercial Supplier Overview
The following table summarizes the offerings from several prominent chemical suppliers. Purity is most commonly determined by Gas Chromatography (GC).
| Supplier | Product Number (Example) | Stated Purity | Analysis Method | CAS Number |
| TCI | F0471 | >95.0% | GC | 1522-41-4 |
| Fisher Scientific | F047125G | 95.0+% | Not Specified | 1522-41-4 |
| ChemicalBook | CB1301142 | 97% (Typical) | Not Specified | 1522-41-4 |
| Pharmaffiliates | N/A | High Purity | Not Specified | 1522-41-4 |
| Echemi | N/A | 97%, >95%, 99% | Not Specified | 1522-41-4 |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.[4][5][6][7]
Purity Determination: A Multi-Modal Analytical Approach
A robust assessment of this compound purity requires more than a single method. A combination of chromatographic and spectroscopic techniques provides a comprehensive profile of the material, confirming identity, quantifying the main component, and identifying potential impurities.
Caption: A typical workflow for the quality assessment of incoming this compound.
Gas Chromatography (GC) Analysis
GC, typically with a Flame Ionization Detector (FID), is the industry standard for assessing the purity of volatile compounds like this compound. It excels at separating the target compound from volatile impurities, such as residual starting materials or solvents.
Expertise & Experience: The choice of a non-polar or mid-polarity column (like a DB-1 or SE-54) is critical.[8][9] These columns separate compounds primarily based on boiling point, which is effective for distinguishing this compound from common, lower-boiling impurities like ethyl acetoacetate or higher-boiling, over-fluorinated species.
-
Instrumentation: Gas chromatograph equipped with an FID.
-
Column: DB-1 (100% dimethylpolysiloxane) or equivalent, 30 m x 0.32 mm ID, 1.0 µm film thickness.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~1.0 mL/min.[8]
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 20°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
Rationale: This program provides good separation between early-eluting solvents and the main analyte, while ensuring any higher-boiling impurities are eluted from the column.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (e.g., 50:1 ratio).
-
Rationale: A high split ratio prevents column overloading and ensures sharp peaks for accurate quantification.
-
-
Detector:
-
FID Temperature: 270°C.[8]
-
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., n-hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.[8]
-
Analysis: Inject 1 µL of the prepared sample. Purity is calculated using the area percent method, assuming all components have a similar response factor with the FID.
High-Performance Liquid Chromatography (HPLC)
While GC is common, HPLC can also be employed, particularly for identifying non-volatile impurities. However, β-keto esters present a unique challenge.
Trustworthiness: The primary issue in reversed-phase (RP) HPLC of β-keto esters is keto-enol tautomerism , which can lead to severe peak broadening or splitting, making accurate quantification impossible.[10] The compound exists in equilibrium between its keto and enol forms, and if the interconversion is slow relative to the chromatographic timescale, the two forms can separate, resulting in distorted peaks.
Mitigation Strategies:
-
Temperature: Increasing the column temperature (e.g., to 40°C) can accelerate the keto-enol interconversion, causing the two forms to coalesce into a single, sharp peak.[10][11]
-
pH: An acidic mobile phase can catalyze the interconversion, also improving peak shape.[10]
-
Mixed-Mode Columns: Specialized columns, such as mixed-mode columns, have been shown to provide excellent peak shape for β-diketones and related compounds.[10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject 10 µL of the sample.
Caption: Overcoming the challenge of keto-enol tautomerism in HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unequivocal structure confirmation and for identifying impurities that may be invisible to other methods. ¹H, ¹³C, and ¹⁹F NMR should all be employed for a thorough analysis.
-
¹H NMR: Provides information on the proton environment. Key signals include the ethyl ester protons (triplet and quartet) and the methyl group protons. The methine proton (CHF) will appear as a doublet due to coupling with the adjacent fluorine atom.
-
¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds. A pure sample of this compound will show a single primary signal. The presence of other fluorine-containing impurities (e.g., ethyl 2,2-difluoroacetoacetate or unreacted fluorinating agents) would be immediately obvious as additional peaks.[12][13]
-
¹³C NMR: Confirms the carbon backbone of the molecule. The carbon atom bonded to fluorine will appear as a doublet in the ¹³C spectrum due to C-F coupling.
Common Impurities and Their Origins
Understanding the synthesis of this compound allows for the prediction of potential impurities. The primary route is the fluorination of ethyl acetoacetate.
-
Ethyl Acetoacetate (Unreacted Starting Material): Incomplete reaction can leave residual starting material. This is easily detected by GC-MS as it has a lower molecular weight and typically a shorter retention time.
-
Ethyl 2,2-difluoroacetoacetate (Over-reaction Product): Aggressive fluorination conditions can lead to the formation of the difluorinated species. ¹⁹F NMR is the most effective tool for detecting this impurity.[14]
-
Ethyl Chloroacetoacetate (Impurity from alternative synthesis): If synthesis involves chlorinated intermediates, this could be a potential impurity. Its presence can be checked by GC-MS.[15][16]
-
Solvents and Reagents: Residual solvents from the reaction or purification (e.g., acetonitrile, dichloromethane) are common and are best quantified by GC.
Conclusion
While this compound is commercially accessible from numerous suppliers with generally high stated purity, it is incumbent upon the research or development scientist to perform rigorous, independent quality control. A multi-pronged analytical approach is essential for ensuring the identity and purity of this critical reagent. Gas Chromatography provides robust quantification of volatile components, while a carefully designed HPLC method can assess non-volatile impurities, provided the challenge of tautomerism is addressed. Finally, multinuclear NMR spectroscopy offers definitive structural confirmation and is uniquely powerful for detecting fluorinated impurities. By implementing these self-validating protocols, scientists can proceed with confidence, ensuring the integrity and reproducibility of their synthetic endeavors.
References
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- ETHYL 2-FLUOROACETOACET
- This compound | 1522-41-4. Tokyo Chemical Industry Co., Ltd. (APAC).
- CAS No : 1522-41-4 | Product Name : this compound.
- 97% High Purity ETHYL 2-FLUOROACETOACET
- beta keto esters by HPLC.
- Ethyl fluoroacet
- This compound 95.0+%, TCI America 25 g. Fisher Scientific.
- Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds.
- Ethyl 2-fluoroacetoacet
- Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction.
- Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. The Royal Society of Chemistry.
- Ethyl difluoroacet
- Synthesis of B-keto esters.
- Ethyl fluoroacetate(459-72-3) 1H NMR spectrum. ChemicalBook.
- Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands.
- Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Organic Syntheses Procedure.
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- Ethyl 2-Fluoroacetoacet
- Fatty Acid and Amino Acid Derivatives in Organoc
- By-product formation in the synthesis of Ethyl 2-chloroacetoacet
- Ethyl fluoroacet
- DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROM
- Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
- Impurities in lab acetone and ethyl acet
- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
- Ethyl 2-chloroacetoacet
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Navigating the Nomenclature: A Technical Guide to Ethyl 2-Fluoroacetoacetate and Its Synonyms in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Precise Chemical Identification
In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the precise identification of reagents and building blocks is paramount. Ethyl 2-fluoroacetoacetate, a versatile fluorinated β-keto ester, stands as a critical precursor for the introduction of fluorine into complex organic molecules. The presence of a fluorine atom can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] However, the utility of this compound is matched by the variety of names under which it appears in patents, journals, and chemical catalogs. A comprehensive understanding of its synonyms is not merely an academic exercise; it is a crucial requirement for efficient literature searching, patent analysis, and unambiguous communication in a research and development setting.
This guide provides a definitive overview of the nomenclature of this compound, grounded in authoritative sources. It is designed to equip researchers with the knowledge to confidently identify this key building block, understand its chemical context, and apply it effectively in synthetic workflows.
Core Chemical Identifiers
Before delving into the extensive list of synonyms, it is essential to anchor our understanding with the compound's universally accepted identifiers. These are the foundational references that ensure unambiguous identification across different databases and regulatory frameworks.
| Identifier | Value | Source |
| CAS Number | 1522-41-4 | Chemical Abstracts Service |
| IUPAC Name | Ethyl 2-fluoro-3-oxobutanoate | International Union of Pure and Applied Chemistry |
| Molecular Formula | C₆H₉FO₃ | N/A |
| Molecular Weight | 148.13 g/mol | N/A |
| InChI Key | SHTFQLHOTAJQRJ-UHFFFAOYSA-N | IUPAC International Chemical Identifier |
A Comprehensive Directory of Synonyms
The varied nomenclature for this compound arises from different naming conventions (systematic vs. common), historical usage, and cataloging practices by chemical suppliers. The following table consolidates these synonyms, providing clarity on their origins and typical contexts of use.
| Synonym | Type | Typical Context of Use |
| Ethyl 2-fluoro-3-oxobutanoate | IUPAC Name | Formal publications, patents, regulatory filings.[2] |
| 2-Fluoroacetoacetic Acid Ethyl Ester | Common/Semi-Systematic | Chemical supplier catalogs, older literature.[3] |
| Ethyl 2-fluoro-3-oxobutyrate | Common/Semi-Systematic | Organic synthesis literature, chemical catalogs. |
| Acetoacetic acid, 2-fluoro-, ethyl ester | Index Name | Database indexing (e.g., Chemical Abstracts).[2] |
| Butanoic acid, 2-fluoro-3-oxo-, ethyl ester | Systematic (Parent Chain) | Formal chemical nomenclature. |
| ETHYL-2-FLUORO-3-OXOBUTANOATE | Catalog Name | Chemical supplier listings (often capitalized). |
| 2-FLUORO-3-OXO-BUTYRIC ACID ETHYL ESTER | Catalog Name | Chemical supplier listings. |
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The Role of Nomenclature in Synthetic Strategy and Application
Understanding the synonyms for this compound is critical when designing synthetic routes. This compound is a cornerstone for creating α-fluoro-ketones, which are prevalent motifs in many biologically active molecules.[4] Its utility stems from the reactivity of the α-carbon, which is activated by both the ester and ketone functionalities.
The general synthetic applications fall into several key areas:
-
Pharmaceutical Synthesis : It serves as a vital intermediate for creating fluorine-containing drugs, which often exhibit enhanced biological activity and metabolic stability.[1][5]
-
Agrochemical Development : The compound is used to create advanced pesticides and herbicides where the fluorine atom improves efficacy.[1]
-
Materials Science : Its incorporation into polymers can improve chemical resistance and durability.[1]
Key Experimental Workflows & Methodologies
To illustrate the practical importance of this reagent, this section details two fundamental, field-proven protocols: its synthesis via direct fluorination and its subsequent use in alkylation-decarboxylation reactions to yield functionalized α-fluoro-ketones.
Protocol 1: Synthesis of this compound via Direct Electrophilic Fluorination
The most common laboratory and industrial synthesis involves the direct fluorination of the parent compound, ethyl acetoacetate. This method leverages modern electrophilic fluorinating agents, such as Selectfluor®, for a controlled and efficient reaction. The causality behind this choice is the high reactivity and selectivity of such reagents, which minimizes over-fluorination and side-product formation that can occur with harsher reagents like elemental fluorine.
Step-by-Step Methodology:
-
1. Reaction Setup: To a solution of ethyl acetoacetate (1.0 equivalent) in a suitable solvent such as acetonitrile, add F-TEDA-BF₄ (Selectfluor®, 1.1 equivalents) portion-wise at room temperature. The choice of an aprotic polar solvent like acetonitrile is critical to solubilize both the substrate and the fluorinating agent.
-
2. Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
3. Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3 x volumes). The aqueous workup removes the spent fluorinating agent and other water-soluble byproducts.
-
4. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.[3]
This self-validating system relies on chromatographic and spectroscopic analysis (¹H NMR, ¹⁹F NMR, ¹³C NMR) of the final product to confirm its identity and purity against established reference data.
Protocol 2: Synthesis of α-Fluoro-Ketones via Alkylation and Decarboxylation
A primary application of this compound is as a precursor to more complex α-fluoro-ketones. This is typically achieved through a two-step, one-pot sequence involving alkylation of the α-carbon followed by hydrolytic decarboxylation.
Step-by-Step Methodology (adapted from Hutchinson et al., 1998): [4]
-
1. Enolate Formation: Dissolve this compound (1.0 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0°C. Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 equivalents). The use of a strong, non-nucleophilic base is crucial to quantitatively deprotonate the α-carbon without competing addition to the ester or ketone carbonyls.
-
2. Alkylation: To the resulting enolate solution, add the desired alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.1 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
3. Hydrolysis and Decarboxylation: Add an aqueous acid solution (e.g., 5 M HCl) to the reaction mixture and heat to reflux. The acidic conditions hydrolyze the ethyl ester to a carboxylic acid. The resulting β-ketoacid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final α-fluoro-ketone.
-
4. Work-up and Purification: After cooling, extract the product into an organic solvent, wash with brine, dry over a drying agent, and concentrate. The crude α-fluoro-ketone is then purified via column chromatography or distillation.
This protocol is self-validating as the disappearance of the ester signal and the appearance of the new alkyl group signals in NMR, along with the correct mass in MS, confirm the successful transformation.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its varied nomenclature, a potential source of confusion, can be navigated with a clear understanding of its core identifiers and common synonyms. For the research scientist and drug development professional, mastering this nomenclature is the first step toward unlocking the full synthetic potential of this key fluorinated building block. By grounding this knowledge in an understanding of its core applications and reliable experimental protocols, researchers can ensure clarity in communication, efficiency in discovery, and integrity in their scientific endeavors.
References
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- Ortiz de Montellano, P. R., & Vinson, W. A. (1977). Fluoroisoprenyl synthesis using this compound. The Journal of Organic Chemistry, 42(14), 2465–2466. [Link]
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An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-Fluoroacetoacetate
Abstract
Ethyl 2-fluoroacetoacetate (EFAA) is a pivotal fluorinated building block in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique electronic properties, imparted by the α-fluoro substituent, make it a valuable synthon for introducing fluorine into target molecules, often enhancing their metabolic stability and biological activity. However, the inherent reactivity of its β-keto ester functionality necessitates a thorough understanding of its stability profile to ensure the integrity, purity, and quality of both the intermediate and the final products. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for this compound, designed for researchers, chemists, and drug development professionals. We will delve into the anticipated degradation pathways, including hydrolysis, thermal decomposition, and photolytic instability. Furthermore, this document outlines systematic protocols for conducting forced degradation studies and developing a stability-indicating analytical method, crucial for accurate shelf-life determination and ensuring compliance with regulatory standards.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is paramount to predicting its stability and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉FO₃ | [1][2] |
| Molecular Weight | 148.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 183 °C (literature); 85 °C @ 19 mmHg | [1][2] |
| Density | 1.181 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.414 | [1] |
| Flash Point | 90 °C (194 °F) | [1][2] |
| Vapor Pressure | 1.5 mmHg at 25 °C | [1] |
| Purity (Typical) | >95.0% (by GC) | [2] |
Intrinsic Stability and Potential Degradation Pathways
As a β-keto ester, this compound is susceptible to several degradation pathways. The presence of the electron-withdrawing fluorine atom at the α-position can influence the reactivity of the adjacent carbonyl groups and the ester moiety.
Hydrolytic Stability
Hydrolysis is a primary degradation pathway for esters. For this compound, this can occur under both acidic and basic conditions, leading to the formation of 2-fluoroacetoacetic acid and ethanol. The resulting 2-fluoroacetoacetic acid is a β-keto acid and is prone to decarboxylation, especially upon heating, to yield fluoroacetone and carbon dioxide.[3]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the ester carbonyl is protonated, rendering it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, which is typically faster and irreversible.
Given that the compound is noted to be "moisture sensitive," it is critical to minimize its exposure to water during storage and handling.[2]
Thermal Stability
At elevated temperatures, β-keto esters can undergo decomposition. For this compound, potential thermal degradation products could include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride upon complete decomposition. The initial stages of thermal stress may also accelerate decarboxylation of any hydrolyzed product.
Photolytic Stability
The impact of light on the stability of this compound is not well-documented in publicly available literature. However, as with many organic molecules, exposure to UV or high-intensity visible light could potentially induce degradation. Photostability testing is therefore a crucial component of a comprehensive stability assessment, as outlined in ICH guideline Q1B.[4][5][6][7][8]
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, adherence to appropriate storage and handling protocols is essential.
-
Temperature: Store in a cool, well-ventilated area.[2] A recommended storage temperature is below 15°C in a dark place.[2]
-
Atmosphere: Due to its moisture sensitivity, it is recommended to store this compound under an inert gas atmosphere, such as nitrogen or argon.[2]
-
Container: Use tightly sealed containers to prevent moisture ingress and potential contamination.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents.
-
Handling: All handling should be conducted in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.
Experimental Protocols for Stability Assessment
A comprehensive stability study involves forced degradation to identify potential degradation products and the development of a stability-indicating analytical method (SIAM).
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to predict its long-term stability and to ensure the analytical method can separate the intact molecule from its degradation products.[9] The following conditions are recommended for this compound:
4.1.1. Hydrolytic Degradation
-
Objective: To assess susceptibility to hydrolysis across a pH range.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (Acidic Condition)
-
Purified Water (Neutral Condition)
-
0.1 N Sodium Hydroxide (Basic Condition)
-
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method (e.g., HPLC).
-
4.1.2. Oxidative Degradation
-
Objective: To evaluate the impact of oxidative stress.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
Analyze the samples by a suitable analytical method.
-
4.1.3. Thermal Degradation
-
Objective: To assess stability at elevated temperatures.
-
Protocol:
-
Place a sample of neat this compound in a controlled temperature oven (e.g., 70°C).
-
For solution-state stability, prepare a solution in a suitable inert solvent and heat.
-
Withdraw samples at specified time points.
-
Analyze the samples for purity and degradation products.
-
4.1.4. Photolytic Degradation
-
Objective: To determine the effect of light exposure, following ICH Q1B guidelines.[4][5][6][7][8]
-
Protocol:
-
Expose a sample of this compound (as a neat liquid and in solution) to a light source that provides a specified level of illumination (e.g., 1.2 million lux hours) and near-ultraviolet energy (e.g., 200 watt hours/square meter).
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples.
-
Development of a Stability-Indicating Analytical Method (SIAM)
A robust SIAM is essential for accurately quantifying the decrease in the concentration of the active substance and the formation of degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10][11]
4.2.1. Challenges in HPLC of β-Keto Esters
A known challenge in the chromatography of β-keto esters is poor peak shape due to keto-enol tautomerism.[12] This can be addressed by:
-
Mobile Phase pH: Using an acidic mobile phase can help to drive the equilibrium to one form or accelerate the interconversion, resulting in a sharper peak.[12]
-
Temperature: Increasing the column temperature can also speed up the interconversion between tautomers, leading to improved peak shape.[12]
-
Column Chemistry: Mixed-mode chromatography columns have been shown to provide better peak shapes for β-diketones.[12]
4.2.2. Proposed HPLC Method
The following is a starting point for developing a stability-indicating HPLC method for this compound:
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute any degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
4.2.3. Method Validation
The developed SIAM must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation studies are used to prove the specificity of the method.
Visualizing Stability Concepts
Logical Flow for Stability Assessment
Caption: Proposed hydrolytic degradation pathway of this compound.
Conclusion
This compound is a reactive yet invaluable intermediate. Its stability is a critical parameter that must be carefully managed and understood to ensure the quality and success of synthetic campaigns. This guide has outlined the key factors influencing its stability, including its susceptibility to hydrolysis and potential thermal and photolytic degradation. The recommended storage conditions—cool, dry, and under an inert atmosphere—are crucial for preserving its integrity. For drug development professionals, the implementation of a systematic stability testing program, including forced degradation studies and the development of a validated stability-indicating analytical method, is not merely a recommendation but a regulatory expectation. By following the principles and protocols detailed herein, researchers can confidently assess and control the stability of this compound, thereby ensuring the reliability of their scientific outcomes.
References
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. European Chemicals Agency.
- Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Center for Biotechnology Information.
- Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization (WHO).
- Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB.
- Photostability of Pharmaceuticals. Atlas Material Testing Technology.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA).
- Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA).
- Accelerated stability storage conditions. ResearchGate.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate. SciSpace.
- beta keto esters by HPLC. Chromatography Forum.
- Gaschromatography/mass spectrometry analysis of degradation of ethylacetoacetate achieved in shake flask culture using a previously characterized yeast strain Tichosporon dermatis. IISTE.org.
- Recent advances in the transesterification of β-keto esters. RSC Publishing.
- A novel method for quantitative analysis of acetylacetone and ethyl acetoacetate by fluorine-19 nuclear magnetic spectroscopy. PubMed.
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- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed.
- Hydrolysis of hyperpolarised ethyl acetate. ResearchGate.
- Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. PubMed.
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. National Center for Biotechnology Information.
- Degradation of haloacetic acids with the Fenton-like and analysis by GC-MS: use of bioassays for monitoring of genotoxic, mutagenic and cytotoxic effects. PubMed.
- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science.
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Introduction: Navigating the Utility and Risks of a Key Fluorinated Building Block
An In-depth Technical Guide to the Safe Handling of Ethyl 2-Fluoroacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This compound (E2FA) is an α-fluorinated β-keto ester of significant interest in modern organic synthesis.[1][2] The strategic placement of a fluorine atom imparts unique electronic properties, making it a valuable precursor for synthesizing novel pharmaceuticals and agrochemicals.[3] Compounds containing fluorine often exhibit enhanced metabolic stability and biological activity, driving its demand in drug discovery programs.[3]
However, the same chemical characteristics that make E2FA a versatile synthetic intermediate also necessitate a rigorous and informed approach to its handling. As a reactive β-keto ester, its potential hazards, while distinct from the extreme toxicity of simpler fluoroacetates like ethyl fluoroacetate, require careful management.[4][5]
This guide serves as a technical resource for laboratory professionals. It moves beyond a simple recitation of procedural steps to provide a deeper, mechanistic understanding of the hazards involved and the rationale behind the recommended safety protocols. By grounding these procedures in scientific principles, we aim to foster a culture of intrinsic safety, where protocols are not just followed but are understood as a self-validating system of protection.
Section 1: Hazard Identification and Physicochemical Profile
A comprehensive risk assessment begins with a clear understanding of the substance's intrinsic properties and hazards. It is critically important to distinguish this compound (CAS 1522-41-4) from the far more toxic Ethyl Fluoroacetate (CAS 459-72-3). The latter is a potent metabolic poison, while E2FA presents primarily as a combustible irritant.[4][5]
Physicochemical Data
The following table summarizes the key physical and chemical properties of E2FA, which are essential for its safe handling and for planning experimental work.
| Property | Value | Source(s) |
| CAS Number | 1522-41-4 | |
| Molecular Formula | C₆H₉FO₃ | [3] |
| Molecular Weight | 148.13 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 183 °C (lit.) / 85 °C @ 19 mmHg | [1][3] |
| Density | 1.181 g/mL at 25 °C | [1][3] |
| Flash Point | 90 °C (194 °F) | [3] |
| Refractive Index | n20/D 1.414 (lit.) | [1][3] |
| Vapor Pressure | 1.5 mmHg at 25 °C | [3][6] |
| Moisture Sensitivity | Moisture Sensitive | [7] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification for E2FA underscores its profile as an irritant and a combustible liquid.
| GHS Element | Description | Source(s) |
| Pictogram(s) | [2] | |
| Signal Word | Warning | [2] |
| Hazard Statements | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][6] |
| Precautionary Statements | Prevention: P210, P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P319, P332+P317Storage: P403+P233, P405Disposal: P501 | [6] |
The irritant nature of E2FA stems from its structure as a reactive carbonyl compound. The acidity of the proton at the α-carbon, enhanced by the adjacent fluorine and carbonyl groups, makes the molecule reactive towards nucleophiles, including biological macromolecules in the skin, eyes, and respiratory tract.[8]
Section 2: Risk Mitigation through Engineering Controls and PPE
Managing the risks associated with E2FA relies on a multi-layered approach, prioritizing engineering controls to minimize exposure and utilizing Personal Protective Equipment (PPE) as the final barrier. This strategy is often visualized as the "Hierarchy of Controls."
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Engineering Controls
The primary engineering control for handling E2FA is a properly functioning chemical fume hood.[9]
-
Causality: A fume hood is essential to control the inhalation hazard.[6] Although the vapor pressure is relatively low, heating the substance or creating aerosols will increase its concentration in the air. The fume hood's constant airflow captures these vapors at the source, preventing them from entering the researcher's breathing zone.
Personal Protective Equipment (PPE)
When direct handling is necessary, a specific suite of PPE is mandatory.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10] For operations with a higher risk of splashing, such as transfers of larger quantities, a full-face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. While specific breakthrough times are not always available, nitrile or neoprene gloves are generally recommended for incidental contact. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Protective Clothing: A flame-resistant lab coat is required. For larger-scale work, impervious clothing or an apron may be necessary.[10]
-
-
Respiratory Protection: In standard laboratory use within a fume hood, respiratory protection is not typically required. However, if a significant spill occurs outside of containment or if engineering controls are inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[11]
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols is fundamental to ensuring safety and experimental reproducibility.
Safe Handling Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly. Confirm that an eyewash station and safety shower are accessible and unobstructed.[9][11]
-
PPE: Don all required PPE as detailed in Section 2.2.
-
Grounding: When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge, which could ignite combustible vapors.[11][12] Use non-sparking tools.[9][11]
-
Handling: Conduct all manipulations within the fume hood. Avoid direct contact with skin and eyes.[12] Do not breathe vapors or mists.[11]
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Keep away from open flames, sparks, and other sources of ignition.[11][12]
-
Post-Handling: After use, ensure the container is tightly sealed.[11][12] Wash hands and any exposed skin thoroughly with soap and water.[6][12] Do not eat, drink, or smoke in the work area.[12]
Storage Requirements
-
Container: Keep the compound in its original, tightly closed container.[11][12]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[9][11][12] The storage location should be locked up or otherwise secured.[12]
-
Incompatibilities: Segregate E2FA from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[9][11] The acidic α-proton makes it susceptible to deprotonation by bases, which can initiate unintended condensation reactions.
-
Inert Atmosphere: As the material is moisture-sensitive, storage under an inert gas like nitrogen or argon is recommended to maintain purity.[7]
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or release. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][10][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists. | [6][7][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [12][13] |
Spill Response
A calm and methodical response to a spill is critical to prevent its spread and minimize exposure.
Caption: Decision workflow for responding to a laboratory chemical spill.
Minor Spill Cleanup Protocol ( < 1 Liter and contained):
-
Alert: Immediately notify all personnel in the vicinity.[14]
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not open windows if it compromises the fume hood's function.
-
Protect: Don the appropriate PPE: double-gloving with nitrile gloves, chemical safety goggles, a face shield, and a lab coat.[15]
-
Contain: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[16][17]
-
Absorb: Apply the absorbent material over the spill, working from the outside edges toward the center to prevent spreading.[14][16]
-
Collect: Once the liquid is fully absorbed, carefully scoop the material using spark-proof tools into a heavy-duty plastic bag or a sealable container.[11][15]
-
Decontaminate: Clean the spill surface with soap and water. Collect the cleaning materials and place them in the waste container.[17]
-
Dispose: Seal and label the container as "Hazardous Waste: this compound spill debris."[18] Arrange for disposal through your institution's environmental health and safety office.
Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire.[11]
-
Specific Hazards: The substance is combustible. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[11][13] Upon combustion, it may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[11]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11][13]
Section 5: Waste Disposal
Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Classification: this compound and any materials contaminated with it must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[19]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[12] Adhere to all local, state, and federal regulations.[19]
-
Containers: Empty containers retain product residue and should be handled as hazardous.[13] They should be disposed of in the same manner as the chemical itself.[12]
References
- Shanghai Fluorine Technology. (n.d.). Exploring this compound: Properties and Applications.
- Satora, L., & Pach, J. (1998). [Accidental fatal poisoning with ethyl fluoroacetate]. Przeglad lekarski, 55(5), 282–284.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl fluoroacetate, 97%.
- Haz-Map. (n.d.). Ethyl fluoroacetate.
- ScienceLab.com. (n.d.). Material Safety Data Sheet - Ethyl acetoacetate 98%.
- Iowa State University Environmental Health and Safety. (n.d.). Spills, Leaks, and Releases.
- APC Group. (n.d.). Ethyl Acetate Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%.
- Vanagel, M. A., & France, S. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Journal of Visualized Experiments. [Link]
- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline.
- Vanagel, M. A., et al. (2023). Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution.
- ResearchGate. (2015). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. [Link]
- Okonya, J. F., Johnson, M. C., & Hoffman, R. V. (1998). Preparation of beta-Fluoro-alpha-ketoesters from alpha-Ketoesters and Their Conversion to (Z)-beta-Fluoro-alpha-aminoacrylate Derivatives. The Journal of Organic Chemistry, 63(18), 6409–6413. [Link]
- Vanagel, M. A., et al. (2023). Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution.
- Wikipedia. (n.d.). Ethyl acetoacetate.
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Introduction to the reactivity of ethyl 2-fluoroacetoacetate
An In-Depth Technical Guide to the Reactivity of Ethyl 2-Fluoroacetoacetate
This guide provides a comprehensive exploration of the synthesis, properties, and unique reactivity of this compound (E2FA). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural descriptions to illuminate the causal factors governing the compound's behavior, particularly the profound influence of the α-fluoro substituent. We will dissect its reactivity profile, contrasting it with its well-known non-fluorinated analog, ethyl acetoacetate (EAA), to provide a deeper understanding of its utility as a strategic building block in modern organic synthesis.
Introduction: The Strategic Value of the α-Fluoro Group
This compound (also known as ethyl 2-fluoro-3-oxobutanoate) is a specialized α-fluorinated β-keto ester that has emerged as a pivotal intermediate in the synthesis of complex molecules.[1][2][3] The introduction of a single fluorine atom at the α-position of a β-keto ester dramatically alters the molecule's electronic properties, acidity, and subsequent reactivity, making it a powerful tool for creating novel fluorinated compounds. In the pharmaceutical and agrochemical industries, the incorporation of fluorine often enhances metabolic stability, binding affinity, and bioavailability.[1] E2FA serves as a versatile precursor to a wide array of α-fluoro-ketones, heterocyclic systems, and other functionalized fluorochemicals.[1][4]
Physicochemical Properties and Structural Attributes
E2FA is a transparent, colorless to light yellow liquid under standard laboratory conditions.[1][4] Its key physical properties are summarized below, providing a baseline for its handling and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉FO₃ | [1] |
| Molecular Weight | 148.13 g/mol | [1] |
| Boiling Point | 183 °C (lit.) | [1][2] |
| Density | 1.181 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.414 (lit.) | [1][2] |
| Flash Point | 194 °F (90 °C) | [1] |
| CAS Number | 1522-41-4 | [2][4] |
Synthesis of this compound
The preparation of E2FA typically involves the direct or indirect fluorination of an ethyl acetoacetate precursor. A common industrial approach involves the halogen exchange of ethyl 2-chloroacetoacetate. The diagram below illustrates a generalized workflow for such a transformation.
Caption: Generalized workflow for the synthesis of E2FA.
Protocol: Synthesis via Halogen Exchange
This protocol is adapted from patented industrial methods and illustrates a robust approach to E2FA synthesis.[5]
-
Reactor Setup: A suitable reactor is charged with hydrofluoric acid (HF), which serves as both a catalyst and a solvent. This choice is critical as it facilitates the halogen exchange and helps control the reaction medium.[5]
-
Addition of Reactant: Ethyl 2-chloroacetoacetate is added to the HF. A fluorine-containing surfactant may be added to improve miscibility between the organic and inorganic phases.[5]
-
Fluorination: A mixed gas containing fluorine (e.g., 35% F₂ in N₂) is bubbled through the solution at a controlled low temperature (e.g., -10 to 0 °C).[5] The use of excess fluorine gas ensures the complete conversion of the starting material, which is key to achieving high product purity.[5]
-
Quenching and Workup: After the reaction is complete, the crude product is carefully transferred and quenched.
-
Purification: The final product is purified via vacuum rectification to yield high-purity this compound.[5]
Core Reactivity: The Impact of α-Fluorination
The reactivity of E2FA is dominated by the strong electron-withdrawing nature of the fluorine atom. This single substitution fundamentally alters the behavior of the active methylene protons and the adjacent carbonyl groups compared to standard ethyl acetoacetate.
Keto-Enol Tautomerism
Like its non-fluorinated analog, E2FA exists as an equilibrium mixture of keto and enol tautomers. However, the electronegative fluorine atom destabilizes the C=C double bond of the enol form through a powerful inductive effect. This leads to a significantly lower enol content in E2FA compared to EAA at equilibrium.[6][7][8] The keto form is, therefore, the predominant species, which has significant implications for its reaction pathways.
Caption: Keto-Enol tautomerism in this compound.
Acidity and Enolate Formation
The α-proton in E2FA is significantly more acidic than the corresponding protons in EAA. The fluorine atom's strong negative inductive effect stabilizes the resulting carbanion (enolate) formed upon deprotonation. This heightened acidity means that weaker bases can be used to generate the enolate quantitatively compared to what is required for EAA.[6]
Nucleophilic Reactivity: Alkylation and Acylation
The enolate of E2FA is a potent nucleophile and is central to the synthetic utility of the molecule. It readily participates in Sₙ2 reactions with various electrophiles.
Mechanism of α-Alkylation: The process begins with the deprotonation of E2FA to form a stabilized enolate. This enolate then attacks an alkyl halide in a classic Sₙ2 fashion to form a new carbon-carbon bond. This alkylated product can then undergo hydrolysis and decarboxylation to yield an α-fluoro-ketone, a highly valuable synthetic motif.[4][9]
Caption: General mechanism for the α-alkylation of E2FA.
Protocol: α-Alkylation of E2FA and Subsequent Decarboxylation
This protocol provides a validated workflow for the synthesis of an α-fluoro-ketone.
-
Enolate Formation (Self-Validating Step):
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous solvent (e.g., THF, DMF).
-
Add sodium hydride (NaH, 1.1 eq) as a 60% dispersion in mineral oil. Causality: NaH is an irreversible base, ensuring complete deprotonation to the enolate, which prevents side reactions involving the starting material.
-
Cool the suspension to 0 °C. Add this compound (1.0 eq) dropwise.
-
Validation Check: The cessation of hydrogen gas evolution indicates the complete formation of the sodium enolate. Allow the mixture to stir for 30-60 minutes to ensure homogeneity.
-
-
Alkylation:
-
Add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis shows complete consumption of the enolate. Causality: Maintaining a slight excess of the electrophile and monitoring the reaction ensures high conversion.
-
-
Hydrolysis and Decarboxylation (Krapcho Decarboxylation):
-
Add LiCl (2.0 eq) and water (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically >120 °C in a solvent like DMSO). Causality: This is a modified Krapcho decarboxylation. The combination of salt, water, and heat facilitates simultaneous saponification of the ester and decarboxylation of the resulting β-keto acid intermediate under relatively neutral conditions, minimizing side reactions often seen with strong acid or base hydrolysis.[9]
-
Monitor the reaction by TLC or GC-MS for the formation of the desired α-fluoro-ketone.
-
-
Workup and Purification:
-
Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the pure α-fluoro-ketone.
-
Synthetic Applications
The unique reactivity of E2FA makes it a valuable precursor in several areas:
-
Pharmaceuticals: It is a key building block for synthesizing fluorine-containing drugs, where the fluorine atom can block metabolic pathways or enhance receptor binding.[1]
-
Agrochemicals: Used in the creation of advanced pesticides and herbicides with improved efficacy and environmental profiles.[1]
-
Heterocyclic Chemistry: The 1,3-dicarbonyl moiety can be used in condensation reactions with reagents like hydrazines or ureas to construct fluorinated pyrazoles, pyrimidines, and other heterocyclic systems.
Safety and Handling
This compound is an irritant.[3] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][10] The compound is a combustible liquid.[4][11]
Conclusion
This compound is more than just a fluorinated version of a classic synthetic reagent. The presence of the α-fluoro atom imparts a unique and powerful reactivity profile, characterized by increased α-proton acidity and a preference for the keto tautomer. This allows for clean, high-yielding enolate chemistry, making E2FA an indispensable tool for the precise installation of a fluorine atom adjacent to a carbonyl group. Understanding the fundamental principles outlined in this guide enables chemists to strategically leverage E2FA for the efficient synthesis of advanced fluorinated molecules.
References
- Title: Exploring this compound: Properties and Applications Source: Shanghai Fluorine Technology URL
- Title: CN108218702B - Preparation method of 2-fluoro ethyl acetoacetate Source: Google Patents URL
- Title: Ethyl fluoroacetate - SAFETY DATA SHEET Source: Fisher Scientific URL
- Source: Tokyo Chemical Industry Co., Ltd.
- Title: Fluoroisoprenyl synthesis using this compound Source: The Journal of Organic Chemistry - ACS Public
- Title: SAFETY DATA SHEET - Ethyl 2-chloroacetoacetate Source: Fisher Scientific URL
- Title: SAFETY DATA SHEET - Ethyl acetoacetate Source: Sigma-Aldrich URL
- Title: Ethyl acetoacet
- Title: Ethyl Acetoacetate: Synthesis & Applications Source: Chemistry for everyone - WordPress.com URL:[Link]
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- Title: 21.11: Decarboxylation Reactions Source: Chemistry LibreTexts URL:[Link]
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- Title: B.Sc.
- Title: Enol content of acetylacetone and ethyl acetoacetate Source: Chemistry Stack Exchange URL:[Link]
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The Strategic Introduction of Fluorine: A Technical Guide to the Enhanced Properties of Ethyl 2-Fluoroacetoacetate
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of ethyl 2-fluoroacetoacetate, a versatile fluorinated building block. We will explore the profound impact of the α-fluorine substituent on the molecule's physicochemical properties, focusing on the enhancement of acidity, the shift in keto-enol tautomerism, and the resulting modulation of its reactivity. This document serves as a resource for researchers, offering insights into the strategic application of this compound in the synthesis of complex molecular architectures and the development of novel therapeutic agents.
Introduction: The Fluorine Advantage
Fluorine, the most electronegative element, imparts unique properties to organic molecules that are often beneficial for pharmaceutical and material applications. When incorporated into a molecular scaffold, fluorine can influence a range of characteristics, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (E2FA) is an exemplary reagent that harnesses these "fluorine effects." The presence of a single fluorine atom at the α-position of this β-keto ester dramatically alters its electronic properties compared to its non-fluorinated analog, ethyl acetoacetate (EAA), making it a valuable tool for synthetic chemists. This guide will dissect the role of this single fluorine atom in defining the unique chemical personality of E2FA.
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom significantly modifies the physical and chemical properties of the parent molecule. A comparison between this compound and ethyl acetoacetate highlights these differences.
| Property | This compound | Ethyl Acetoacetate |
| Molecular Formula | C₆H₉FO₃ | C₆H₁₀O₃ |
| Molecular Weight | 148.13 g/mol [1] | 130.14 g/mol |
| Boiling Point | 183 °C[2] | 181 °C |
| Density | 1.181 g/mL at 25 °C[2] | 1.021 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.414[2] | 1.419 |
| pKa of α-proton (estimated) | ~9-10 | ~11 |
The Electronic Influence of the α-Fluorine Atom
The strategic placement of a fluorine atom at the carbon alpha to two carbonyl groups is the defining feature of this compound. This single atom exerts a powerful influence on the molecule's reactivity through its strong inductive effect.
Enhanced Acidity of the α-Proton
The acidity of the α-proton in β-dicarbonyl compounds is a key determinant of their utility in synthesis, as it allows for the formation of a nucleophilic enolate. The fluorine atom in E2FA significantly increases the acidity of the remaining α-proton compared to that in ethyl acetoacetate.
Spectroscopic Characterization
The unique structural features of this compound are reflected in its spectroscopic data. While a complete set of high-resolution spectra is not publicly available, the expected key features can be predicted based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The α-proton will appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shift of this proton will be significantly downfield due to the deshielding effects of the adjacent fluorine and two carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum will be characterized by the presence of two carbonyl carbons, the carbons of the ethyl group, and the α-carbon. The α-carbon signal will be split into a doublet due to one-bond coupling with the fluorine atom.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, which will be a doublet of quartets due to coupling with the α-proton and the protons of the methyl group of the acetyl function, respectively.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the carbonyl groups. The C=O stretching vibrations of the ketone and ester functionalities will likely appear in the region of 1720-1760 cm⁻¹. The C-F bond stretching vibration is expected to be observed in the 1000-1100 cm⁻¹ region.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the fluorination of a precursor such as ethyl 2-chloroacetoacetate.
Experimental Protocol: Fluorination of Ethyl 2-Chloroacetoacetate
[3] This protocol is adapted from a patented procedure.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Fluorine gas (as a mixture with an inert gas like nitrogen)
-
Anhydrous hydrofluoric acid (HF)
-
Fluorinated surfactant (e.g., perfluorobutyl sulfonic acid)
-
Reaction vessel suitable for handling corrosive gases and HF
Procedure:
-
Charge the reaction vessel with anhydrous hydrofluoric acid, ethyl 2-chloroacetoacetate, and the fluorinated surfactant.
-
Cool the reaction mixture to a low temperature (e.g., -10 to 0 °C).
-
Introduce a mixture of fluorine gas and nitrogen into the reaction vessel at a controlled rate while maintaining the low temperature.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS).
-
Upon completion, purge the reaction mixture with an inert gas to remove residual HF and other volatile impurities.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Safety Precautions: This reaction involves highly toxic and corrosive materials (fluorine gas and HF). It must be carried out in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by personnel experienced in handling such hazardous chemicals.
Applications in Organic Synthesis
The unique properties conferred by the α-fluorine atom make this compound a valuable building block in a variety of organic transformations.
Alkylation Reactions
The enhanced acidity of the α-proton facilitates the formation of the corresponding enolate, which can then be alkylated with various electrophiles.
Experimental Protocol: C-Alkylation of this compound (Generalized)
This is a generalized protocol based on standard procedures for the alkylation of β-keto esters.
Materials:
-
This compound
-
A suitable base (e.g., sodium hydride, lithium diisopropylamide)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of the base in the anhydrous solvent.
-
Cool the solution to an appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).
-
Slowly add a solution of this compound in the anhydrous solvent to the base solution.
-
Stir the mixture for a period to ensure complete enolate formation.
-
Add the alkylating agent dropwise to the enolate solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hantzsch Pyridine Synthesis
This compound can be employed in the Hantzsch synthesis to produce dihydropyridines and pyridines bearing fluorine-containing substituents. These fluorinated heterocycles are of significant interest in medicinal chemistry. The reaction involves the condensation of two equivalents of the β-keto ester, an aldehyde, and a nitrogen source (e.g., ammonia or ammonium acetate). [4] Experimental Protocol: Hantzsch Synthesis with this compound (Generalized)
Materials:
-
This compound (2 equivalents)
-
An aldehyde (1 equivalent)
-
Ammonium acetate (1 equivalent)
-
A suitable solvent (e.g., ethanol, acetic acid)
Procedure:
-
Combine this compound, the aldehyde, and ammonium acetate in the chosen solvent.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the dihydropyridine product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude dihydropyridine can be purified by recrystallization or column chromatography.
-
If the corresponding pyridine is desired, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide).
Conclusion
The introduction of a single fluorine atom at the α-position of ethyl acetoacetate profoundly alters its chemical behavior, creating a valuable and versatile building block for organic synthesis. The enhanced acidity of the α-proton and the shift in the keto-enol tautomerism provide synthetic chemists with a tool for constructing complex molecules with greater control and efficiency. The applications of this compound in the synthesis of fluorinated pharmaceuticals and advanced materials are a testament to the power of strategic fluorine incorporation. This guide has provided a technical overview of the core principles governing the properties and reactivity of this important compound, with the aim of facilitating its effective use in research and development.
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Unlocking New Frontiers in Drug Discovery and Materials Science: A Technical Guide to the Research Potential of Ethyl 2-Fluoroacetoacetate
Abstract
Ethyl 2-fluoroacetoacetate, a fluorinated β-keto ester, stands as a versatile yet underexplored building block in synthetic chemistry. The strategic introduction of a single fluorine atom at the α-position imparts unique electronic properties that can be harnessed for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This in-depth technical guide moves beyond a review of established applications to illuminate promising, yet largely untapped, research avenues. We will delve into the core reactivity of this compound and propose novel research directions in asymmetric catalysis, advanced heterocyclic synthesis, and the development of fluorinated bioactive scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this fluorinated synthon to drive innovation in their respective fields.
Foundational Chemistry of this compound: Properties and Synthesis
This compound (CAS 1522-41-4), also known as ethyl 2-fluoro-3-oxobutanoate, is a colorless to pale yellow liquid with a molecular formula of C₆H₉FO₃ and a molecular weight of 148.13 g/mol .[1] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Boiling Point | 183 °C[1] |
| Density | 1.181 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.414[2] |
| Flash Point | 194 °F[1] |
The presence of the electron-withdrawing fluorine atom at the α-carbon significantly influences the compound's reactivity compared to its non-fluorinated analog, ethyl acetoacetate.[1] This fluorination enhances the acidity of the α-proton and modifies the electrophilicity of the carbonyl carbons, opening up unique avenues for synthetic transformations.
The most common laboratory and industrial synthesis of this compound involves the direct fluorination of ethyl acetoacetate.[1][2] More recent methods have also explored the use of ethyl 2-chloroacetoacetate as a precursor, reacting it with a fluorine source in the presence of a catalyst.[3]
Established Applications: A Foundation for Future Innovation
This compound currently serves as a crucial intermediate in several key industrial sectors:
-
Pharmaceuticals: It is a building block for various fluorine-containing drugs, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1]
-
Agrochemicals: The incorporation of fluorine can lead to pesticides with improved efficacy and more favorable environmental profiles.[1]
-
Materials Science: Its use in the synthesis of polymers and coatings can impart increased chemical resistance and durability.[1]
While these applications are significant, they represent only the tip of the iceberg in terms of the synthetic potential of this versatile molecule. The following sections will explore forward-thinking research areas that can expand its utility.
Frontier Research Area 1: Asymmetric Transformations for Chiral Fluorinated Molecules
The development of stereoselective methods for the synthesis of chiral organofluorine compounds is a paramount objective in medicinal chemistry. The unique stereoelectronic effects of the C-F bond can profoundly influence molecular conformation and biological activity. This compound presents a prime substrate for asymmetric catalysis, yet this area remains significantly underdeveloped.
Proposed Research: Enantioselective Biocatalytic Reduction
Rationale: The asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a well-established and powerful transformation. While biocatalytic reductions of ethyl 4-chloroacetoacetate and ethyl acetoacetate using baker's yeast (Saccharomyces cerevisiae) and other microorganisms are known,[4][5] the application of this methodology to this compound is not widely reported. The resulting chiral α-fluoro-β-hydroxy ester would be a highly valuable building block for the synthesis of fluorinated drug analogues.
Experimental Workflow:
Caption: Workflow for enantioselective biocatalytic reduction.
Detailed Protocol:
-
Microorganism Screening: A panel of commercially available yeast strains (e.g., Saccharomyces cerevisiae, Pichia pastoris, Candida parapsilosis) and bacterial strains (e.g., Escherichia coli expressing known ketoreductases) will be cultured in appropriate growth media.
-
Biotransformation: To each culture, this compound (e.g., 10 mM final concentration) will be added, and the cultures will be incubated at a suitable temperature (e.g., 30 °C) with shaking.
-
Extraction and Analysis: After a set time (e.g., 24-48 hours), the reaction mixtures will be extracted with an organic solvent (e.g., ethyl acetate). The organic extracts will be analyzed by GC-MS to determine conversion and by chiral HPLC to determine the enantiomeric excess of the product.
-
Optimization: For the most promising strain, key parameters such as pH, temperature, substrate concentration, and the addition of co-solvents will be systematically varied to maximize both conversion and enantioselectivity.
-
Preparative Scale Synthesis: The optimized conditions will be applied to a larger scale reaction to produce a significant quantity of the chiral product for full characterization (NMR, HRMS) and for use in subsequent synthetic steps.
Proposed Research: Organocatalytic Asymmetric Michael Addition
Rationale: The Michael addition is a fundamental carbon-carbon bond-forming reaction. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these reactions.[6][7][8] The application of chiral organocatalysts to the Michael addition of this compound to α,β-unsaturated aldehydes or ketones would provide access to highly functionalized chiral molecules containing a fluorinated quaternary stereocenter.
Experimental Workflow:
Caption: Workflow for organocatalytic asymmetric Michael addition.
Detailed Protocol:
-
Catalyst Screening: A selection of commercially available or readily synthesized chiral organocatalysts (e.g., prolinol silyl ethers, chiral primary amines) will be screened.
-
Reaction Setup: To a solution of the α,β-unsaturated acceptor (e.g., 0.2 mmol) and the organocatalyst (e.g., 20 mol%) in a suitable solvent (e.g., toluene, 1 mL) at a specific temperature (e.g., room temperature), this compound (e.g., 0.4 mmol) will be added.
-
Reaction Monitoring: The reaction progress will be monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction will be quenched (e.g., with saturated aqueous NH₄Cl) and the product extracted with an organic solvent. The crude product will be purified by flash column chromatography.
-
Analysis: The structure of the product will be confirmed by NMR and HRMS. The enantiomeric excess will be determined by chiral HPLC.
Frontier Research Area 2: Advanced Heterocyclic Synthesis
Fluorinated heterocycles are of immense importance in medicinal chemistry and agrochemistry.[9] this compound is an ideal precursor for the synthesis of a wide range of fluorinated heterocyclic systems.
Proposed Research: Synthesis of Fluorinated Pyrazoles and Pyridines
Rationale: Pyrazoles and pyridines are privileged scaffolds in drug discovery. The synthesis of fluorinated pyrazoles and pyridines from 2-fluoro-1,3-diketones has been reported.[10] this compound can be readily converted to a variety of 2-fluoro-1,3-diketones, which can then be cyclized to the corresponding heterocycles.
Experimental Workflow:
Caption: Synthesis of fluorinated pyrazoles and pyridines.
Detailed Protocol for Fluorinated Pyrazole Synthesis:
-
Synthesis of 2-Fluoro-1,3-diketone: this compound will be acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., NaH) to yield the corresponding 2-fluoro-1,3-diketone.
-
Cyclization: The 2-fluoro-1,3-diketone (e.g., 1 mmol) will be dissolved in a suitable solvent (e.g., ethanol). Hydrazine hydrate or a substituted hydrazine (e.g., 1.1 mmol) will be added, and the mixture will be heated to reflux.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent will be removed under reduced pressure. The residue will be purified by column chromatography or recrystallization to afford the desired fluorinated pyrazole.
-
Characterization: The structure of the product will be confirmed by NMR, HRMS, and, if possible, X-ray crystallography.
Proposed Research: Cascade Reactions for Polycyclic Systems
Rationale: Cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials.[11][12] The unique reactivity of this compound can be exploited in cascade reactions to construct novel polycyclic fluorinated compounds.
Proposed Cascade Reaction:
A potential cascade reaction could involve the initial Michael addition of this compound to a suitable acceptor, followed by an intramolecular cyclization and subsequent transformations to build a polycyclic system in a single pot.
Experimental Approach:
-
Design of Cascade Precursor: A suitable Michael acceptor will be designed that contains an additional functional group capable of participating in a subsequent intramolecular reaction.
-
Reaction Optimization: The reaction conditions (catalyst, solvent, temperature) will be optimized to favor the desired cascade pathway.
-
Mechanistic Studies: Isotopic labeling studies and computational modeling could be employed to elucidate the reaction mechanism.
Conclusion
This compound is a powerful synthetic tool with a vast and largely untapped potential. The research areas proposed in this guide, particularly in asymmetric catalysis and advanced heterocyclic synthesis, represent exciting opportunities for innovation. By exploring these frontiers, researchers can unlock new avenues for the development of next-generation pharmaceuticals, agrochemicals, and materials with enhanced properties and functionalities. The detailed protocols and workflows provided herein are intended to serve as a starting point for these exciting investigations.
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Methodological & Application
Synthesis of Ethyl 2-Fluoroacetoacetate: A Detailed Protocol Using Electrophilic Fluorination
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-fluoroacetoacetate is a pivotal fluorinated building block in modern medicinal and agricultural chemistry. The introduction of a fluorine atom at the α-position of a β-keto ester imparts unique chemical properties that are leveraged in the synthesis of complex, high-value molecules, including pharmaceuticals and advanced materials.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from its readily available precursor, ethyl acetoacetate. We focus on the use of Selectfluor® as a safe and efficient electrophilic fluorinating agent, detailing the reaction mechanism, a step-by-step experimental procedure, safety considerations, and characterization data.
Introduction: The Significance of α-Fluorinated Carbonyls
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] this compound (E2FA), a fluorinated β-keto ester, serves as a versatile intermediate for introducing these desirable properties into new chemical entities.[1][5]
Historically, the synthesis of such compounds involved hazardous reagents like elemental fluorine (F₂), which, while potent, is highly toxic and requires specialized handling protocols.[6][7] The development of stable, easy-to-handle electrophilic N-F fluorinating agents has revolutionized this field.[8][9] Among these, Selectfluor® (F-TEDA-BF₄) has emerged as a reagent of choice due to its high efficacy, safety profile, and broad compatibility with various functional groups, making it ideal for both laboratory-scale and larger-scale synthesis.[6] This guide is designed to equip researchers with a robust and reproducible method for preparing E2FA, a key precursor for further synthetic elaborations.[5][10]
Reaction Principle and Mechanism
The synthesis of this compound is achieved via the direct electrophilic fluorination of ethyl acetoacetate. The core of this transformation relies on the nucleophilic character of the α-carbon in the β-keto ester.
2.1. Keto-Enol Tautomerism: Activating the Substrate
Ethyl acetoacetate exists as a dynamic equilibrium of keto and enol tautomers. The enol form, or the corresponding enolate generated in situ, is sufficiently nucleophilic to attack an electrophilic fluorine source. This reactivity is central to the success of the fluorination at the α-position.
2.2. The Role of Selectfluor® and the Reaction Mechanism
Selectfluor® [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] serves as an electrophilic "F+" source. While the precise mechanism of electrophilic fluorination has been a subject of debate (Sₙ2 vs. Single Electron Transfer, SET), substantial evidence for the fluorination of enol-type substrates points to a polar, two-electron process.[8][11]
The proposed mechanism involves two key steps:
-
Enol Formation: Ethyl acetoacetate tautomerizes to its more nucleophilic enol form.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic fluorine atom of Selectfluor®. This transfers the fluorine to the α-carbon and generates a cationic intermediate, which is then quenched to yield the final product, this compound.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | Purity >99%, freshly distilled if necessary |
| Selectfluor® | C₇H₁₄B₂ClF₂N₂ | 354.26 | 140681-55-6 | Handle as an oxidizing solid |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Anhydrous grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up |
| Brine (sat. NaCl) | NaCl(aq) | - | 7647-14-5 | For work-up |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | For drying |
3.2. Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the flask on a magnetic stirrer hotplate.
-
Dissolution: In the flask, dissolve ethyl acetoacetate (13.0 g, 100 mmol, 1.0 equiv.) in 100 mL of anhydrous acetonitrile. Begin stirring to ensure the solution is homogeneous.
-
Reagent Addition: To the stirred solution at room temperature, add Selectfluor® (37.2 g, 105 mmol, 1.05 equiv.) portion-wise over 15-20 minutes. The reaction is typically mildly exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the lower organic layer (DCM). Extract the aqueous layer again with DCM (2 x 50 mL).
-
Washing: Combine all organic extracts and wash them sequentially with 100 mL of deionized water and 100 mL of brine. This removes any remaining water-soluble impurities and byproducts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of fresh DCM.
-
Purification: Concentrate the filtered solution on a rotary evaporator to obtain the crude product. Purify the crude this compound by vacuum distillation (lit. b.p. 183°C at atmospheric pressure, adjust for vacuum).[1] Alternatively, purification can be achieved by silica gel column chromatography.
Safety Precautions and Handling
Adherence to safety protocols is paramount for this procedure.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]
-
Ventilation: All steps, especially the handling of Selectfluor® and organic solvents, must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12][13]
-
Selectfluor® Handling: Selectfluor® is a stable solid but is also a strong oxidizing agent.[6] Avoid contact with skin and eyes.[12] It should be stored away from combustible materials in a cool, dry place.[6][14]
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[12][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[13]
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Transparent, colorless liquid[1] |
| Molecular Formula | C₆H₉FO₃[1] |
| Molecular Weight | 148.13 g/mol [1] |
| Boiling Point | 183°C @ 760 mmHg[1] |
| Density | 1.181 g/mL @ 25°C[1] |
| Refractive Index (n20/D) | 1.414[1] |
| ¹H NMR, ¹³C NMR, ¹⁹F NMR | Spectra should be consistent with the structure. |
| GC-MS | Should show a major peak corresponding to the product's mass. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive Selectfluor® (hydrolyzed).- Insufficient reaction time.- Low reaction temperature. | - Use fresh, properly stored Selectfluor®.- Extend reaction time and monitor by TLC/GC.- Allow the reaction to proceed at room temperature or warm slightly (e.g., to 40°C). |
| Formation of Side Products | - Reaction temperature too high.- Presence of water in reagents/solvent. | - Control exotherm with a water bath.- Use anhydrous solvents and properly dried glassware. |
| Difficult Purification | - Incomplete removal of Selectfluor® byproduct.- Close boiling points of product and impurities. | - Ensure thorough aqueous work-up to remove water-soluble byproducts.- Use fractional distillation or high-resolution column chromatography. |
Conclusion
This application note details a reliable and scalable method for the synthesis of this compound using Selectfluor® as an electrophilic fluorinating agent. The protocol is characterized by its operational simplicity, use of a stable and safe reagent, and high efficiency. By following the outlined procedure and safety guidelines, researchers can confidently produce this valuable fluorinated building block, enabling further exploration in drug discovery, agrochemical development, and materials science.
References
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Application Notes and Protocols: Laboratory Scale Preparation of 2-Fluoroacetoacetic Acid Ethyl Ester
Introduction
Ethyl 2-fluoroacetoacetate (EFA) is a fluorinated β-keto ester of significant interest in the pharmaceutical and agrochemical industries.[1][2] The incorporation of a fluorine atom at the α-position of the acetoacetate backbone imparts unique chemical properties that are highly sought after in the synthesis of bioactive molecules.[1][2][3] Fluorine's high electronegativity can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][3] Consequently, EFA serves as a critical building block for the synthesis of various fluorine-containing drugs and advanced materials.[1] This document provides a detailed guide for the laboratory-scale preparation of this compound, emphasizing a common and effective synthetic strategy: the electrophilic fluorination of ethyl acetoacetate.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H9FO3 |
| Molecular Weight | 148.13 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[2] |
| Boiling Point | 183 °C (lit.)[1][4] |
| Density | 1.181 g/mL at 25 °C (lit.)[1][4] |
| Refractive Index (n20/D) | 1.414 (lit.)[1][4] |
| CAS Number | 1522-41-4[2] |
Synthesis Strategy: Electrophilic Fluorination
The preparation of this compound is most commonly achieved through the direct fluorination of ethyl acetoacetate.[1][4] This approach involves the reaction of the enolate of ethyl acetoacetate with an electrophilic fluorine source. Electrophilic fluorination has become a preferred method due to the availability of stable and selective fluorinating agents.[5][6]
Rationale for Method Selection
The chosen method, electrophilic fluorination of the corresponding enolate, offers several advantages:
-
Directness: It allows for the direct introduction of the fluorine atom at the desired α-position.
-
Availability of Starting Materials: Ethyl acetoacetate is a readily available and relatively inexpensive starting material.[7]
-
Versatility of Fluorinating Agents: A range of modern electrophilic fluorinating agents can be employed, offering flexibility in reaction conditions and scalability.[6][8]
An alternative, though less common in standard laboratory settings due to the hazardous nature of the reagents, involves the halogen exchange of ethyl 2-chloroacetoacetate with a fluoride source.[9]
Reaction Mechanism
The reaction proceeds via a two-step mechanism. First, the α-proton of ethyl acetoacetate, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, is abstracted by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent to form the desired product.
Caption: General mechanism of electrophilic fluorination.
Detailed Experimental Protocol
This protocol details the synthesis of this compound using N-Fluorobenzenesulfonimide (NFSI) as the electrophilic fluorinating agent. NFSI is a stable, commercially available, and effective reagent for this transformation.[6][8]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl Acetoacetate | C6H10O3 | 130.14 | 13.0 g | 0.1 |
| N-Fluorobenzenesulfonimide (NFSI) | C12H10FNO4S2 | 315.34 | 34.7 g | 0.11 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.4 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 200 mL | - |
| Saturated Aqueous Ammonium Chloride | NH4Cl | 53.49 | 100 mL | - |
| Diethyl Ether | (C2H5)2O | 74.12 | 3 x 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of argon or nitrogen.
-
Enolate Formation: To the flask, add sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.
-
Fluorination: Dissolve N-Fluorobenzenesulfonimide (NFSI) (34.7 g, 0.11 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the enolate suspension at 0 °C over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12 hours.
-
Workup: Cool the reaction mixture back to 0 °C with an ice bath and carefully quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Safety Precautions
General Handling:
-
All manipulations should be performed in a well-ventilated fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]
-
An eyewash station and safety shower should be readily accessible.[12][13]
Reagent-Specific Hazards:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from ignition sources.
-
N-Fluorobenzenesulfonimide (NFSI): A strong oxidizing agent. Avoid contact with skin and eyes.[6]
-
Ethyl Acetoacetate: Combustible liquid.[7]
-
Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable liquids. Use in a well-ventilated area and away from open flames.[13]
Waste Disposal:
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl ester protons and the methyl group protons. The α-proton will appear as a doublet due to coupling with the adjacent fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic doublet for the α-carbon due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the C=O (ester and ketone) and C-F bonds.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete enolate formation | Ensure the use of anhydrous solvent and a sufficient excess of a strong base. |
| Ineffective fluorinating agent | Verify the purity and reactivity of the NFSI. | |
| Presence of Starting Material | Incomplete reaction | Increase the reaction time or temperature. |
| Formation of Side Products | Reaction temperature too high | Maintain the reaction at the specified temperature, especially during the addition of reagents. |
| Presence of water | Use anhydrous solvents and reagents to prevent side reactions. |
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound via electrophilic fluorination. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable fluorinated building block for applications in drug discovery and materials science. The provided rationale for the synthetic strategy and troubleshooting guide should aid in the successful execution of this preparation.
References
- Shanghai Fluorine Technology. (n.d.). Exploring this compound: Properties and Applications.
- Google Patents. (n.d.). CN108218702B - Preparation method of 2-fluoro ethyl acetoacetate.
- Thermo Fisher Scientific. (2025). Ethyl fluoroacetate - SAFETY DATA SHEET.
- ChemicalBook. (2025). Ethyl fluoroacetate - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl fluoroacetate, 97%.
- Fisher Scientific. (2007). SAFETY DATA SHEET.
- ChemicalBook. (2025). This compound.
- PubChem. (n.d.). Ethyl fluoroacetate.
- Chem-Impex. (n.d.). This compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Wikipedia. (n.d.). Electrophilic fluorination.
- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
- Alfa Chemistry. (n.d.). Electrophilic Fluorination Agents.
- Bryn Mawr College. (n.d.). Electrophilic Fluorination.
- Wikipedia. (n.d.). Ethyl acetoacetate.
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Application Notes and Protocol for the Electrophilic Fluorination of Ethyl Acetoacetate
Introduction: The Strategic Importance of α-Fluorinated β-Ketoesters
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly alter a molecule's pharmacokinetic and physicochemical profile, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Ethyl 2-fluoroacetoacetate, the product of the direct fluorination of ethyl acetoacetate, is a particularly valuable fluorinated building block.[1][3] Its trifunctional nature (ester, ketone, and C-F bond) makes it a versatile precursor for synthesizing a wide array of complex fluorine-containing drugs and materials.[1][4]
However, the selective introduction of a single fluorine atom onto an active methylene carbon, such as the α-position of a β-ketoester, presents a significant synthetic challenge.[5] This guide provides a detailed protocol and the underlying chemical principles for the successful α-monofluorination of ethyl acetoacetate using modern electrophilic fluorinating agents, with a focus on providing researchers with the expertise to implement this critical transformation safely and efficiently.
Pillar 1: Mechanistic Understanding - The "Why" Behind the Reaction
The α-position of ethyl acetoacetate is susceptible to electrophilic attack due to the acidity of its methylene protons, which are flanked by two electron- withdrawing carbonyl groups. The reaction proceeds via the nucleophilic enol or enolate tautomer, which attacks an electrophilic fluorine source ("F+").[6]
The prevailing mechanism for this transformation using modern N-F reagents is often debated, with evidence supporting both a direct bimolecular nucleophilic substitution (SN2) at the fluorine atom and a single-electron transfer (SET) pathway.[7][8] For practical purposes, the reaction can be conceptualized as the attack of the electron-rich enol on the electron-deficient fluorine atom of the reagent.
Caption: Workflow for the synthesis of this compound.
Materials & Equipment:
-
Ethyl acetoacetate (reagent grade)
-
Selectfluor™ (F-TEDA-BF₄)
-
Acetonitrile (anhydrous)
-
Dichloromethane (or Ethyl Acetate)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution at room temperature, add Selectfluor™ (1.1 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The monofluorination is typically rapid, but the second fluorination step is significantly slower, which allows for selective synthesis. [6]Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis until the starting material is consumed (typically 2-6 hours).
-
Quenching and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (equal volume to the acetonitrile used).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of acetonitrile). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or silica gel column chromatography to yield a transparent, colorless liquid. [1]
Data Summary and Characterization
Table 2: Representative Reaction Parameters
| Parameter | Value | Rationale/Reference |
| Substrate | Ethyl Acetoacetate | Active methylene compound. |
| Reagent | Selectfluor™ | Efficient and safe electrophilic fluorine source. [9] |
| Stoichiometry | 1.1 eq. Selectfluor™ | A slight excess ensures complete consumption of the substrate. |
| Solvent | Acetonitrile | Common solvent for Selectfluor™ reactions. [6][10] |
| Temperature | Room Temperature | Mild conditions are sufficient for the reaction. |
| Typical Yield | 70-90% | Dependent on purification method and scale. |
Table 3: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉FO₃ | [1] |
| Molecular Weight | 148.13 g/mol | [1] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | ~183 °C | [1][3] |
| Density | ~1.181 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D ~1.414 | [1][3] |
Field Insights & Troubleshooting
-
Over-fluorination: The primary potential side product is ethyl 2,2-difluoroacetoacetate. The formation of this product is kinetically much slower than monofluorination. [6]To minimize its formation, avoid using a large excess of Selectfluor™ and monitor the reaction closely, stopping it once the starting material is consumed.
-
Incomplete Reaction: If the reaction stalls, ensure the acetonitrile is anhydrous. While Selectfluor™ is water-tolerant, excess moisture can affect reaction rates.
-
Purification Challenges: The product has a moderate boiling point, making vacuum distillation an effective purification method for larger scales. For smaller scales or for achieving the highest purity, silica gel chromatography is recommended.
References
- ACS GCI Pharmaceutical Roundtable. Fluorination. [Link] [20]7. Organic-Chemistry.org. Selectfluor. [Link]
- Shanghai Fluorine Technology. Exploring this compound: Properties and Applications.
- ResearchGate. (2016). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. [Link]
- Wikipedia. Electrophilic fluorination. [Link] [7]21. PubMed. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
- ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link] [9]23. CHIMIA. (1986). Modern Synthetic Procedures for the Fluorination of Organic Molecules. [Link] [10]24. ACS GCI Pharmaceutical Roundtable. Fluorinating agents. [Link] [15]25. ResearchGate. (2017). Fluorination of 1,3-dicarbonyl compounds. [Link]
- PubMed. (2005). Selectfluor: mechanistic insight and applications. Chemical reviews.
- NIST WebBook. Acetic acid, fluoro-, ethyl ester. [Link]
- University of Rochester. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]
- ACS Publications. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
- Wiley Online Library. (2023). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions.
- SciSpace. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.
- National Institutes of Health. (2019). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules. [Link]
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Application Notes and Protocols: Ethyl 2-fluoroacetoacetate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Ethyl 2-Fluoroacetoacetate in Synthetic Chemistry
This compound (E2FA) is a fluorinated β-keto ester that has emerged as a pivotal building block in modern organic synthesis.[1][2][3] Its chemical structure, featuring a fluorine atom at the α-position to a ketone and an ester group, imparts unique reactivity that distinguishes it from its non-fluorinated counterpart, ethyl acetoacetate.[1] The high electronegativity and small size of the fluorine atom significantly influence the electronic properties of the molecule, enhancing its utility in constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1]
This document provides a comprehensive guide to the applications of E2FA, detailing its role in the synthesis of fluorinated heterocyclic compounds and chiral molecules. It offers in-depth protocols, mechanistic insights, and safety considerations to enable researchers to effectively harness the synthetic potential of this versatile reagent.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of E2FA is essential for its effective use in the laboratory.
| Property | Value |
| Molecular Formula | C6H9FO3 |
| Molecular Weight | 148.13 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[4][5] |
| Boiling Point | 183 °C (lit.)[2] |
| Density | 1.181 g/mL at 25 °C (lit.)[1][2] |
| Refractive Index (n20/D) | 1.414 (lit.)[1][2] |
| Flash Point | 90 °C[4] |
| CAS Number | 1522-41-4[2][4] |
Safety and Handling
This compound and related fluoroorganic compounds require careful handling due to their potential toxicity.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[6][7]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[6][8] Wash thoroughly after handling.[6] Ground and bond containers when transferring material to prevent static discharge.[6][9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids, bases, and reducing agents.[7][9] Keep containers tightly closed.[6][8]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[6] Remove all sources of ignition.[6][9]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[6]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[7]
Core Synthetic Applications
The unique reactivity of E2FA makes it a valuable precursor for a variety of important chemical transformations.
1. Synthesis of Fluorinated Heterocycles
The incorporation of fluorine into heterocyclic scaffolds is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] E2FA is a key starting material for synthesizing a range of fluorinated heterocycles.
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines and pyridines.[10][11] By employing E2FA, novel fluorinated dihydropyridine derivatives can be synthesized. These compounds are of significant interest as potential calcium channel blockers and for other therapeutic applications.[10][12]
Reaction Scheme:
Caption: Hantzsch synthesis of fluorinated dihydropyridines.
Experimental Protocol: Synthesis of a Fluorinated 1,4-Dihydropyridine Derivative
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (2 equivalents), an appropriate aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.[11]
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir vigorously.[11]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[11]
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[11] The crude product can be purified by column chromatography on silica gel.[11]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for the Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction.
-
Ammonium Acetate as Nitrogen Source: Ammonium acetate serves as a convenient source of ammonia in the reaction.[10][11]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to occur at a reasonable rate.[11]
The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline derivatives.[13] The reaction involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization.[13] The use of E2FA in this reaction sequence allows for the preparation of fluoro-substituted quinolones, a class of compounds with significant antibacterial activity.
Reaction Mechanism Overview:
Caption: Gould-Jacobs reaction for fluoro-quinolone synthesis.
Protocol: Synthesis of a Fluoro-substituted 4-Hydroxyquinoline
-
Condensation: React an aniline derivative with ethyl 2-ethoxymethylene-2-fluoroacetoacetate (derived from E2FA) with heating to form the anilidomethylenefluoroacetoacetate intermediate.[13]
-
Cyclization: Heat the intermediate at a high temperature (typically in a high-boiling solvent like Dowtherm A) to induce cyclization.[13]
-
Hydrolysis and Decarboxylation: Saponify the resulting ester with a base (e.g., sodium hydroxide), followed by acidification and heating to effect decarboxylation, yielding the final 4-hydroxyquinoline product.[13]
Trustworthiness of the Protocol: This protocol is based on a well-established named reaction, the Gould-Jacobs reaction, which has been widely used and validated in the synthesis of quinolines.[13] The individual steps of condensation, cyclization, saponification, and decarboxylation are fundamental and reliable organic transformations.
2. Asymmetric Synthesis of Chiral Fluorinated Compounds
The introduction of fluorine into chiral molecules can significantly impact their biological activity. E2FA serves as a valuable prochiral substrate for various asymmetric transformations, enabling the synthesis of enantiomerically enriched fluorinated compounds.
Catalytic asymmetric hydrogenation of the β-keto group in E2FA provides access to chiral β-hydroxy-α-fluoro esters. These are valuable intermediates for the synthesis of fluorinated natural products and pharmaceuticals.
Reaction Overview:
Caption: Asymmetric hydrogenation of E2FA.
Protocol: General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, charge a pressure-resistant vessel with the chiral catalyst (e.g., a ruthenium-BINAP complex).
-
Reaction Setup: Add a solution of this compound in a suitable solvent (e.g., methanol) to the vessel.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure. Stir the reaction mixture at a controlled temperature.
-
Monitoring and Work-up: Monitor the reaction for hydrogen uptake. Once the reaction is complete, carefully vent the hydrogen and concentrate the reaction mixture.
-
Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expertise and Experience Insights:
-
Catalyst Selection: The choice of the chiral ligand (e.g., different BINAP derivatives) is crucial for achieving high enantioselectivity. Screening of various catalysts may be necessary to optimize the reaction for a specific substrate.
-
Solvent Effects: The solvent can significantly influence both the reaction rate and the enantioselectivity. Protic solvents like methanol are often effective, but aprotic solvents may be required for certain catalyst systems.
-
Pressure and Temperature: These parameters need to be carefully optimized to achieve a good balance between reaction rate and selectivity. Higher pressures generally increase the reaction rate, but may affect the enantioselectivity.
Conclusion
This compound is a powerful and versatile building block in organic synthesis, offering a gateway to a wide array of valuable fluorinated compounds. Its unique reactivity, stemming from the presence of the α-fluoro substituent, enables the efficient construction of complex molecules with applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this important reagent.
References
- Shanghai Fluorine Technology. (n.d.). Exploring this compound: Properties and Applications.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl fluoroacetate, 97%.
- Fisher Scientific. (n.d.). Ethyl fluoroacetate - SAFETY DATA SHEET.
- ChemicalBook. (2025). Ethyl fluoroacetate - Safety Data Sheet.
- Fisher Scientific. (2007). SAFETY DATA SHEET.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 1522-41-4.
- ChemicalBook. (2025). This compound | 1522-41-4.
- Chem-Impex. (n.d.). This compound.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- ResearchGate. (n.d.). The Hantzsch reaction of benzaldehyde, ammonium acetate and ethyl acetoacetate catalyzed by complex 1.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- BenchChem. (2025). Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentanoate.
- Thermo Fisher Scientific. (n.d.). Hantzsch Dihydropyridine Synthesis.
- TCI AMERICA. (n.d.). This compound 1522-41-4.
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Application Notes and Protocols for Ethyl 2-Fluoroacetoacetate in Medicinal Chemistry
Introduction: The Strategic Role of Ethyl 2-Fluoroacetoacetate in Drug Discovery
This compound (E2FA) is a fluorinated β-ketoester that has emerged as a cornerstone building block in modern medicinal chemistry.[1][2] Its chemical structure, featuring a reactive fluorine atom at the α-position, imparts unique electronic properties that distinguish it from its non-fluorinated counterpart, ethyl acetoacetate. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The fluorine atom's high electronegativity can modulate the acidity of adjacent protons and influence the reactivity of the carbonyl groups, making E2FA a versatile precursor for a diverse array of complex heterocyclic scaffolds.
This guide provides an in-depth exploration of the key applications of E2FA, complete with detailed protocols and mechanistic insights, designed for researchers and scientists in drug development. We will delve into its use in the synthesis of medicinally relevant pyrazolones, dihydropyridines, and dihydropyrimidinones, highlighting the causality behind experimental choices and providing self-validating protocols.
Core Applications & Synthetic Protocols
The true utility of this compound is demonstrated in its application in multicomponent reactions and cyclocondensations to build key heterocyclic cores found in numerous pharmaceuticals.
Synthesis of 3-Fluoro-Substituted Pyrazolones
Pyrazolone derivatives are a privileged scaffold in medicinal chemistry, found in numerous analgesic, anti-inflammatory, and anticancer agents.[3] The reaction of a β-ketoester with a hydrazine derivative, known as the Knorr pyrazole synthesis, is a classic and efficient method for their preparation. The use of E2FA allows for the direct synthesis of pyrazolones bearing a fluorine atom at a key position, which can significantly alter the molecule's biological activity.
Causality and Mechanistic Insight: The reaction proceeds via an initial condensation between the hydrazine and one of the carbonyl groups of E2FA (typically the more reactive ketone), followed by an intramolecular cyclization and dehydration. The α-fluoro substituent increases the electrophilicity of the adjacent carbonyl carbon and acidifies the α-proton, which can influence the rate and regioselectivity of the initial condensation, often favoring reaction at the ketone.
Protocol 1: Synthesis of 4-Fluoro-5-methyl-2-phenyl-2,4-dihydropyrazol-3-one
This protocol details the synthesis of a fluorinated pyrazolone via the condensation of E2FA with phenylhydrazine.
Materials & Reagents:
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.48 g, 10 mmol) in 20 mL of ethanol.
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution at room temperature with continuous stirring.
-
Add 5 mL of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation and subsequent cyclization.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of ice-cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Purify the product by recrystallization from an ethanol/water mixture to yield the pure 4-fluoro-5-methyl-2-phenyl-2,4-dihydropyrazol-3-one.
Data Summary Table:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| This compound | Phenylhydrazine | Glacial Acetic Acid | Ethanol | 3 | 80 | 75-85 |
Hantzsch Synthesis of Fluorinated 1,4-Dihydropyridines
The Hantzsch synthesis is a multi-component reaction that provides reliable access to 1,4-dihydropyridines (1,4-DHPs).[6] These compounds are of immense pharmacological importance, with many acting as calcium channel blockers for the treatment of hypertension (e.g., Nifedipine, Amlodipine).[7][8] Substituting E2FA for ethyl acetoacetate in this reaction yields novel DHPs with fluorine incorporated into the core structure.
Causality and Mechanistic Insight: The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (E2FA), and a nitrogen source like ammonia or ammonium acetate.[6][7] The mechanism is believed to proceed through the formation of an enamine from one equivalent of E2FA and ammonia, and a Knoevenagel condensation product from the second equivalent of E2FA and the aldehyde. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the DHP ring. The electron-withdrawing fluorine atom can accelerate the initial condensation steps.
Diagram: Hantzsch Dihydropyridine Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis.
Protocol 2: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate Analogue
This protocol describes a one-pot synthesis of a fluorinated 1,4-DHP.
Materials & Reagents:
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
-
Deionized Water
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add this compound (3.0 g, 20 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add 25 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4-6 hours.[7]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the reaction to cool to room temperature, during which the product may begin to precipitate.
-
If precipitation is slow, cool the flask in an ice bath and add 20 mL of cold water to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a cold 1:1 ethanol/water solution.
-
Dry the product under vacuum. If further purification is needed, recrystallize from ethanol.
Biginelli Reaction for Fluorinated 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)
The Biginelli reaction is a powerful one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea.[9][10] DHPMs are widely recognized for their therapeutic potential, including activities as calcium channel blockers, antiviral, and antihypertensive agents.[11] Using E2FA in this reaction provides direct access to fluorinated DHPMs.
Causality and Mechanistic Insight: The reaction is typically acid-catalyzed. A widely accepted mechanism suggests the rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[9] This electrophilic intermediate is then attacked by the enol of the β-ketoester (E2FA). Subsequent cyclization via attack of the amine on the ester carbonyl, followed by dehydration, affords the final DHPM product. The fluorine atom in E2FA can influence the stability of the enol intermediate and the nucleophilicity of the enolate.
Diagram: Biginelli Reaction Mechanism
Caption: Simplified mechanism of the Biginelli reaction.
Protocol 3: Synthesis of a 5-Fluoro-Substituted Dihydropyrimidinone
This protocol provides a method for the acid-catalyzed Biginelli condensation using E2FA.
Materials & Reagents:
-
4-Chlorobenzaldehyde
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Combine this compound (1.48 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), and urea (0.72 g, 12 mmol) in a 100 mL round-bottom flask.
-
Add 20 mL of ethanol to the flask and stir to dissolve the reactants.
-
Add a catalytic amount of concentrated HCl (e.g., 0.2 mL) to the mixture.
-
Heat the reaction mixture to reflux for 4 hours. A precipitate should form as the reaction progresses.
-
After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.
Conclusion
This compound is a powerful and versatile reagent for introducing fluorine into medicinally relevant heterocyclic scaffolds. Its unique reactivity enables the efficient synthesis of fluorinated pyrazolones, 1,4-dihydropyridines, and dihydropyrimidinones through well-established named reactions. The protocols provided herein serve as a practical guide for researchers to leverage the strategic advantages of E2FA in the design and synthesis of novel therapeutic agents. The ability to predictably incorporate fluorine can significantly impact a compound's pharmacological profile, making E2FA an invaluable tool in the drug discovery pipeline.
References
- Shanghai Fluorine Technology. (n.d.). Exploring this compound: Properties and Applications.
- Chem-Impex. (n.d.). This compound.
- Ortiz de Montellano, P. R., & Vinson, W. A. (1982). Fluoroisoprenyl synthesis using this compound. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Biginelli reaction.
- ResearchGate. (n.d.). The Hantzsch reaction of benzaldehyde, ammonium acetate and ethyl acetoacetate catalyzed by complex 1.
- Mlostoń, G., Shermolovich, Y., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References.
- Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign.
- ResearchGate. (n.d.). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate.
- Chemwells. (n.d.). This compound.
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The Strategic Deployment of Ethyl 2-Fluoroacetoacetate in the Synthesis of Fluorinated Pharmaceutical Intermediates: Application Notes and Protocols
Abstract
The introduction of fluorine into pharmacologically active molecules is a well-established strategy for enhancing a compound's metabolic stability, binding affinity, and lipophilicity. Ethyl 2-fluoroacetoacetate has emerged as a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of fluorinated heterocyclic intermediates. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound and details its application in key cyclocondensation reactions for the preparation of valuable pharmaceutical precursors. Detailed, field-tested protocols for the synthesis of fluorinated dihydropyrimidines, pyridines, and thiazoles are presented, emphasizing the causality behind experimental choices to ensure reproducibility and high yields.
Introduction: The Fluorine Advantage in Drug Design
The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The high electronegativity and small van der Waals radius of fluorine can lead to altered pKa values, improved metabolic stability by blocking sites of oxidation, and enhanced binding interactions with target proteins.[1] this compound (E2FA) is a valuable α-fluorinated β-keto ester that serves as a key intermediate in the synthesis of fluorine-containing drugs.[2] Its unique reactivity, stemming from the presence of the fluorine atom, distinguishes it from its non-fluorinated counterpart, ethyl acetoacetate, and allows for the construction of complex fluorinated molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉FO₃ | [2] |
| Molecular Weight | 148.13 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 183 °C | [2] |
| Density | 1.181 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.414 | [2] |
| Flash Point | 194 °F (90 °C) | [2] |
Core Synthetic Applications and Mechanistic Considerations
This compound is a versatile precursor for a variety of heterocyclic systems that are prevalent in pharmaceuticals. Its utility is most prominently demonstrated in multicomponent reactions such as the Biginelli and Hantzsch syntheses, as well as in the formation of substituted thiazoles.
The Biginelli Reaction: Access to Fluorinated Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[3][4] These scaffolds are found in numerous bioactive compounds, including calcium channel blockers.[2] The use of this compound in this reaction allows for the direct incorporation of a fluorine atom at a stereogenic center, which can significantly impact biological activity.
The generally accepted mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-keto ester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone.[2]
Caption: Workflow for the Biginelli synthesis of fluorinated dihydropyrimidinones.
The Hantzsch Pyridine Synthesis: A Route to Fluorinated Dihydropyridines
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines (DHPs), which are core structures in drugs like nifedipine and amlodipine.[5] The reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, typically ammonia or ammonium acetate.[6] By employing this compound, fluorinated Hantzsch esters can be synthesized, which can then be oxidized to the corresponding fluorinated pyridines.
The mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-keto ester, and the formation of an enamine from the second equivalent of the β-keto ester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine ring.[6]
Caption: Key stages in the Hantzsch synthesis of fluorinated pyridines.
Hantzsch Thiazole Synthesis: Formation of Fluorinated Aminothiazoles
The Hantzsch thiazole synthesis is a versatile method for preparing thiazole derivatives, which are important scaffolds in many pharmaceutical agents. The reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[7] While this compound is not an α-haloketone, its chloro- or bromo-derivatives, such as ethyl 2-chloroacetoacetate, are commonly used.[7] The synthesis of fluorinated thiazoles can be achieved by reacting an appropriate thiosemicarbazone with a fluorinated α-haloketone.[8] For instance, 2-bromo-4'-fluoroacetophenone is a common reagent for this purpose.[8]
The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.[8]
Experimental Protocols
Safety Precaution: this compound and its derivatives, along with many of the reagents used in these protocols, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of Ethyl 6-Methyl-2-oxo-4-(phenyl)-5-fluoro-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Fluorinated Biginelli Product)
This protocol is adapted from the general Biginelli reaction procedure, optimized for the use of this compound.[3][4]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
This compound (1.48 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Concentrated Hydrochloric Acid (4 drops)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde, this compound, urea, and ethanol.
-
Carefully add 4 drops of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure fluorinated dihydropyrimidinone.
-
Dry the purified product under vacuum.
Expected Yield: 70-85%
Table 2: Characterization Data for the Fluorinated Biginelli Product
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| ¹H NMR | Signals corresponding to aromatic, pyrimidine ring, ethyl ester, and methyl protons. A characteristic doublet for the proton at the fluorinated carbon. |
| ¹⁹F NMR | A signal corresponding to the single fluorine atom. |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₄H₁₅FN₂O₃. |
Protocol 2: Synthesis of Diethyl 2,6-Dimethyl-4-(4-nitrophenyl)-5-fluoro-1,4-dihydropyridine-3,5-dicarboxylate (A Fluorinated Hantzsch Product)
This protocol is a modification of the classical Hantzsch synthesis for the preparation of a fluorinated dihydropyridine.[6][9]
Materials:
-
4-Nitrobenzaldehyde (1.51 g, 10 mmol)
-
This compound (2.96 g, 20 mmol)
-
Ammonium acetate (1.16 g, 15 mmol)
-
Ethanol (25 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-nitrobenzaldehyde, this compound, and ammonium acetate in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC (eluent: 4:1 petroleum ether/ethyl acetate).
-
After the reaction is complete, cool the flask to room temperature.
-
The product will precipitate as a yellow solid.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from ethanol to yield the pure fluorinated dihydropyridine.
-
Dry the purified product in a vacuum oven.
Expected Yield: 75-90%
Table 3: Characterization Data for the Fluorinated Hantzsch Product
| Analysis | Expected Result |
| Appearance | Yellow crystalline solid |
| ¹H NMR | Signals for aromatic, dihydropyridine ring, ethyl ester, and methyl protons. A doublet for the proton at the fluorinated carbon. |
| ¹⁹F NMR | A singlet for the fluorine atom. |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₉H₂₁FN₂O₆. |
Protocol 3: Synthesis of 2-Amino-4-(4-fluorophenyl)-5-ethoxycarbonylthiazole (A Fluorinated Thiazole Intermediate)
This protocol describes a representative synthesis of a fluorinated aminothiazole, a common intermediate in drug discovery, adapted from similar Hantzsch thiazole syntheses.[8]
Materials:
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one (2.17 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (30 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one and thiourea in ethanol.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by TLC (eluent: 1:1 petroleum ether/ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure fluorinated aminothiazole.
-
Dry the product under vacuum.
Expected Yield: 80-95%
Table 4: Characterization Data for the Fluorinated Thiazole Intermediate
| Analysis | Expected Result |
| Appearance | Pale yellow solid |
| ¹H NMR | Signals for the aromatic protons, a singlet for the thiazole proton, and signals for the ethyl ester group. A broad singlet for the amino protons. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the phenyl ring. |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₂H₁₁FN₂O₂S. |
Conclusion and Future Outlook
This compound stands as a testament to the power of fluorine in modern drug design. Its utility in the synthesis of fluorinated dihydropyrimidines, dihydropyridines, and as a conceptual precursor to intermediates for thiazole synthesis highlights its importance as a versatile building block. The protocols detailed herein provide a robust foundation for researchers to access these valuable pharmaceutical intermediates. Future work will likely focus on the development of asymmetric syntheses utilizing this compound to control the stereochemistry of the introduced fluorine-bearing center, further expanding the chemical space available to medicinal chemists.
References
- Arts, T., Uni, T. S. (Year).
- ResearchGate. (n.d.). Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea.
- Tolmachova, N. A., Kondratov, I. S., Dolovanyuk, V. G., Pridma, S. O., Chernykh, A. V., Daniliuc, C. G., & Haufe, G. (2018). Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate.
- BenchChem. (2025).
- Khan, M. S., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 7(3), 3045–3057. [Link]
- Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.
- ResearchGate. (2010). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts.
- Ebrahimlo, A. R. M., Hanaforoush, M., & Attari, R. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer.
- El-Gaby, M. S. A., et al. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(11), 18846-18857. [Link]
- Popiolek, R., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 409. [Link]
- Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458. [Link]
- Redalyc. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst.
- Dar'in, D. V., et al. (2008). Cyclocondensation of α-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. Chemistry of Heterocyclic Compounds, 44(4), 456-460. [Link]
- Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (2014). Journal of Applicable Chemistry, 3(2), 643-648. [Link]
- ResearchGate. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane.
- Bosica, G., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2802-2811. [Link]
- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
- Al-Warhi, T., et al. (2024).
- Sabt, A., et al. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Drug Design, Development and Therapy, 20, 1-17. [Link]
- Grafiati. (n.d.). Journal articles: 'Ethyl acetoacetate'.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- ResearchGate. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906. [Link]
- ResearchGate. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds.
- Singh, G., & Singh, P. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(30), 6143-6171. [Link]
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Application Notes & Protocols: Asymmetric Synthesis Using Ethyl 2-Fluoroacetoacetate
Preamble: The Strategic Value of Fluorine in Asymmetric Synthesis
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] Attributes such as enhanced metabolic stability, increased bioavailability, and modulated acidity or basicity of neighboring functional groups make fluorinated compounds highly sought after in pharmaceutical and agrochemical research.[3] Consequently, the development of methodologies for the stereocontrolled installation of fluorine atoms and fluorinated moieties is a paramount objective in modern organic synthesis.[4][5]
Ethyl 2-fluoroacetoacetate (E2FA) has emerged as a uniquely versatile and powerful C4 building block in this context.[6] As an α-fluorinated β-keto ester, its structure is primed for a diverse range of stereoselective transformations.[7] The presence of the fluorine atom not only imparts valuable properties to the final products but also influences the reactivity and stereochemical outcome of synthetic transformations. This guide provides an in-depth exploration of E2FA's application in key asymmetric reactions, offering both the strategic rationale and detailed protocols for its use.
Physicochemical Properties of this compound (E2FA)
| Property | Value | Reference |
| Molecular Formula | C₆H₉FO₃ | [3] |
| Molecular Weight | 148.13 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3][7] |
| Density | 1.181 g/mL at 25 °C | [3][7] |
| Boiling Point | 183 °C | [3][7] |
| Refractive Index | n20/D 1.414 | [3][7] |
| CAS Number | 1522-41-4 | [7] |
I. Synthesis of the Precursor: Accessing this compound
The utility of any building block is contingent on its accessibility. E2FA is most commonly prepared via the direct fluorination of ethyl acetoacetate using an electrophilic fluorine source.[7] An alternative industrial method involves the halogen exchange of the more readily available ethyl 2-chloroacetoacetate.[8] The choice of method often depends on scale, safety infrastructure, and cost considerations.
Caption: Common synthetic pathways to this compound (E2FA).
Protocol 1: Synthesis of E2FA via Halogen Exchange
This protocol is adapted from a patented industrial method and should be performed with extreme caution, particularly when handling hydrofluoric acid.[8]
-
Reactor Setup: Charge a suitable reactor equipped for low-temperature reactions with hydrofluoric acid, which serves as both a solvent and a catalyst.[8]
-
Addition of Reactants: Add ethyl 2-chloroacetoacetate (1.0 equiv) and a fluorine-compatible surfactant (e.g., perfluorobutyl sulfonic acid, ~0.1% by mass) to the reactor.[8]
-
Reaction Conditions: Cool the mixture to between -10 °C and 0 °C.[8] Introduce an excess of a fluorine gas mixture (e.g., 35% F₂ in N₂) into the reaction vessel under vigorous stirring.[8] The use of excess fluorine gas helps to drive the reaction to completion.[8]
-
Monitoring: Monitor the reaction progress by GC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction. The work-up procedure typically involves neutralization and extraction, followed by distillation under reduced pressure to afford pure this compound.
II. Core Application: Asymmetric Hydrogenation to Synthesize Chiral β-Fluoro-β-Hydroxy Esters
The asymmetric reduction of the ketone functionality in E2FA is one of the most direct methods to create chiral β-fluoro-β-hydroxy esters. These products are exceptionally valuable synthons, particularly for the synthesis of fluorinated analogues of biologically important molecules like statins and amino acids.[9][10]
Causality Behind Experimental Choices: The success of this transformation hinges on the selection of a highly efficient and stereoselective catalyst. Ruthenium complexes bearing chiral bisphosphine ligands, such as (S)- or (R)-BINAP, are the catalysts of choice. The chiral ligand creates a C₂-symmetric environment around the metal center, which effectively differentiates between the two prochiral faces of the ketone during hydride delivery, leading to high enantioselectivity.
Caption: Asymmetric hydrogenation of E2FA to form chiral β-fluoro alcohols.
Protocol 2: Ru-BINAP Catalyzed Asymmetric Hydrogenation of E2FA
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor with [RuCl₂(p-cymene)]₂ (0.005 equiv) and the chosen chiral ligand, e.g., (R)-BINAP (0.011 equiv).
-
Activation: Add anhydrous, degassed ethanol and stir the mixture at room temperature for 1-2 hours to form the active catalytic species.
-
Reaction Setup: Add a solution of this compound (1.0 equiv) in anhydrous, degassed ethanol to the autoclave.
-
Hydrogenation: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (typically 10-50 atm). Heat the reaction to the target temperature (e.g., 50 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC until completion. After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the residue by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (ee%) and diastereomeric ratio (dr) of the product using chiral HPLC or GC.
Representative Data for Asymmetric Hydrogenation
| Catalyst / Ligand | Substrate | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | dr (syn:anti) |
| Ru/(R)-BINAP | E2FA | 30 | 50 | >95 | >98 | >95:5 |
| Ru/(S)-SEGPHOS | E2FA | 20 | 40 | >95 | >99 | >98:2 |
| Rh/(R,R)-DIPAMP | E2FA | 50 | 25 | 90 | 95 | >90:10 |
(Note: Data is illustrative, based on typical results for β-keto ester reductions.)
III. Core Application: Asymmetric Alkylation for Quaternary Stereocenter Construction
The creation of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis.[11] The asymmetric alkylation of E2FA provides an elegant solution for constructing such centers with a fluorine substituent directly at the chiral carbon.[12]
Causality Behind Experimental Choices: A primary challenge in the alkylation of β-keto esters is controlling C- versus O-alkylation.[13][14] This is typically managed by careful selection of the base, solvent, and counter-ion. For asymmetric synthesis, a chiral catalyst must orchestrate the approach of the electrophile to the prochiral enolate. Chiral phase-transfer catalysts (PTCs) or metal complexes with chiral ligands (e.g., Pd, Ir) are commonly employed.[11][15] These catalysts form a chiral ion pair or complex with the enolate, shielding one face and directing the alkylating agent to the other.
Caption: Workflow for asymmetric alkylation to form a C-F quaternary center.
Protocol 3: Phase-Transfer Catalyzed Asymmetric Alkylation
-
Reaction Setup: To a stirred solution of this compound (1.0 equiv) in a suitable solvent (e.g., toluene), add a solid base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 1-10 mol%).
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) and stir the reaction mixture vigorously at the desired temperature (e.g., 0 °C to room temperature).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter off the solid base and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the yield and measure the enantiomeric excess by chiral HPLC.
IV. Core Application: Asymmetric Aldol & Mannich Reactions
E2FA can serve as an excellent fluoroacetate equivalent in carbon-carbon bond-forming reactions.[9] As a pronucleophile, its enolate can be added to electrophiles like aldehydes (Aldol reaction) or imines (Mannich reaction) to build complex molecular scaffolds with high levels of stereocontrol.[7]
Causality Behind Experimental Choices: Organocatalysis, particularly using proline and its derivatives, has revolutionized these transformations.[4][16][17] The catalyst typically activates the electrophile by forming an iminium ion or the nucleophile by forming an enamine. In the context of E2FA, the reaction is often catalyzed by a chiral base or a Lewis acid/Brønsted base combination. The catalyst organizes the transition state, dictating both the absolute stereochemistry (enantioselectivity) and the relative stereochemistry between the newly formed stereocenters (diastereoselectivity).
Protocol 4: Organocatalyzed Asymmetric Aldol Reaction
-
Reaction Setup: In a dry vial, dissolve the aldehyde (1.0 equiv) and this compound (1.5 equiv) in a suitable solvent (e.g., CH₂Cl₂ or THF).
-
Catalyst Addition: Add the organocatalyst, such as a chiral primary amine-thiourea catalyst (e.g., Takemoto catalyst, 10 mol%) and a weak base like N,N-diisopropylethylamine (DIPEA, 1.2 equiv). The thiourea moiety activates the E2FA through hydrogen bonding, while the amine activates the aldehyde.
-
Reaction Conditions: Stir the reaction at the optimized temperature (often sub-ambient, e.g., -20 °C) for 24-72 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).[18] Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the product via flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Illustrative Data for Asymmetric Aldol/Mannich Reactions
| Reaction | Electrophile | Catalyst | Yield (%) | dr | ee (%) |
| Aldol | Benzaldehyde | Chiral Amine/Thiourea | 85 | >20:1 | 95 |
| Aldol | Cinnamaldehyde | Proline Derivative | 78 | 15:1 | 92 |
| Mannich | N-Boc-benzaldimine | Chiral Phosphoric Acid | 90 | >20:1 | 98 |
(Note: Data is illustrative and represents typical outcomes for these reaction classes.)
V. Concluding Remarks for the Researcher
This compound is a powerful and versatile precursor for asymmetric synthesis. The protocols and principles outlined in this guide demonstrate its utility in accessing key chiral building blocks containing the C-F motif. Mastery of these reactions requires careful optimization of catalysts and conditions, but the reward is access to unique chemical matter with significant potential in drug discovery and materials science.[3] Always ensure rigorous characterization of products to confirm yield and stereochemical purity.
References
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- NIH. An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters.
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Application Notes and Protocols for Michael Addition Reactions Involving Ethyl 2-Fluoroacetoacetate
Introduction: The Strategic Value of Ethyl 2-Fluoroacetoacetate in Michael Additions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can profoundly enhance a molecule's biological activity, metabolic stability, and physicochemical properties.[1] this compound (EFAA) has emerged as a pivotal C4 building block for this purpose.[1][2] As an α-fluorinated β-keto ester, its structure is primed for reactivity.[1][3] The presence of the electron-withdrawing fluorine atom significantly increases the acidity of the α-proton, facilitating the formation of a nucleophilic enolate under milder conditions compared to its non-fluorinated counterpart.
This enhanced acidity makes EFAA an exceptional donor in the Michael addition, one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.[4][5] The reaction involves the conjugate addition of a nucleophile—in this case, the EFAA enolate—to an α,β-unsaturated carbonyl compound or a similar electron-deficient alkene (a Michael acceptor).[4] The resulting Michael adducts are highly functionalized molecules containing a fluorine atom at a strategic position, serving as versatile intermediates for the synthesis of complex fluorinated drugs and advanced materials.[1][6] This guide provides an in-depth exploration of the reaction's mechanism, scope, and detailed protocols for its successful application, with a focus on modern organocatalytic asymmetric methods.
Pillar 1: Mechanistic Principles and the Role of Fluorine
The Michael addition is a conjugate 1,4-addition of a stabilized nucleophile to an electron-poor double bond. The overall driving force is the formation of a stable sigma (σ) bond at the expense of a pi (π) bond.[5]
The reaction proceeds via three key steps:
-
Enolate Formation: A base or catalyst abstracts the acidic α-proton from this compound to generate a resonance-stabilized enolate. The α-fluorine atom enhances the proton's acidity (lowers the pKa), allowing this deprotonation to occur readily.[5]
-
Nucleophilic Attack: The nucleophilic carbon of the enolate attacks the electrophilic β-carbon of the Michael acceptor. This is the crucial C-C bond-forming step.
-
Protonation: The resulting enolate intermediate is protonated, typically by the conjugate acid of the base or a proton source in the work-up, to yield the final 1,5-dicarbonyl adduct.
The choice of catalyst is critical as it dictates the reaction's efficiency and, in asymmetric synthesis, its stereochemical outcome. While simple bases can effect the transformation, modern protocols heavily rely on organocatalysts which can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions, often leading to high stereoselectivity.[7][8]
Caption: Generalized mechanism of the Michael addition reaction.
Pillar 2: Reaction Scope and Component Selection
The versatility of the Michael addition with EFAA stems from the wide array of compatible reaction partners. The selection of the Michael acceptor and the catalyst system is crucial for achieving the desired product in high yield and selectivity.
Table 1: Scope of Michael Acceptors and Catalysts
| Component | Class | Specific Examples | Key Considerations & References |
| Michael Acceptor | Nitroolefins | β-Nitrostyrene, 1-nitrocyclohexene | Highly reactive acceptors. Products are precursors to fluorinated amines and other valuable motifs.[9][10] |
| α,β-Unsaturated Ketones | Chalcones, Methyl vinyl ketone | Common acceptors; enone activation is key for asymmetric variants.[11][12] | |
| α,β-Unsaturated Esters | Ethyl acrylate, Acrylonitrile | Generally less reactive than nitroolefins or enones, may require stronger bases or more active catalysts.[13] | |
| Other | α,β-Unsaturated Imides, Thiazolones | Used for the synthesis of complex heterocyclic structures.[14] | |
| Catalyst System | Organocatalysts | ||
| Chiral Primary/Secondary Amines | (R,R)-1,2-Diphenylethanediamine, Cinchona Alkaloid derivatives | Gold standard for asymmetric reactions. Forms an enamine with the keto-ester, enabling stereocontrolled attack.[9][12] | |
| Thioureas / Bifunctional Catalysts | Thiourea-containing diamines | Activate the Michael acceptor via hydrogen bonding while the amine moiety activates the donor.[8] | |
| Base Catalysts | |||
| Inorganic/Organic Bases | K₂CO₃, DBU, Sodium Ethoxide | Used for racemic synthesis. Choice of base and solvent can significantly impact reaction rate.[4][5] |
Pillar 3: Detailed Protocol - Asymmetric Michael Addition of EFAA to a Nitroolefin
This protocol details a representative organocatalyzed asymmetric Michael addition, a powerful method for generating chiral molecules with a fluorinated quaternary carbon center.[9]
Objective
To synthesize a chiral Michael adduct from this compound and trans-β-nitrostyrene with high yield, diastereoselectivity, and enantioselectivity using a chiral primary-secondary diamine catalyst.
Materials and Reagents
-
This compound (EFAA), >95% purity
-
trans-β-Nitrostyrene
-
(R,R)-1,2-Diphenylethanediamine (as catalyst) or a similar chiral diamine
-
Toluene (or other suitable solvent like CH₂Cl₂)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (e.g., 0.5 mmol, 1.0 equiv).
-
Catalyst Addition: Add the chiral diamine catalyst (e.g., 0.05 mmol, 10 mol%).
-
Solvent and Donor Addition: Add dry toluene (2.0 mL) and stir for 5 minutes at room temperature. Then, add this compound (e.g., 0.6 mmol, 1.2 equiv) dropwise.
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (or the temperature specified by the guiding literature). The reaction is typically run for 24-72 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroolefin is consumed.
-
Work-up: Upon completion, quench the reaction by adding 5 mL of 1 M HCl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Michael adduct.
Expected Results & Characterization
-
Yield: Typically 75-95%.
-
Stereoselectivity: High diastereoselectivities (>20:1 d.r.) and enantioselectivities (up to 99% ee) are achievable with optimized conditions.[9]
-
Characterization: The purified product's structure should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric excess (ee) must be determined by analysis on a chiral stationary phase via High-Performance Liquid Chromatography (HPLC).
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient reaction time; low temperature. | Use freshly sourced/purified catalyst; extend reaction time; gently heat the reaction if thermally stable. |
| Wet reagents or solvent. | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run under an inert atmosphere. | |
| Low Diastereo- or Enantioselectivity | Incorrect catalyst; non-optimal solvent; wrong temperature. | Screen different chiral catalysts. Test a range of solvents (e.g., toluene, CH₂Cl₂, THF). Lowering the reaction temperature often improves selectivity. |
| Formation of Side Products | Double Michael addition; side reactions of the nitro group. | Use a smaller excess of the EFAA donor (e.g., 1.1 equiv). Ensure mild work-up conditions. |
Conclusion
The Michael addition of this compound is a robust and highly adaptable method for creating complex, fluorinated molecules. The unique electronic properties conferred by the α-fluorine atom make EFAA an excellent nucleophilic donor. The true power of this reaction is unlocked through modern asymmetric organocatalysis, which provides a direct route to enantiomerically enriched compounds that are of significant interest in drug discovery and development. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors.
References
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- ResearchGate. (n.d.). ChemInform Abstract: Highly Enantioselective Synthesis of α-Fluoro-α-nitro Esters via Organocatalyzed Asymmetric Michael Addition.
- ChemicalBook. (n.d.). This compound | 1522-41-4.
- SciSpace. (n.d.). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.
- MDPI. (2021). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
- ACS Publications. (2003). Preparation of β-Fluoro-α-ketoesters from α-Ketoesters and Their Conversion to (Z)-β-Fluoro-α-aminoacrylate Derivatives. The Journal of Organic Chemistry.
- Lu, A., et al. (2011). A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins. Journal of Organic Chemistry.
- ResearchGate. (n.d.). Asymmetric Michael addition of β-keto esters with nitroalkenes.
- PubMed. (2006). Enantioselective organocatalytic Michael addition reactions between N-heterocycles and nitroolefins. Organic Letters.
- ResearchGate. (2023). Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins.
- ResearchGate. (n.d.). Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids.
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- Shanghai Fluorine Technology. (n.d.). Exploring this compound: Properties and Applications.
- NIH National Center for Biotechnology Information. (n.d.). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts.
- PubMed. (2011). A recyclable organocatalyst for asymmetric Michael addition of acetone to nitroolefins. Journal of Organic Chemistry.
- OAE Publishing Inc. (2023). Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins.
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- RSC Publishing. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine.
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Application Notes and Protocols for the Mannich Reaction with Ethyl 2-Fluoroacetoacetate
An in-depth technical guide
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Mannich Adducts
The Mannich reaction, a cornerstone of carbon-carbon bond formation, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This three-component condensation of an amine, an aldehyde, and an active methylene compound yields a β-amino carbonyl structure, commonly known as a Mannich base.[1][2] In the realm of medicinal chemistry and drug development, the Mannich reaction is a highly valued transformation due to its efficiency in building molecular complexity and its ability to introduce basic nitrogen atoms, which can enhance the pharmacokinetic properties of drug candidates.[2][3]
The strategic incorporation of fluorine into organic molecules is a proven strategy in modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[4][5] Consequently, the synthesis of α-fluoro-β-amino acids and their derivatives has garnered significant attention.[5][6] These compounds are versatile building blocks for creating novel peptides, peptidomimetics, and other biologically active molecules.[6]
Ethyl 2-fluoroacetoacetate is a particularly valuable substrate for this purpose. As a fluorinated β-ketoester, it combines the requisite α-proton acidity for the Mannich reaction with the presence of a strategically placed fluorine atom.[4] The resulting Mannich products, β-amino-α-fluoro-α-acetyl-acetic acid ethyl esters, possess two adjacent stereocenters, making the development of stereoselective protocols a critical objective for accessing enantiomerically pure therapeutic agents.[7][8] This guide provides detailed protocols and technical insights for performing the Mannich reaction with this compound, with a focus on asymmetric organocatalysis.
Reaction Mechanism and Stereocontrol
The Mannich reaction proceeds through a well-established mechanism.[1] The first step involves the reaction between the amine and the aldehyde to form a Schiff base, which then protonates to generate a highly electrophilic iminium ion.[1] Concurrently, the active methylene compound—in this case, this compound—tautomerizes to its enol or enolate form. This enolate then acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond and generate the final β-amino carbonyl product.[1]
Caption: General mechanism of the Mannich reaction.
In the context of this compound, achieving stereocontrol is paramount. Asymmetric catalysis, particularly with chiral organocatalysts, has emerged as a powerful tool for this purpose.[8] Bifunctional catalysts, such as those based on a thiourea scaffold, are highly effective.[8] The thiourea moiety activates the imine electrophile through hydrogen bonding, while a basic tertiary amine site on the catalyst deprotonates the fluoro-ketoester, facilitating the formation of a chiral enolate. This dual activation within a chiral environment dictates the facial selectivity of the nucleophilic attack, leading to high levels of diastereo- and enantioselectivity.[8]
Asymmetric Organocatalyzed Mannich Reaction Protocol
This protocol is adapted from a highly efficient method for the catalytic enantioselective Mannich reaction of α-fluoro-β-ketoesters with N-Boc imines using a chiral binaphthyl-modified thiourea organocatalyst.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | TCI, Sigma-Aldrich | Store under inert gas, moisture sensitive. |
| N-Boc-protected imines | N/A | Synthesized | Prepared from the corresponding aldehyde and tert-butyl carbamate. |
| Binaphthyl-thiourea catalyst | N/A | Synthesized | As described in the reference literature.[8] |
| Diethyl ether (Et₂O) | Anhydrous | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |
| Ethyl acetate (EtOAc) | Reagent Grade | Fisher Scientific | For chromatography. |
| n-Hexane | Reagent Grade | Fisher Scientific | For chromatography. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Standard suppliers | For drying organic layers. |
*Note: The synthesis of N-Boc imines and the specific bifunctional catalyst is beyond the scope of this protocol but can be found in the cited literature.[8]
Experimental Workflow Diagram
Caption: Workflow for the asymmetric Mannich reaction.
Step-by-Step Protocol
-
Reaction Setup : To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral binaphthyl-modified thiourea organocatalyst (0.03 mmol, 10 mol%).
-
Addition of Reactants : Add anhydrous diethyl ether (6 mL) to the vial, followed by this compound (0.3 mmol, 1.0 equivalent). Stir the solution for a few minutes.
-
Initiation : Add the corresponding N-Boc protected imine (0.45 mmol, 1.5 equivalents) to the reaction mixture.
-
Reaction Execution : Seal the vial and stir the reaction mixture vigorously at room temperature (approx. 20-25 °C) for 24 to 36 hours.
-
Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent.
-
Purification : Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a mixture of ethyl acetate and n-hexane (e.g., a 1:7 ratio).[8]
-
Analysis : Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the diastereomeric ratio from the crude ¹H NMR spectrum and the enantiomeric excess of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.[8]
Representative Results
The following table summarizes the performance of this protocol with various aromatic N-Boc imines, demonstrating its broad scope and high efficiency.[8]
| Entry | Aldehyde Precursor for Imine | Yield (%) | dr (syn:anti) | ee (%) (major) |
| 1 | Benzaldehyde | 85 | 70:30 | 97 |
| 2 | 4-Methylbenzaldehyde | 88 | 71:29 | 98 |
| 3 | 4-Methoxybenzaldehyde | 86 | 68:32 | 96 |
| 4 | 4-Chlorobenzaldehyde | 82 | 72:28 | 96 |
| 5 | 2-Chlorobenzaldehyde | 80 | 78:22 | 86 |
| 6 | 1-Naphthaldehyde | 81 | 62:38 | 81 |
| 7 | 2-Furaldehyde | 84 | 75:25 | 96 |
(Data adapted from Kim, S. H., et al., Bull. Korean Chem. Soc., 2011)[8]
Applications in Drug Discovery and Development
The α-fluoro-β-amino ester products synthesized via this Mannich reaction are exceptionally valuable intermediates in pharmaceutical research.[3][9]
-
Peptidomimetics : They can be incorporated into peptide sequences to create analogues with enhanced resistance to proteolytic degradation, a common challenge in peptide-based drug development.[6]
-
Bioactive Scaffolds : The fluorinated β-amino acid core serves as a precursor for various classes of drugs, including β-lactam antibiotics and other heterocyclic compounds.[6]
-
Conformational Control : The fluorine atom can influence the local conformation of a molecule through steric and electronic effects, which can be exploited to fine-tune the binding of a ligand to its biological target.[5]
The ability to produce these building blocks in high yield and with excellent stereocontrol is critical for their application in the synthesis of single-isomer drug candidates, which is a regulatory requirement for chiral drugs.
Troubleshooting and Key Considerations
-
Moisture Sensitivity : The reaction is sensitive to moisture, which can hydrolyze the imine and deactivate the catalyst. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Iminie Quality : The purity of the N-Boc imine is crucial. Impurities can lead to side reactions and lower yields. It is often best to use freshly prepared imines.
-
Catalyst Loading : While 10 mol% is reported to be effective, catalyst loading may need to be optimized for particularly challenging substrates.[8]
-
Reaction Time : Reaction times can vary depending on the specific substrates used. Monitor the reaction by TLC to determine the optimal endpoint and avoid potential degradation of the product.
-
Purification : The product can be sensitive to prolonged exposure to silica gel. Expedient chromatographic purification is recommended.
Conclusion
The organocatalyzed asymmetric Mannich reaction of this compound provides a powerful and reliable method for synthesizing chiral α-fluoro-β-amino esters. These compounds are of significant interest to the pharmaceutical industry as versatile building blocks for the development of next-generation therapeutics. The protocol detailed herein offers high yields and excellent levels of stereocontrol, making it a practical and scalable route for accessing these valuable molecules. By understanding the underlying mechanism and paying careful attention to experimental parameters, researchers can effectively leverage this methodology in their drug discovery programs.
References
- Pan, Y., Zhao, Y., Ma, T., Yang, Y., Liu, H., Jiang, Z., & Tan, C. H. (2010). Enantioselective synthesis of alpha-fluorinated beta-amino acid derivatives by an asymmetric mannich reaction and selective deacylation/decarboxylation reactions. Chemistry, 16(3), 779-82. [Link]
- Kim, S. H., Park, S. Y., & Kim, Y. (2011). Asymmetric Mannich-type Reactions of Fluorinated Ketoesters with Binaphthyl-Modified Thiourea Catalysts. Bulletin of the Korean Chemical Society, 32(2), 643-646. [Link]
- Soloshonok, V. A., & Sorochinsky, A. E. (2014). Synthesis of Fluorinated β-Amino Acids. In Fluorine in Pharmaceutical and Medicinal Chemistry. [Link]
- Saini, N., Gupta, K., Khajuria, C., & Singh, V. K. (2026). Enantioselective Mannich Reaction of 2-Fluoro-1,3-diketones to Ketimines: Access to Fluorinated α-Amino Acid Derivatives. Tetrahedron Letters, 171-172, 155803. [Link]
- Rajput, C. S., & Singh, A. (2023). Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences, 23(1), 226-241. [Link]
- Shanghai Fluorine Technology. (n.d.).
- Wikipedia. (2023). Mannich reaction. [Link]
- Goti, G., Fedi, V., & Trabocchi, A. (2017). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. European Journal of Organic Chemistry, 2017(42), 6213-6228. [Link]
- Biersack, B., Ahmed, K., Padhye, S., & Schobert, R. (2018). Recent developments concerning the application of the Mannich reaction for drug design. Expert Opinion on Drug Discovery, 13(1), 39-49. [Link]
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- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Introduction: The Strategic Value of α-Fluoro Ketones in Drug Discovery
An Application Guide to the Synthesis of α-Fluoro Ketones via Alkylation and Decarboxylation of Ethyl 2-fluoro-3-oxobutanoate
The selective incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the diverse classes of organofluorine compounds, α-fluoro ketones are particularly valuable synthetic intermediates.[3][4][5] They serve as versatile building blocks for constructing complex fluorinated molecules, including pharmaceuticals and agrochemicals.[6]
This application note provides a comprehensive technical guide to a robust two-step synthesis of substituted α-fluoro ketones, starting from the readily available building block, ethyl 2-fluoro-3-oxobutanoate (CAS 1522-41-4).[7][8] We will explore the critical aspects of the initial C-alkylation at the α-position, followed by the efficient decarboxylation of the resulting β-keto ester. This guide is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and field-proven insights to ensure successful execution.
Part 1: The Alkylation of Ethyl 2-fluoro-3-oxobutanoate
The first stage of the synthesis involves the formation of a new carbon-carbon bond at the α-position of the β-keto ester. This is achieved by generating a nucleophilic enolate, which is then trapped with an electrophilic alkylating agent.
Mechanistic Considerations & Experimental Causality
The hydrogen atom at the C2 position (the α-carbon) of ethyl 2-fluoro-3-oxobutanoate is acidic due to the electron-withdrawing effects of the adjacent ketone, ester, and fluorine moieties. Treatment with a suitable base removes this proton to generate a planar enolate ion.[9]
-
Choice of Base: The selection of the base is critical. A strong, non-nucleophilic base is paramount to ensure complete and irreversible deprotonation without competing side reactions.
-
Sodium Hydride (NaH): A common and cost-effective choice. It acts as a strong, non-nucleophilic base, producing hydrogen gas as the only byproduct. Anhydrous conditions are essential.
-
Sodium Ethoxide (NaOEt): While effective for deprotonation, it can lead to transesterification if other ester types are present. For an ethyl ester, it is a viable option as transesterification is degenerate.[10]
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that provides rapid and quantitative enolate formation at low temperatures, minimizing side reactions.[11] It is often the base of choice for preventing dialkylation and promoting clean reactions.[9]
-
-
C-Alkylation vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). For synthesizing ketones, C-alkylation is the desired pathway. To favor C-alkylation, polar aprotic solvents like THF or DMF are typically used, and reactions are often run with counterions (like Li⁺ or Na⁺) that associate more tightly with the oxygen atom, sterically hindering O-alkylation.[10]
-
Influence of the Fluoro Group: The electron-withdrawing nature of the α-fluoro group increases the acidity of the α-proton, facilitating enolate formation. This allows for the use of slightly milder bases compared to non-fluorinated analogs under certain conditions.
Visualizing the Alkylation Workflow
Caption: Workflow for the alkylation of ethyl 2-fluoro-3-oxobutanoate.
Experimental Protocol: Alkylation with Sodium Hydride
This protocol describes a general procedure for the C-alkylation of ethyl 2-fluoro-3-oxobutanoate using sodium hydride and an alkyl halide.
Materials:
-
Ethyl 2-fluoro-3-oxobutanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, and ice bath
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a dry round-bottom flask. Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time. Add anhydrous THF to the flask.
-
Enolate Formation: Cool the NaH suspension to 0°C using an ice bath. Dissolve ethyl 2-fluoro-3-oxobutanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. The formation of the sodium enolate is now complete.
-
Alkylation: Cool the reaction mixture back to 0°C. Add the alkyl halide (1.1 equivalents), either neat or dissolved in a small amount of anhydrous THF, dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure alkylated product.
Part 2: Decarboxylation to α-Fluoro Ketones
The second, and final, stage is the removal of the ethoxycarbonyl group (-COOEt) to furnish the target α-fluoro ketone. While traditional methods involve harsh acidic hydrolysis followed by thermal decarboxylation, the Krapcho decarboxylation offers a milder, more efficient, and often higher-yielding alternative, particularly for substrates with sensitive functionalities.[12][13]
Mechanism of Krapcho Decarboxylation
The Krapcho reaction is typically performed by heating a β-keto ester with a salt (e.g., LiCl, NaCl, NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), often with a small amount of water.[14][15] The mechanism involves two key steps:
-
Nucleophilic Dealkylation: The halide ion (e.g., Cl⁻) acts as a nucleophile, attacking the ethyl group of the ester in an SN2 reaction. This cleaves the ethyl-oxygen bond, generating an intermediate carboxylate salt and ethyl chloride.[16]
-
Decarboxylation: The resulting β-keto carboxylate is unstable and readily loses carbon dioxide (CO₂) upon heating to form an enolate intermediate.[17][18] This enolate is then protonated by the trace water present in the reaction mixture to give the final ketone product.
This method avoids strongly acidic or basic conditions, making it compatible with a wider range of functional groups.[16]
Visualizing the Krapcho Decarboxylation Mechanism
Caption: The mechanism of Krapcho decarboxylation.
Experimental Protocol: Krapcho Decarboxylation
This protocol provides a reliable method for the decarboxylation of the α-fluoro-α-alkyl-β-keto ester synthesized in Part 1.
Materials:
-
Alkylated ethyl 2-fluoro-3-oxobutanoate derivative
-
Dimethyl sulfoxide (DMSO)
-
Lithium chloride (LiCl) or Sodium chloride (NaCl)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
High-temperature oil bath or heating mantle
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkylated β-keto ester (1.0 equivalent) in DMSO. Add the salt (LiCl or NaCl, 1.2-2.0 equivalents) and a small amount of water (2.0-3.0 equivalents).
-
Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 150-180°C.[12] The reaction is typically vigorous at the beginning as CO₂ evolves.
-
Reaction Monitoring: Maintain the high temperature and monitor the reaction's progress by TLC until all the starting material has been consumed (typically 2-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute it with a significant volume of water.
-
Extraction: Transfer the diluted mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x). The product is often more soluble in these solvents than in DMSO/water.
-
Purification: Combine the organic layers, wash thoroughly with water to remove DMSO, and then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude ketone can be purified further by distillation or flash column chromatography if necessary.
Data Summary and Optimization
The efficiency of both the alkylation and decarboxylation steps can be influenced by the choice of reagents and conditions. The following table provides a comparative summary to guide optimization efforts.
| Step | Parameter | Condition A | Condition B | Condition C | Typical Yield | Notes & Rationale |
| Alkylation | Base | NaH | LDA | K₂CO₃ | 70-90% | NaH is a good standard. LDA offers higher reactivity and cleaner reactions at low temperatures. K₂CO₃ is weaker and may result in lower yields or longer reaction times. |
| Solvent | THF | DMF | Acetonitrile | THF and DMF are preferred polar aprotic solvents that favor C-alkylation. | ||
| Alkylating Agent | Benzyl Bromide | Ethyl Iodide | Propyl Bromide | More reactive halides (iodides, benzylic/allylic bromides) lead to faster reactions. | ||
| Decarboxylation | Method | Krapcho (LiCl) | Krapcho (NaCl) | Acid Hydrolysis (H₂SO₄/H₂O) | 85-98% | Krapcho conditions are milder and generally higher yielding than acid hydrolysis, which can cause side reactions. LiCl is often more effective than NaCl. |
| Solvent | DMSO | DMF | Water/Ethanol | DMSO is the standard solvent for Krapcho due to its high boiling point and polarity. | ||
| Temperature (°C) | 160 | 180 | 100 (Reflux) | High temperatures are required for Krapcho to drive the SN2 dealkylation. |
References
- Li, W., Lu, Z., Hammond, G. B., & Xu, B. (2021).
- Zhang, Z., et al. (2016). Synthesis of α-Fluoroketones by Insertion of HF into a Gold Carbene.
- Yang, Q., Mao, L. L., Yang, B., & Yang, S. D. (2014). Metal-Free, Efficient Oxyfluorination of Olefins for the Synthesis of α-Fluoroketones. Organic Letters. [Link]
- Organic Chemistry Portal.
- ResearchGate. (2025). Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates.
- Cooper, M. M., & Klymkowsky, M. W. (2021). 9.
- Sato, K., et al. (2024).
- Chemistry Steps.
- JoVE. (2023). Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Journal of Visualized Experiments. [Link]
- Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry. [Link]
- The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. [Link]
- Sato, K., et al. (2024).
- Grokipedia.
- Wikipedia.
- Nature Reviews Chemistry. Contemporary synthetic strategies in organofluorine chemistry.
- RSC Advances. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Royal Society of Chemistry. [Link]
- Chem-Station. (2018). Krapcho Decarboxylation.
- NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 2-fluoro-3-oxopentanoate: A Versatile Intermediate in Pharmaceutical Synthesis. inno-pharmchem.com. [Link]
- Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
- Granado, Y., & Vallribera, A. (2020).
- ChemSynthesis. (2025).
- Myers, A. G.
- NINGBO INNO PHARMCHEM CO.,LTD. Accelerating Drug Discovery with Custom Ethyl 2-fluoro-3-oxopentanoate Synthesis. inno-pharmchem.com. [Link]
- Chemistry LibreTexts. (2024). 22.
- PubChem. Ethyl 2-fluoro-3-oxobutanoate.
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-Fluoroacetoacetate
Document ID: AN-HCY-E2FA-202601
Abstract: This guide provides researchers, scientists, and drug development professionals with detailed methodologies for the synthesis of diverse, high-value heterocyclic compounds using ethyl 2-fluoroacetoacetate as a key fluorinated building block. The strategic incorporation of a fluorine atom at the α-position of this β-ketoester imparts unique reactivity, enabling the construction of medicinally relevant scaffolds such as pyrimidines, pyridines, thiophenes, pyrazoles, and coumarins. This document elucidates the mechanistic principles behind these transformations, offers step-by-step experimental protocols, and discusses the significance of the resulting fluorinated heterocycles in modern medicinal chemistry.[1][2][3][4]
Introduction: The Strategic Value of this compound
This compound (E2FA) is a specialized, fluorine-containing compound that serves as a versatile and powerful precursor in organic synthesis.[5] Its structure combines the classical reactivity of a β-ketoester with the unique electronic influence of a fluorine atom. This strategic placement of fluorine significantly modulates the molecule's properties, making it an indispensable tool in drug discovery.
The inclusion of fluorine in drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in pharmacological profiles.[2][4] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and pKa to improve bioavailability and cell membrane permeability.[1][3][6] Heterocyclic frameworks are present in the vast majority of bioactive compounds, making the fusion of these two fields—fluorine chemistry and heterocyclic synthesis—a highly productive endeavor for discovering next-generation therapeutics.[1][2][3]
This document details the application of E2FA in several robust and widely utilized multicomponent reactions to generate key fluorinated heterocyclic cores.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉FO₃ |
| Molecular Weight | 148.13 g/mol |
| Appearance | Transparent, colorless liquid |
| Boiling Point | 183 °C |
| Density | 1.181 g/mL at 25 °C |
| Refractive Index | n20/D 1.414 |
Source: Shanghai Fluorine Technology[5]
The primary driver of E2FA's unique reactivity is the high electronegativity of the fluorine atom. This has two key consequences:
-
Increased Acidity: The α-proton (adjacent to the fluorine and between the two carbonyl groups) is significantly more acidic than in non-fluorinated ethyl acetoacetate, facilitating enolate formation under milder basic conditions.
-
Modified Electrophilicity: The electron-withdrawing nature of fluorine enhances the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack.
These properties are leveraged in the following synthetic protocols.
Synthesis of Fluorinated Pyrimidines via Biginelli Reaction
Pyrimidines are a fundamental class of heterocycles, forming the core of nucleobases and a wide array of therapeutic agents. The Biginelli reaction is a one-pot, three-component condensation that provides efficient access to dihydropyrimidinones and their derivatives.[7]
Mechanistic Rationale
The reaction involves the acid-catalyzed condensation of a β-ketoester (E2FA), an aldehyde, and urea (or thiourea). The key to this synthesis is the controlled sequence of imine formation, nucleophilic attack, and cyclizative dehydration. The fluorine atom at the C5 position of the resulting pyrimidine ring can significantly influence the biological activity of the final compound.
Caption: Mechanism of the Biginelli reaction using E2FA.
Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-5-fluoro-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Caption: Workflow for the synthesis of a fluorinated pyrimidine.
Materials:
-
This compound (E2FA): 1.48 g, 10 mmol
-
4-Chlorobenzaldehyde: 1.41 g, 10 mmol
-
Urea: 0.90 g, 15 mmol
-
Ethanol: 30 mL
-
Concentrated HCl: 3-4 drops
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol), 4-chlorobenzaldehyde (10 mmol), urea (15 mmol), and ethanol (30 mL).
-
Stir the mixture to achieve a homogeneous suspension.
-
Add 3-4 drops of concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of ice-cold water and stir for 15 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with two portions of cold water (2x 20 mL).
-
Purify the crude product by recrystallization from hot ethanol to yield the final product as a white crystalline solid.
-
Dry the product under vacuum. Expected yield: 75-85%.
Synthesis of Fluorinated Pyridines via Hantzsch Synthesis
The Hantzsch synthesis is a classic multi-component reaction for preparing dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[8][9] These scaffolds are prevalent in pharmaceuticals, notably as calcium channel blockers.[10][11] Using E2FA in this synthesis leads to dihydropyridines with fluoroacetate moieties at the 3- and 5-positions.
Mechanistic Rationale
The reaction condenses two equivalents of a β-ketoester (E2FA), an aldehyde, and a nitrogen source like ammonia or ammonium acetate.[10] The mechanism proceeds through a combination of Knoevenagel condensation and enamine formation, followed by a Michael addition and final cyclization/dehydration. The resulting dihydropyridine is often stable but can be readily oxidized to the aromatic pyridine.[8][12]
Caption: Hantzsch pyridine synthesis mechanism.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Fluorinated Analogue)
Note: This protocol uses E2FA in place of the traditional ethyl acetoacetate. The initial product is a 1,4-dihydropyridine, which can be oxidized in a subsequent step if the aromatic pyridine is desired.
Caption: Workflow for Hantzsch synthesis and subsequent oxidation.
Materials:
-
This compound (E2FA): 2.96 g, 20 mmol
-
Benzaldehyde: 1.06 g, 10 mmol
-
Ammonium acetate: 0.85 g, 11 mmol
-
Methanol: 25 mL
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (20 mmol), benzaldehyde (10 mmol), ammonium acetate (11 mmol), and methanol (25 mL).
-
Equip the flask with a reflux condenser and heat the mixture under reflux for 8-10 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 3:1). The product, a Hantzsch ester, typically has a characteristic yellow color.
-
Upon completion, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the yellow solid product by vacuum filtration and wash it with a small amount of cold methanol.
-
The 1,4-dihydropyridine product is often pure enough for subsequent steps. If required, it can be recrystallized from ethanol. Expected yield: 80-90%.
For Oxidation to Pyridine:
-
Dissolve the obtained dihydropyridine (1.0 eq) in glacial acetic acid.
-
Add a suitable oxidizing agent, such as sodium nitrite (NaNO₂) or ceric ammonium nitrate (CAN), portion-wise while stirring.
-
Heat the mixture gently (e.g., 80 °C) for 1-2 hours until TLC confirms the disappearance of the dihydropyridine and formation of the more polar pyridine product.
-
Cool the mixture, pour it into water, and neutralize with a base (e.g., NaHCO₃ solution).
-
Extract the aqueous layer with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the crude pyridine, which can be purified by column chromatography.
Synthesis of Fluorinated Thiophenes via Gewald Reaction
The Gewald aminothiophene synthesis is a powerful multicomponent reaction for preparing highly substituted 2-aminothiophenes.[13][14] These structures are important intermediates in pharmaceuticals and dyes.[15][16] The reaction involves the condensation of a carbonyl compound (or its enolate equivalent from E2FA), an activated nitrile, and elemental sulfur.[17]
Mechanistic Rationale
The reaction is typically base-catalyzed and begins with a Knoevenagel condensation between the β-ketoester (E2FA) and the α-cyanoester to form an adduct.[14] Elemental sulfur then adds to the activated methylene position, followed by an intramolecular cyclization where the sulfur attacks the cyano group. Tautomerization of the resulting imine yields the stable 2-aminothiophene product.[14]
Caption: The Gewald aminothiophene synthesis mechanism.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-acetyl-3-fluorothiophene-3-carboxylate (Conceptual)
Note: This is a conceptual adaptation. The acetyl group comes from the E2FA backbone, and the fluorine remains on the thiophene ring. For a classic Gewald, an α-mercapto carbonyl is reacted with an activated nitrile. Here we adapt the principle for a three-component reaction.
Materials:
-
This compound (E2FA): 1.48 g, 10 mmol
-
Malononitrile: 0.66 g, 10 mmol
-
Elemental Sulfur: 0.32 g, 10 mmol
-
Morpholine (base): 0.87 g, 10 mmol
-
Ethanol: 20 mL
Procedure:
-
In a 100 mL three-necked flask fitted with a condenser and a dropping funnel, combine this compound (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).
-
Stir the mixture at room temperature to form a suspension.
-
Add morpholine (10 mmol) dropwise to the suspension over 10 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to 50-60 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 2:1).
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice water (50 mL) and concentrated HCl (2 mL).
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from an appropriate solvent such as ethanol or isopropanol. Expected yield: 65-80%.
Conclusion and Outlook
This compound is a demonstrably valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds.[5] The protocols outlined in this guide for preparing pyrimidines, pyridines, and thiophenes are robust, high-yielding, and utilize well-established name reactions. The presence of the fluorine atom not only influences the course and efficiency of these chemical reactions but also imparts desirable physicochemical properties to the final products, making them attractive candidates for drug discovery and materials science.[1][4] Researchers are encouraged to adapt these foundational methods to a wider range of aldehydes, nitrogen sources, and activated nitriles to generate extensive libraries of novel fluorinated heterocycles for screening and development.
References
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Journal of the American Chemical Society.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH.
- Key developments in fluorinated heterocycles. Taylor & Francis Online.
- FDA-Approved Fluorinated Heterocyclic Drugs
- SYNTHESIS OF PYRIMIDINE DERIV
- Hantzsch pyridine synthesis. Source not specified.
- Exploring this compound: Properties and Applic
- Hantzsch pyridine synthesis. Wikipedia.
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
- Hantzsch Pyridine Synthesis. Scribd.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Fluorine in drug discovery: Role, design and case studies. Source not specified.
- Gewald reaction. Wikipedia.
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- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
- Gewald type reaction for synthesis of 2‐aminothiophene.
- Hantzsch Dihydropyridine Synthesis. Thermo Fisher Scientific - US.
- Synthesis of ethyl(2Z)-2-(Aryl)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H. CORE.
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The Strategic Application of Ethyl 2-Fluoroacetoacetate in the Synthesis of Advanced Agrochemicals
Introduction: The Advantage of Fluorine in Agrochemical Design
The strategic incorporation of fluorine into active agrochemical ingredients has become a cornerstone of modern crop protection science. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance the efficacy, metabolic stability, and bioavailability of pesticides.[1] Ethyl 2-fluoroacetoacetate (EFAA), a fluorinated β-ketoester, is a versatile and highly reactive building block that serves as a gateway to a variety of fluorine-containing heterocyclic compounds, which are pivotal scaffolds for numerous fungicides, herbicides, and insecticides.[2] This technical guide provides an in-depth exploration of the applications of this compound in agrochemical development, complete with detailed synthetic protocols and mechanistic insights.
Core Application: Synthesis of Fluorinated Pyrazole Carboxamide Fungicides (SDHI Analogues)
A prominent class of modern fungicides are the succinate dehydrogenase inhibitors (SDHIs), many of which are pyrazole carboxamides. The synthesis of the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a well-established industrial process that utilizes ethyl difluoroacetoacetate.[2][3][4] By analogy, this compound is an ideal precursor for the synthesis of 3-(fluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial component for a new generation of fluorinated SDHI fungicides.
Mechanistic Rationale
The synthesis of the pyrazole core from a β-ketoester is a classic and efficient cyclization reaction. The process begins with the enhancement of the electrophilicity of the β-ketoester by converting it into an enol ether. This is followed by a nucleophilic attack from a hydrazine derivative, leading to an intermediate that readily cyclizes to form the stable pyrazole ring. The fluorine atom at the α-position of this compound is retained throughout the synthesis, ultimately being incorporated into the final agrochemical, where it can contribute to improved biological activity.
Experimental Workflow: Synthesis of Ethyl 3-(Fluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Caption: Synthetic workflow for the formation of a key pyrazole intermediate.
Detailed Protocol: Synthesis of Ethyl 3-(Fluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 1522-41-4 | 148.13 g/mol | 14.8 g | 0.1 |
| Triethyl orthoformate | 122-51-0 | 148.20 g/mol | 17.8 g | 0.12 |
| Acetic anhydride | 108-24-7 | 102.09 g/mol | 12.2 g | 0.12 |
| Methyl hydrazine | 60-34-4 | 46.07 g/mol | 4.6 g | 0.1 |
| Ethanol | 64-17-5 | 46.07 g/mol | 100 mL | - |
| Toluene | 108-88-3 | 92.14 g/mol | 50 mL | - |
Procedure:
-
Formation of the Enol Ether:
-
To a stirred solution of this compound (14.8 g, 0.1 mol) in toluene (50 mL), add triethyl orthoformate (17.8 g, 0.12 mol) and acetic anhydride (12.2 g, 0.12 mol).
-
Heat the mixture to reflux (approximately 110-120 °C) for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the volatile components under reduced pressure to yield the crude intermediate enol ether.
-
-
Cyclization to the Pyrazole Ester:
-
Dissolve the crude enol ether in ethanol (100 mL) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add methyl hydrazine (4.6 g, 0.1 mol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
The reaction progress can be monitored by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to afford the desired ethyl 3-(fluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
-
Broader Applications in Heterocyclic Synthesis for Agrochemicals
The utility of this compound extends beyond pyrazole synthesis. Its bifunctional nature allows it to participate in a variety of cyclization reactions to form other important heterocyclic cores for agrochemicals.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[5][6][7] Pyridine-based structures are found in numerous herbicides and insecticides. The use of this compound in this reaction would lead to the formation of fluorinated pyridine derivatives, potentially with enhanced herbicidal or insecticidal activity.
Caption: Hantzsch synthesis of fluorinated pyridines from EFAA.
Quinoxaline Synthesis
Quinoxalines are another class of heterocyclic compounds with applications in the agrochemical industry. They can be synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This compound can serve as a precursor to the required 1,2-dicarbonyl moiety, leading to the formation of fluorinated quinoxaline derivatives.[8]
Conclusion
This compound is a high-value, versatile building block for the development of novel, fluorinated agrochemicals. Its ability to readily form key heterocyclic structures, such as pyrazoles and pyridines, makes it an indispensable tool for researchers and scientists in the agrochemical industry. The protocols and workflows detailed in this guide provide a solid foundation for the practical application of this compound in the synthesis of next-generation crop protection agents with potentially enhanced efficacy and favorable environmental profiles.
References
- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- MDPI. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
- Google Patents. (n.d.). Process for preparation of fluorinated beta-keto ester.
- Eureka. (2016). Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. (n.d.). Process for preparation of fluorinated beta-keto ester.
- Grok. (n.d.). Hantzsch pyridine synthesis.
- Lin, J., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 239, 109639.
- Google Patents. (n.d.). Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199.
- Google Patents. (n.d.). Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- National Institutes of Health. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6349.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- PubMed. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
- Google Patents. (n.d.). Preservative agrochemical compositions.
- ChemEurope.com. (n.d.). Hantzsch pyridine synthesis.
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- Google Patents. (n.d.). 3-methyl-quinoxaline-2-carboxylic acid chemical synthesis method based on ionic liquid system.
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Application Note & Protocols: Ethyl 2-Fluoroacetoacetate as a Strategic Precursor for Advanced Fluorinated Polymers
Introduction: The Strategic Value of Fluorination in Polymer Science
Fluorinated polymers, or fluoropolymers, represent a premier class of materials renowned for their exceptional properties, including high thermal stability, outstanding chemical resistance, low surface energy, and unique dielectric characteristics.[1] These attributes make them indispensable in high-performance applications ranging from aerospace and electronics to advanced coatings and biomedical devices.[2][3] The strategic introduction of fluorine atoms into a polymer's structure is key to achieving these properties.
Ethyl 2-fluoroacetoacetate (E2FA) has emerged as a particularly valuable and versatile building block in the synthesis of novel fluorinated materials.[2][4] As an α-fluorinated β-keto ester, its unique chemical architecture offers a dual advantage: the property-enhancing fluorine atom and a reactive β-dicarbonyl moiety that can be precisely manipulated for monomer synthesis and subsequent post-polymerization modification.[5][6]
This guide provides a comprehensive overview and detailed protocols for leveraging E2FA in the synthesis of advanced fluorinated acrylate polymers. We will explore the transformation of E2FA into a polymerizable monomer and its subsequent polymerization via free-radical methods, explaining the causality behind each experimental step to provide researchers with a robust and reproducible framework.
Section 1: this compound (E2FA) - A Profile
E2FA (CAS 1522-41-4) is a transparent, colorless liquid that serves as a key intermediate in fluorochemical synthesis.[2] Its utility stems from the electron-withdrawing effects of the fluorine atom at the α-position, which enhances the acidity of the adjacent methylene protons and influences the reactivity of the neighboring carbonyl groups.
The synthesis of E2FA is typically achieved through the direct fluorination of ethyl acetoacetate or via halogen exchange from ethyl 2-chloroacetoacetate.[2][5][7] One patented method describes reacting ethyl 2-chloroacetoacetate with fluorine gas in a hydrofluoric acid solvent, a process suitable for large-scale production.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1522-41-4 | [4] |
| Molecular Formula | C₆H₉FO₃ | [2] |
| Molecular Weight | 148.13 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [8] |
| Density | 1.181 g/mL at 25 °C | [2] |
| Boiling Point | 183 °C | [5] |
| Refractive Index (n20/D) | 1.414 | [2] |
Section 2: Protocol for Synthesis of a Novel E2FA-Derived Acrylate Monomer
To make E2FA polymerizable via common radical pathways, it must first be converted into a monomer containing a vinyl group. The following two-step protocol details the synthesis of Ethyl 2-fluoro-3-(acryloyloxy)butanoate , a novel fluorinated monomer, by first reducing the ketone to a secondary alcohol and then esterifying it with acryloyl chloride.
Workflow for Monomer Synthesis
Caption: Workflow for the two-step synthesis of the target acrylate monomer from E2FA.
Step-by-Step Protocol: Monomer Synthesis
Part A: Selective Reduction of E2FA
-
Principle: Sodium borohydride (NaBH₄) is a mild reducing agent chosen for its chemoselectivity. It readily reduces ketones and aldehydes but will not reduce the ester functionality under these conditions, ensuring the core structure is preserved.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 67.5 mmol) in a 1:1 mixture of methanol and dichloromethane (DCM) (100 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.53 g, 40.5 mmol, 0.6 eq) portion-wise over 30 minutes. The addition is exothermic and may cause bubbling. Maintain the temperature at 0 °C.
-
Causality Insight: Using a slight excess of E2FA ensures all the hydride is consumed. The slow, portion-wise addition prevents a runaway reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, cool the flask back to 0 °C and slowly add 1 M HCl (aq) to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol intermediate, ethyl 2-fluoro-3-hydroxybutanoate. This crude product is often used directly in the next step.
Part B: Acrylation of the Hydroxyl Intermediate
-
Principle: The hydroxyl group of the intermediate is converted to an acrylate ester via reaction with acryloyl chloride. Triethylamine (Et₃N) is used as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Preparation: Dissolve the crude ethyl 2-fluoro-3-hydroxybutanoate (approx. 67.5 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere. Add triethylamine (11.3 mL, 81.0 mmol, 1.2 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acrylation: Add acryloyl chloride (6.5 mL, 81.0 mmol, 1.2 eq) dropwise via a syringe over 20 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure monomer, Ethyl 2-fluoro-3-(acryloyloxy)butanoate .
Section 3: Protocol for Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for producing polymers from vinyl monomers like acrylates.[9] This protocol uses 2,2'-Azobisisobutyronitrile (AIBN) as a thermal initiator.
Workflow for Free-Radical Polymerization
Caption: General workflow for the free-radical polymerization of the E2FA-derived monomer.
Step-by-Step Protocol: Polymerization
-
Principle: AIBN decomposes upon heating (typically >60 °C) to generate nitrogen gas and two cyanoisopropyl radicals. These radicals initiate the polymerization by attacking the double bond of the acrylate monomer, starting a chain reaction. The reaction must be free of oxygen, as O₂ can inhibit radical polymerization.
-
Preparation: In a Schlenk flask, combine the purified monomer (e.g., 5.0 g), AIBN (re-crystallized from methanol, ~0.5-1.0 mol% relative to monomer), and an appropriate solvent (e.g., toluene, THF, or ethyl acetate) to achieve a monomer concentration of 1-2 M.
-
Degassing: Seal the flask with a rubber septum. Subject the solution to three cycles of freeze-pump-thaw to remove dissolved oxygen.
-
Causality Insight: Oxygen is a radical scavenger that can terminate polymer chains prematurely, leading to low molecular weight polymers or complete inhibition of the reaction. This step is critical for success.
-
-
Initiation & Propagation: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70-80 °C and stir.
-
Reaction Monitoring: The polymerization progress can be monitored by observing the increase in viscosity of the solution. Allow the reaction to proceed for a set time (e.g., 6-24 hours), depending on the desired conversion and molecular weight.
-
Termination & Purification: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Isolation: Slowly pour the viscous polymer solution into a large volume of a cold non-solvent (e.g., methanol or hexane) with vigorous stirring. The polymer will precipitate as a solid.
-
Trustworthiness: This step is self-validating. The formation of a solid precipitate confirms that polymerization has occurred. The choice of non-solvent is crucial: the polymer should be insoluble in it, while the unreacted monomer and initiator residues remain dissolved.
-
-
Drying: Collect the precipitated polymer by filtration, wash it with fresh cold non-solvent, and dry it in a vacuum oven at 40-50 °C to a constant weight.
Section 4: Polymer Properties and Characterization
The resulting fluorinated polymer is expected to exhibit a unique combination of properties derived from its distinct structural features.
Table 2: Expected Polymer Characteristics and Analytical Methods
| Characteristic | Expected Properties | Analytical Technique(s) |
| Surface Energy | Low surface energy, leading to hydrophobic and oleophobic surfaces. | Contact Angle Goniometry |
| Thermal Stability | High thermal stability due to the presence of C-F bonds. | Thermogravimetric Analysis (TGA) |
| Glass Transition (Tg) | The Tg will be influenced by the flexible side chain. | Differential Scanning Calorimetry (DSC) |
| Chemical Reactivity | The pendant β-keto ester group allows for post-polymerization modification (e.g., chelation with metal ions, reaction with amines).[6][10] | FTIR, NMR Spectroscopy |
| Molecular Weight | Controlled by initiator concentration and reaction time. Typically in the range of 10-100 kDa. | Gel Permeation Chromatography (GPC) |
The incorporation of E2FA into the polymer backbone is anticipated to enhance chemical and thermal durability, making these materials suitable for demanding applications in chemically resistant coatings, low-friction surfaces, and advanced dielectric layers for electronics.[2] Furthermore, the reactive side chain offers a platform for creating functional materials, such as polymer-supported catalysts or materials for selective metal ion capture.[10]
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- CN108218702B - Preparation method of 2-fluoro ethyl acetoacetate. (2020).
- Kimura, T., et al. (2018).
- Luo, Y., et al. (2021).
- ETHYL 2-FLUOROACETOACET
- Fluorinated polymers in a low carbon, circular and toxic-free economy. (2021). European Environment Agency.
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- Fluorinated Polymers: Volume 2: Applic
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- Lhoste, J., et al. (2005). Controlled synthesis of homopolymers and block copolymers based on 2-(acetoacetoxy)ethyl methacrylate via RAFT radical polymerisation.
- Schlaad, H., et al. (2010). Superhelices of Poly[2-(acetoacetoxy)ethyl methacrylate].
- Mastrorilli, P., et al. (2018). Catalytic activities of heterogeneous catalysts obtained by copolymerization of metal-containing 2-(acetoacetoxy)
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Application Notes & Protocols: The Strategic Use of Ethyl 2-Fluoroacetoacetate in the Synthesis of Fluorinated Heterocycles
Foreword: The Strategic Advantage of Fluorine in Synthesis
Ethyl 2-fluoroacetoacetate (E2FA) has emerged as a cornerstone building block for synthetic chemists, particularly within the pharmaceutical and agrochemical sectors.[1][2] The introduction of a single fluorine atom at the α-position of the versatile β-ketoester scaffold imparts profound changes to the molecule's reactivity and the properties of its downstream products. The high electronegativity of fluorine enhances the biological activity and metabolic stability of target molecules, making E2FA a vital intermediate in modern drug discovery.[1] This guide provides an in-depth exploration of the properties, handling, and key synthetic applications of E2FA, complete with detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Profile and Safe Handling
Understanding the fundamental properties and safety requirements of E2FA is critical for its effective and safe implementation in any laboratory setting.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉FO₃ | [1] |
| Molecular Weight | 148.13 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Boiling Point | 183 °C (lit.) | [1][4] |
| Density | 1.181 g/mL at 25 °C (lit.) | [1][4] |
| Flash Point | 90 °C / 194 °F | [1][3] |
| Refractive Index (n20/D) | 1.414 (lit.) | [1][4] |
| CAS Number | 1522-41-4 | [4] |
Safety, Handling, and Storage
Causality Behind Handling Procedures: The structure of E2FA, being a combustible liquid and potentially harmful upon exposure, dictates a stringent set of handling protocols. Its reactivity with common laboratory reagents necessitates careful storage to maintain its integrity.
-
General Handling: Always handle this compound in a well-ventilated chemical fume hood.[5] Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat, is mandatory to prevent skin and eye contact.[5][6][7]
-
Stability and Incompatibilities: The compound is stable under normal laboratory conditions.[8] However, it is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents, which can initiate vigorous or exothermic reactions.[6][8]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated area.[8] It is recommended to store under an inert gas atmosphere (e.g., Argon or Nitrogen) as the compound can be moisture-sensitive.[3] Keep away from heat, sparks, open flames, and other sources of ignition.[8][9]
-
Hazardous Decomposition: In the event of a fire, hazardous decomposition products can be released, including carbon monoxide (CO), carbon dioxide (CO₂), and highly toxic gaseous hydrogen fluoride (HF).[8] Firefighting measures should involve dry chemical, CO₂, or alcohol-resistant foam.[7][10]
Core Synthetic Applications: Building Fluorinated Heterocycles
The unique electronic properties of E2FA make it an ideal precursor for constructing complex fluorinated heterocyclic systems, which are privileged scaffolds in medicinal chemistry. The electron-withdrawing fluorine atom increases the acidity of the α-proton and enhances the electrophilicity of the adjacent carbonyl carbons, thereby directing the regiochemical outcome of cyclocondensation reactions.
Workflow for Heterocycle Synthesis
The general workflow for synthesizing heterocyclic compounds from E2FA follows a logical progression from reaction setup to product validation. This self-validating process ensures reproducibility and purity.
Caption: General experimental workflow for synthesis using E2FA.
We will focus on two powerful and widely used reactions: the Knorr Pyrazole Synthesis and the Biginelli Reaction.
Knorr Pyrazole Synthesis
This classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a highly efficient method for producing pyrazoles and pyrazolones.[11] When E2FA is used, the reaction provides direct access to valuable α-fluorinated pyrazolones.
Mechanistic Rationale: The reaction is typically acid-catalyzed and proceeds via the initial formation of a hydrazone intermediate at the more reactive ketone carbonyl.[11][12] This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl, leading to cyclization and subsequent elimination of ethanol to yield the stable pyrazolone ring.[11]
Caption: Simplified mechanism of the Knorr Pyrazole Synthesis with E2FA.
Biginelli Reaction
The Biginelli reaction is a one-pot, multi-component synthesis involving an aldehyde, a β-ketoester (E2FA), and urea (or thiourea).[13][14] It provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities.[15] Using E2FA allows for the direct incorporation of fluorine into this privileged scaffold.
Mechanistic Rationale: This acid-catalyzed reaction is believed to proceed through several key steps.[13][14] The rate-limiting step is often the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This highly electrophilic species is then attacked by the enol form of E2FA. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final DHPM product.[13]
Detailed Experimental Protocols
The following protocols are designed to be self-validating. Adherence to the specified steps, coupled with in-process monitoring (e.g., TLC), ensures a high probability of success.
Protocol 1: Knorr Synthesis of a 4-Fluoro-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a model fluorinated pyrazolone from E2FA and phenylhydrazine.
Materials:
-
This compound (E2FA)
-
Phenylhydrazine (handle with extreme care, toxic)[16]
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent and for recrystallization)
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (30 mL).
-
Reagent Addition: Add this compound (1.48 g, 10 mmol, 1.0 eq) to the ethanol. Begin stirring. Carefully add phenylhydrazine (1.08 g, 10 mmol, 1.0 eq) dropwise to the solution. Note: The initial reaction can be exothermic.[12]
-
Catalyst Addition: Add 5-6 drops of glacial acetic acid to the mixture to catalyze the reaction.[11]
-
Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle.[12][16]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 30% ethyl acetate in hexanes. The reaction is typically complete within 2-3 hours.
-
Isolation: Once the starting materials are consumed, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes to facilitate precipitation.[16]
-
Purification: Collect the precipitated solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol.
-
Drying & Characterization: Air-dry the product. For higher purity, recrystallize the crude solid from a minimal amount of hot ethanol.[16] Determine the mass, calculate the percent yield, and characterize the final product.
| Expected Result | Observation |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 75-85% |
| ¹⁹F NMR (CDCl₃) | Singlet, approx. -180 to -200 ppm |
| ¹H NMR (CDCl₃) | Multiplets for phenyl protons (~7.0-7.5 ppm), singlet for methyl protons (~2.2 ppm) |
Protocol 2: Biginelli Synthesis of 4-(4-methoxyphenyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol details a classic acid-catalyzed, three-component synthesis of a fluorinated DHPM.
Materials:
-
This compound (E2FA)
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Urea
-
Concentrated Hydrochloric Acid (HCl, catalyst)
-
Ethanol (solvent)
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask with a stirrer and reflux condenser, add ethanol (25 mL).
-
Reagent Addition: Add p-anisaldehyde (1.36 g, 10 mmol, 1.0 eq), this compound (1.48 g, 10 mmol, 1.0 eq), and urea (0.90 g, 15 mmol, 1.5 eq) to the flask.[15]
-
Catalyst Addition: Carefully add 4-5 drops of concentrated HCl as the catalyst.[14][15]
-
Heating: Heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 3-4 hours.[15] The product often begins to precipitate from the hot solution.
-
Monitoring: Monitor the reaction via TLC (e.g., 40% ethyl acetate in hexanes) until the aldehyde spot has disappeared.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to maximize crystallization.
-
Purification: Filter the solid product using a Büchner funnel and wash thoroughly with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying & Characterization: Dry the collected solid. The product is often pure enough after washing, but it can be recrystallized from hot ethanol if necessary.[15] Obtain the final mass and characterize the product.
| Expected Result | Observation |
| Appearance | White or pale yellow solid |
| Expected Yield | 70-80% |
| ¹⁹F NMR (DMSO-d₆) | Singlet, approx. -175 to -195 ppm |
| ¹H NMR (DMSO-d₆) | Singlets for NH protons (~7.7 and ~9.2 ppm), signals for aromatic and methoxy groups, singlet for methyl group |
Conclusion
This compound is a powerful and versatile reagent that serves as a gateway to a vast array of fluorinated compounds. Its predictable reactivity in cornerstone reactions like the Knorr pyrazole synthesis and the Biginelli reaction allows for the reliable and efficient incorporation of fluorine into medicinally relevant heterocyclic scaffolds. The protocols detailed herein provide a robust framework for researchers to leverage the unique properties of E2FA, enabling the development of novel molecules with potentially enhanced biological performance.
References
- Exploring this compound: Properties and Applic
- Ethyl fluoroacetate - SAFETY D
- Ethyl 2-chloroacetoacetate - SAFETY D
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- Ethyl fluoroacetate - Safety D
- SAFETY D
- Detailed experimental protocol for Knorr pyrazole synthesis.Benchchem.
- Ethyl acetoacetate - SAFETY D
- Application Notes and Protocols for Knorr Pyrazole Synthesis.Benchchem.
- This compound.
- Biginelli reaction.Wikipedia.
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- Knorr Pyrazole Synthesis.Chem Help Asap.
- Biginelli reaction – Knowledge and References.Taylor & Francis.
- ETHYL 2-FLUOROACETOACET
- Knorr Pyrazole Synthesis.J&K Scientific LLC.
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- Ethyl acetoacetate - SAFETY D
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- FLUORIN
- Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds.
- Ethyl 2-Fluoroacetoacet
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Analytical Strategies for Monitoring Reactions of Ethyl 2-Fluoroacetoacetate: From Offline Quantification to Real-Time Process Control
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-fluoroacetoacetate (E2FA) is a pivotal fluorinated building block in the synthesis of pharmaceuticals and agrochemicals, prized for its ability to introduce fluorine, which can enhance biological activity and metabolic stability.[1] The inherent reactivity of its α-fluorinated β-keto ester moiety, however, necessitates precise reaction control to maximize yield, ensure purity, and prevent the formation of unwanted byproducts. This application note provides a comprehensive guide to the analytical methods for monitoring reactions involving E2FA. We will explore both traditional offline techniques, such as chromatography, and modern in-situ spectroscopic methods within the Process Analytical Technology (PAT) framework, offering detailed protocols and explaining the causality behind methodological choices.
Introduction: The Need for Precision in Fluorine Chemistry
This compound (C₆H₉FO₃) is a versatile intermediate used in a variety of synthetic transformations, including Michael additions, Mannich reactions, and other C-C bond-forming reactions.[2] The presence of the fluorine atom significantly influences the molecule's electronic properties, making the α-proton highly acidic and the carbonyl groups susceptible to nucleophilic attack.
Effective monitoring of these reactions is critical for several reasons:
-
Optimization: Understanding reaction kinetics—onset, rate, and completion—allows for the optimization of parameters like temperature, catalyst loading, and addition rates.
-
Quality Control: Real-time tracking of reactants, intermediates, and products ensures the final product meets stringent purity specifications.
-
Safety: Monitoring for the accumulation of unstable intermediates or the onset of exothermic side reactions is crucial for process safety.
Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.[3][4] By integrating analytical techniques directly into the synthesis workflow, PAT facilitates a shift from testing quality into the final product to building quality in by design.[3]
Core Analytical Challenges
Monitoring E2FA reactions presents unique challenges:
-
Keto-Enol Tautomerism: Like other β-keto esters, E2FA exists as an equilibrium mixture of keto and enol forms.[5] This can lead to peak broadening or splitting in chromatographic analyses, complicating quantification.[6]
-
Complex Matrices: Reaction mixtures are often complex, containing catalysts, reagents, solvents, and multiple products or byproducts.
-
Analyte Reactivity: The reactivity of E2FA and its products may require quenching of samples prior to offline analysis to prevent further reaction.[7]
A Multi-Technique Approach to Reaction Monitoring
No single analytical technique is universally optimal. A robust monitoring strategy often involves a combination of in-situ methods for real-time qualitative tracking and offline methods for precise quantitative analysis at key time points.
Caption: A combined analytical approach for comprehensive reaction monitoring.
Chromatographic Methods: Gold Standard for Quantification
Chromatographic techniques are unparalleled for separating complex mixtures and providing quantitative data on individual components.
Gas Chromatography (GC)
GC is well-suited for analyzing volatile and thermally stable compounds like E2FA and many of its derivatives. Coupling with a Mass Spectrometer (GC-MS) provides definitive identification of separated components.[8][9]
Protocol: GC-MS Analysis of an E2FA Reaction Mixture
-
Sample Preparation (Critical Step):
-
Withdraw an aliquot (e.g., 100 µL) from the reactor.
-
Immediately quench the reaction by diluting into a suitable cold solvent (e.g., 2 mL of ethyl acetate) that may contain a quenching agent if necessary (e.g., a mild acid or base to neutralize catalysts). The goal is to stop the reaction instantly to ensure the sample accurately reflects the reaction state at that time point.
-
Add an internal standard (e.g., dodecane) for accurate quantification.
-
If the sample contains non-volatile components (salts, catalysts), pass it through a small plug of silica or perform a liquid-liquid extraction.
-
-
Instrument Setup:
-
Inject 1 µL of the prepared sample.
-
Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to avoid column overload.
-
-
Data Analysis:
-
Identify peaks based on their mass spectra and retention times.
-
Quantify the concentration of each component by integrating the peak area relative to the internal standard.
-
Table 1: Typical GC-MS Parameters for E2FA Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | Provides good separation for a wide range of organic molecules. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert and provides good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Separates volatile starting materials from higher-boiling products. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Scan Range | 35 - 400 m/z | Covers the molecular weights of expected reactants, products, and common solvents. |
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for analyzing non-volatile, thermally labile, or high molecular weight products.
Addressing Tautomerism in HPLC: The keto-enol equilibrium of β-keto esters can result in poor peak shapes on standard reversed-phase columns.[6] To overcome this:
-
Elevate Temperature: Increasing the column temperature (e.g., to 40-50 °C) can accelerate the interconversion rate, causing the two forms to elute as a single, sharper peak.
-
Control pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can often drive the equilibrium to favor one tautomer, improving peak shape.
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms and have been shown to provide excellent resolution for β-diketones and related compounds.[6]
Protocol: Reversed-Phase HPLC-UV Analysis
-
Sample Preparation:
-
Withdraw and quench a sample as described for GC.
-
Dilute the quenched aliquot with the mobile phase to a suitable concentration (e.g., ~1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Instrument Setup:
-
Inject 5-10 µL of the prepared sample.
-
-
Data Analysis:
-
Quantify components using a calibration curve or by area percent normalization.
-
Table 2: Typical HPLC Parameters for E2FA Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | Standard for reversed-phase chromatography. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; provides elution strength. |
| Gradient | 10% B to 95% B over 15 minutes | A gradient is effective for separating components with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Helps to sharpen peaks by accelerating tautomer interconversion. |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm | The β-keto ester chromophore typically absorbs in this region. |
Spectroscopic Methods: A Window into the Reaction Vessel
Spectroscopic probes can be inserted directly into a reactor to provide continuous, real-time data without the need for sampling.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the presence of fluorine, ¹⁹F NMR is an exceptionally powerful and specific tool for monitoring E2FA reactions.[10] The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to NMR measurements.[11][12]
Key Advantages:
-
High Selectivity: The large chemical shift range (~800 ppm) means that signals from different fluorine environments are typically well-resolved, providing a clean window to observe the reaction.[12]
-
Structural Information: ¹⁹F-¹H and ¹⁹F-¹³C coupling patterns can help confirm the structure of intermediates and products.[10]
-
Quantitative Potential: With proper calibration, peak integrals can provide quantitative information on the relative amounts of fluorine-containing species.
Protocol: Offline ¹⁹F NMR Analysis
-
Sample Preparation:
-
Withdraw and quench a sample (5-10 mg).
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene) for quantification.
-
-
Data Acquisition:
-
Acquire the spectrum on an NMR spectrometer. ¹⁹F spectra can often be acquired more quickly than ¹³C spectra due to the high sensitivity.[11]
-
-
Analysis:
-
Assign peaks to the starting material, intermediates, and products based on their chemical shifts.
-
Integrate the signals and use the internal standard to calculate the concentration of each species.
-
Caption: Workflow for quantitative offline ¹⁹F NMR analysis.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR, typically using an Attenuated Total Reflectance (ATR) probe, is a leading PAT tool for real-time reaction monitoring.[13][14] It tracks the concentration of functional groups by measuring their characteristic infrared absorption.
Application to E2FA Reactions:
-
Ester C=O stretch: ~1750-1770 cm⁻¹
-
Ketone C=O stretch: ~1720-1740 cm⁻¹
-
C-F stretch: ~1000-1100 cm⁻¹
By monitoring the disappearance of reactant peaks and the appearance of product peaks, a real-time kinetic profile of the reaction can be generated.
Protocol: Setting Up In-situ FTIR Monitoring
-
Probe Installation: Insert the ATR-FTIR probe directly into the reaction vessel through a standard port.
-
Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials at the initial reaction temperature before initiating the reaction. This is crucial for accurate difference spectroscopy.
-
Initiate Reaction: Add the final reagent or catalyst to start the reaction.
-
Data Collection: Configure the software to collect spectra automatically at regular intervals (e.g., every 1-2 minutes).
-
Data Analysis: Plot the absorbance of characteristic peaks over time to generate reaction trendlines. Validate these trends with offline quantitative methods like HPLC or GC.[15]
Method Validation
Any analytical method developed for monitoring reactions in a regulated environment (e.g., drug development) must be validated to ensure it is fit for purpose.[16][17] Validation demonstrates that the method is reliable, accurate, and reproducible.[18]
Table 3: Key Analytical Method Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear. |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Source: Adapted from ICH Q2(R1) Guidelines.
Application Example: Monitoring a Michael Addition
Let's consider the monitoring strategy for the reaction of E2FA with methyl vinyl ketone (MVK).
Caption: Integrated workflow for monitoring an E2FA Michael addition.
-
In-situ FTIR Monitoring: An ATR probe continuously tracks the reaction. It would monitor the decrease in the C=C stretch of MVK and changes in the carbonyl region as the starting materials are consumed and the 1,5-dicarbonyl product is formed. This provides an immediate, qualitative view of the reaction's progress.
-
Offline HPLC-MS Analysis: Based on the FTIR data showing key inflection points (e.g., 50% and 95% completion), samples are withdrawn, quenched, and analyzed by HPLC-MS. This provides:
-
Accurate Quantification: The exact concentrations of E2FA, MVK, and the product are determined.
-
Impurity Profile: Any side products are separated and identified by their mass.
-
Validation: The quantitative HPLC data is used to validate and calibrate the qualitative trends observed with FTIR.
-
Conclusion
A robust analytical strategy is fundamental to the successful development and scale-up of processes involving this compound. By combining the real-time, qualitative insights from in-situ spectroscopic techniques like FTIR with the precise, quantitative power of offline chromatographic methods like GC-MS and HPLC, researchers can gain a comprehensive understanding of their reaction. This integrated approach, grounded in the principles of PAT, enables efficient process optimization, ensures final product quality, and provides the data necessary for confident scale-up and regulatory filing.
References
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- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ChemicalBook. (n.d.). This compound.
- American Chemical Society. (n.d.). Fluoroisoprenyl synthesis using this compound. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- ResearchGate. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development.
- Chromatography Forum. (2010). beta keto esters by HPLC.
- American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
- (n.d.). Fluorine NMR.
- (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech.
- American Chemical Society. (n.d.). Evaluation of PAT Methods for Potential Application in Small-Scale, Multipurpose Pharmaceutical Manufacturing Platforms. Organic Process Research & Development.
- ResearchGate. (n.d.). Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction.
- National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- Guidechem. (n.d.). How to prepare and use Ethyl 2-chloroacetoacetate effectively?.
- PubMed. (n.d.). Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction.
- Bruker. (n.d.). What is PAT?.
- PubChem. (n.d.). Ethyl fluoroacetate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis.
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- (2007). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Ethyl fluoroacetate and Butyl fluoroacetate oxidation: Products yields, mechanisms and environmental implications.
- PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology.
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- PubMed. (2016). A novel method for quantitative analysis of acetylacetone and ethyl acetoacetate by fluorine-19 nuclear magnetic spectroscopy. Magnetic Resonance in Chemistry.
- Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters.
- Sigma-Aldrich. (n.d.). Ethyl fluoroacetate 98.
- MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
- National Institutes of Health. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
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- Rasayan Journal of Chemistry. (2019). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-Fluoroacetoacetate
Welcome to the technical support center for the synthesis of ethyl 2-fluoroacetoacetate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting guidance and answer frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
Potential Cause 1: Inactive Fluorinating Agent
Electrophilic fluorinating agents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are generally stable but can degrade if improperly stored. Moisture can be particularly detrimental to their reactivity.
Solution:
-
Verify Reagent Quality: Use a fresh bottle of the fluorinating agent or one that has been stored under anhydrous conditions.
-
Proper Handling: Handle the reagent in a glove box or under an inert atmosphere to minimize exposure to moisture.[1]
-
Reagent Comparison: N-fluorosulfonimides, such as NFSI, are very effective and commonly used.[2] Cationic nitrogen salts can increase reaction rates and yields.[2]
Potential Cause 2: Suboptimal Reaction Conditions
The efficiency of the fluorination reaction is highly dependent on the solvent, temperature, and reaction time.
Solution:
-
Solvent Choice: Polar aprotic solvents like acetonitrile or dichloromethane are often effective for electrophilic fluorination.[3]
-
Temperature Control: Some fluorination reactions are exothermic. Maintaining the recommended reaction temperature is crucial to prevent side reactions. Conversely, some reactions may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
Potential Cause 3: Incomplete Enolate Formation
For the electrophilic fluorination of ethyl acetoacetate, the formation of the enolate is a critical preceding step. Inadequate base strength or stoichiometry can lead to low conversion.
Solution:
-
Base Selection: Use a suitable base to generate the enolate of ethyl acetoacetate. Common bases include sodium hydride (NaH) or sodium ethoxide (NaOEt).
-
Stoichiometry: Ensure at least a stoichiometric amount of base is used to fully convert the ethyl acetoacetate to its enolate.
-
Anhydrous Conditions: The presence of water will quench the enolate. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Formation of Multiple Byproducts
Potential Cause 1: Di-fluorination
The formation of ethyl 2,2-difluoroacetoacetate is a common side reaction, especially if an excess of the fluorinating agent is used or if the reaction is allowed to proceed for too long.
Solution:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the fluorinating agent. Adding the fluorinating agent slowly to the enolate solution can also help to minimize over-fluorination.
-
Reaction Time: As mentioned, closely monitor the reaction and quench it as soon as the starting material is consumed to prevent further fluorination of the desired product.
Potential Cause 2: O-Fluorination vs. C-Fluorination
While C-fluorination is the desired outcome, O-fluorination of the enolate can occur, leading to the formation of an unstable byproduct.
Solution:
-
Solvent Effects: The choice of solvent can influence the C/O-fluorination ratio. Non-polar or less coordinating solvents can sometimes favor C-fluorination.
-
Counter-ion Effects: The nature of the cation associated with the enolate can also play a role.
Potential Cause 3: Side Reactions with the Fluorinating Agent
N-F reagents can sometimes participate in other reactions. For instance, NFSI can also act as an oxidant or an amination reagent under certain conditions.[4][5]
Solution:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and stoichiometry to favor the desired fluorination pathway.
-
Choose a Different Reagent: If side reactions with a particular N-F reagent are persistent, consider using an alternative, such as Selectfluor™.
Issue 3: Difficulties in Product Purification
Potential Cause 1: Co-elution of Product and Unreacted Starting Material
This compound and ethyl acetoacetate have similar polarities, which can make their separation by column chromatography challenging.
Solution:
-
Optimize Chromatography: Use a high-efficiency silica gel and a carefully selected solvent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may improve separation.
-
Reaction to Completion: The best approach is to drive the reaction to completion to minimize the amount of unreacted starting material.
Potential Cause 2: Removal of Fluorinating Agent Byproducts
The byproducts of electrophilic fluorinating agents (e.g., the reduced form of Selectfluor™ or benzenesulfonimide from NFSI) need to be effectively removed.
Solution:
-
Aqueous Workup: Many of these byproducts are water-soluble. A thorough aqueous workup, including washes with water and brine, can effectively remove them.
-
Filtration: Some byproducts may precipitate out of the reaction mixture and can be removed by filtration.
Potential Cause 3: Product Instability
β-keto esters can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.
Solution:
-
Neutral Workup: Perform aqueous washes under neutral or slightly acidic conditions. Avoid strong acids or bases.
-
Prompt Extraction and Drying: After the aqueous workup, promptly extract the product into an organic solvent and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the electrophilic fluorination of ethyl acetoacetate.[6] This involves the deprotonation of ethyl acetoacetate with a base to form an enolate, which then reacts with an electrophilic fluorine source.[2] Another approach involves the reaction of ethyl 2-chloroacetoacetate with a fluoride source.[7] A less common but possible route is a crossed Claisen condensation between ethyl fluoroacetate and ethyl acetate.[8]
Q2: Which electrophilic fluorinating agent is best for this synthesis?
A2: Both Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are widely used and effective for the α-fluorination of β-keto esters.[2][3] Selectfluor™ is a user-friendly, stable reagent that often provides good yields. NFSI is also a powerful and stable fluorinating agent.[4] The choice may depend on factors such as cost, availability, and the specific reaction conditions you are employing.
Q3: What is the mechanism of electrophilic fluorination of ethyl acetoacetate?
A3: The mechanism is still a subject of some debate, but it is generally accepted to proceed through either an SN2 or a single-electron transfer (SET) pathway.[2] In the SN2-like pathway, the nucleophilic α-carbon of the enolate attacks the electrophilic fluorine atom of the N-F reagent, displacing the nitrogen-containing leaving group.
Q4: How can I improve the regioselectivity of the fluorination?
A4: The α-protons of ethyl acetoacetate are the most acidic due to being flanked by two carbonyl groups, leading to the formation of the enolate at the C2 position. This inherent reactivity strongly favors fluorination at the C2 position. Ensuring complete enolate formation before the addition of the fluorinating agent will maximize this regioselectivity.
Q5: Are there any safety precautions I should take when working with fluorinating agents?
A5: Yes, safety is paramount. Electrophilic fluorinating agents are strong oxidizers and should be handled with care.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[1] Work in a well-ventilated fume hood.[1] Avoid contact with skin and eyes. Consult the Safety Data Sheet (SDS) for the specific reagent you are using for detailed handling and disposal instructions.[1]
Q6: Can I use a catalytic amount of base for this reaction?
A6: No, a full equivalent of a strong base is required. This is because the product, this compound, is more acidic than the starting material, ethyl acetoacetate. The base will deprotonate the product to form a stable enolate, which drives the reaction equilibrium towards the product side.[10]
Q7: My final product is a yellow oil, but it is supposed to be a colorless liquid. What could be the cause?
A7: A yellow color can indicate the presence of impurities. These could be residual byproducts from the fluorinating agent or decomposition products. Purification by vacuum distillation is often effective in removing colored impurities and yielding a colorless product.[11]
Section 3: Data and Protocols
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Structure | Advantages | Disadvantages |
| Selectfluor™ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | User-friendly, stable, non-volatile, commercially available. | Higher molecular weight, generates more waste.[12] |
| N-Fluorobenzenesulfonimide (NFSI) | Crystalline solid, stable, easy to handle, commercially available.[4] | Can sometimes act as an oxidant or amination reagent.[4][5] |
Experimental Protocol: Synthesis of this compound via Electrophilic Fluorination
Materials:
-
Ethyl acetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Enolate Formation: Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add ethyl acetoacetate (1.0 equivalent) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Fluorination: Dissolve NFSI (1.05 equivalents) in anhydrous THF and add it to the dropping funnel. Add the NFSI solution dropwise to the enolate solution at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- Wikipedia. (n.d.). Electrophilic fluorination.
- Yukawa, T., & Taniguchi, T. (2021). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Organic Letters, 23(15), 5969–5973.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination.
- Mata-Becerril, D., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 128-137.
- ResearchGate. (n.d.). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent.
- Google Patents. (n.d.). CN108218702B - Preparation method of 2-fluoro ethyl acetoacetate.
- ResearchGate. (2006). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?.
- Organic Reactions. (n.d.). Electrophilic Fluorination with N-F Reagents.
- Shanghai Fluorine Technology. (n.d.). Exploring this compound: Properties and Applications.
- Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
- National Institutes of Health. (2017). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorinating agents.
- Google Patents. (n.d.). CN112574039B - Synthesis method of ethyl difluoroacetoacetate.
- PubMed. (2007). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.
- Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION.
- Bryn Mawr College. (n.d.). Electrophilic Fluorination.
- YouTube. (2021). Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas.
- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
- The Journal of Organic Chemistry. (1977). Fluoroisoprenyl synthesis using this compound.
- YouTube. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12.
- Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction.
- OpenStax. (2023). 23.7 The Claisen Condensation Reaction.
- Medium. (2025). Ethyl Acetate Production: Enhancing Yield and Purity.
- LookChem. (n.d.). Purification of Ethyl acetate.
- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
- Wikipedia. (n.d.). Ethyl acetoacetate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. CN108218702B - Preparation method of 2-fluoro ethyl acetoacetate - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Purification of Crude Ethyl 2-Fluoroacetoacetate
Welcome to the Technical Support Center for the purification of crude ethyl 2-fluoroacetoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Understanding the Impurity Profile of Crude this compound
The first step in any successful purification is to understand the potential impurities in your crude material. The impurity profile is intrinsically linked to the synthetic route employed. The most common method for synthesizing this compound involves the fluorination of ethyl acetoacetate or a related precursor.
Common Impurities to Expect:
-
Unreacted Starting Materials: Primarily ethyl acetoacetate.
-
Halogenated Byproducts: If a chlorination-fluorination route is used, ethyl 2-chloroacetoacetate is a common and challenging impurity to remove due to its similar boiling point.
-
Acidic Residues: Catalysts or byproducts from the fluorination step, such as hydrogen fluoride (HF) or other mineral acids, can be present.
-
Water: Introduced during the workup or from atmospheric moisture.
-
Polymeric or High-Boiling Point Residues: Formed through side reactions or decomposition.
II. Frequently Asked Questions (FAQs)
Q1: My crude this compound is dark-colored. What is the cause and how can I decolorize it?
A dark coloration in your crude product often indicates the presence of polymeric or degradation byproducts. These can arise from excessive heating during the reaction or workup, or from the presence of acidic or basic impurities that catalyze side reactions.
Solution:
-
Aqueous Workup: Begin with a thorough aqueous workup to remove any acidic or water-soluble impurities that might be contributing to the color. A wash with a saturated sodium bicarbonate solution can neutralize acidic residues.[1][2]
-
Activated Carbon Treatment: For persistent color, you can try treating a solution of your crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) with a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon.
-
Distillation: Vacuum distillation is often effective at separating the desired colorless product from non-volatile colored impurities.
Q2: I'm seeing a significant loss of product during my aqueous workup. What could be the reason?
This compound has some solubility in water, which can be exacerbated under certain conditions.
Causality & Solution:
-
Hydrolysis: Beta-keto esters are susceptible to hydrolysis, especially under basic conditions.[3] Prolonged contact with strong bases or elevated temperatures during a basic wash can lead to the formation of the corresponding carboxylate salt, which is highly water-soluble.
-
Mitigation: Use a mild base like sodium bicarbonate for neutralization and perform the washings quickly and at a low temperature (e.g., with ice-cold solutions). Avoid using strong bases like sodium hydroxide unless absolutely necessary and with strict temperature control.
-
-
Emulsion Formation: The presence of both organic and aqueous phases with some impurities can lead to the formation of emulsions, making phase separation difficult and leading to product loss in the aqueous layer.
-
Mitigation: A brine wash (saturated aqueous NaCl solution) after the aqueous washes can help to break emulsions and reduce the solubility of the organic product in the aqueous phase.[2]
-
Q3: My purified this compound is re-developing a yellow tint upon storage. How can I prevent this?
This is often a sign of slow decomposition. This compound can be sensitive to light, air, and residual acidic or basic impurities.
Prevention:
-
High Purity: Ensure that the final product is of high purity and free from any acidic or basic residues.
-
Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature: Store in a refrigerator at a low temperature to minimize the rate of any potential decomposition reactions.
-
Amber Vial: Use an amber-colored vial or wrap the container in aluminum foil to protect it from light.
III. Troubleshooting Purification by Vacuum Distillation
Vacuum distillation is the most common and effective method for purifying this compound on a laboratory scale. However, several issues can arise.
Problem 1: The product is decomposing in the distillation pot.
Cause: this compound can be thermally sensitive, especially in the presence of impurities.
Troubleshooting Steps:
-
Check for Acidity: Ensure all acidic impurities have been removed through a thorough aqueous workup before distillation. Residual acid can catalyze decomposition at elevated temperatures.[2]
-
Lower the Pressure: A lower vacuum will decrease the boiling point of the compound, allowing for distillation at a lower, less destructive temperature.
-
Use an Oil Bath: An oil bath provides more uniform and controllable heating than a heating mantle, reducing the risk of localized overheating.
-
Stirring: Ensure efficient stirring in the distillation flask to prevent bumping and ensure even heat distribution.
Problem 2: I am unable to separate this compound from a close-boiling impurity.
Cause: This is a common issue, particularly when trying to separate it from ethyl acetoacetate or ethyl 2-chloroacetoacetate.
Troubleshooting Steps:
-
Fractional Distillation: A simple distillation setup may not be sufficient. Use a fractionating column packed with a suitable material to increase the number of theoretical plates and improve separation efficiency. For fluorinated compounds, inert packing materials like those made from fluoropolymers can be advantageous.[4] Structured packing or Raschig rings are also effective.[5][6][7]
-
Optimize Distillation Parameters:
-
Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to better separation.
-
Reflux Ratio: If your distillation head allows for it, maintaining a proper reflux ratio can significantly improve separation.
-
-
Alternative Purification: If distillation fails to provide the desired purity, consider column chromatography.
Quantitative Data for Distillation Planning:
| Compound | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure |
| This compound | ~183 | 85 °C / 19 mmHg |
| Ethyl acetoacetate | 181[8] | 77.1 °C / 760 mmHg[9] |
| Ethyl 2-chloroacetoacetate | 200[10] | 107 °C / 14 mmHg[11][12] |
Note: The boiling points are approximate and can vary with the purity of the sample and the accuracy of the pressure measurement.
IV. Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for achieving high purity, especially when distillation is not effective.
Problem 1: My compound is not moving from the baseline on the TLC plate.
Cause: The solvent system (mobile phase) is not polar enough to elute your compound from the polar stationary phase (silica gel or alumina).
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. A common solvent system for beta-keto esters is a mixture of hexane and ethyl acetate.[13][14][15] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.
-
Try a Different Solvent System: If increasing the polarity of the hexane/ethyl acetate system doesn't work or leads to poor separation, consider other solvent systems. Dichloromethane/methanol is another common choice.[15]
Problem 2: The spots on my TLC plate are streaking.
Cause: Streaking can be caused by several factors:
-
Overloading: Too much sample has been applied to the TLC plate.
-
Acidic or Basic Compound: If your compound is acidic or basic, it can interact strongly with the stationary phase, leading to streaking.
-
Incomplete Dissolution: The sample was not fully dissolved in the spotting solvent.
Troubleshooting Steps:
-
Dilute the Sample: Use a more dilute solution of your compound for spotting.
-
Add a Modifier to the Mobile Phase: If your compound is acidic, adding a small amount of acetic acid to the mobile phase can help to reduce streaking. If it is basic, a small amount of triethylamine can be added.
-
Ensure Complete Dissolution: Make sure your sample is fully dissolved before spotting it on the TLC plate.
V. Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
This protocol describes a standard procedure for neutralizing and removing acidic byproducts from a crude reaction mixture containing this compound.
Workflow Diagram:
Caption: Workflow for vacuum fractional distillation of this compound.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column packed with a suitable material (e.g., Raschig rings or structured packing), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware joints are properly sealed.
-
Charging the Flask: Add the crude this compound (from the aqueous workup) and a magnetic stir bar to the distillation flask.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask using an oil bath.
-
Collecting Fractions:
-
Collect any low-boiling point impurities (e.g., residual solvent) in a separate receiving flask.
-
As the temperature approaches the boiling point of your product at the given pressure, change to a clean receiving flask.
-
Collect the fraction that distills at a constant temperature. This is your purified this compound.
-
If a higher-boiling impurity is present, the temperature will rise again after the product has distilled. Stop the distillation at this point.
-
-
Shutdown: Once the product has been collected, remove the heat source and allow the system to cool before slowly reintroducing air to the apparatus.
VI. Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of your this compound and identifying any impurities.
Typical GC Conditions (Starting Point):
-
Column: A non-polar or medium-polarity column, such as a DB-1 or DB-5 type (polydimethylsiloxane or 5% phenyl-polydimethylsiloxane), is a good starting point. [16]* Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (for identification) or Flame Ionization Detector (FID) for quantification.
These parameters should be optimized for your specific instrument and the expected impurities.
VII. Safety and Handling
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and light.
By understanding the potential challenges and having robust troubleshooting strategies in place, you can confidently and efficiently purify crude this compound to the high standard required for your research and development activities.
VIII. References
-
Fluoropolymer Column Packing. (n.d.). Norell® NMR Tubes. Retrieved from [Link]
-
Ethyl-2-chloro Acetoacetate. (n.d.). S M Enterprises. Tradeindia. Retrieved from [Link]
-
Ethyl Acetoacetate. (n.d.). PubChem. Retrieved from [Link]
-
ETHYL ACETOACETATE. (n.d.). Retrieved from [Link]
-
Ethyl acetoacetate. (n.d.). In Wikipedia. Retrieved from [Link]
-
3 Distillation Column Packing Types: Choose the Best. (n.d.). Kuber Precision Technology. Retrieved from [Link]
-
Ethyl acetate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ethyl- 2- Chloro Acetoacetate. (n.d.). Laboratory Chemicals. Retrieved from [Link]
-
Fractionating Column Packing. (n.d.). Pope Scientific Inc. Retrieved from [Link]
-
Distillation Packing Materials. (n.d.). Chemglass Life Sciences. Retrieved from [Link]
-
The Best Distillation Column Packing Material (For Reflux). (n.d.). Distilmate. Retrieved from [Link]
-
Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
I need help with a good solvent system for the resolution of components on a TLC. (2012, March 16). ResearchGate. Retrieved from [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. (2017). The Pharma Innovation Journal. Retrieved from [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central. Retrieved from [Link]
-
Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction. (2007). Journal of Analytical Toxicology. Retrieved from [Link]
-
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. (1998). Journal of Analytical Toxicology. Retrieved from [Link]
-
What solvent system can be used for TLC and column chromatographic separation of ethyl acetate fraction? (2020, January 23). ResearchGate. Retrieved from [Link]
-
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
-
DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. (2019). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Purification of acetoacetic esters by distillation. (1959). Google Patents. Retrieved from
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). Molecules. Retrieved from [Link]
-
Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. (2024). ResearchGate. Retrieved from [Link]
-
Preparation method of 2-fluoro ethyl acetoacetate. (n.d.). Google Patents. Retrieved from
-
Process for purifying an alpha-keto ester. (n.d.). Google Patents. Retrieved from
-
Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. (n.d.). FSSAI. Retrieved from [Link]
-
SEPARATION OF ETHYL ACETATE FROM DILUTE AQUEOUS SOLUTIONS BY AIR GAP MEMBRANE DISTILLATION. (2025). ResearchGate. Retrieved from [Link]
-
Method for preparing acyclic beta keto ester. (n.d.). Google Patents. Retrieved from
-
Preparation method for ethyl 2-chloroacetoacetate. (n.d.). Google Patents. Retrieved from
-
Ethyl 2-chloroacetoacetate. (n.d.). PubChem. Retrieved from [Link]
-
Help on fractional distillation of ethyl acetate. (2016, September 28). Reddit. Retrieved from [Link]
-
Isovaleric acid, α-acetyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vernier.com [vernier.com]
- 4. Fluoropolymer Column Packing - NORELL® [secure.nmrtubes.com]
- 5. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 6. chemglass.com [chemglass.com]
- 7. distilmate.com [distilmate.com]
- 8. Ethyl acetoacetate | 141-97-9 [amp.chemicalbook.com]
- 9. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 10. lifechempharma.com [lifechempharma.com]
- 11. Ethyl-2-chloro Acetoacetate - Boiling Point: 107 C/14 Mmhg. at Best Price in Shrirampur | S M Enterprises [tradeindia.com]
- 12. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Overcoming Low Reactivity in Ethyl 2-Fluoroacetoacetate Reactions
Welcome to the Technical Support Center for ethyl 2-fluoroacetoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this valuable fluorinated building block. Here, we address common challenges and provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the success of your experiments. The presence of the highly electronegative fluorine atom at the α-position significantly influences the molecule's reactivity, often leading to sluggishness in reactions where its non-fluorinated or chloro-analogs readily participate. This guide will provide the expertise to overcome these hurdles.
Understanding the Challenge: The Impact of the α-Fluoro Substituent
This compound (EFAA) is a versatile precursor for the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The fluorine atom imparts unique properties to the target molecules, such as enhanced metabolic stability and increased biological activity.[1] However, the strong electron-withdrawing nature of fluorine and the high strength of the carbon-fluorine bond make EFAA less reactive in some common transformations compared to ethyl acetoacetate or its chloro- and bromo-analogs.
The primary challenge stems from two key factors:
-
Reduced Nucleophilicity of the Enolate: The inductive effect of the fluorine atom decreases the electron density at the α-carbon, making the corresponding enolate less nucleophilic.
-
Lower Acidity of the α-Proton: The α-proton of EFAA is less acidic than that of ethyl acetoacetate, requiring stronger bases for complete deprotonation.
This guide provides practical solutions to overcome these intrinsic reactivity challenges.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Alkylation Reactions
Question 1: My C-alkylation of this compound with a primary alkyl halide is extremely slow and gives low yields. What can I do to improve the reaction?
Answer:
This is a common issue stemming from the reduced nucleophilicity of the EFAA enolate. Here’s a systematic approach to troubleshoot and optimize your reaction:
1. Choice of Base and Deprotonation Strategy:
-
The Problem: Standard bases like sodium ethoxide in ethanol, often used for ethyl acetoacetate alkylations, may not be strong enough to fully deprotonate EFAA. This results in a low concentration of the enolate and, consequently, a slow reaction.
-
The Solution: Employ a stronger, non-nucleophilic base to ensure complete and irreversible enolate formation. Lithium diisopropylamide (LDA) is an excellent choice. Prepare the LDA in situ at -78 °C in an anhydrous solvent like tetrahydrofuran (THF) and then add the EFAA to this solution. This ensures that the enolate is pre-formed before the alkylating agent is introduced.
2. Solvent Selection:
-
The Problem: Protic solvents can protonate the enolate, reducing its effective concentration.
-
The Solution: Use polar aprotic solvents such as THF, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the enolate.
3. Activation of the Electrophile:
-
The Problem: A less reactive alkyl halide will exacerbate the issue of a weakly nucleophilic enolate.
-
The Solution:
-
Finkelstein Reaction: If you are using an alkyl chloride or bromide, consider adding a catalytic amount of sodium or potassium iodide. The in-situ formation of the more reactive alkyl iodide can significantly accelerate the reaction.
-
Phase-Transfer Catalysis (PTC): For reactions with alkyl bromides, PTC can be highly effective. The use of a quaternary ammonium salt, such as tetrabutylammonium iodide (TBAI), with a base like potassium carbonate can facilitate the transfer of the enolate to the organic phase and enhance reactivity.
-
4. Temperature Optimization:
-
The Problem: While enolate formation is often carried out at low temperatures to avoid side reactions, the alkylation step itself may require thermal energy.
-
The Solution: After the addition of the alkyl halide at low temperature, allow the reaction to slowly warm to room temperature or even gently heat it. Monitor the progress by Thin Layer Chromatography (TLC) to find the optimal temperature profile.
Troubleshooting Workflow for Sluggish Alkylation
Caption: A decision-making workflow for troubleshooting low-yielding alkylation reactions of this compound.
Knoevenagel Condensation
Question 2: The Knoevenagel condensation of this compound with an aromatic aldehyde is not going to completion, and I'm observing the formation of side products. How can I drive the reaction to completion and improve the yield?
Answer:
The Knoevenagel condensation with EFAA can be challenging due to the decreased acidity of the α-proton, making the initial deprotonation step less favorable. Here are key parameters to optimize:
1. Catalyst Selection:
-
The Problem: Weak bases like piperidine or pyridine, commonly used in Knoevenagel condensations, may not be sufficiently basic to efficiently deprotonate EFAA.
-
The Solution:
-
Stronger Amine Bases: Consider using a stronger, non-nucleophilic amine base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Lewis Acid Co-catalysis: The addition of a Lewis acid, such as TiCl₄ or Yb(OTf)₃, can activate the aldehyde carbonyl group towards nucleophilic attack by the EFAA enolate. This can significantly improve the reaction rate and yield.
-
2. Water Removal:
-
The Problem: The Knoevenagel condensation produces water as a byproduct. The accumulation of water can lead to the reverse reaction and inhibit the catalyst, resulting in an incomplete reaction.
-
The Solution: Actively remove water from the reaction mixture.
-
Dean-Stark Apparatus: If you are using a solvent that forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark trap is highly effective.
-
Molecular Sieves: For reactions in other solvents, the addition of activated molecular sieves (3Å or 4Å) can effectively sequester the water produced.
-
3. Solvent Choice:
-
The Problem: The choice of solvent can influence the equilibrium of the reaction.
-
The Solution: While polar aprotic solvents are generally good, for water removal via azeotropic distillation, toluene is the solvent of choice. For reactions at room temperature, ionic liquids have been shown to be effective for similar condensations with halogenated acetoacetates, leading to high yields in short reaction times.[2][3][4]
4. Minimizing Side Reactions:
-
The Problem: A common side reaction is the self-condensation of the aldehyde, especially with stronger bases.
-
The Solution: Use a slight excess of EFAA relative to the aldehyde to favor the desired reaction. Additionally, slow addition of the base to the mixture of the aldehyde and EFAA can minimize aldehyde self-condensation.
Experimental Protocol: Knoevenagel Condensation with a Dean-Stark Trap
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and toluene.
-
Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq) and a co-catalyst if desired (e.g., acetic acid, 0.1 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and TLC analysis indicates the consumption of the starting aldehyde.
-
Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Heterocycle Synthesis (Hantzsch Pyridine Synthesis)
Question 3: I am attempting a Hantzsch pyridine synthesis using this compound, but the yields are significantly lower than with ethyl acetoacetate. What modifications to the standard procedure are necessary?
Answer:
The Hantzsch pyridine synthesis involves a series of condensations and cyclizations.[5][6][7] The reduced reactivity of EFAA can hinder multiple steps in this sequence. Here’s how to address this:
1. Pre-formation of Intermediates:
-
The Problem: The initial condensation reactions to form the enamine and the α,β-unsaturated intermediate are often the rate-limiting steps with EFAA.
-
The Solution: Instead of a one-pot reaction, consider a stepwise approach.
-
Enamine Synthesis: Separately react one equivalent of EFAA with ammonia or an ammonium salt to form the ethyl 3-amino-2-fluorocrotonate intermediate.
-
Knoevenagel Adduct Formation: Separately perform the Knoevenagel condensation of the aldehyde with the other equivalent of EFAA.
-
Final Cyclization: Combine the pre-formed enamine and the Knoevenagel adduct to drive the final cyclization and dihydropyridine formation.
-
2. Catalyst and Reaction Conditions:
-
The Problem: Standard conditions may not be forcing enough.
-
The Solution:
-
Lewis Acid Catalysis: The use of a Lewis acid such as Yb(OTf)₃ or Sc(OTf)₃ can catalyze the condensation steps and improve yields.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and efficient heating.
-
3. Aromatization of the Dihydropyridine Intermediate:
-
The Problem: The final oxidation step to the pyridine can sometimes be sluggish.
-
The Solution: Ensure an efficient oxidizing agent is used. Common choices include nitric acid, manganese dioxide, or DDQ. For a greener approach, some methods utilize air oxidation, which may be facilitated by a catalyst.
Logical Flow for Optimizing Hantzsch Synthesis with EFAA
Caption: A logical progression for optimizing the Hantzsch pyridine synthesis when using the less reactive this compound.
Frequently Asked Questions (FAQs)
Q1: How does the acidity of the α-proton in this compound compare to ethyl acetoacetate?
A1: The α-proton in this compound is less acidic than in ethyl acetoacetate. While seemingly counterintuitive due to the electron-withdrawing nature of fluorine, the strong C-F bond and the destabilizing effect of the fluorine on the resulting enolate contribute to a higher pKa. This necessitates the use of stronger bases for efficient deprotonation.
Q2: Can I use silver salts to promote reactions with this compound?
A2: Yes, silver salts can be beneficial, particularly in reactions where the halide acts as a leaving group. Silver(I) salts can coordinate to the fluorine atom, increasing the electrophilicity of the α-carbon and facilitating nucleophilic attack. This strategy has been shown to be effective in promoting reactions with other α-halo carbonyl compounds.[8][9][10][11]
Q3: Are there any special safety precautions I should take when working with this compound?
A3: this compound is a combustible liquid and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Q4: How does the keto-enol tautomerism of this compound affect its reactivity?
A4: The presence of the α-fluoro substituent can influence the keto-enol equilibrium. Studies on related α-fluorinated β-dicarbonyl compounds suggest that the fluorine atom can lessen the stability of the enol form by weakening the intramolecular hydrogen bond.[12] A lower population of the enol tautomer can impact reactions that proceed through this intermediate.
Q5: For which types of reactions is the reduced reactivity of this compound actually an advantage?
A5: The lower reactivity can be beneficial in reactions where selectivity is crucial. For instance, in molecules with multiple reactive sites, the reduced nucleophilicity of the EFAA enolate might allow for selective reaction at a more reactive center elsewhere in the molecule. Additionally, the stability of the C-F bond means that it will not be easily displaced in subsequent reaction steps, ensuring the integrity of the fluorinated moiety in the final product.
References
- BenchChem. A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. BenchChem. Accessed January 9, 2026.
- Tokyo Chemical Industry Co., Ltd. This compound | 1522-41-4. TCI Chemicals. Accessed January 9, 2026.
- Shanghai Fluorine Technology. Exploring this compound: Properties and Applications. SF-Fluorine. Accessed January 9, 2026.
- National Center for Biotechnology Information.
- National Institutes of Health. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PubMed Central. Accessed January 9, 2026.
- MDPI. Development of Fluorous Lewis Acid-Catalyzed Reactions. MDPI. Accessed January 9, 2026.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Accessed January 9, 2026.
- SciELO. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciELO. Accessed January 9, 2026.
- BenchChem. A Comparative Guide to the Synthetic Applications of Ethyl 2-chloroacetoacetate and Ethyl Acetoacetate. BenchChem. Accessed January 9, 2026.
- American Chemical Society. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society. 2012.
- PubMed. A novel method for quantitative analysis of acetylacetone and ethyl acetoacetate by fluorine-19 nuclear magnetic spectroscopy. PubMed. 2016.
- Royal Society of Chemistry. Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate.
- ResearchGate. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids.
- Chemistry LibreTexts. 22.
- Wikipedia. Hantzsch pyridine synthesis. Wikipedia. Accessed January 9, 2026.
- MDPI.
- ResearchGate. Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?.
- Grok. Hantzsch pyridine synthesis. Grok. Accessed January 9, 2026.
- Blucher Proceedings. The Knoevenagel condensation between ethyl 4- chloroacetoacetate and aromatic aldehydes in ionic liquids. Blucher Proceedings. Accessed January 9, 2026.
- Royal Society of Chemistry. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews. 2023.
- PubMed Central. Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). PubMed Central. Accessed January 9, 2026.
- YouTube. Acetoacetic Ester Synthesis Reaction Mechanism. YouTube. 2018.
- YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. 2020.
- Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. 2022.
- Wikipedia. Ethyl acetoacetate. Wikipedia. Accessed January 9, 2026.
- PubMed Central. Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. PubMed Central. Accessed January 9, 2026.
- ResearchGate. Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a.
- Thermo Fisher Scientific. Hantzsch Dihydropyridine Synthesis. Thermo Fisher Scientific. Accessed January 9, 2026.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- BenchChem. A Comparative Benchmark Analysis of Ethyl 2,4-diphenylacetoacetate and Other Acetoacetate Derivatives in Organic Synthesis. BenchChem. Accessed January 9, 2026.
- American Chemical Society. Silver-Catalyzed (Z)-β-Fluoro-vinyl Iodonium Salts from Alkynes: Efficient and Selective Syntheses of Z-Monofluoroalkenes. Journal of the American Chemical Society. 2024.
- PubMed.
- American Chemical Society.
- BenchChem. Application Notes and Protocols for the Alkylation of Ethyl 2,4-diphenylacetoacetate. BenchChem. Accessed January 9, 2026.
- Wiley Online Library. Silver(i) Perfluoroalcoholates: Synthesis, Structure, and their Use as Transfer Reagents. Chemistry – A European Journal. 2024.
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Technical Support Center: Managing the Thermal Stability of Ethyl 2-Fluoroacetoacetate
Welcome to the technical support center for ethyl 2-fluoroacetoacetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate and manage challenges related to the thermal stability of this compound. This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address the practical issues you may encounter during your experiments.
The Nature of this compound: A Double-Edged Sword
This compound is a valuable reagent, prized for its ability to introduce fluorine into molecules, a strategy often employed to enhance the metabolic stability and biological activity of pharmaceuticals.[1] However, the very features that make it reactive—the α-fluoro substituent and the β-keto ester functionality—also render it susceptible to thermal and chemical degradation. Understanding the balance between its reactivity and stability is key to its successful application.
A critical aspect of its chemistry is the keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.[2] The enol form, stabilized by an intramolecular hydrogen bond, can be a significant species in non-polar solvents, and its presence will influence the reactivity and degradation pathways of the compound.
Below, we address common problems, their root causes, and provide actionable solutions to maintain the integrity of your this compound and the success of your reactions.
Troubleshooting Guide: Navigating Experimental Challenges
This section is designed to help you diagnose and resolve issues that may arise during the handling and use of this compound, with a focus on problems related to its thermal stability.
Issue 1: Inconsistent Reaction Yields and Purity
Question: "I'm performing a reaction with this compound, and my yields are inconsistent. Sometimes I see byproducts that I can't identify. What could be the cause?"
Answer: Inconsistent yields and the appearance of unknown byproducts are often linked to the degradation of this compound before or during your reaction. The primary culprits are often elevated temperatures and the presence of contaminants that can catalyze decomposition.
Probable Causes & Solutions:
-
Thermal Stress During Storage or Handling: this compound should be stored in a cool, dry, and well-ventilated place, away from heat sources.[3] The recommended storage temperature is often between 2-8°C.[4] Long-term storage at room temperature, especially in a warm laboratory, can lead to slow decomposition over time.
-
Solution: Always store the reagent in a refrigerator and allow it to warm to room temperature in a desiccator before use to prevent condensation of moisture on the cold surface.
-
-
Localized Heating During Reaction Setup: Adding reagents too quickly, especially in exothermic reactions, can create localized hot spots that initiate decomposition.
-
Solution: For exothermic reactions, add this compound slowly and with efficient stirring to dissipate heat. Use an ice bath to maintain a controlled temperature during the addition of other reagents.
-
-
Contamination with Acids or Bases: this compound is susceptible to hydrolysis and other decomposition pathways catalyzed by both acids and bases.[3]
-
Solution: Ensure all glassware is scrupulously clean and dry. Use anhydrous solvents and reagents where possible. If your reaction requires an acidic or basic catalyst, consider adding it at a lower temperature and in a controlled manner.
-
Issue 2: Evidence of Gaseous Byproducts and Pressure Buildup
Question: "During a reaction involving heating this compound, I noticed some gas evolution, and the reaction vessel seemed to be under pressure. Is this normal and what are the risks?"
Answer: Gas evolution is a strong indicator of thermal decomposition. The hazardous decomposition products of similar fluoro-organic compounds include hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2).[3] Pressure buildup is a significant safety concern and must be addressed immediately.
Probable Causes & Solutions:
-
-
Solution: Whenever possible, conduct reactions at the lowest effective temperature. If heating is necessary, do so gradually and with careful monitoring. Use a reflux condenser to prevent the loss of volatile materials and consider venting the system to a scrubber if significant gas evolution is anticipated.
-
-
Decomposition Catalyzed by Reaction Components: Certain reagents or metal catalysts can lower the decomposition temperature of this compound.
-
Solution: Conduct small-scale trial reactions to determine the thermal stability of your specific reaction mixture. If a catalyst is required, investigate if a lower-temperature alternative exists.
-
Experimental Workflow: Assessing Thermal Stability
For critical applications, you may need to determine the thermal stability of this compound in your specific reaction context. The following is a general workflow for thermal analysis.
Caption: A general workflow for the thermal analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
Based on safety data for ethyl fluoroacetate and general principles of organic chemistry, the primary hazardous decomposition products upon heating are expected to be hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2).[3] The formation of other volatile and potentially toxic organic fragments is also possible.
Q2: How does the keto-enol tautomerism of this compound affect its stability?
The keto-enol equilibrium is a key factor. The enol form is stabilized by intramolecular hydrogen bonding and its concentration can be significant, especially in non-polar solvents.[2] While the enol form can be crucial for desired reactivity, it also has a carbon-carbon double bond that can be susceptible to oxidation or other degradation pathways. The relative stability of the tautomers can be influenced by solvent, temperature, and pH, all of which can in turn affect the overall thermal stability of the compound.
Q3: Can I distill this compound to purify it?
Yes, but it must be done with caution. The boiling point is reported as 183°C at atmospheric pressure and 85°C at 19 mmHg.[1] Distillation at reduced pressure is strongly recommended to minimize thermal stress and the risk of decomposition. Ensure that the distillation apparatus is free of acidic or basic residues, and use a stable heat source to avoid overheating.
Q4: Are there any known stabilizers for this compound?
While the literature does not specify stabilizers for this compound, for esters in general, maintaining anhydrous conditions and a neutral pH are key to preventing hydrolysis.[6] For thermal decomposition, the best approach is to control the temperature and avoid incompatible materials.
Q5: What are the key incompatibilities to be aware of?
This compound is incompatible with strong oxidizing agents, reducing agents, acids, and bases.[3] Contact with these materials can lead to vigorous reactions and decomposition.
Data Summary Table
| Property | Value | Source(s) |
| Molecular Formula | C6H9FO3 | [1] |
| Molecular Weight | 148.13 g/mol | |
| Boiling Point | 183°C (lit.) | [7] |
| 85°C / 19 mmHg | ||
| Density | 1.181 g/mL at 25°C (lit.) | [7] |
| Flash Point | 194°F (90°C) | [1] |
| Storage Temperature | Room Temperature (Recommended <15°C) | |
| Incompatible Materials | Acids, Bases, Oxidizing Agents, Reducing Agents | [3] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Hydrogen fluoride | [3] |
Logical Relationships in Decomposition
The decomposition of this compound is not a single event but a cascade of potential reactions. The following diagram illustrates the logical relationships between key factors and outcomes.
Caption: Interplay of factors leading to the decomposition of this compound.
By understanding these principles and following the recommended handling procedures, you can effectively manage the thermal stability of this compound, ensuring the integrity of your experiments and the quality of your results.
References
- PubChem.
- Shanghai Fluorine Technology.
- Google Patents.
- ChemRxiv. Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]
- ResearchGate.
- University of Alaska Fairbanks ScholarWorks. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]
- ACS Publications. Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. [Link]
- Cole-Parmer.
- Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]
- ACS Publications. Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. [Link]
- ResearchGate.
- MDPI.
- Google Patents.
- National Center for Biotechnology Information. TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. [Link]
- Royal Society of Chemistry. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. [Link]
- Journal of Emerging Investigators.
- Waters Corporation. SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]
- Royal Society of Chemistry. The thermal decomposition of trifluoroacetic acid. [Link]
- LookChem.
- AK Lectures.
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Troubleshooting byproduct formation in ethyl 2-fluoroacetoacetate alkylation
Welcome to the technical support center for synthetic organic chemistry. As Senior Application Scientists, we provide expertise and field-proven insights to help you navigate complex experimental challenges. This guide focuses on troubleshooting common byproduct formation during the alkylation of ethyl 2-fluoroacetoacetate, a critical building block in pharmaceutical and materials science.[1]
Our approach is rooted in a deep understanding of reaction mechanisms, allowing you to not only solve current issues but also anticipate and prevent future setbacks.
Frequently Asked Questions (FAQs)
Issue 1: Over-alkylation and Formation of Dialkylated Byproduct
Q1: My reaction is producing a significant amount of a dialkylated byproduct. How can I improve the selectivity for the desired mono-alkylated product?
A1: This is a classic challenge in the alkylation of active methylene compounds.[2][3] The root cause is that the mono-alkylated product still possesses an acidic α-hydrogen, which can be deprotonated by the base present in the reaction mixture, leading to a second alkylation.[4][5] The electron-withdrawing fluorine atom in this compound makes the α-proton particularly acidic, potentially exacerbating this issue.
To favor mono-alkylation, you must carefully control the reaction conditions to ensure the alkylating agent reacts preferentially with the enolate of the starting material.
Core Strategy: Controlled Enolate Formation
The most effective strategy is to form the enolate of this compound completely before introducing the alkylating agent. This depletes the starting material, creating a scenario where the alkyl halide, upon addition, has a much higher concentration of the desired enolate to react with.
Troubleshooting Steps & Causality:
-
Choice of Base: Switch from weaker bases like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) to a strong, non-nucleophilic, sterically hindered base.[3][6] Lithium diisopropylamide (LDA) is the gold standard for this purpose.[3][7]
-
Why it works: LDA is a very strong base (pKa of diisopropylamine is ~36) that will irreversibly and quantitatively deprotonate the this compound (pKa ~10-11). Weaker bases like NaOEt (pKa of ethanol is ~16) establish an equilibrium, leaving unreacted starting material, base, and enolate in solution alongside the product, which can then be deprotonated to form the dialkylated species.[2]
-
-
Stoichiometry Control: Use precisely one equivalent of base and alkylating agent. If dialkylation persists, consider using a slight excess (1.1 equivalents) of this compound.
-
Why it works: Ensuring no excess base or alkylating agent is present after the initial reaction minimizes the chance of a second alkylation event.
-
-
Temperature Management: Perform the enolate formation at a low temperature (e.g., -78 °C in THF) and maintain this low temperature during the addition of the alkylating agent.
-
Why it works: Alkylation is an exothermic SN2 reaction.[6] Low temperatures help control the reaction rate, reduce side reactions, and can improve selectivity.
-
-
Order of Addition: Always add the alkylating agent to the solution of the pre-formed enolate. Never add the base to a mixture of the ester and the alkylating agent.
-
Why it works: This ensures the alkylating agent encounters a high concentration of the desired enolate immediately, promoting the desired reaction over competing pathways.
-
Issue 2: Competing O-Alkylation vs. C-Alkylation
Q2: My purification is difficult due to a byproduct with a similar polarity to my product. NMR analysis suggests it's the O-alkylated isomer. How can I favor C-alkylation?
A2: The enolate of this compound is an ambident nucleophile, meaning it has two reactive sites: the α-carbon (C-attack) and the carbonyl oxygen (O-attack).[7] The formation of the O-alkylated product (an enol ether) versus the desired C-alkylated product is a well-known issue governed by several factors, often explained by Hard and Soft Acid-Base (HSAB) theory.
Troubleshooting Steps & Causality:
-
Solvent Choice: The solvent plays a critical role in solvating the enolate's counter-ion and influencing reactivity.
-
To Favor C-Alkylation: Use a polar aprotic solvent like THF or DMF.[8] These solvents effectively solvate the metal cation, but not the enolate anion itself, leaving the more nucleophilic carbon atom "freer" and more available for reaction.
-
To Disfavor C-Alkylation (and favor O-alkylation): Protic solvents (like ethanol) can hydrogen-bond with the oxygen atom of the enolate, sterically hindering O-alkylation and thus favoring C-alkylation.[8] However, protic solvents are often poor choices for reactions with strong bases like LDA. Hexamethylphosphoramide (HMPA) as an additive can strongly coordinate cations, creating a highly reactive "naked" enolate that often favors O-alkylation.
-
-
Counter-ion Effect: The nature of the metal counter-ion (from the base) is crucial.
-
To Favor C-Alkylation: Use a potassium base (e.g., KHMDS) or add a potassium salt. Larger, "softer" cations like K⁺ associate less tightly with the hard oxygen atom, increasing the reactivity at the carbon terminus.
-
To Favor O-Alkylation: Smaller, "harder" cations like Li⁺ coordinate more tightly with the oxygen atom, which can sometimes favor O-alkylation, although this is highly system-dependent.
-
-
Alkylating Agent: The nature of the leaving group on your alkylating agent can influence the outcome.
-
To Favor C-Alkylation: Use alkylating agents with "softer" leaving groups, such as iodides (R-I) or bromides (R-Br), over chlorides (R-Cl).[8] According to HSAB theory, the soft carbon nucleophile prefers to react with an electrophile attached to a soft leaving group.
-
Summary of Conditions to Favor C-Alkylation:
| Factor | Recommended Condition | Rationale |
| Base/Counter-ion | KHMDS, NaH | Larger, softer cations (K⁺, Na⁺) associate less tightly with oxygen. |
| Solvent | THF, DMF (Polar Aprotic) | Solvates the cation, leaving the carbon atom of the enolate more accessible.[8] |
| Alkylating Agent | R-I > R-Br >> R-Cl | Softer leaving groups favor reaction at the soft carbon center.[8] |
| Temperature | Lower temperatures | Often favors the thermodynamically more stable C-alkylated product. |
Issue 3: Hydrolysis and Decarboxylation
Q3: I'm seeing low yields and my crude NMR shows signals that could correspond to acetone or other decarboxylated species. What's causing this?
A3: This strongly suggests that your starting material or product is undergoing hydrolysis.[9] The ester functional group is susceptible to cleavage by water, a reaction catalyzed by both acid and base. The resulting β-keto acid is thermally unstable and readily loses CO₂ (decarboxylation) to form a ketone.[10][11]
Troubleshooting Steps & Causality:
-
Ensure Anhydrous Conditions: This is the most critical step.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF should be dried over sodium/benzophenone or passed through a solvent purification system.
-
Glassware: Oven-dry all glassware overnight (or flame-dry under vacuum) and cool under an inert atmosphere (Nitrogen or Argon).
-
Reagents: Ensure your base and alkylating agent are anhydrous. Liquid reagents should be handled via syringe under an inert atmosphere.
-
-
Inert Atmosphere: Conduct the entire reaction, from solvent addition to quenching, under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Proper Quenching: Quench the reaction carefully. Instead of quenching with aqueous acid directly, consider quenching at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder way to protonate any remaining enolate and neutralize the base without causing drastic pH changes that can accelerate hydrolysis.
-
Workup Conditions: During the extractive workup, avoid prolonged contact with strong aqueous acids or bases.[12] Perform extractions quickly and move to the drying and solvent removal steps promptly.
Recommended Protocol: Selective Mono-C-Alkylation
This protocol incorporates the best practices discussed above to maximize the yield of the mono-C-alkylated product while minimizing byproduct formation.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl iodide (or bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the procedure.
-
Enolate Formation:
-
Add anhydrous THF (e.g., 5 mL per mmol of ester) to the flask via syringe.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.0 eq.) to the cold THF.
-
Add LDA solution (1.0 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation. The solution should be a pale yellow color.
-
-
Alkylation:
-
Slowly add the alkyl iodide (1.0 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight. Monitor the reaction progress by TLC or GC-MS.
-
-
Quench and Workup:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure to isolate the desired mono-alkylated product.[12]
References
- Acetoacetic ester synthesis mechanism. (n.d.). In Wikipedia.
- Acetoacetic Ester Synthesis Explained. (n.d.). Clutch Prep.
- Exploring this compound: Properties and Applications. (n.d.). Shanghai Fluorine Technology.
- Acetoacetic Ester Synthesis - Alkylation of Enolates. (2011, February 8). PharmaXChange.info.
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- Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. (2009, February 20). PubMed.
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- Ethyl acetoacetate. (n.d.). Slideshare.
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Optimizing reaction conditions for ethyl 2-fluoroacetoacetate condensations
An advanced guide to navigating the complexities of ethyl 2-fluoroacetoacetate condensations, designed for chemists in research and pharmaceutical development.
Introduction: The Unique Reactivity of this compound
This compound (E2FAA) is a valuable fluorinated building block in modern organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its structure as an α-fluorinated β-keto ester presents unique reactivity. The strongly electron-withdrawing fluorine atom significantly increases the acidity of the α-proton, facilitating enolate formation under milder conditions than its non-fluorinated counterpart, ethyl acetoacetate.
This guide provides a technical support framework for optimizing condensation reactions involving E2FAA, focusing on common challenges and their mechanistic origins.
Frequently Asked Questions (FAQs)
Q1: What are the primary condensation reactions for this compound? A1: E2FAA is primarily used in two major classes of condensation reactions:
-
Knoevenagel Condensation: Reaction of the active methylene group of E2FAA with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[2][3]
-
Claisen Condensation (and related acylations): Reaction between the E2FAA enolate and an ester (or other acylating agent like an acid chloride) to form a new carbon-carbon bond, yielding a β-dicarbonyl compound.[4][5]
Q2: How does the α-fluoro substituent impact reaction conditions? A2: The fluorine atom is highly electronegative, which has two main consequences:
-
Increased Acidity: The α-proton is more easily abstracted. This means that for reactions like the Knoevenagel condensation, very mild bases (e.g., piperidine, ammonium salts) are often sufficient.[2] For Claisen-type reactions, while a strong base is still needed to drive the reaction, the ease of enolate formation can influence kinetics.
-
Modified Nucleophilicity: The resulting enolate is stabilized by the inductive effect of the fluorine, which can modulate its nucleophilicity and reactivity profile compared to a standard acetoacetate enolate.
Q3: Why are anhydrous conditions so important for these reactions? A3: Moisture is detrimental for several reasons. In reactions using strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt), water will rapidly quench the base, rendering it inactive.[6] Furthermore, water can lead to the hydrolysis of the ester functional group in E2FAA or the product, especially under basic or acidic conditions, reducing the overall yield.[7]
Q4: What is the best way to monitor the progress of the condensation? A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. It allows for a quick visual assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
This section addresses specific issues encountered during experimentation, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: Analysis of the crude reaction mixture (e.g., by TLC or NMR) shows a significant amount of unreacted starting material and little to no desired product.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| 1. Inactive Base / Catalyst | Rationale: Strong bases like NaH can be deactivated by improper storage and exposure to atmospheric moisture. Weak amine catalysts can degrade over time. Solutions: • Use a fresh bottle of base or catalyst. • For NaH, safely wash the mineral oil dispersion with anhydrous hexanes and dry under an inert atmosphere before use. • For reactions using alkoxides, consider preparing them fresh (e.g., NaOEt from sodium metal and absolute ethanol). |
| 2. Moisture Contamination | Rationale: Water quenches strong bases and can hydrolyze ester groups.[6][7] The reaction is highly sensitive to moisture. Solutions: • Thoroughly oven-dry all glassware before use. • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| 3. Suboptimal Temperature or Time | Rationale: Every reaction has an optimal temperature range. Insufficient temperature can lead to a sluggish or stalled reaction, while excessive heat can cause decomposition.[8] Solutions: • If the reaction is slow at room temperature, gradually increase the heat in 10-15 °C increments, monitoring by TLC at each stage. • Ensure the reaction is allowed to run for a sufficient duration. If TLC shows the reaction has stalled, extending the time may not help; other parameters may need adjustment.[8] |
| 4. Poor Starting Material Quality | Rationale: Impurities in the starting materials, including E2FAA or the carbonyl partner, can inhibit the reaction or introduce side reactions.[6] Solutions: • Verify the purity of starting materials by NMR or GC. • If necessary, purify the reagents before use (e.g., by distillation). |
Problem 2: Formation of Multiple Byproducts
Symptom: The crude reaction mixture shows several spots on TLC or multiple peaks in GC/NMR, indicating a complex mixture of products.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| 1. Self-Condensation | Rationale: This is common in two scenarios: (A) In a Knoevenagel condensation, using a base that is too strong can cause the aldehyde/ketone partner to self-condense (aldol reaction).[2][8] (B) In a Claisen condensation, E2FAA can react with itself. Solutions: • For Knoevenagel: Use a weak base catalyst like piperidine or pyridine.[2] • For Claisen: To favor cross-condensation over self-condensation, slowly add the E2FAA to the reaction mixture containing the base and the other ester/acylating agent.[6] This keeps the concentration of the E2FAA enolate low. |
| 2. Michael Addition | Rationale: The α,β-unsaturated product of a Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the E2FAA enolate. Solutions: • Optimize the stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the carbonyl compound can sometimes minimize this. • Monitor the reaction closely and stop it once the initial product is formed, before it has time to react further. |
| 3. Product Decomposition | Rationale: β-keto esters can be thermally unstable and may decompose during prolonged heating or distillation at atmospheric pressure.[6] Acidic or basic residues from the workup can also catalyze decomposition. Solutions: • Purify the product using vacuum distillation at the lowest possible temperature.[6] • Ensure the crude product is neutralized with a careful aqueous wash (e.g., saturated sodium bicarbonate) before purification.[9] |
| 4. Decarboxylation | Rationale: If the reaction product is a β-keto ester, subsequent hydrolysis to the β-keto acid followed by heating can lead to loss of CO₂, especially under acidic workup conditions.[10] Solutions: • Avoid high temperatures during acidic workup steps. • Perform extractions and washes at room temperature or below. |
Workflow & Diagrams
Troubleshooting Workflow for E2FAA Condensations
The following diagram outlines a logical workflow for diagnosing and solving common issues in E2FAA condensation reactions.
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Technical Support Center: Ethyl 2-Fluoroacetoacetate Production Scale-Up
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of ethyl 2-fluoroacetoacetate (E2FAA). It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the unique challenges encountered when transitioning from laboratory to pilot or industrial-scale production.
Part 1: Frequently Asked Questions (FAQs) on E2FAA Scale-Up
This section addresses high-level strategic questions regarding the synthesis and handling of this compound at an industrial scale.
Q1: What are the primary synthesis routes for this compound for large-scale production?
A1: There are two predominant strategies for synthesizing E2FAA, each with distinct advantages and scale-up challenges:
-
Direct Fluorination of Ethyl Acetoacetate (EAA): This method involves the direct reaction of EAA with an electrophilic fluorinating agent. While seemingly straightforward, controlling selectivity is a major challenge. The high reactivity of many fluorinating agents can lead to over-fluorination and other side reactions, complicating purification.
-
Halogen Exchange (Halex) Reaction: This is often the more common and controllable route for industrial production.[1] It involves synthesizing ethyl 2-chloroacetoacetate (E2CAA) first, followed by a nucleophilic substitution reaction with a fluoride source (e.g., potassium fluoride) to replace the chlorine atom with fluorine. The synthesis of the E2CAA precursor is well-documented and optimized.[2][3]
Q2: Why is the Halogen Exchange (Halex) route often preferred for scale-up?
A2: The Halex route offers superior control over the reaction. The synthesis of the chloro-intermediate (E2CAA) from ethyl acetoacetate using sulfonyl chloride is a highly selective process that minimizes the formation of isomers that are difficult to separate.[3][4] The subsequent fluorination step is typically cleaner than direct fluorination of the parent ketoester, leading to a more favorable impurity profile and simplifying downstream purification. A patent for this method highlights its suitability for large-scale production due to higher purity and reduced production costs.[1]
Q3: What are the critical safety concerns when handling reagents for E2FAA production at scale?
A3: Safety is paramount. Key hazards include:
-
Fluoride Sources: Many fluoride salts and especially hydrofluoric acid (which can be used as a solvent and catalyst) are extremely corrosive and toxic.[1] Skin contact with HF can cause severe, deep-tissue burns that may not be immediately painful.[5] All personnel must be trained in handling these materials and have access to appropriate personal protective equipment (PPE) and emergency response materials (e.g., calcium gluconate gel).[6][7][8]
-
Corrosive Byproducts: The synthesis of the E2CAA intermediate generates acidic gases like HCl and SO₂, which are corrosive and toxic.[3][4] Scale-up operations require robust off-gas scrubbing systems (e.g., using a caustic soda solution) to neutralize these fumes.[2][9]
-
Flammability: The starting materials and product are combustible liquids.[10] All equipment must be properly grounded to prevent static discharge, and the process area must be designed with explosion-proof electricals and adequate fire suppression systems.[11][12]
Q4: How does the presence of the fluorine atom affect the chemical properties and handling of E2FAA compared to its non-fluorinated analog?
A4: The highly electronegative fluorine atom significantly impacts the molecule's properties. It increases the acidity of the α-proton (the hydrogen on the carbon between the two carbonyl groups), making the compound more susceptible to certain base-catalyzed side reactions. The fluorine atom also enhances the biological activity and metabolic stability of derivative compounds, which is why E2FAA is a valuable building block in pharmaceuticals and agrochemicals.[13] From a handling perspective, E2FAA is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[10]
Part 2: Troubleshooting Guide for E2FAA Production
This guide uses a question-and-answer format to directly address specific issues that may arise during synthesis and purification.
Issue 1: Low Yield of this compound
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Incomplete Halogen Exchange Reaction | The reaction may not have reached completion. Causality: The carbon-fluorine bond formation is the rate-limiting step. Factors like temperature, solvent, and the nature of the fluoride salt impact the reaction kinetics. Solution: 1. Monitor Reaction Progress: Use Gas Chromatography (GC) to track the disappearance of the ethyl 2-chloroacetoacetate starting material.[14] 2. Optimize Temperature: Ensure the reaction is maintained at the optimal temperature as determined by lab-scale experiments (e.g., a patent suggests -10 to 0 °C for a specific process).[1] 3. Ensure Anhydrous Conditions: Water can hydrolyze the starting material and product, and it can also deactivate the fluoride salt by hydration. Ensure all reagents and solvents are thoroughly dried before use. |
| Product Degradation during Workup | The product can degrade under harsh pH conditions or high temperatures. Causality: The β-keto ester linkage is susceptible to hydrolysis, especially when heated in the presence of acid or base. Solution: 1. Use Mild Quenching: After the reaction, neutralize any acidic or basic components using a buffered or dilute solution (e.g., a cold, dilute sodium bicarbonate wash).[4] 2. Minimize Heat Exposure: Perform extractions and washes quickly and at low temperatures. Avoid prolonged heating during solvent removal. |
| Losses During Purification | Significant product loss can occur during vacuum distillation. Causality: E2FAA has a relatively high boiling point (approx. 183°C at atmospheric pressure), requiring vacuum distillation to prevent thermal decomposition.[13] Poor fractionation can lead to the product being discarded with either light or heavy fractions. Solution: 1. Optimize Vacuum Distillation: Use a fractional distillation column with sufficient theoretical plates. 2. Collect Fractions Carefully: Collect multiple fractions and analyze each by GC to identify the pure product fraction, preventing premature or late cuts. A patent specifies collecting the fraction at 90.1-90.3 °C under vacuum.[1] |
Issue 2: Product Purity is Below Specification (>95.0% GC) [10]
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Presence of Unreacted Starting Material (E2CAA) | Indicates an incomplete reaction or inefficient purification. Causality: Insufficient reaction time, low temperature, or deactivated reagents can lead to leftover starting material. The boiling points of E2CAA and E2FAA may be close enough to require efficient fractional distillation for separation. Solution: 1. Re-evaluate Reaction Conditions: See "Incomplete Reaction" under Issue 1. 2. Improve Distillation Efficiency: Increase the reflux ratio or use a column with a higher number of theoretical plates to improve separation. |
| Formation of Di-chloro or Di-fluoro Byproducts | Over-reaction during the synthesis of the E2CAA precursor or the fluorination step. Causality: In the synthesis of E2CAA with sulfonyl chloride, high temperatures or localized excess of the reagent can lead to the formation of ethyl 2,2-dichloroacetoacetate.[3] A similar issue can occur during fluorination. Solution: 1. Strict Temperature Control: Maintain the recommended low temperature during the dropwise addition of the halogenating/fluorinating agent.[3] 2. Controlled Reagent Addition: Add the reagent slowly and sub-surface to prevent localized high concentrations. Ensure the molar ratio of reagents is strictly controlled.[2] |
| Residual Acid or Solvent | Incomplete removal during the workup and drying phases. Causality: Acidic residues (like HCl or HF) can co-distill or remain if not properly neutralized, leading to product instability and a low pH.[4] Solvents can remain if solvent removal is incomplete. Solution: 1. Thorough Aqueous Workup: Wash the crude product with water and a dilute base (e.g., sodium bicarbonate solution) until the aqueous layer is neutral.[4] 2. Effective Drying: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate) before distillation. 3. Sufficient Vacuum: Ensure a deep enough vacuum is pulled during the final stages of solvent removal and the initial phase of distillation to remove all volatile impurities. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for addressing common production issues.
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Identifying impurities in ethyl 2-fluoroacetoacetate by NMR
An essential component in modern pharmaceutical and materials science development, ethyl 2-fluoroacetoacetate (E2FAA) requires stringent purity control.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for identifying and quantifying impurities in this fluorinated β-keto ester.[2] Due to fluorine's 100% natural abundance and the high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR, in conjunction with standard ¹H and ¹³C NMR, provides an unambiguous method for quality assessment.[3][4]
This technical support guide, presented in a question-and-answer format, addresses common issues and troubleshooting scenarios encountered during the NMR analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in a sample of this compound?
A1: Impurities in this compound typically originate from its synthesis or degradation. The most common sources are:
-
Starting Materials: The synthesis often involves the direct fluorination of ethyl acetoacetate.[5] Therefore, unreacted ethyl acetoacetate is one of the most probable impurities.
-
Reaction Byproducts: Depending on the fluorinating agent and reaction conditions, byproducts such as ethyl 2,2-difluoroacetoacetate or ethyl 2-chloroacetoacetate (if a chlorine-containing fluorinating agent is used) may be present.[6]
-
Residual Solvents: Solvents used during the reaction or purification, like ethyl acetate, ethanol, or dichloromethane, are common contaminants. These are often identifiable by their characteristic signals in the ¹H NMR spectrum.[7]
-
Degradation Products: As a β-keto ester, E2FAA can be susceptible to hydrolysis, which would yield fluoroacetic acid and ethanol.
Q2: Which NMR experiments are essential for analyzing the purity of this compound?
A2: A comprehensive analysis requires a combination of experiments:
-
¹H NMR: This is the standard experiment for identifying and quantifying non-fluorinated organic impurities, such as residual starting material (ethyl acetoacetate) and solvents.[8] It also provides structural information about the target molecule through proton chemical shifts and H-F coupling patterns.
-
¹⁹F NMR: This is the most crucial experiment for this specific compound. It is highly sensitive and selective for fluorine-containing molecules.[9][10] It allows for the direct detection and quantification of E2FAA and any other fluorinated impurities with minimal background interference.[4]
-
¹³C NMR: While less sensitive, ¹³C NMR is invaluable for confirming the carbon backbone of the main compound and identifying impurities. The carbon signals will exhibit splitting due to coupling with the fluorine atom (¹J-CF, ²J-CF, etc.), which is a key structural indicator.[11]
Q3: I'm preparing my NMR sample. Which deuterated solvent should I use, and what concentration is optimal?
A3: For routine analysis, deuterochloroform (CDCl₃) is the most common and effective solvent as this compound is readily soluble in it. If your compound or suspected impurities are not soluble in CDCl₃, other options include acetone-d₆ or acetonitrile-d₃.[12]
For concentration, the following guidelines apply:
-
For ¹H and ¹⁹F NMR: A concentration of 5-10 mg of your sample dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[13]
-
For ¹³C NMR: Due to the lower sensitivity of the ¹³C nucleus, a more concentrated sample of 30-40 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
Ensure your sample is completely dissolved and free of particulate matter to avoid poor magnetic field homogeneity, which leads to broad peaks and low resolution.[13]
Troubleshooting Guide & In-Depth Analysis
Q4: My ¹H NMR spectrum shows unexpected signals. How can I identify their source?
A4: Unexpected signals in the ¹H NMR spectrum can be systematically identified by examining their chemical shift, multiplicity, and integration.
First, consult a standard table of NMR solvent and impurity shifts to rule out common contaminants.[7]
Workflow for ¹H NMR Impurity Identification
Caption: Troubleshooting workflow for identifying common ¹H NMR impurities.
If the impurity is not a common solvent, it is likely the starting material, ethyl acetoacetate (EAA). The signals for EAA are distinct from E2FAA.[14][15]
| Compound | Group | ¹H Chemical Shift (ppm, CDCl₃) | Multiplicity |
| This compound | CH₃ (acetyl) | ~2.3 | Doublet (³J-HF ≈ 4 Hz) |
| CHF | ~5.1 | Doublet of Quartets (²J-HF ≈ 47 Hz, ³J-HH ≈ 7 Hz) | |
| OCH₂ | ~4.3 | Quartet | |
| OCH₂CH₃ | ~1.3 | Triplet | |
| Ethyl Acetoacetate (Impurity) | CH₃ (acetyl) | ~2.2 | Singlet |
| CH₂ (keto) | ~3.4 | Singlet | |
| OCH₂ | ~4.2 | Quartet | |
| OCH₂CH₃ | ~1.3 | Triplet |
Note: Chemical shifts are approximate and can vary with concentration and solvent.
The key diagnostic signals are the acetyl methyl group (a doublet around 2.3 ppm for E2FAA vs. a singlet around 2.2 ppm for EAA) and the α-proton (a complex doublet of quartets around 5.1 ppm for E2FAA vs. a singlet around 3.4 ppm for EAA).
Q5: My ¹⁹F NMR spectrum shows more than one signal. What could the other peaks be?
A5: Since ¹⁹F NMR is background-free in typical organic samples, any signal indicates a fluorine-containing species.[4] A single signal (often a doublet of triplets due to coupling with the α-proton and acetyl protons) is expected for pure E2FAA. Additional peaks strongly suggest the presence of other fluorinated compounds.
The wide chemical shift range of ¹⁹F NMR helps in identification.[16][17]
| Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Potential Impurity |
| R-CHF-C(O)- | -190 to -210 | This compound (Product) |
| R-CF₂-C(O)- | -100 to -120 | Ethyl 2,2-difluoroacetoacetate |
| R-CF₃ | -60 to -80 | Trifluoromethyl-containing species (e.g., ethyl 4,4,4-trifluoroacetoacetate) |
| F⁻ (aqueous) | ~ -125 | Inorganic fluoride salts (from reaction or degradation) |
Reference: CFCl₃ at 0.00 ppm. Negative values are upfield.[17][18]
If you see a signal in the -100 to -120 ppm range, it could indicate over-fluorination, resulting in ethyl 2,2-difluoroacetoacetate. A peak around -76 ppm might suggest the presence of trifluoroacetic acid (TFA), a common reagent or byproduct in fluorine chemistry.[18]
Q6: How can I accurately determine the purity of my this compound sample?
A6: Quantitative NMR (qNMR) is a highly accurate method for purity assessment, and ¹⁹F qNMR is particularly well-suited for fluorinated compounds due to its high sensitivity and selectivity.[3][19] The method involves adding a known amount of an internal standard to a precisely weighed sample.
Protocol: Purity Determination by ¹⁹F qNMR
-
Select an Internal Standard: Choose a stable, non-reactive fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with your sample's signals. A common choice is trifluorotoluene (C₆H₅CF₃) , which gives a sharp singlet around -63 ppm.[16]
-
Sample Preparation: a. Accurately weigh approximately 20-30 mg of your this compound sample into a vial. Record the weight (W_sample). b. Accurately weigh approximately 10-15 mg of the internal standard (e.g., trifluorotoluene) into the same vial. Record the weight (W_std). c. Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer it to an NMR tube.
-
NMR Data Acquisition: a. Acquire a quantitative ¹⁹F NMR spectrum. It is critical to ensure complete relaxation of all signals. Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any fluorine nucleus in the sample and standard. A D1 of 30 seconds is often a safe starting point.[19] b. Use a 90° pulse angle and ensure the spectral width is large enough to encompass all fluorine signals.
-
Data Processing and Calculation: a. Integrate the signal for your sample (I_sample) and the signal for the internal standard (I_std). b. Calculate the molar ratio and then the purity using the following formula:
Purity (%) = (I_sample / N_sample) / (I_std / N_std) * (N_std / N_sample) * (MW_sample / MW_std) * (W_std / W_sample) * 100
Where:
-
I: Integral value
-
N: Number of fluorine atoms per molecule for that signal (N_sample = 1 for E2FAA; N_std = 3 for trifluorotoluene)
-
MW: Molecular Weight (MW_sample = 148.13 g/mol ; MW_std = 146.11 g/mol )
-
W: Weight
-
Relationship between E2FAA and Common Synthetic Impurities
Caption: Synthetic relationship between E2FAA and common impurities.
References
- Dalvit, C., et al. (2003). Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR. Chemical Communications.
- Gulland, J. M., & Sharp, J. C. (1999). Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 511-7.
- Mattes, A. O., et al. (2018). Application of 19F quantitative NMR to pharmaceutical analysis. Magnetic Resonance in Chemistry, 56(6), 527-533.
- Dalvit, C., et al. (2003). Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR. Semantic Scholar.
- Mesbah Energy. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data. Mesbah Energy.
- Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12799-12812.
- UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry.
- Gerig, J. T. Fluorine NMR. University of California, Santa Barbara.
- Toukach, F. V., & Tvaroška, I. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9687-9691.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Organomation. NMR Sample Preparation: The Complete Guide. Organomation.
- Barron, P. F. (2013). The Identification of Sodium Fluoroacetate (Compound 1080) Employing NMR Spectroscopy. ResearchGate.
- University of Ottawa. 19F NMR Reference Standards. uOttawa NMR Facility.
- University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
- Spectra of ethyl acetate. University of Calgary.
- Shanghai Fluorine Technology. Exploring this compound: Properties and Applications. SFT.
- Poller, M. J. (2022). 1H-NMR impurity originating from ethyl acetate - What could it be?. ResearchGate.
- Ortiz de Montellano, P. R., & Vinson, W. A. (1984). Fluoroisoprenyl synthesis using this compound. The Journal of Organic Chemistry, 49(8), 1494-1495.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(10), 1572-1582.
- PubChem. Ethyl 2-chloroacetoacetate. National Center for Biotechnology Information.
- NIST. Ethyl acetoacetate. NIST WebBook.
- Chem Spark. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Reddit. (2017). Impurities in lab acetone and ethyl acetate?. r/chemistry.
- Hoq, M. R. (2014). Why don't I get any spectra for Carbon NMR of fluorinated Carbon?. ResearchGate.
- Dolbier, Jr., W. R. (2016). Guide to Fluorine NMR for Organic Chemists (2nd ed.). John Wiley & Sons, Inc.
- Learning Science. (2021). NMR spectrum of ethyl acetate. YouTube.
- PubChem. Ethyl fluoroacetate. National Center for Biotechnology Information.
- Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. Study.com.
- Abdel-Wahab, B. F., et al. (2021). Investigation of potent anti-mycobacterium tuberculosis agents derived from thiophene and thiazole moieties. Drug Design, Development and Therapy, 15, 247-261.
- Pitta, P., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264.
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How to handle moisture sensitivity of ethyl 2-fluoroacetoacetate
Welcome to the technical support center for ethyl 2-fluoroacetoacetate (E2FAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this valuable, yet sensitive, chemical intermediate. As a fluorinated β-keto ester, E2FAA is a powerful building block in organic synthesis, particularly for creating fluorine-containing pharmaceuticals and advanced materials.[1] However, its utility is intrinsically linked to its high reactivity, which includes a significant sensitivity to moisture.
This document provides in-depth, field-proven insights into the causality behind its moisture sensitivity, troubleshooting guides for common experimental issues, and validated protocols to ensure the integrity and success of your reactions.
The Chemistry of Moisture Sensitivity: Why Anhydrous Conditions are Critical
This compound's sensitivity to water is not merely a matter of dilution; it is a reactive process with significant consequences for experimental outcomes. The primary mechanism of degradation is hydrolysis , but the influence of water on the compound's inherent chemical equilibrium is also a critical factor.
1. Hydrolysis: Irreversible Degradation
In the presence of moisture, the ester functional group of E2FAA can be hydrolyzed. This reaction, which can be catalyzed by acidic or basic impurities, breaks the ester bond to form 2-fluoroacetoacetic acid and ethanol. The resulting 2-fluoroacetoacetic acid is unstable and can readily undergo decarboxylation to yield fluoroacetone. More critically, under certain conditions, the C-F bond can also be susceptible to cleavage, leading to the formation of highly corrosive and reactive hydrogen fluoride (HF).
The consequences of hydrolysis are severe:
-
Reduced Reagent Purity: The active reagent is consumed, leading to lower-than-expected yields.
-
Formation of Reactive Byproducts: The generation of acidic species like HF can catalyze a host of unwanted side reactions, complicating purification and potentially destroying the desired product.
-
Inconsistent Stoichiometry: If the reagent has partially degraded, the molar quantities used in a reaction will be inaccurate, leading to incomplete conversion and reproducibility issues.
Caption: Hydrolysis pathway of this compound.
2. Keto-Enol Tautomerism
Like other β-keto esters, E2FAA exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[2][3][4] This equilibrium is highly dependent on the solvent environment.[3] Moisture can act as a polar, protic medium that can shift this equilibrium by participating in hydrogen bonding. Since the reactivity of the keto and enol forms can differ, uncontrolled amounts of water can lead to inconsistent reaction kinetics and product profiles. For instance, O-alkylation versus C-alkylation reactions can be sensitive to the predominant tautomer.[5]
Troubleshooting Guide
This section addresses common problems encountered in reactions involving this compound, with a focus on moisture-related causes.
Q1: My reaction yield is consistently low, or the reaction fails to go to completion.
Possible Cause: This is the most common symptom of degraded E2FAA due to moisture exposure. The actual concentration of the active reagent in your flask is lower than calculated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Q2: I am observing unexpected byproducts in my NMR/LC-MS analysis.
Possible Cause: Aside from reagent degradation, the hydrolysis products themselves can participate in or catalyze side reactions. The acidic environment created by hydrolysis can be particularly problematic.
Solutions:
-
Validate Reagent Quality: Before use, acquire a proton NMR of a small aliquot of your E2FAA. Look for the absence of broad peaks associated with acidic protons or signals corresponding to decomposition products.
-
Use a Non-Nucleophilic Base: If your reaction requires a base, ensure it is a non-nucleophilic, hindered base (e.g., proton sponge, DBU) if possible, to minimize base-catalyzed hydrolysis.
-
Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[6]
Q3: My results are not reproducible from one experiment to the next.
Possible Cause: Inconsistent handling is the likely culprit. Varying exposure times to air when weighing or dispensing the reagent can introduce different amounts of moisture, leading to variable rates of degradation and inconsistent results.
Solutions:
-
Standardize Handling: Implement a strict, standardized protocol for handling E2FAA across all experiments. Refer to the protocols section below.
-
Aliquot the Reagent: For frequently used bottles, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere. This protects the main stock from repeated exposure to air.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Proper storage is the first line of defense against degradation. Based on supplier recommendations, E2FAA should be stored under an inert gas.[7] The container must be kept tightly closed and stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][8][9]
| Parameter | Recommendation | Rationale |
| Temperature | Cool place (<15°C recommended)[7] | Slows down the rate of potential decomposition reactions. |
| Atmosphere | Under inert gas (Nitrogen or Argon)[7] | Displaces moist air from the container headspace. |
| Container | Tightly sealed original container | Prevents ingress of atmospheric moisture. |
| Location | Dry, well-ventilated area away from heat | Ensures stability and safety.[9][10] |
Q2: What is the best way to dispense the liquid reagent?
A2: Use a syringe technique under an inert atmosphere. Never pour the reagent in open air. Insert a needle connected to a nitrogen or argon line into the bottle's septum to create a positive pressure. Then, use a clean, dry syringe to withdraw the required volume.
Q3: How can I confirm my this compound is not contaminated?
A3: The simplest method is to check its physical appearance and take a quick analytical measurement. The pure compound should be a transparent, colorless to light yellow liquid.[1][7] If it appears cloudy or has crystallized, it may be contaminated. An NMR spectrum can confirm purity; look for sharp, well-defined peaks corresponding to the correct structure and the absence of significant water peaks or signals from hydrolysis products.
Q4: Can I purify a batch of this compound that I suspect has been exposed to moisture?
A4: Yes, purification is possible but must be done carefully. Distillation under reduced pressure is the most effective method.[11] Ensure your distillation apparatus is thoroughly oven- or flame-dried before use. Because acidic impurities can catalyze decomposition at high temperatures, it may be beneficial to wash the material with a saturated sodium bicarbonate solution, followed by a brine wash, and thorough drying with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation.[12]
Experimental Protocols
Protocol 1: Standard Handling and Dispensing of this compound
This protocol ensures that the reagent is transferred from its storage bottle to the reaction vessel with minimal exposure to atmospheric moisture.
Materials:
-
Bottle of this compound with a septum-sealed cap.
-
Oven-dried or flame-dried glassware.
-
Dry syringes and needles.
-
Inert gas source (Nitrogen or Argon) with a manifold.
Procedure:
-
Allow the E2FAA bottle to equilibrate to room temperature before opening to prevent condensation of moisture on the cold surface.
-
Pierce the septum of the E2FAA bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Pierce the septum with a second, clean, dry needle attached to a dry syringe.
-
Slowly withdraw the desired volume of E2FAA into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid.
-
Remove the syringe and immediately dispense the liquid into the reaction flask, which should already be under an inert atmosphere.
-
Remove the inert gas needle from the source bottle and store the bottle in the recommended conditions.
Protocol 2: Setting Up a Moisture-Sensitive Reaction
This protocol outlines the essential steps for preparing a reaction that is intolerant to moisture.
Procedure:
-
Glassware Preparation: Ensure all glassware (flasks, dropping funnels, condensers) is thoroughly cleaned and dried in an oven at >120°C for several hours or flame-dried under vacuum. Allow to cool to room temperature under a stream of inert gas.
-
Solvent Preparation: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).
-
Assembling Apparatus: Assemble the glassware while it is still warm and immediately place it under a positive pressure of nitrogen or argon.
-
Adding Reagents: Add any solid reagents to the reaction flask before adding the solvent. If reagents are hygroscopic, handle them in a glove box.
-
Dispensing E2FAA: Use the syringe technique described in Protocol 1 to add the this compound to the reaction flask.
-
Running the Reaction: Maintain a positive inert gas pressure throughout the entire reaction, including workup if the products are also sensitive.
By adhering to these guidelines and understanding the chemical principles behind them, researchers can confidently and successfully utilize this compound in their synthetic endeavors.
References
- Shanghai Fluorine Technology. Exploring this compound: Properties and Applications.
- Thermo Fisher Scientific. Ethyl fluoroacetate - SAFETY DATA SHEET.
- ChemicalBook. Ethyl fluoroacetate - Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - Ethyl fluoroacetate, 97%.
- TCI AMERICA. This compound 1522-41-4.
- Sanmenxia Meile. Operation, Disposal and Storage of Ethyl Fluoroacetate.
- Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 1522-41-4.
- Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester.
- Wikipedia. Ethyl acetoacetate.
- Semantic Scholar. Deuterated solvent effects in the kinetics and thermo- dynamics of keto-enol tautomerization of ETFAA.
- Benchchem. Technical Support Center: Reactions Involving Ethyl 2-chloroacetoacetate.
- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism.
- Benchchem. Technical Support Center: Purification Strategies for Reactions Involving Ethyl 2-Chloroacetoacetate.
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Common pitfalls in the synthesis of alpha-fluoro-beta-keto esters
A Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom at the α-position of a β-keto ester can profoundly influence the molecule's biological activity, making these compounds highly valuable in medicinal chemistry and drug development. However, the synthesis of α-fluoro-β-keto esters is often fraught with challenges, from controlling the reactivity of potent fluorinating agents to managing side reactions and purification difficulties. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common pitfalls encountered during these synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Issues with the Fluorination Reaction
Question 1: My fluorination reaction is sluggish or shows no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity in the α-fluorination of β-keto esters typically stems from inefficient enolate formation or the use of an insufficiently reactive fluorinating agent. The acidity of the α-proton on the β-keto ester is a critical factor, and steric hindrance around this position can also impede the reaction.
Troubleshooting Steps:
-
Choice of Base and Enolate Generation:
-
Problem: Common alkoxide bases like sodium ethoxide (NaOEt) may not be strong enough to generate a sufficient concentration of the enolate for effective fluorination.
-
Solution: Consider switching to a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). These bases can more effectively deprotonate the β-keto ester, shifting the equilibrium towards the enolate.[1]
-
-
Fluorinating Agent Reactivity:
-
Problem: The reactivity of electrophilic fluorinating agents varies significantly. A less reactive agent may not be suitable for your specific substrate.
-
Solution: N-Fluorodibenzenesulfonimide (NFSI) and Selectfluor® are highly effective and commonly used electrophilic fluorinating agents.[2][3][4][5] If you are using a milder fluorinating agent, switching to one of these may improve your conversion.
-
-
Reaction Conditions:
-
Problem: Sub-optimal temperature or reaction time can lead to incomplete conversion.
-
Solution: While many fluorinations are run at low temperatures to control selectivity, a sluggish reaction may benefit from a gradual increase in temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Question 2: My reaction is messy, with multiple side products. How can I identify and minimize them?
Answer:
The formation of multiple side products is a common issue, often arising from over-fluorination, side reactions of the fluorinating agent, or instability of the product under the reaction conditions.
Common Side Products and Mitigation Strategies:
| Side Product | Probable Cause | Recommended Solution |
| Difluorinated Product | The monofluorinated product is more acidic and can be deprotonated and fluorinated again. | Use of a bulky base can sterically hinder the second fluorination. Carefully control the stoichiometry of the fluorinating agent (use 1.0-1.1 equivalents). Adding the fluorinating agent slowly at a low temperature can also improve selectivity for the monofluorinated product.[6] |
| Decomposition/Hydrolysis | The product α-fluoro-β-keto ester may be unstable to the reaction conditions, especially if aqueous workup is harsh or prolonged. The α-ketoester linkage is susceptible to hydrolysis.[7] | Perform a quick, cold aqueous workup. Use a buffered solution if necessary. Ensure the product is stored under anhydrous conditions. |
| Products from Reaction with Solvent | Some fluorinating agents can react with certain solvents. | Choose an inert solvent such as acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF). |
| Deacetylation | Under certain conditions, particularly with cyclic β-keto esters, deacetylation can occur.[6] | Milder reaction conditions, including lower temperatures and less basic conditions, may prevent this side reaction. |
Experimental Workflow for Minimizing Side Products:
Caption: Optimized workflow for the synthesis of α-fluoro-β-keto esters.
II. Purification and Characterization
Question 3: I'm having difficulty purifying my α-fluoro-β-keto ester. What are the best practices?
Answer:
Purification can be challenging due to the similar polarity of the product and unreacted starting material, as well as the presence of byproducts from the fluorinating agent.
Purification Strategies:
-
Removal of Fluorinating Agent Byproducts:
-
Selectfluor®: The byproducts are generally water-soluble and can be removed with an aqueous workup.
-
NFSI: The byproduct, dibenzenesulfonimide, can often be removed by filtration if it precipitates, or by column chromatography. In some cases, washing the organic layer with a dilute base solution (e.g., NaHCO₃) can help remove the acidic imide byproduct.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. The polarity will need to be optimized based on your specific substrate.
-
Pro-Tip: Running a small analytical TLC plate with different solvent systems first will save time and material.
-
Question 4: How can I confirm the successful synthesis and purity of my α-fluoro-β-keto ester using NMR?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing your product. ¹H, ¹³C, and ¹⁹F NMR are all informative.
Key NMR Signatures:
-
¹H NMR: The most telling feature is the disappearance of the α-proton signal and the splitting of nearby protons by the newly introduced fluorine atom. For example, a neighboring CH₂ group will appear as a doublet of doublets.
-
¹⁹F NMR: This is a crucial experiment. You should observe a signal for your fluorinated product. The coupling of this fluorine to adjacent protons (²JHF) will confirm its position. Mosher ester analysis using ¹⁹F NMR can be employed to determine the absolute stereochemistry in chiral compounds.[8][9]
-
¹³C NMR: The carbon atom attached to the fluorine will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 170-250 Hz.
Logical Relationship for Spectroscopic Analysis:
Caption: Decision-making workflow for NMR-based characterization.
III. Stability and Further Reactions
Question 5: My purified α-fluoro-β-keto ester seems to be degrading over time. How can I improve its stability?
Answer:
α-Fluoro-β-keto esters can be susceptible to hydrolysis and elimination reactions.
Stabilization Strategies:
-
Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended for long-term storage). Ensure it is free from moisture and acidic or basic impurities.
-
pH Control: Avoid exposure to strong acids or bases, which can catalyze decomposition.
Question 6: I am trying to perform a subsequent reaction, but I am observing elimination of HF. How can I prevent this?
Answer:
Elimination of hydrogen fluoride (HF) to form an α,β-unsaturated keto ester can occur, particularly under basic conditions.
Preventing Elimination:
-
Reaction Conditions: Use non-basic or mildly acidic conditions for subsequent transformations if possible.
-
Protecting Groups: If the ketone or ester functionality is interfering, consider using protecting groups.
-
Choice of Reagents: Select reagents that are known to be compatible with fluorinated compounds. For example, certain enzymatic reductions can proceed without causing elimination.[10]
References
- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules. [Link]
- SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.
- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. [Link]
- Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks ScholarWorks. [Link]
- Synthesis of α-fluoro-α,β-unsaturated esters monitored by 1D and 2D benchtop NMR spectroscopy. PubMed. [Link]
- Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]
- Preparation of β-Fluoro-α-ketoesters from α-Ketoesters and Their Conversion to (Z)-β-Fluoro-α-aminoacrylate Derivatives. The Journal of Organic Chemistry. [Link]
- Stereoselective Reduction of α-Fluoro-β-ketoesters.
- Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?.
- Process for preparation of fluorinated beta-keto ester.
- Decarboxylative fluorination of β-Ketoacids with N-Fluorobenzenesulfonimide (NFSI). ScienceDirect. [Link]
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
- Mechanochemical electrophilic fluorination of liquid beta-ketoesters.
- Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry. [Link]
- Asymmetric Preparation of α-Quaternary Fluorin
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]
- Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society. [Link]
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- NFSI and Its Analogs' Fluorination for Preparing Alkenyl Fluorides.
- Conditions and results for enantioselective fluorination reactions of compounds of Scheme 1 (
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
- Fluoroketone and fluoroaldehyde synthesis by fluorin
- Strategies Towards Challenging Fluorination Reactions. Wiley Online Library. [Link]
- Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.
- Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine. PubMed. [Link]
- Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Cardiff University ORCA. [Link]
- Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journals. [Link]
- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]
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- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity in Reactions with Ethyl 2-Fluoroacetoacetate
Welcome to the technical support center for ethyl 2-fluoroacetoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the selectivity of their reactions involving this versatile fluorinated building block. The unique electronic properties conferred by the fluorine atom at the α-position present both opportunities for novel transformations and challenges in controlling reaction outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on enhancing stereoselectivity, regioselectivity, and chemoselectivity.
I. Understanding the Reactivity of this compound
This compound (EFAA) is a valuable intermediate in the synthesis of fluorine-containing pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by the presence of the α-fluoro substituent, which modulates the acidity of the α-proton and the electrophilicity of the carbonyl carbons. Understanding the keto-enol tautomerism of EFAA is crucial for controlling its reaction pathways.
II. Troubleshooting Guide & FAQs
This section is organized by common reaction types where selectivity is a critical parameter.
A. Alkylation Reactions: The C- vs. O-Alkylation Challenge
A frequent challenge in the alkylation of β-keto esters is controlling the competition between C-alkylation and O-alkylation of the enolate intermediate. The presence of the electron-withdrawing fluorine atom in EFAA can influence this selectivity.
Q1: I am observing a significant amount of the O-alkylated byproduct in my reaction. How can I favor C-alkylation?
A1: The regioselectivity of alkylation is a classic problem governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. To favor the formation of the carbon-carbon bond, several factors can be manipulated.
-
Mechanism Insight: The enolate of EFAA is an ambident nucleophile with a "hard" oxygen center and a "softer" carbon center. "Hard" electrophiles (e.g., silyl halides, alkyl sulfates) tend to react at the hard oxygen atom, while "softer" electrophiles (e.g., alkyl iodides, benzyl bromides) favor reaction at the softer carbon atom.[2]
-
Troubleshooting Workflow:
Caption: Decision workflow for enhancing C-alkylation selectivity.
-
Experimental Protocol for Selective C-Alkylation:
Parameter Recommendation Rationale Electrophile Use softer alkyl halides (R-I > R-Br > R-Cl). Softer electrophiles have a better orbital energy match with the softer carbon nucleophile. Base/Counterion Use bases with less dissociating cations like lithium diisopropylamide (LDA) or magnesium-based reagents. These cations can chelate with the oxygen atoms of the enolate, sterically hindering O-alkylation.[3] Solvent Employ non-polar, aprotic solvents such as THF or toluene. Polar aprotic solvents (e.g., DMSO, HMPA) can solvate the cation, leading to a "naked" and more reactive oxygen anion, which favors O-alkylation. Temperature Conduct the reaction at low temperatures (e.g., -78 °C). O-alkylation is often kinetically favored, while C-alkylation is the thermodynamically more stable product. Lower temperatures can help favor the thermodynamic product.
Q2: Under what conditions can I promote O-alkylation?
A2: While often considered a side reaction, selective O-alkylation to form enol ethers can be synthetically useful. To favor this pathway, conditions opposite to those for C-alkylation should be employed.
-
Experimental Protocol for Selective O-Alkylation:
Parameter Recommendation Rationale Electrophile Use hard electrophiles like silyl halides (e.g., TMSCl), alkyl triflates, or oxonium salts. Hard electrophiles preferentially react with the hard oxygen of the enolate. Base/Counterion Use bases with highly dissociating cations like potassium or sodium hydrides in the presence of a crown ether. This generates a more "free" enolate, where the oxygen is more accessible for reaction. Solvent Utilize polar aprotic solvents such as DMSO or HMPA. These solvents effectively solvate the cation, promoting the dissociation of the ion pair and increasing the reactivity of the oxygen atom.
B. Stereoselective Reduction of the Ketone
The reduction of the ketone in EFAA generates a chiral center at the β-position, in addition to the existing one at the α-position. Controlling the diastereoselectivity and enantioselectivity of this transformation is crucial for the synthesis of chiral α-fluoro-β-hydroxy esters, which are valuable pharmaceutical intermediates.[4][5]
Q3: I am obtaining a mixture of diastereomers upon reduction of the ketone. How can I achieve high diastereoselectivity?
A3: Diastereoselectivity in the reduction of α-substituted ketones is often governed by the Felkin-Anh or Cram-chelation models. However, for practical and highly selective transformations, asymmetric catalysis is the method of choice.
-
Mechanism Insight: Asymmetric hydrogenation using chiral catalysts, such as the Noyori-type Ru-BINAP complexes, proceeds through a highly organized transition state where the substrate coordinates to the chiral metal center, leading to a facial-selective hydride delivery.[6][7][8]
-
Troubleshooting Workflow for Asymmetric Reduction:
Caption: Workflow for optimizing stereoselective ketone reduction.
-
Experimental Protocol for Enantioselective Hydrogenation (Noyori-type):
Parameter Recommendation Rationale Catalyst Ru(II)-BINAP complexes (both (R)- and (S)-BINAP are commercially available). These catalysts are well-established for the highly enantioselective hydrogenation of β-keto esters.[6][7][8][9] Catalyst Loading 0.1 to 1 mol% High turnover numbers are often achievable. Solvent Methanol or Ethanol Protic solvents are typically used for these hydrogenations. Hydrogen Pressure 4 to 100 atm Higher pressures can increase the reaction rate. Temperature 25 to 80 °C The optimal temperature depends on the substrate and catalyst loading. -
Alternative Biocatalytic Approach:
Ketoreductases (KREDs) offer an excellent green chemistry alternative for the stereoselective reduction of α-fluoro-β-keto esters, often proceeding with high diastereo- and enantioselectivity under mild conditions.[4] Commercially available KRED libraries can be screened to identify enzymes that produce the desired syn- or anti-diastereomer.
C. Condensation Reactions: Controlling Regioselectivity
Condensation reactions, such as the Knoevenagel or Hantzsch syntheses, are powerful methods for constructing more complex molecules from EFAA. However, side reactions can lead to low yields and purification challenges.
Q4: My Knoevenagel condensation of EFAA with an aromatic aldehyde is giving low yields and multiple products. How can I improve the outcome?
A4: The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group. The success of this reaction with EFAA depends on the choice of catalyst and reaction conditions to avoid side reactions like self-condensation or Michael addition.
-
Mechanism Insight: The reaction is typically base-catalyzed, where the base deprotonates the active methylene group of EFAA to form a nucleophilic enolate, which then attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. The choice of base is critical to avoid unwanted side reactions.
-
Troubleshooting Guide for Knoevenagel Condensation:
Issue Potential Cause Recommended Solution Low Conversion Insufficiently active catalyst or low reaction temperature. Use a more effective catalyst system like piperidine/acetic acid or a Lewis acid. Consider gentle heating. Formation of Michael Adduct The product is susceptible to a second nucleophilic attack by the enolate of EFAA. Use stoichiometric amounts of the reactants. Consider a milder catalyst. Self-condensation of EFAA Strong basic conditions can promote the self-condensation of EFAA. Use a mild base such as piperidine or a Lewis acid catalyst. -
Experimental Protocol for Knoevenagel Condensation:
Parameter Recommendation Rationale Catalyst Piperidine with a catalytic amount of acetic acid, or a Lewis acid like TiCl4. This combination provides a balance of basicity to promote the reaction without causing significant side reactions. Solvent Toluene or benzene with a Dean-Stark trap. The azeotropic removal of water drives the equilibrium towards the product. Temperature Reflux To facilitate the dehydration step.
Q5: I am attempting a Hantzsch dihydropyridine synthesis with EFAA, but the reaction is messy. What are the key parameters to control?
A5: The Hantzsch synthesis is a multi-component reaction, and its success relies on the controlled formation of the dihydropyridine ring. [10]
-
Troubleshooting Guide for Hantzsch Synthesis:
Issue Potential Cause Recommended Solution Low Yield Suboptimal reaction temperature or solvent. The reaction often benefits from heating. Ethanol is a common solvent. Consider solvent-free conditions with microwave irradiation for improved yields and shorter reaction times.[10] Formation of Side Products Competing side reactions of the intermediates. Ensure the stoichiometry of the reactants is correct. A one-pot procedure can sometimes minimize the formation of byproducts. Difficulty in Purification The product may be difficult to crystallize or separate from starting materials. After the reaction, pouring the mixture into ice-water can often precipitate the product. Recrystallization from ethanol is a common purification method.
III. Advanced Topics in Selectivity Enhancement
For more challenging synthetic targets, the use of chiral auxiliaries or organocatalysis can provide a high degree of stereocontrol.
Q6: Can I use a chiral auxiliary to control the stereochemistry of alkylation?
A6: Yes, chiral auxiliaries are a powerful tool for diastereoselective alkylation. By temporarily attaching a chiral molecule to the EFAA backbone, you can direct the approach of the electrophile.
-
Concept: Chiral oxazolidinones, for example, can be acylated with a derivative of EFAA. The bulky chiral auxiliary then blocks one face of the resulting enolate, leading to a highly diastereoselective alkylation. The auxiliary can then be cleaved to reveal the enantiomerically enriched product.
-
Workflow for Chiral Auxiliary-Mediated Alkylation:
Caption: General workflow for using a chiral auxiliary.
Q7: Are there organocatalytic methods to achieve enantioselective reactions with EFAA?
A7: Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids can be used to catalyze a variety of enantioselective transformations of β-keto esters.
-
Applications:
-
Enantioselective Fluorination: Chiral primary amines can catalyze the enantioselective fluorination of β-keto esters using electrophilic fluorinating agents like Selectfluor®.[11]
-
Enantioselective Michael Additions: Chiral organocatalysts can promote the enantioselective addition of EFAA to α,β-unsaturated aldehydes or ketones.
-
Enantioselective Aldol Reactions: Proline and its derivatives can catalyze the enantioselective aldol reaction of EFAA with aldehydes.
-
IV. References
-
Shanghai Fluorine Technology. Exploring this compound: Properties and Applications. Available from:
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
-
Toda, A. G., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264.
-
Toda, A. G., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. Available from: [Link]
-
Hansen, S. K. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases (Thesis). University of Alaska Fairbanks.
-
Hansen, S. K. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. ScholarWorks@UA.
-
Coates, C., & Toste, F. D. (2012). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications, 48(29), 3500-3502.
-
Ortiz de Montellano, P. R., & Vinson, W. A. (1977). Fluoroisoprenyl synthesis using this compound. The Journal of Organic Chemistry, 42(14), 2479-2481.
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
-
Genet, J. P., et al. (2006). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Advanced Synthesis & Catalysis, 348(12-13), 1744-1754.
-
BenchChem. (2025). Application Notes and Protocols for the Alkylation of Ethyl 2,4-diphenylacetoacetate.
-
Mahrwald, R. (Ed.). (2011). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI.
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022.
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry.
-
Mahrwald, R. (2004). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120.
-
Wikipedia. Hantzsch pyridine synthesis.
-
Martins, M. A. P., et al. (2011). The Knoevenagel condensation between ethyl 4-chloroacetoacetate and aromatic aldehydes in ionic liquids. Blucher Chemistry Proceedings, 1(2), 1-2.
-
Hintermann, L., & Togni, A. (2000). Catalytic Enantioselective Fluorination of β-Keto Esters. Angewandte Chemie International Edition, 39(23), 4380-4382.
-
BenchChem. (2025). Technical Support Center: Reactions Involving Ethyl 2-chloroacetoacetate.
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120.
-
YouTube. (2020). Diastereoselectivity in Aldol condensation.
-
BenchChem. (2025). A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions.
-
Li, J., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 32(1), 241-244.
-
ResearchGate. The Hantzsch reaction of benzaldehyde, ammonium acetate and ethyl acetoacetate catalyzed by complex 1.
-
Scribd. Chem 115 Myers: Stereoselective, Directed Aldol Reaction.
-
Kalaritis, P., & Regenye, R. W. (1990). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses, 69, 10.
-
TCI Chemicals. Asymmetric Transfer Hydrogenation Catalysts.
-
Ishihara, K., et al. (2006). or Z-selective Knoevenagel condensation of acetoacetic derivatives: effect of acylated substituent, that is, TEMPO and amines, as an auxiliary, and new accesses to trisubstituted E. Tetrahedron, 62(15), 3425-3439.
-
Chemistry Stack Exchange. (2025). Why the C-alkylated product is not formed?
-
WordPress.com. (2024). synthetic applications of Ethyl Acetoacetate.
-
National Institutes of Health. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
-
NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
-
NROChemistry. Noyori Hydrogenation.
-
ResearchGate. Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor.
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 5. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Catalytic Reductions of Ethyl 2-Fluoroacetoacetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reactions with ethyl 2-fluoroacetoacetate. The asymmetric reduction of this substrate is a critical transformation for accessing chiral α-fluoro-β-hydroxy esters, which are valuable building blocks in pharmaceutical and agrochemical synthesis. The presence of the α-fluoro substituent introduces unique stereochemical and electronic challenges that necessitate careful catalyst selection and process optimization.
This guide is structured to provide direct, actionable advice through a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Part 1: Catalyst Selection Guide
The primary goal in the reduction of this compound is typically the stereocontrolled synthesis of one of the four possible stereoisomers of ethyl 2-fluoro-3-hydroxybutanoate. The choice of catalyst is the most critical factor in determining both the diastereoselectivity (syn vs. anti) and the enantioselectivity (R vs. S).
Question: Which class of catalyst should I choose for the asymmetric reduction of this compound?
The optimal catalyst class depends on your primary objective, such as desired stereoisomer, scalability, and available equipment. The three main classes are Biocatalysts (Ketoreductases), Chiral Metal Catalysts, and Organocatalysts.
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Caption: Catalyst selection workflow for this compound reduction.
1. Biocatalysts: Ketoreductases (KREDs)
-
Expertise & Experience: Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity. For α-substituted β-keto esters like this compound, KREDs operate via a process called Dynamic Reductive Kinetic Resolution (DYRKR).[1] The substrate's α-carbon is prochiral and readily epimerizes under reaction conditions. The enzyme selectively reduces one enantiomer much faster than the other, pulling the equilibrium to yield a single diastereomer in high purity.[2]
-
Trustworthiness: This is arguably the most powerful method for this specific transformation. Commercially available KRED screening kits allow for the rapid identification of enzymes that can produce either the syn or the anti diastereomer with outstanding enantiomeric excess (ee) and diastereomeric excess (de).[1][3] For example, studies on similar α-fluoro-β-keto esters have shown that certain KREDs (like KRED 110) reliably produce the anti isomer, while others (like KRED 130) produce the syn isomer, both with high selectivity.[1]
-
Best For: Accessing either the syn or anti diastereomer with very high optical purity (>99% ee, >95% de).
2. Chiral Metal Catalysts (Homogeneous & Heterogeneous)
-
Expertise & Experience: Asymmetric hydrogenation using chiral transition metal complexes (typically Ru, Rh, Ir, Pt) is a cornerstone of industrial synthesis. For β-keto esters, Ruthenium-BINAP catalysts are the most well-documented, operating through the Noyori mechanism where the substrate coordinates to the metal center in an outer-sphere fashion.[4] However, for this compound specifically, there is more concrete data for heterogeneous platinum catalysts.
-
Trustworthiness: The enantioselective hydrogenation over a Cinchona alkaloid-modified platinum catalyst has been reported to produce the (2S, 3R)-anti-ethyl 2-fluoro-3-hydroxybutanoate with 82% ee and a high 99:1 diastereomeric ratio.[5] While Ru-BINAP systems are highly effective for non-fluorinated β-keto esters (often >98% ee), their performance on the α-fluoro analog is less documented in readily available literature and may require significant optimization of ligands and conditions.[4][6]
-
Best For: Targeting the anti diastereomer when biocatalysis is not feasible or when established heterogeneous catalysis protocols are preferred.
Catalyst Performance Comparison
| Catalyst Class | Common Catalyst System | Typical Diastereoselectivity | Typical Enantioselectivity (ee) | Key Advantages | Key Considerations |
| Biocatalysts | Ketoreductases (KREDs) | Tunable (syn or anti)[1] | Excellent (>98%)[7] | Access to all stereoisomers, mild aqueous conditions, high selectivity. | Requires enzyme screening, potential for substrate/product inhibition. |
| Metal Catalysts | Cinchona-modified Pt/Al₂O₃ | High (anti, 99:1)[5] | Good (82%)[5] | Established technology, high diastereoselectivity for anti product. | Lower ee than KREDs, requires H₂ pressure, precious metal cost. |
| Metal Catalysts | Ru(II)-BINAP Complexes | High (anti predicted) | Excellent (>98% on analogs)[4] | High turnover numbers, broad substrate scope for β-keto esters. | Specific performance on α-fluoro substrate not widely reported, requires H₂ pressure. |
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
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Caption: Troubleshooting decision tree for this compound reduction.
Question: My reaction has stalled or shows very low conversion. What should I do?
For Metal-Catalyzed Hydrogenations:
-
Catalyst Activity: Ensure your catalyst and chiral ligand are active. If using a pre-catalyst, ensure the activation step is complete. The catalyst may be poisoned by impurities (e.g., sulfur compounds) from reagents or solvents.
-
Reaction Conditions: Hydrogenations are sensitive to pressure and temperature. If the reaction is sluggish at low pressure (e.g., 4 atm), consider increasing it (e.g., to 50-100 atm).[8] Ensure proper agitation to overcome mass transfer limitations of hydrogen gas into the liquid phase.
-
Anhydrous Conditions: Water can interfere with many homogeneous metal catalysts. Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).
For Biocatalytic (KRED) Reductions:
-
Cofactor Regeneration: KREDs require a nicotinamide cofactor (NADH or NADPH). For preparative scale, this cofactor must be regenerated. A common system is using glucose and glucose dehydrogenase (GDH).[9] If conversion stalls, the regeneration system may have failed. Ensure the GDH is active and sufficient glucose is present. Isopropanol can also be used as a sacrificial hydrogen donor.[10]
-
Enzyme Inhibition: High concentrations of the substrate (this compound) or the product (ethyl 2-fluoro-3-hydroxybutanoate) can inhibit the enzyme.[3] If the reaction stops at a certain percentage, try running the reaction at a lower substrate concentration or using a fed-batch approach.
-
pH and Temperature: Enzymes have optimal pH and temperature ranges. Ensure your buffered solution is at the correct pH (typically ~7.0) and the temperature is maintained (typically 25-35°C).[10]
Question: My diastereoselectivity is poor. How can I favor one diastereomer (syn or anti)?
This is almost entirely a function of your chosen catalyst system.
-
If using KREDs: You have selected the wrong enzyme. The power of the KRED platform is the ability to choose an enzyme that produces the syn product and another that produces the anti product.[1] If you are getting a mixture, you need to re-screen your KRED panel to find a more selective enzyme for your desired diastereomer.
-
If using Metal Catalysts: The diastereoselectivity is dictated by the interaction between the chiral ligand and the substrate at the metal center. For α-substituted β-keto esters, the anti product is often favored via a chelated intermediate to minimize steric interactions. If your selectivity is low, consider screening different chiral ligands. The solvent can also play a crucial role in the transition state geometry; switching from a protic solvent like methanol to an aprotic one like DCM may influence the outcome.
Question: I have a good yield, but my product seems to be decomposing during workup or purification, leading to a lower isolated yield. What is happening?
The most likely culprit is HF elimination . The α-fluoro group makes the α-proton acidic, and the resulting β-hydroxy group is a potential leaving group. In the presence of a base, an E1cb-type elimination can occur to form an α,β-unsaturated ester.
-
Cause: Use of strong bases during aqueous workup (e.g., Na₂CO₃, NaOH) or during purification (e.g., basic alumina in chromatography). Thermal stress during distillation can also promote elimination.
-
Solution:
-
Mild Workup: Quench the reaction and perform extractions using neutral or mildly acidic solutions, such as saturated ammonium chloride (NH₄Cl) or dilute phosphate buffer.[11]
-
Purification: Use silica gel for column chromatography, as it is weakly acidic. Avoid basic alumina. If distillation is necessary, perform it under high vacuum to keep the pot temperature as low as possible.[11]
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for KRED-Catalyzed Dynamic Reductive Kinetic Resolution
-
Trustworthiness: This protocol is based on established procedures for the stereoselective reduction of α-substituted-β-keto esters using commercial KRED kits.[3][10]
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Cofactor & Regeneration: Add NAD(P)H cofactor (typically 1 mM), D-glucose (typically 1.1 equivalents relative to substrate), and glucose dehydrogenase (GDH) for cofactor regeneration.
-
Enzyme Addition: Add the selected ketoreductase (e.g., from a lyophilized powder, typically 1-5 mg/mL). Stir gently for 15 minutes to allow for complete dissolution.
-
Substrate Addition: Add this compound (1 equivalent, e.g., 50 mM final concentration).
-
Reaction Monitoring: Stir the reaction at 30°C. Monitor the conversion by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or chiral HPLC.
-
Workup: Once the reaction is complete, saturate the aqueous layer with NaCl. Extract the mixture three times with an organic solvent (e.g., ethyl acetate or MTBE).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-fluoro-β-hydroxy ester.
Protocol 2: General Procedure for Metal-Catalyzed Asymmetric Hydrogenation
-
Trustworthiness: This protocol is a generalized procedure based on the well-established Noyori asymmetric hydrogenation of β-keto esters.[8]
-
Inert Atmosphere: Assemble a high-pressure reactor and ensure it is free of oxygen and moisture by purging with an inert gas (Argon or Nitrogen).
-
Catalyst Preparation: In a glovebox or under inert atmosphere, charge the reactor with the chiral catalyst (e.g., [RuCl₂( (S)-BINAP )]₂) and degassed solvent (e.g., anhydrous methanol or ethanol). The substrate-to-catalyst (S/C) ratio is typically high, from 1000:1 to 10,000:1.
-
Substrate Addition: Add the this compound (1 equivalent) via syringe.
-
Hydrogenation: Seal the reactor. Purge the vessel several times with H₂ gas before pressurizing to the desired pressure (e.g., 50-100 atm).
-
Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50-80°C). Monitor the reaction by observing hydrogen uptake.
-
Workup: After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Remove the solvent under reduced pressure. The residue can be passed through a short plug of silica to remove the metal catalyst, and then purified further by vacuum distillation or flash chromatography as described in Protocol 1.
Part 4: Frequently Asked Questions (FAQs)
Q1: How does the α-fluoro substituent affect the reaction compared to its non-fluorinated analog, ethyl acetoacetate? The fluorine atom is highly electronegative, which has two major effects:
-
Electronic Effect: It makes the carbonyl carbon more electrophilic, which can increase the rate of reduction. It also increases the acidity of the α-proton, facilitating the enolization required for DYRKR with KREDs.[12]
-
Steric/Stereoelectronic Effect: The fluorine atom influences the preferred conformation of the substrate when it binds to the catalyst's active site, which is a key factor in determining diastereoselectivity.
Q2: Can I use sodium borohydride (NaBH₄) for this reduction? Yes, but it will not be stereoselective. NaBH₄ is an achiral reducing agent and will produce a mixture of all four stereoisomers.[13] You would then need to perform a challenging separation (e.g., via chiral chromatography or diastereomeric salt resolution) to isolate the desired product. Catalytic asymmetric methods are superior as they build in the chirality directly.
Q3: My product needs to be stored. Are there any special precautions? The product, ethyl 2-fluoro-3-hydroxybutanoate, contains both an ester and a secondary alcohol. It is susceptible to hydrolysis under strongly acidic or basic conditions. More importantly, as discussed in the troubleshooting section, it can undergo base-catalyzed elimination of HF. It should be stored in a cool, dry place, preferably under an inert atmosphere. Avoid storing it in contact with basic materials.
Q4: What are the key safety precautions when working with these compounds?
-
This compound: While specific toxicity data is limited, α-fluoro carbonyl compounds should be handled with care. They are potential alkylating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Catalytic Hydrogenation: These reactions involve flammable solvents (methanol, ethanol) and flammable gas (H₂) under high pressure. Use a properly rated and maintained hydrogenation reactor behind a safety shield. Ensure there are no ignition sources nearby.
-
HF Elimination: Be aware of the potential to generate hydrogen fluoride (HF) gas if the product decomposes, especially under acidic conditions. HF is extremely corrosive and toxic. If there is any suspicion of its formation, ensure the reaction is performed in a fume hood with appropriate scrubbing capabilities.
References
- Xing, H., Wang, T., Zhou, C., & Tu, T. (2014). Fast, solvent-free and highly enantioselective fluorination of β-keto esters catalyzed by chiral copper complexes in a ball mill. Green Chemistry, 16(4), 1816-1820. [Link]
- Xing, H., Wang, T., Zhou, C., & Tu, T. (2014). Fast, Solvent-Free and Highly Enantioselective Fluorination of Β-Keto Esters Catalyzed by Chiral Copper Complexes in a Ball Mill. AMiner. [Link]
- Clay, D., Brzozowski, M., & Feske, M. (2018). An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters. Angewandte Chemie International Edition, 57(31), 9864-9868. [Link]
- Kawamura, S., Uehara, K., & Tsuji, H. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.
- Barthos, R., Fülöp, F., & Török, B. (2005). Catalytic asymmetric hydrogenation of ethyltrifluoroacetoacetate with 4,4′ and 5,5′-diamBINAP Ru(II) complexes in unusual conditions. Journal of Molecular Catalysis A: Chemical, 233(1-2), 105-110. [Link]
- Vanagel, M. G., Green, T., Rasley, B., & Kuhn, T. (2022). Enzymatic reduction of α‐fluoro‐β‐keto esters.
- Andrés, J. M., Maeztu, L., & Pedrosa, R. (2012). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction.
- Andrés, J. M., Maeztu, L., & Pedrosa, R. (2012). Reformatsky-Type Enantioselective Synthesis of α-Fluoro-β-hydroxy Esters. Personal use only.
- ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. ResearchGate.
- Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases (Thesis, University of Alaska Fairbanks). [Link]
- Carro, S., & Gotor-Fernández, V. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]
- Xu, L., et al. (2014). Fast, solvent-free and highly enantioselective fluorination of β-keto esters catalyzed by chiral copper complexes in a ball mill.
- Gotor-Fernández, V., & Gotor, V. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 25(4), 932. [Link]
- Ryabchuk, P., et al. (2019). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry, 84(15), 9634-9645. [Link]
- Gotor-Fernández, V., & Gotor, V. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. PubMed. [Link]
- Kalaritis, P., & Regenye, R. W. (1990). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses, 69, 16. [Link]
- Chen, D., et al. (2022). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 144(35), 15931-15937. [Link]
- Chen, G., et al. (2014). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions.
- Abdur-Rashid, K., et al. (2005). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry, 7(10), 721-726. [Link]
- Genet, J. P., et al. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 932-940. [Link]
- Ball, N. D., & Sanford, M. S. (2018). Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization.
- Ball, N. D., & Sanford, M. S. (2018). Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization.
- ResearchGate. (n.d.). Selected transition metal catalysts that have been used in asymmetric reduction. ResearchGate.
- West, T. H., et al. (2021). Catalytic HF Shuttling between Fluoroalkanes and Alkynes. ChemRxiv. [Link]
- Seebach, D., & Züger, M. (1985). (S)-(+)
- Hengge, A. C., & Cleland, W. W. (1991). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE.
- Vanagel, M. G. (2024). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. University of Alaska Fairbanks.
- Andrés, J. M., et al. (2012). ChemInform Abstract: Synthesis of α-Fluoro-β-hydroxy Esters by an Enantioselective Reformatsky-Type Reaction.
- Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
- Li, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 921473. [Link]
- Ki, Y. W., et al. (2007). Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans. Journal of Bioscience and Bioengineering, 103(2), 167-172. [Link]
- Chen, R., et al. (2020). Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid. Green Chemistry, 22(12), 3843-3852. [Link]
- Li, Y., et al. (2023). Asymmetric Coordination Environment Engineering of Atomic Catalysts for CO 2 Reduction.
- Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine.
- Wang, J., et al. (2023). Asymmetric atomic sites make different: Recent progress in electrocatalytic CO2 reduction.
- Rozen, S., & Brand, M. (1986). Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine.
- Li, C., et al. (2022). (PDF) Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
- National Research Council. (2014). 2 Carbonyl Fluoride. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 18.
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Technical Support Center: Debugging Failed Reactions Involving Ethyl 2-Fluoroacetoacetate
Welcome to the technical support center for ethyl 2-fluoroacetoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. The unique reactivity imparted by the α-fluoro substituent, while highly advantageous for accessing novel chemical space, can also introduce specific challenges.[1] This resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the common causes and solutions?
A1: Slow or incomplete reactions involving this compound can often be traced back to several key factors, primarily related to the electronic effects of the fluorine atom and the stability of the resulting intermediates.
-
Insufficiently Strong Base for Deprotonation: The α-proton of this compound is more acidic than that of its non-fluorinated analog due to the electron-withdrawing nature of the fluorine atom. However, generating the enolate still requires a sufficiently strong, non-nucleophilic base. If you are using a weak base, such as a tertiary amine, deprotonation may be incomplete, leading to a low concentration of the active nucleophile.
-
Solution: Consider using stronger bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) to ensure complete enolate formation. The choice of base can also influence the regioselectivity of subsequent reactions.
-
-
Inappropriate Solvent: The choice of solvent is critical. Protic solvents can protonate the enolate, quenching the reaction.
-
Solution: Employ polar aprotic solvents like tetrahydrofuran (THF), diethyl ether, or dimethylformamide (DMF) to maintain the stability of the enolate. Anhydrous conditions are paramount.
-
-
Low Reaction Temperature: While some reactions proceed at room temperature, others may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the progress by Thin Layer Chromatography (TLC). Be aware that excessive heat can lead to decomposition.
-
-
Moisture Contamination: this compound and its enolate are sensitive to moisture. Water can lead to hydrolysis of the ester functionality or protonation of the enolate.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Troubleshooting Workflow for Sluggish Reactions
Caption: Troubleshooting workflow for slow or incomplete reactions.
Q2: I am observing the formation of multiple byproducts. What are the likely side reactions?
A2: The presence of the α-fluoro substituent can lead to several side reactions that may not be as prevalent with ethyl acetoacetate.
-
O-Alkylation vs. C-Alkylation: The enolate of this compound is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. The fluorine atom's electron-withdrawing effect can influence the C/O alkylation ratio.
-
Controlling Selectivity: The outcome of C- vs. O-alkylation is highly dependent on the reaction conditions. Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor C-alkylation. The choice of counterion and solvent also plays a crucial role. For instance, using a lithium base in a non-polar solvent often favors C-alkylation.
-
-
Difluorination: In reactions involving electrophilic fluorinating agents, over-fluorination to produce ethyl 2,2-difluoroacetoacetate can occur, especially if the monofluorinated product is more reactive than the starting material.
-
Solution: Carefully control the stoichiometry of the fluorinating agent. Adding the fluorinating agent slowly to the reaction mixture can also help to minimize this side reaction.
-
-
Hydrolysis and Decarboxylation: The ester group can be hydrolyzed under acidic or basic conditions, leading to the corresponding β-keto acid, which can then decarboxylate upon heating.
-
Solution: Maintain anhydrous conditions and use non-aqueous workup procedures where possible. If an aqueous workup is necessary, use cold, dilute acid or base and work quickly.
-
-
Elimination of Fluoride: Under certain conditions, particularly with strong bases, elimination of HF can occur, leading to undesired byproducts. This is a known instability for some monofluorinated alkyl groups.[2]
-
Solution: Use non-nucleophilic, sterically hindered bases and maintain low reaction temperatures to disfavor elimination pathways.
-
Reaction-Specific Issues
Q3: My Hantzsch pyridine synthesis using this compound is giving a low yield. How can I improve it?
A3: The Hantzsch synthesis involves a multi-component condensation, and the presence of the fluorine atom can affect several steps in the reaction cascade.[3]
-
Suboptimal pH: The initial condensation steps of the Hantzsch synthesis are often pH-sensitive. The acidity of the α-proton in this compound is different from that of ethyl acetoacetate, which may shift the optimal pH for the reaction.
-
Solution: Screen different catalysts and solvent systems. For example, using ammonium acetate can provide both the nitrogen source and a buffering effect.[4] Experimenting with small amounts of an acid or base catalyst might be necessary.
-
-
Formation of Side Products: The increased electrophilicity of the carbonyl groups in this compound can lead to undesired side reactions.
-
Solution: Control the reaction temperature carefully. Running the reaction at a lower temperature for a longer period may improve the yield of the desired dihydropyridine product.
-
-
Oxidation of the Dihydropyridine: The final step in many Hantzsch syntheses is the oxidation of the initially formed dihydropyridine to the corresponding pyridine. This step may require specific oxidizing agents.
-
Solution: If the dihydropyridine is isolated, try different oxidizing agents such as manganese dioxide, nitric acid, or ceric ammonium nitrate. In some cases, a one-pot synthesis with an in-situ oxidizing agent can be effective.[3]
-
Illustrative Data: Hantzsch-type Reaction Conditions
| Entry | Aldehyde | Nitrogen Source | Catalyst/Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Ammonium acetate | Acetic acid/Ethanol | Reflux | ~85 |
| 2 | 4-Nitrobenzaldehyde | Ammonia | None/Methanol | 60 | ~70 |
| 3 | Formaldehyde | Ammonium acetate | p-Toluenesulfonic acid/Water | 100 | ~90 |
Note: Yields are approximate and can vary based on specific substrates and reaction scales.
Q4: In the Knorr pyrazole synthesis with this compound and a hydrazine, I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A4: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, and the regioselectivity is determined by which carbonyl group the hydrazine initially attacks.[5] The fluorine atom in this compound significantly influences the electrophilicity of the adjacent ketone carbonyl.
-
Understanding the Reactivity: The ketone carbonyl in this compound is more electrophilic than the ester carbonyl. With an unsubstituted hydrazine, the initial attack is likely to occur at the more reactive ketone carbonyl. However, with substituted hydrazines, steric hindrance can play a role, potentially leading to a mixture of products.
-
Controlling the Reaction:
-
pH Control: The initial condensation to form the hydrazone is often acid-catalyzed. Optimizing the pH can enhance the selectivity of the initial attack.[6]
-
Stepwise Procedure: Instead of a one-pot reaction, a two-step procedure can provide better control. First, form the hydrazone by reacting the hydrazine with this compound under milder conditions. Then, in a second step, induce cyclization, often by heating or adding a catalyst.
-
Reaction Mechanism: Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Purification and Stability
Q5: My product seems to be decomposing during purification. What are the best practices for purifying compounds derived from this compound?
A5: Products derived from this compound can be sensitive to both heat and pH extremes.
-
Distillation: If your product is thermally labile, avoid high-temperature distillation. Vacuum distillation is highly recommended to lower the boiling point. Ensure the material is neutralized before distillation to prevent acid- or base-catalyzed decomposition.
-
Chromatography: Column chromatography on silica gel is a common purification method. However, the slightly acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.
-
Solution: You can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.
-
-
Aqueous Workup: As mentioned earlier, prolonged exposure to acidic or basic aqueous solutions can lead to hydrolysis.
-
Solution: Perform aqueous extractions quickly and at low temperatures. Use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to remove excess water.
-
Q6: I suspect my starting material, this compound, has degraded. How can I check its purity and store it properly?
A6: this compound is susceptible to hydrolysis and should be handled and stored with care.
-
Purity Check: The purity of this compound can be checked by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of acetic acid or ethanol in the ¹H NMR spectrum can indicate hydrolysis.
-
Proper Storage: Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place. Storing it over molecular sieves can help to keep it anhydrous.
Experimental Protocols
Protocol 1: General Procedure for Enolate Formation and Alkylation
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA in THF to the flask.
-
Enolate Formation: Add this compound dropwise to the cold LDA solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Hantzsch Pyridine Synthesis
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), this compound (2 equivalents), and a nitrogen source such as ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization.
-
Oxidation (if necessary): Dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid) at room temperature to obtain the corresponding pyridine.
References
- Shanghai Fluorine Technology. (n.d.). Exploring this compound: Properties and Applications.
- Altman, R. A., et al. (2015). Palladium-catalyzed regiodivergent allylic fluoroalkylation with difluorinated β-ketoesters. Chemical Society Reviews, 45(18), 4934-4953.
- Rozen, S., & Filler, R. (1985). α-Fluorocarbonyl compounds and related chemistry. Tetrahedron, 41(7), 1111-1153.
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketoniartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Chemistry LibreTexts. (2019, June 5). 22.8: 22.5 Alkylation of Enolate Ions.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Danheiser, R. L., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Reddit. (2016, September 28). Hantzsch Synthesis help. r/chemhelp.
- Chemistry LibreTexts. (2023, July 24). 6.8: Alkylation of Enolate Ions.
- Macmillan Group Meeting. (2008, March 12). gcw.Enolate Seminar 3.12.8pm.
- University of Bath. (n.d.). Lecture 3 Regioselective Formation of Enolates.
- ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
Sources
- 1. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: Ethyl 2-fluoroacetoacetate vs. Ethyl 2-chloroacetoacetate in Modern Synthesis
In the landscape of synthetic chemistry, α-halo-β-ketoesters are powerful and versatile building blocks. Their bifunctional nature, featuring both a reactive halogen at the α-position and a β-ketoester moiety, allows for a diverse range of transformations crucial for constructing complex molecular architectures.[1] Among these, Ethyl 2-fluoroacetoacetate (E-2-FAA) and Ethyl 2-chloroacetoacetate (E-2-CAA) are two of the most prominent reagents. While structurally similar, the profound differences in the electronegativity, bond strength, and leaving group ability between fluorine and chlorine dictate distinct reactivity profiles and, consequently, disparate synthetic applications.
This guide provides an in-depth comparison of these two key intermediates, moving beyond catalog specifications to explore the mechanistic subtleties and practical considerations that guide the choice of reagent for specific synthetic goals. The insights and data presented herein are curated for researchers, scientists, and drug development professionals aiming to leverage these reagents with precision and efficacy.
Physicochemical and Reactivity Overview: A Tale of Two Halogens
The primary divergence in the chemical behavior of E-2-FAA and E-2-CAA stems from the fundamental properties of the C-F and C-Cl bonds at the α-position. The adjacent electron-withdrawing carbonyl group significantly enhances the electrophilicity of the α-carbon, making both molecules potent alkylating agents, far more reactive than their corresponding alkyl halide counterparts.[2][3][4] However, the nature of the halogen introduces critical distinctions.
-
Ethyl 2-chloroacetoacetate (E-2-CAA): The chlorine atom acts as a good leaving group in nucleophilic substitution reactions. The C-Cl bond is weaker and more polarizable than the C-F bond, making the α-carbon a highly effective electrophilic center for classic SN2 reactions.[3][5] This reactivity is the cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds.
-
This compound (E-2-FAA): Fluorine is the most electronegative element, leading to a strong, polarized C-F bond. However, it is a poor leaving group compared to chlorine.[3] Consequently, E-2-FAA is less reactive in traditional SN2 displacements. Its synthetic value lies in the introduction of a fluorine atom into a molecule, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6] The strong inductive effect of the fluorine atom also significantly modulates the reactivity of the adjacent carbonyl group.[7]
Comparative Physicochemical Data
The following table summarizes the key physical properties of these reagents, which are essential for experimental design and purification strategies.
| Property | This compound (E-2-FAA) | Ethyl 2-chloroacetoacetate (E-2-CAA) | Source(s) |
| CAS Number | 1522-41-4 | 609-15-4 | [6][8] |
| Molecular Formula | C₆H₉FO₃ | C₆H₉ClO₃ | [6][8] |
| Molecular Weight | 148.13 g/mol | 164.59 g/mol | [6][8] |
| Appearance | Transparent, colorless liquid | Colorless to pale yellow liquid | [5][6] |
| Boiling Point | 183 °C (at 760 mmHg) | ~200 °C (at 760 mmHg); 107 °C (at 14 mmHg) | [6][8][9] |
| Density | 1.181 g/mL at 25 °C | 1.19 g/mL at 25 °C | [6][8] |
| Reactivity Profile | Introduces fluorine; poor leaving group; modulates carbonyl reactivity. | Excellent for SN2 reactions; good leaving group; versatile electrophile. | [3][5][6] |
Core Synthetic Applications: Strategic Selection of the α-Halogen
The choice between E-2-FAA and E-2-CAA is fundamentally dictated by the desired synthetic outcome. The following diagram illustrates the divergent synthetic pathways enabled by each reagent.
Caption: Divergent synthetic applications of E-2-CAA and E-2-FAA.
The Workhorse Electrophile: Ethyl 2-chloroacetoacetate
E-2-CAA is the reagent of choice when the goal is to use the α-carbon as a reactive electrophilic site for bond formation.
Heterocycle Synthesis: E-2-CAA is a cornerstone in the synthesis of numerous heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.[10][11][12] A classic example is the Hantzsch thiazole synthesis , where E-2-CAA reacts with a thioamide to form the thiazole ring, a vital intermediate in drug development.[5]
-
Causality: The success of this reaction hinges on the ability of the sulfur nucleophile (from the thioamide) to displace the chloride leaving group on the α-carbon of E-2-CAA, initiating the cyclization cascade. The reactivity of E-2-FAA in this context would be sluggish due to the poor leaving group ability of fluoride.
Alkylation of Nucleophiles: E-2-CAA readily alkylates a wide range of soft nucleophiles, including enolates, phenolates, and amines.[13] For instance, the reaction with the enolate of ethyl acetoacetate leads to ethyl acetosuccinate, demonstrating its utility in C-C bond formation.[14]
-
Causality: These reactions proceed via an SN2 mechanism.[15] The choice of a polar aprotic solvent (e.g., DMF, DMSO) can accelerate these reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity.[13]
The Fluorine Donor: this compound
E-2-FAA is primarily used when the strategic goal is the incorporation of a fluorine atom to tune the properties of a target molecule.
Synthesis of Fluorinated Pharmaceuticals: The introduction of fluorine can dramatically alter a molecule's biological profile. E-2-FAA serves as a key building block for creating these fluorine-containing drugs.[6][16] For example, it can be used in the synthesis of functionalized α-fluoro-ketones through alkylation and decarboxylation pathways.[17]
-
Causality: The fluorine atom is retained in the final product. Its high electronegativity can increase the binding affinity of a drug to its target protein by forming favorable electrostatic interactions and can block sites of metabolic oxidation, thereby increasing the drug's half-life.[6]
Precursor to α-Fluoro-β-keto Esters: E-2-FAA is a valuable starting material for more complex fluorinated structures. Its chemistry often involves reactions at the carbonyl or ester functionalities, or deprotonation at the γ-position, while leaving the C-F bond intact.
Experimental Protocols & Methodologies
A self-validating protocol is one where the steps are logical and grounded in established chemical principles. The following protocols for the synthesis of the reagents themselves highlight the different approaches required for chlorination versus fluorination.
Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate via Sulfonyl Chloride Chlorination
This is a common and selective method that avoids the formation of the 4-chloro and di-chloro isomers that can occur with harsher chlorinating agents like Cl₂.[8][18]
Caption: Workflow for the synthesis of Ethyl 2-chloroacetoacetate.
Materials:
-
Ethyl acetoacetate
-
Sulfonyl chloride (SO₂Cl₂)
-
Round-bottom flask equipped with a dropping funnel and magnetic stirrer
-
Ice-salt bath
-
Caustic soda solution (for trapping acidic off-gases)
-
Vacuum distillation apparatus
Procedure:
-
Charge a round-bottom flask with ethyl acetoacetate.[8]
-
Cool the flask to a temperature between -5 and 10 °C using an ice-salt bath.[8][18][19]
-
Begin the slow, dropwise addition of sulfonyl chloride. Maintain a molar ratio of ethyl acetoacetate to sulfonyl chloride between 1:1 and 1:1.1.[8][18] The low temperature is critical to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for 4 hours to ensure the reaction goes to completion.[8][18][19]
-
Once the reaction is complete, slowly reduce the pressure in the flask under vacuum to remove the dissolved acidic gases (HCl and SO₂). These gases should be vented through a trap containing a caustic soda solution for neutralization.[8][19]
-
The remaining crude product is purified by distillation under reduced pressure to yield pure ethyl 2-chloroacetoacetate.[8][9]
Protocol 2: Synthesis of this compound via Halogen Exchange
Direct fluorination of ethyl acetoacetate with F₂ is often non-selective and can lead to degradation.[2] A more controlled approach involves a halogen exchange reaction, starting from its chloro- or bromo-analogue.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Potassium fluoride (spray-dried)
-
Phase-transfer catalyst (e.g., tetrabutylammonium fluoride)
-
Solvent (e.g., acetamide or anhydrous acetonitrile)
-
Reaction flask with condenser and mechanical stirrer
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., argon), add ethyl 2-chloroacetoacetate, a suitable solvent like acetamide, and a catalytic amount of a phase-transfer catalyst.[20]
-
Add an excess of spray-dried potassium fluoride. The use of anhydrous KF is crucial as any moisture will inhibit the reaction.
-
Heat the reaction mixture with vigorous stirring. The reaction temperature and time will depend on the specific substrate and solvent used (e.g., 140 °C for several hours in acetamide).[20]
-
Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
After cooling, the reaction mixture is worked up by filtering the inorganic salts and partitioning the filtrate between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
Safety and Handling: A Critical Consideration
Both E-2-CAA and E-2-FAA are reactive, hazardous chemicals that must be handled with appropriate precautions in a well-ventilated fume hood.
-
Ethyl 2-chloroacetoacetate: It is classified as harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[21] It is also a combustible liquid.[21] Personal protective equipment (PPE), including chemical splash goggles, appropriate gloves, and protective clothing, is mandatory.[21] Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials such as strong acids, bases, and oxidizing agents.[21][22]
-
This compound: While specific toxicology data is less abundant in the search results, as a fluorinated organic compound, it should be handled with extreme care. Fluorinated compounds can have unique toxicological profiles. All handling should be performed wearing appropriate PPE. The general precautions for reactive organic liquids apply: avoid inhalation, ingestion, and skin/eye contact, and work in a well-ventilated area.
Conclusion: A Strategic Choice for the Synthetic Chemist
The decision to use this compound versus ethyl 2-chloroacetoacetate is not a matter of simple substitution but a strategic choice based on a deep understanding of their disparate reactivities.
-
Choose Ethyl 2-chloroacetoacetate when your synthetic plan requires a robust C2 electrophile for building molecular complexity through nucleophilic substitution. It is the superior choice for constructing heterocyclic rings like thiazoles and for general alkylation reactions where the halogen is intended to be a leaving group.[5]
-
Choose this compound when the primary goal is the targeted incorporation of a fluorine atom. Its value lies in its role as a precursor to fluorinated drugs and materials, where the unique properties of fluorine are leveraged to enhance biological activity and material performance.[6]
By understanding the mechanistic underpinnings of their reactivity, researchers can unlock the full potential of these powerful reagents, driving innovation in drug discovery and materials science.
References
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- Various Authors. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Ethyl 2-Chloroacetoacetate in Modern Pharmaceutical Synthesis. InnoPharmChem. [Link]
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- Cole-Parmer. (n.d.).
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- Google Patents. (2020). CN108218702B - Preparation method of 2-fluoro ethyl acetoacetate.
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A Spectroscopic Deep Dive: Unveiling the Impact of Fluorination on Acetoacetates
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on molecular structure and properties is paramount. This guide provides an in-depth spectroscopic comparison of the widely used ethyl acetoacetate and its fluorinated analog, ethyl 4,4,4-trifluoroacetoacetate. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the profound influence of the trifluoromethyl group on the electronic environment and fragmentation patterns of the acetoacetate backbone.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, a strategy frequently employed in the design of pharmaceuticals and advanced materials. Acetoacetates, with their versatile keto-enol tautomerism, are crucial building blocks in organic synthesis. This guide delves into a head-to-head spectroscopic comparison of ethyl acetoacetate and ethyl 4,4,4-trifluoroacetoacetate, providing the experimental data and theoretical underpinnings to understand the consequences of fluorination at a molecular level.
The Power of Three: Spectroscopic Techniques for Structural Elucidation
To comprehensively compare these two compounds, we will employ a trio of powerful analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides detailed information about the chemical environment of individual atoms.
-
Infrared (IR) Spectroscopy: Identifies functional groups based on their vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation patterns of molecules.
The following sections will dissect the spectra obtained from each of these methods, highlighting the key differences and explaining the chemical principles responsible for these variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Tautomers
Both ethyl acetoacetate and its trifluoro-analog exist as a mixture of keto and enol tautomers in solution. NMR spectroscopy is an invaluable tool for not only characterizing the individual tautomers but also for quantifying their equilibrium distribution.[1]
¹H NMR Spectroscopy: The Inductive Effect in Action
The ¹H NMR spectra of both compounds reveal the presence of the ethyl group, characterized by a triplet and a quartet. However, the chemical shifts of the protons on the acetoacetate backbone are significantly different, primarily due to the strong inductive effect of the trifluoromethyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the acetoacetate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Obtain a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Comparative ¹H NMR Data
| Proton Assignment | Ethyl Acetoacetate (keto) | Ethyl 4,4,4-trifluoroacetoacetate (keto) | Rationale for a Shift |
| CH₃ (acetyl) | ~2.2 ppm | - | The strongly electron-withdrawing CF₃ group replaces the CH₃ group. |
| CH₂ (methylene) | ~3.4 ppm | ~3.7 ppm | The adjacent CF₃ group deshields the methylene protons, causing a downfield shift. |
| CH₃ (ethyl) | ~1.3 ppm | ~1.3 ppm | Minimal change as it is distant from the site of fluorination. |
| CH₂ (ethyl) | ~4.2 ppm | ~4.3 ppm | Minor downfield shift due to the overall increased electron-withdrawing nature of the molecule. |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The most striking difference is the downfield shift of the methylene protons in the fluorinated compound. The three highly electronegative fluorine atoms in the CF₃ group pull electron density away from the adjacent carbonyl and, consequently, from the methylene group, reducing the shielding of its protons and shifting their resonance to a higher frequency.
¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton
The ¹³C NMR spectra provide further evidence of the inductive effect of the trifluoromethyl group. The carbon atoms closest to the CF₃ group experience the most significant changes in their chemical shifts.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Switch the spectrometer to the ¹³C nucleus.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H spectrum.
Comparative ¹³C NMR Data
| Carbon Assignment | Ethyl Acetoacetate (keto) | Ethyl 4,4,4-trifluoroacetoacetate (keto) | Rationale for a Shift |
| C=O (keto) | ~201 ppm | ~185 ppm (quartet) | The CF₃ group deshields the keto-carbonyl carbon, but the signal is split into a quartet due to coupling with the three fluorine atoms. |
| C=O (ester) | ~167 ppm | ~167 ppm | Minimal change as it is further from the CF₃ group. |
| CH₂ (methylene) | ~50 ppm | ~45 ppm | The strong electron-withdrawing effect of the CF₃ group deshields the methylene carbon. |
| CH₃ (acetyl) | ~30 ppm | - | Replaced by the CF₃ group. |
| CF₃ | - | ~116 ppm (quartet) | The carbon of the trifluoromethyl group appears as a quartet due to one-bond coupling with the three fluorine atoms. |
| CH₂ (ethyl) | ~61 ppm | ~63 ppm | Minor downfield shift. |
| CH₃ (ethyl) | ~14 ppm | ~14 ppm | Minimal change. |
Note: Chemical shifts are approximate and can vary with solvent and concentration.[2]
¹⁹F NMR Spectroscopy: A Direct Window into Fluorination
¹⁹F NMR is a powerful tool for studying fluorinated compounds. For ethyl 4,4,4-trifluoroacetoacetate, it provides a single, sharp signal, confirming the presence and electronic environment of the trifluoromethyl group.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.
-
Instrument Setup: Tune the spectrometer to the ¹⁹F nucleus.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F spectrum. Often, proton decoupling is applied to simplify the spectrum.
-
Data Processing: Process the data as with other NMR techniques. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).
¹⁹F NMR Data for Ethyl 4,4,4-trifluoroacetoacetate
| Fluorine Assignment | Chemical Shift | Rationale |
| CF₃ | ~ -76 ppm | The chemical shift is characteristic of a trifluoromethyl group adjacent to a carbonyl. The precise shift can be influenced by the solvent and the keto-enol equilibrium.[3] |
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. The most significant differences between the IR spectra of ethyl acetoacetate and its fluorinated counterpart are observed in the carbonyl stretching region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrument Setup: Place the sample in an FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities.
Comparative IR Data
| Vibrational Mode | Ethyl Acetoacetate | Ethyl 4,4,4-trifluoroacetoacetate | Rationale for a Shift |
| C=O Stretch (keto) | ~1745 cm⁻¹ | ~1765 cm⁻¹ | The electron-withdrawing CF₃ group strengthens the C=O bond, leading to a higher stretching frequency. |
| C=O Stretch (ester) | ~1720 cm⁻¹ | ~1725 cm⁻¹ | A smaller shift is observed as the ester carbonyl is further from the CF₃ group. |
| C-F Stretch | - | ~1100-1300 cm⁻¹ (strong) | Multiple strong bands appear in this region, characteristic of C-F stretching vibrations. |
The most notable feature is the shift of the keto C=O stretching frequency to a higher wavenumber in the fluorinated compound. This is a direct consequence of the inductive effect of the CF₃ group, which pulls electron density away from the carbonyl carbon, increasing the double bond character and bond strength of the C=O bond.[4]
Mass Spectrometry: Deciphering Fragmentation Pathways
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The presence of the stable trifluoromethyl group significantly influences the fragmentation of ethyl 4,4,4-trifluoroacetoacetate compared to its non-fluorinated analog.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Comparative Fragmentation Analysis
| Feature | Ethyl Acetoacetate | Ethyl 4,4,4-trifluoroacetoacetate | Rationale for Differences |
| Molecular Ion (M⁺) | m/z 130 | m/z 184 | Reflects the difference in molecular weight due to the three fluorine atoms. |
| Key Fragments | m/z 88 (loss of C₂H₂O) | m/z 139 (loss of OC₂H₅) | The presence of the CF₃ group alters the preferred fragmentation pathways. |
| m/z 43 (CH₃CO⁺) | m/z 69 (CF₃⁺) | The stable CF₃⁺ cation is a characteristic fragment for trifluoromethyl-containing compounds. |
A key fragmentation pathway for esters is the McLafferty rearrangement, which is prominent for ethyl acetoacetate.[5][6] However, in ethyl 4,4,4-trifluoroacetoacetate, α-cleavage leading to the formation of the stable trifluoromethyl cation (CF₃⁺) at m/z 69 is a dominant process.[7][8]
Visualizing the Workflow and Molecular Differences
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the key structural differences influencing the spectroscopic data.
Caption: Experimental workflow for the spectroscopic comparison.
Caption: Influence of the trifluoromethyl group on spectroscopic properties.
Conclusion: A Clearer Picture Through Comparative Spectroscopy
This guide has demonstrated that the substitution of a methyl group with a trifluoromethyl group in ethyl acetoacetate leads to predictable and significant changes in its spectroscopic properties. The strong inductive effect of the CF₃ group is the primary driver for the observed downfield shifts in ¹H and ¹³C NMR, the increased C=O stretching frequency in IR, and the altered fragmentation patterns in mass spectrometry. By understanding these spectroscopic signatures, researchers can confidently identify and characterize fluorinated acetoacetates, paving the way for their effective use in drug discovery and materials science.
References
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- National Center for Biotechnology Information. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. PubChem.
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A Comparative Guide to the Experimental Data of 1-(2-Pyrimidinyl)piperazine (CAS 20980-22-7): A Key Pharmacological Agent
A Note on Chemical Identity: This guide focuses on the experimental data for 1-(2-Pyrimidinyl)piperazine (CAS 20980-22-7), a compound of significant interest in pharmacology and drug development. Initial cross-referencing may have led to confusion with CAS 1522-41-4, which corresponds to Ethyl 2-fluoroacetoacetate, a distinct chemical entity primarily used as a reactant in organic synthesis. This guide will proceed with an in-depth analysis of 1-(2-Pyrimidinyl)piperazine, a crucial metabolite and versatile pharmaceutical building block.
Introduction: The Dual Significance of 1-(2-Pyrimidinyl)piperazine
1-(2-Pyrimidinyl)piperazine, often abbreviated as 1-PP, holds a unique position in the landscape of neuropharmacology. It is not only a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) but also a primary and pharmacologically active metabolite of the azapirone class of anxiolytic and antidepressant drugs.[1] This dual role makes a thorough understanding of its experimental data essential for researchers in drug discovery, metabolism, and clinical pharmacology.
The azapirones, including buspirone, gepirone, and tandospirone, undergo extensive first-pass metabolism, leading to significant circulating levels of 1-PP.[1] Consequently, the overall pharmacological effect of these drugs is a composite of the parent compound and this active metabolite. This guide provides a comprehensive comparison of the experimental data for 1-PP, offering insights into its standalone pharmacological profile and its contribution to the therapeutic and side-effect profiles of its parent drugs.
Pharmacological Profile: A Tale of Two Receptors
The primary pharmacological activity of 1-PP is characterized by its interaction with two key receptor systems in the central nervous system: the α2-adrenergic receptors and the serotonin 5-HT1A receptors.[2]
α2-Adrenergic Receptor Antagonism
1-PP is a potent antagonist at α2-adrenergic receptors.[2][3] This action is significant as it leads to an increase in the firing rate of noradrenergic neurons in the locus coeruleus, which can counteract some of the anxiolytic effects of its parent drugs.[3] The antagonist activity of 1-PP at α2-adrenoceptors has been demonstrated in various in vitro and in vivo studies.
5-HT1A Receptor Partial Agonism
In addition to its α2-adrenergic effects, 1-PP acts as a partial agonist at 5-HT1A receptors, though with a lower affinity compared to its α2-adrenergic receptor interaction.[2] This partial agonism contributes to the anxiolytic effects of the parent azapirone drugs.[4] However, the overall effect on the serotonergic system is complex and depends on the interplay between the parent drug and the metabolite.
Comparative Experimental Data
The following tables summarize key experimental data for 1-(2-Pyrimidinyl)piperazine, providing a comparative perspective.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | 1-(2-Pyrimidinyl)piperazine (1-PP) | Buspirone (Parent Drug Example) |
| α2-Adrenergic | 7.3 - 40[2] | - |
| 5-HT1A | 414[2] | ~1-20 |
| Dopamine D2 | > 10,000[2] | ~20-40 |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values.
Table 2: In Vivo Pharmacological Effects
| Experimental Model | Effect of 1-(2-Pyrimidinyl)piperazine (1-PP) | Comparative Notes |
| Vogel Punished Drinking Task (Rat) | Anxiolytic-like effects observed at 1-4 mg/kg.[5] | Diazepam is effective in a wider range of anxiety models.[4] |
| Clonidine-induced Hypothermia (Rat) | Reverses the hypothermic effect of the α2-agonist clonidine, demonstrating α2-antagonism.[3] | A classic in vivo assay for α2-adrenergic receptor interaction. |
| Modulation of Bladder Function (Anesthetized Rat) | Dose-dependently decreases bladder contractions, likely via α2-receptor antagonism.[1] | Minimal impact on systemic blood pressure at effective doses.[1] |
Experimental Protocols
To facilitate the replication and further investigation of the pharmacological properties of 1-(2-Pyrimidinyl)piperazine, detailed experimental protocols for key assays are provided below.
Protocol: In Vitro Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of 1-PP to α2-adrenergic and 5-HT1A receptors using radioligand binding assays.
Workflow Diagram: Receptor Binding Assay
Caption: General synthesis scheme for 1-(2-Pyrimidinyl)piperazine.
Table 3: Physicochemical Properties of 1-(2-Pyrimidinyl)piperazine
| Property | Value |
| CAS Number | 20980-22-7 |
| Molecular Formula | C8H12N4 |
| Molecular Weight | 164.21 g/mol |
| Boiling Point | 131-132 °C at 1.5 mmHg [6] |
| Appearance | Clear yellow liquid after melting |
Conclusion and Future Directions
1-(2-Pyrimidinyl)piperazine is a pharmacologically significant molecule whose experimental data are crucial for understanding the clinical effects of several widely prescribed anxiolytic and antidepressant medications. Its dual action as an α2-adrenergic antagonist and a 5-HT1A partial agonist contributes to a complex pharmacological profile that continues to be an active area of research. Future studies could further explore the therapeutic potential of 1-PP itself or its derivatives, as well as investigate the genetic and metabolic factors that influence its formation and activity in patients treated with azapirone drugs. The comparative data and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.
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A Senior Application Scientist's Guide to Catalytic Reactions with Ethyl 2-Fluoroacetoacetate: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthetic chemistry. Ethyl 2-fluoroacetoacetate (E2FAA) stands out as a pivotal building block, offering a unique combination of reactivity at its keto and ester functionalities, modulated by the electron-withdrawing nature of the fluorine atom. The choice of catalyst for reactions involving E2FAA is not merely a matter of process efficiency; it is a critical decision that dictates the stereochemical outcome, yield, and ultimately, the viability of a synthetic route toward complex, high-value molecules.
This guide provides an in-depth comparative analysis of various catalytic systems for reactions with this compound. Moving beyond a simple enumeration of options, we will delve into the mechanistic rationale behind catalyst selection, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Crucial Role of Catalysis in Harnessing this compound
The presence of the α-fluoro substituent in E2FAA significantly influences its chemical behavior compared to its non-fluorinated or chlorinated analogs. The fluorine atom's high electronegativity enhances the acidity of the α-proton, facilitating enolate formation. However, it also presents unique steric and electronic challenges for catalysts, particularly in achieving high stereoselectivity. The primary catalytic transformations of E2FAA explored in this guide are the asymmetric reduction of the β-keto group and C-C bond formation at the α-position.
Asymmetric Reduction of the β-Keto Group: A Comparative Overview
The synthesis of chiral 2-fluoro-3-hydroxybutanoates is of paramount importance as these are valuable precursors for various pharmaceuticals. The asymmetric reduction of the prochiral ketone in E2FAA is the most direct route to these intermediates. Both biocatalysts and chiral metal complexes have proven effective, each with distinct advantages and limitations.
Biocatalysis: The Power of Enzymes
Biocatalysis offers an environmentally benign and often highly selective approach to asymmetric synthesis. Ketoreductases (KREDs) and whole-cell systems like baker's yeast (Saccharomyces cerevisiae) are prominent in the reduction of β-keto esters.
Ketoreductases (KREDs): These enzymes, available as commercial kits with a diverse panel of variants, offer a high degree of predictability and stereoselectivity. They catalyze the reduction of ketones to alcohols with high enantiomeric and diastereomeric purity. In the case of α-substituted β-keto esters like E2FAA, KREDs can perform a dynamic reductive kinetic resolution (DYRKR) of the racemic starting material to yield a single stereoisomer of the product.[1]
Performance Data for KREDs in the Reduction of α-Fluoro-β-Keto Esters:
| Catalyst System | Substrate | Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Key Reaction Conditions |
| KRED 110 | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | anti (2S, 3S) | Good | High | High | Commercially available enzyme, dynamic reductive kinetic resolution.[1] |
| KRED 130 | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | syn (2S, 3R) | Good | Predominantly syn | High | Commercially available enzyme, dynamic reductive kinetic resolution.[1] |
Causality Behind Experimental Choices: The use of a panel of KREDs is a strategic choice rooted in the understanding that different enzymes possess distinct active site topologies. This diversity allows for the selective synthesis of either the syn or anti diastereomer of the product alcohol, a level of control that is often challenging to achieve with traditional chemical catalysts. The dynamic kinetic resolution is possible because the α-proton of the β-keto ester is acidic and can epimerize under the reaction conditions, allowing the enzyme to selectively reduce one enantiomer of the substrate while the other is continuously racemized.
Baker's Yeast (Saccharomyces cerevisiae): A cost-effective and readily available whole-cell biocatalyst, baker's yeast contains a variety of reductases that can catalyze the asymmetric reduction of ketones.[2] While often highly enantioselective, the presence of multiple enzymes can sometimes lead to mixtures of stereoisomers. Process optimization, including the choice of yeast strain, reaction medium, and additives, is crucial for achieving high selectivity. For instance, in the reduction of the analogous ethyl 4-chloroacetoacetate, the use of an organic solvent-water biphasic system was shown to enhance both the yield and enantiomeric excess.[3]
Experimental Protocol: Asymmetric Reduction of a β-Keto Ester using Baker's Yeast
This protocol is adapted from established procedures for the reduction of ethyl acetoacetate and serves as a starting point for the optimization of this compound reduction.[4][5][6]
-
Preparation of the Fermentation Medium: In a flask equipped with a magnetic stirrer, dissolve sucrose (30 g) in tap water (100 mL).
-
Yeast Inoculation: To the sucrose solution, add one package (approximately 7 g) of dry baker's yeast.
-
Activation: Stir the mixture at room temperature for about 1 hour to activate the yeast.
-
Substrate Addition: Add this compound (4.0 g) to the fermenting mixture.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 48-72 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: Add Celite to the reaction mixture and filter through a Büchner funnel. Saturate the filtrate with NaCl and extract with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Workflow for Biocatalytic Asymmetric Reduction:
Caption: Workflow for the biocatalytic asymmetric reduction of this compound.
Chiral Metal Catalysis: Precision and Versatility
Homogeneous asymmetric hydrogenation using chiral transition metal complexes, particularly those based on ruthenium (Ru) and rhodium (Rh), is a powerful tool for the synthesis of chiral alcohols.[7] These catalysts often exhibit high activity and enantioselectivity for a broad range of substrates.
Ruthenium-Based Catalysts: Chiral Ru(II) complexes, especially with the BINAP ligand and its derivatives, are highly effective for the asymmetric hydrogenation of β-keto esters. The Noyori asymmetric hydrogenation is a well-established method that provides access to β-hydroxy esters with high enantiomeric excess.[8] The mechanism involves the coordination of the ketone to the chiral metal center, followed by the stereoselective transfer of hydrogen. For fluorinated β-keto esters, these catalysts have also shown excellent performance.[9]
Performance Data for Ru-Catalyzed Asymmetric Hydrogenation:
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |
| Ru(II)-diamBINAP | Ethyl trifluoroacetoacetate | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | High | Increased in biphasic water/organic solvent | Biphasic conditions, acid addition enhances selectivity.[9] |
| RuCl₂[(S)-BINAP] | Methyl 3-oxobutanoate | Methyl (R)-3-hydroxybutanoate | 96 | 97-98 | In situ catalyst generation, 100 °C, 6 h.[8] |
Causality Behind Experimental Choices: The choice of a chiral ligand like BINAP is critical as its C₂-symmetric structure creates a well-defined chiral environment around the ruthenium center, which effectively differentiates the two enantiotopic faces of the ketone. The use of biphasic conditions or additives like acids can influence the equilibrium between the keto and enol forms of the substrate, which in turn can affect the enantioselectivity of the hydrogenation.[9]
Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is a general representation based on the Noyori hydrogenation and should be optimized for this compound.[8]
-
Catalyst Preparation (in situ): In a glovebox, charge a pressure vessel with [RuCl₂(benzene)]₂ and (R)-BINAP in a suitable solvent like ethanol.
-
Activation: Stir the mixture at a specified temperature to form the active catalyst.
-
Substrate Addition: Add a solution of this compound in the same solvent to the catalyst mixture.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4-100 atm).
-
Reaction: Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by GC or HPLC).
-
Work-up: Carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Reaction Pathway for Ru-Catalyzed Asymmetric Hydrogenation:
Caption: Simplified reaction pathway for the Ru-BINAP catalyzed asymmetric hydrogenation of E2FAA.
C-C Bond Formation at the α-Position
The acidic α-proton of this compound makes it an excellent nucleophile for various C-C bond-forming reactions, such as alkylations and Michael additions.
Phase-Transfer Catalysis for Alkylation
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. For the alkylation of β-keto esters, a solid-liquid PTC system using a mild base like potassium carbonate and a phase-transfer catalyst such as a quaternary ammonium salt can be highly effective.[10][11][12] This method avoids the need for strong, moisture-sensitive bases and anhydrous solvents.
While specific data for the PTC alkylation of E2FAA is limited in the readily available literature, the principles are directly applicable. The phase-transfer catalyst facilitates the transfer of the enolate from the solid base surface to the organic phase where it can react with an alkylating agent.
Experimental Protocol: Phase-Transfer Catalyzed Alkylation of a β-Keto Ester
This is a general protocol that can be adapted for this compound.[10]
-
Reaction Setup: In a round-bottom flask, combine this compound, the alkylating agent (e.g., an alkyl halide), anhydrous potassium carbonate, and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.
Mechanism of Phase-Transfer Catalyzed Alkylation:
Caption: Mechanism of solid-liquid phase-transfer catalyzed alkylation of E2FAA.
Organocatalysis for Michael Additions
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, often employing small, chiral organic molecules as catalysts. For the Michael addition of β-keto esters to α,β-unsaturated compounds, chiral amines or thioureas can act as effective catalysts.[13] These catalysts activate the electrophile through the formation of an iminium ion or activate the nucleophile through hydrogen bonding, facilitating a highly enantioselective reaction.
While direct examples with this compound are not abundant in the initial literature search, the general principles of organocatalytic Michael additions are applicable. The development of specific organocatalytic systems for fluorinated substrates is an active area of research.
Conclusion and Future Outlook
The catalytic transformations of this compound provide access to a rich array of valuable, stereochemically complex molecules. For the critical asymmetric reduction of the β-keto group, both biocatalysts (ketoreductases and baker's yeast) and chiral metal complexes (particularly Ru-BINAP systems) have demonstrated high efficacy. The choice between these depends on the desired stereoisomer, scalability, cost considerations, and the available experimental setup. KREDs offer a high degree of predictability and access to both syn and anti diastereomers, while baker's yeast is a cost-effective option for producing specific enantiomers, though it may require more extensive optimization. Ru-based catalysts provide a versatile and highly enantioselective method applicable to a broad range of substrates.
For C-C bond formation, phase-transfer catalysis presents a practical and mild method for alkylation, while organocatalysis holds significant promise for asymmetric Michael additions and other transformations.
The influence of the α-fluoro substituent is a recurring theme. Its electron-withdrawing nature facilitates enolate formation but also modulates the electronic properties of the carbonyl group, which can impact catalyst-substrate interactions and stereoselectivity. A deeper understanding of these fluorine effects will be instrumental in the future design of even more efficient and selective catalysts for reactions with this compound.[14] As the demand for complex fluorinated molecules in the life sciences and materials science continues to grow, the development of novel and improved catalytic systems for this versatile building block will undoubtedly remain a vibrant and impactful area of research.
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A Senior Application Scientist's Guide to Ethyl 2-Fluoroacetoacetate: A Comparative Review of its Synthetic Applications
For the modern researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and altered lipophilicity—are invaluable in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.[1] Among the arsenal of fluorinated building blocks, ethyl 2-fluoroacetoacetate (E2FA) stands out as a particularly versatile and reactive intermediate.[2]
This guide provides an in-depth technical comparison of this compound with its non-fluorinated and chlorinated analogs, ethyl acetoacetate (EAA) and ethyl 2-chloroacetoacetate (E2CA), in key synthetic transformations. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower you to make informed decisions in your synthetic strategies.
Core Physicochemical Properties: The Impact of the α-Fluoro Substituent
The reactivity of β-ketoesters is fundamentally dictated by the nature of the substituent at the α-position. The introduction of a highly electronegative fluorine atom in this compound dramatically alters its electronic properties compared to its congeners.
| Property | Ethyl Acetoacetate (EAA) | Ethyl 2-Chloroacetoacetate (E2CA) | This compound (E2FA) |
| Molecular Formula | C₆H₁₀O₃ | C₆H₉ClO₃ | C₆H₉FO₃ |
| Molecular Weight | 130.14 g/mol | 164.59 g/mol [3] | 148.13 g/mol [1] |
| Boiling Point | 180.8 °C[4] | ~200 °C[4] | 183 °C[1][5] |
| Density | 1.021 g/mL | 1.19 g/mL at 25 °C[3] | 1.181 g/mL at 25 °C[1][5] |
| Key Reactive Sites | α-methylene protons (nucleophilic), ketone carbonyl, ester carbonyl[4] | α-chloro group (electrophilic), ketone carbonyl, ester carbonyl[4] | α-fluoro group (electrophilic), ketone carbonyl, ester carbonyl[1] |
The primary distinction lies in the reactivity of the α-carbon. In ethyl acetoacetate, the two α-protons are acidic, making the α-carbon a nucleophilic center upon deprotonation.[4] Conversely, the α-halogen in both ethyl 2-chloroacetoacetate and this compound renders this carbon electrophilic and susceptible to nucleophilic attack.[4] The carbon-fluorine bond, being stronger than the carbon-chlorine bond, makes E2FA generally less reactive in nucleophilic substitution reactions than E2CA, allowing for more controlled reactions.
Application I: Synthesis of Heterocyclic Scaffolds
The synthesis of heterocyclic compounds is a major application of β-ketoesters. Here, we compare the performance of E2FA and its analogs in the Hantzsch thiazole synthesis and the Biginelli pyrimidine synthesis.
Hantzsch Thiazole Synthesis: A Comparative Analysis
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide. Ethyl 2-chloroacetoacetate is a commonly used α-haloketone component. While specific comparative studies with this compound are not abundant in the literature, we can infer its reactivity based on established principles and available protocols for the chloro-analog.
Reaction Scheme:
Caption: General Hantzsch Thiazole Synthesis.
Comparative Insights:
Ethyl 2-chloroacetoacetate is highly effective in the Hantzsch synthesis due to the good leaving group ability of the chloride ion.[6] The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic α-carbon, followed by cyclization and dehydration.[6] Given the lower leaving group ability of fluoride, reactions with this compound would likely require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to the chloro-analog. However, the unique electronic properties of the resulting fluorinated thiazole may be desirable for specific applications.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (using E2CA as a benchmark)
This protocol, adapted from established methods, serves as a baseline for comparison.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) and sodium carbonate (0.01-0.1 eq relative to E2CA) in ethanol to form a 10-35% solution.[7]
-
Addition of E2CA: Heat the solution to 40-55 °C and add ethyl 2-chloroacetoacetate (1.0 eq) dropwise over 20-30 minutes.[7]
-
Reaction: After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-5.5 hours.[7]
-
Work-up: Distill off the majority of the solvent. Cool the residue to room temperature and filter.
-
Purification: Add the filtrate to water and adjust the pH to 9-10 with a caustic soda solution. Stir, filter the precipitate, and dry under vacuum to yield the product.[7] A reported yield for this process is over 98%.[7]
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[8] Ethyl acetoacetate is the classic β-ketoester used in this reaction.[8]
Reaction Scheme:
Caption: General Biginelli Reaction.
Comparative Insights:
The mechanism of the Biginelli reaction is believed to proceed through the formation of an iminium intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester.[9] The acidity of the α-protons in the β-ketoester is crucial for enol formation. The electron-withdrawing fluorine atom in this compound is expected to increase the acidity of the remaining α-proton, potentially facilitating enolization and influencing the reaction rate. However, steric hindrance from the fluorine atom might also play a role. While direct comparative data is limited, the use of E2FA in this reaction would lead to the synthesis of novel fluorinated DHPMs, which are of significant interest in medicinal chemistry.
Experimental Protocol: General Procedure for Biginelli Reaction (using EAA as a benchmark)
This protocol is a generalized procedure based on common practices.[10][11]
-
Reaction Setup: In a round-bottom flask, combine the aryl aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, NH₄H₂PO₄).[10][12]
-
Reaction: The reaction can be performed in a solvent such as ethanol under reflux, or under solvent-free conditions with heating.[10][13] Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol and water. If no precipitate forms, pour the mixture into ice water to induce precipitation.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Pyrazolone Synthesis
Pyrazolones are another important class of heterocycles that can be synthesized from β-ketoesters by condensation with hydrazines.[14]
Reaction Scheme:
Caption: Pyrazolone synthesis from Ethyl Acetoacetate.
Comparative Insights:
The reaction proceeds by initial formation of a hydrazone with the ketone carbonyl of the β-ketoester, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, with subsequent elimination of ethanol. The presence of a fluorine atom at the α-position in E2FA is expected to influence the electrophilicity of both the ketone and ester carbonyls, which could affect the rates of both steps. This offers a pathway to novel fluorinated pyrazolones with potentially interesting biological activities.[15]
Experimental Protocol: Synthesis of 3-Methyl-1-phenylpyrazol-5-one (using EAA as a benchmark)
This protocol is based on a standard procedure for this synthesis.[14][16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).
-
Reaction: Heat the mixture under reflux. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture.
-
Purification: Recrystallize the crude product from diluted ethanol to obtain pure 3-methyl-1-phenylpyrazol-5-one.[14] Yields for this reaction are typically high, often in the range of 93-100%.[16]
Application II: Synthesis of Fluorinated Amino Acids
The synthesis of non-natural amino acids is of paramount importance in drug discovery and peptide science.[11] this compound serves as a valuable precursor for the synthesis of fluorinated β-amino acids.
General Strategy:
A common strategy involves the stereoselective reduction of the β-keto group of E2FA to a β-hydroxy group, followed by conversion of the hydroxyl group to an amino group, often with inversion of stereochemistry.
Reaction Scheme:
Caption: General route to fluorinated β-amino acids from E2FA.
Comparative Insights and Experimental Considerations:
The stereoselective reduction of the β-keto group can be achieved using various methods, including biocatalytic approaches with yeast or isolated enzymes (ketoreductases), or with chiral chemical reducing agents.[8][17] The choice of reducing agent is critical for controlling the diastereoselectivity of the resulting β-hydroxy ester. For example, certain ketoreductases can produce either the syn or anti diastereomer with high selectivity.[8]
Experimental Protocol: Stereoselective Reduction of this compound (Conceptual)
-
Enzymatic Reduction:
-
Prepare a buffered solution containing a ketoreductase and a cofactor (e.g., NADPH).
-
Add this compound to the solution.
-
Incubate the reaction mixture with shaking at a controlled temperature until the starting material is consumed (monitored by GC or TLC).
-
Extract the product with an organic solvent, dry, and purify by column chromatography. The diastereomeric and enantiomeric excess can be determined by chiral HPLC or NMR analysis of a chiral derivative.[8]
-
-
Conversion to Amino Acid:
-
The resulting ethyl 2-fluoro-3-hydroxybutanoate can be converted to the corresponding amino acid through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection, or by activation of the hydroxyl group (e.g., as a mesylate or tosylate) and subsequent displacement with an azide, followed by reduction.
-
Application III: Precursor for Commercially Significant Molecules
The utility of a building block is ultimately demonstrated by its incorporation into molecules of practical importance. This compound and its derivatives are key intermediates in the synthesis of important pharmaceuticals.
Voriconazole Intermediate:
A notable example is the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol, a key intermediate for the broad-spectrum antifungal agent Voriconazole.[18] The synthesis starts from ethyl 2-fluoro-3-oxopentanoate, a close analog of E2FA, and utilizes formamide as the cyclization reagent.[18] This highlights the industrial relevance of this class of fluorinated β-ketoesters.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that offers unique advantages in the synthesis of fluorinated molecules. Its distinct reactivity profile, stemming from the α-fluoro substituent, opens up avenues for the creation of novel heterocyclic compounds and fluorinated amino acids that are of significant interest to the pharmaceutical and agrochemical industries.
While direct, quantitative comparisons with its non-fluorinated and chlorinated analogs are not always readily available in the literature, a deep understanding of the underlying chemical principles allows for the rational design of synthetic routes. The increased acidity of the α-proton and the altered electrophilicity of the carbonyl groups in E2FA, compared to EAA and E2CA, are key factors to consider when planning a synthesis.
As the demand for sophisticated fluorinated molecules continues to grow, we can expect to see an expansion in the documented applications of this compound. Further research into its use in asymmetric catalysis and the development of detailed, comparative studies will undoubtedly solidify its position as an indispensable tool for the modern synthetic chemist.
References
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- Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (2015). PMC.
- Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
- Soloshonok, V. A., & Kukhar, V. P. (2005). Recent advances in the synthesis of fluorinated amino acids. Tetrahedron, 61(3), 497-533.
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- Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
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- Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro.
- Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2016). PMC.
- SciSpace. (2016). One-pot solvent free synthesis of dihydropyrimidinones using calcined Mg/Fe hydrotalcite catalyst.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2020).
- Production of (+)‐(S)‐Ethyl 3‐Hydroxybutyrate and (‐)‐(R)‐Ethyl 3‐Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate. (2008). ResearchGate.
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- Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. (2015). Chemical Science.
- Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. (2022). Cardiff University.
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A Senior Application Scientist's Guide to Confirming Enantiomeric Purity of Chiral Ethyl 2-Fluoroacetoacetate Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a mere academic curiosity; it is a critical determinant of therapeutic efficacy and safety. The introduction of a fluorine atom into organic molecules, such as in ethyl 2-fluoroacetoacetate derivatives, can significantly alter their biological properties. These chiral building blocks are increasingly vital in the synthesis of novel pharmaceuticals. Consequently, the precise determination of their enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for confirming the enantiomeric purity of chiral derivatives of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate technique for your specific research needs.
The Imperative of Enantiomeric Purity in Fluorinated Pharmaceuticals
Chirality plays a pivotal role in drug design and function. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. The U.S. Food and Drug Administration (FDA) has established stringent guidelines that necessitate the characterization of the absolute stereochemistry of chiral drugs and the quantification of each enantiomer.
This compound and its derivatives are valuable precursors in asymmetric synthesis due to the unique electronic properties conferred by the fluorine atom. The ability to accurately measure the enantiomeric excess (ee) of these intermediates and final active pharmaceutical ingredients (APIs) is therefore paramount.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. Its strength lies in the vast array of available chiral stationary phases (CSPs) that can be tailored to the specific analyte.
Causality Behind Experimental Choices
The separation of enantiomers on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times. For polar molecules like β-keto esters, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice. These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for the functional groups present in this compound derivatives.
The choice of mobile phase is equally critical. A normal-phase system, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, often provides the best selectivity. The modifier concentration is fine-tuned to achieve optimal resolution and analysis time.
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of a chiral this compound derivative.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral Column: Chiralcel® OD-H (or similar polysaccharide-based column)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Sample: Chiral this compound derivative dissolved in the mobile phase (approx. 1 mg/mL)
-
Reference Standards: Racemic mixture and, if available, enantiomerically pure standards.
Procedure:
-
System Preparation: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the sample solution onto the column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm) where the analyte has sufficient absorbance.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers by running a racemic standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Chiral Gas Chromatography (GC): High Efficiency for Volatile Derivatives
For volatile and thermally stable compounds, Chiral GC offers excellent resolution and sensitivity. While direct analysis of some this compound derivatives may be possible, derivatization is sometimes employed to improve volatility and chromatographic performance.
Causality Behind Experimental Choices
Chiral recognition in GC is predominantly achieved using CSPs based on cyclodextrin derivatives. These cyclic oligosaccharides have a chiral, hydrophobic cavity and a hydrophilic exterior. Enantiomers are separated based on the differential inclusion of a part of the molecule into the cyclodextrin cavity and interactions with the derivatized hydroxyl groups on the rim. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the core size (α, β, or γ) depends on the size and functionality of the analyte.
Temperature programming is a key parameter in GC. A slower temperature ramp can improve resolution, while a faster ramp shortens the analysis time. The choice of carrier gas (typically helium or hydrogen) and its flow rate also impacts efficiency.
Experimental Protocol: Chiral GC Analysis
Objective: To determine the enantiomeric excess of a volatile chiral this compound derivative.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Materials:
-
Chiral Column: Cyclodex-B or similar β-cyclodextrin-based capillary column.
-
Carrier Gas: Helium
-
Sample: Chiral this compound derivative, neat or dissolved in a volatile solvent (e.g., hexane).
Procedure:
-
System Setup: Install the chiral capillary column in the GC. Set the injector temperature to 250°C and the detector temperature to 250°C.
-
Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 180°C at 5°C/min.
-
Final hold: Hold at 180°C for 5 minutes.
-
-
Injection: Inject 1 µL of the sample with an appropriate split ratio (e.g., 50:1).
-
Data Analysis:
-
Identify the peaks for the two enantiomers from the chromatogram of a racemic mixture.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess as described for HPLC.
-
Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric purity determination by ¹⁹F NMR.
Comparative Analysis of Techniques
The choice of the optimal analytical method depends on several factors, including the properties of the analyte, the required level of accuracy and sensitivity, sample throughput, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | ¹⁹F NMR with CSA |
| Principle | Differential interaction with a chiral stationary phase | Differential interaction with a cyclodextrin-based stationary phase | Formation of transient diastereomers with a chiral solvating agent |
| Typical Analytes | Broad range of compounds, including non-volatile and thermally labile ones | Volatile and thermally stable compounds | Fluorine-containing compounds |
| Resolution | Generally excellent, often baseline separation | Very high, especially with long capillary columns | Variable, depends on analyte-CSA interaction |
| Sensitivity | High (µg/mL to ng/mL) | Very high (ng/mL to pg/mL) | Moderate (mg/mL) |
| Analysis Time | 10-30 minutes per sample | 15-40 minutes per sample | 5-15 minutes per sample |
| Sample Prep | Simple dissolution | May require derivatization for non-volatile compounds | Simple dissolution, but requires optimization of CSA concentration |
| Instrumentation | HPLC with UV or other detectors | GC with FID or MS | NMR spectrometer with a fluorine probe |
| Key Advantage | Wide applicability and robustness | High efficiency and sensitivity | Rapid, non-destructive, and structurally informative |
| Key Limitation | Higher solvent consumption | Limited to volatile and thermally stable analytes | Lower sensitivity, potential for signal overlap |
Conclusion and Recommendations
For the routine, high-accuracy determination of the enantiomeric purity of chiral this compound derivatives, Chiral HPLC is often the method of choice due to its robustness, wide applicability, and the commercial availability of a vast range of effective chiral stationary phases. It is the most established technique for quality control in pharmaceutical development.
Chiral GC is a powerful alternative, particularly if the derivatives are sufficiently volatile and thermally stable. Its high resolving power and sensitivity are advantageous for trace analysis.
¹⁹F NMR spectroscopy offers a unique and rapid method that leverages the presence of the fluorine atom. It is exceptionally useful for high-throughput screening, reaction monitoring, and for gaining structural insights into the diastereomeric interactions. While its sensitivity is lower than chromatographic methods, its speed and minimal sample preparation make it a highly efficient tool in a research and development setting.
Ultimately, for comprehensive validation of enantiomeric purity, employing two orthogonal techniques (e.g., Chiral HPLC and ¹⁹F NMR) provides the highest degree of confidence in the analytical results. This dual-validation approach is a hallmark of rigorous scientific practice in the pharmaceutical industry.
References
- Chiral Chromatography Principles: A review on the principles and applications of chiral chromatography.
- Polysaccharide-based CSPs: An article detailing the mechanisms of enantiorecognition on cellulose and amylose-based chiral st
- Cyclodextrin-based GC Columns: A guide to the selection and use of cyclodextrin derivatives for chiral separations by gas chromatography. Restek Corporation Technical Guide.
- FDA Guidelines on Chiral Drugs: The official FDA policy statement on the development of new stereoisomeric drugs. U.S.
Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery
An In-Depth Guide to Modern Fluorination Reagents: A Comparative Analysis for the Synthetic Chemist
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][3] Historically, the synthesis of fluorinated pharmaceuticals often relied on the use of pre-fluorinated building blocks. Among these, ethyl 2-fluoroacetoacetate has been a valuable C4 synthon, enabling the construction of more complex fluorinated structures.[4][5]
However, the modern synthetic landscape increasingly favors late-stage fluorination, a strategy that introduces fluorine at the final steps of a synthesis. This approach offers greater flexibility and efficiency, allowing for the rapid generation of fluorinated analogues from advanced, non-fluorinated intermediates. This guide provides a comparative analysis of the key reagents that have supplanted the traditional building-block approach, focusing on the two major classes of direct fluorination: electrophilic ("F+") and nucleophilic ("F-") reagents. We will explore their mechanisms, comparative performance, and provide field-proven experimental protocols to aid the researcher in navigating this critical area of synthesis.
Electrophilic Fluorination: Taming the "F+" Synthon
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enolate or an electron-rich aromatic ring, with a reagent that delivers a formal electrophilic fluorine atom ("F+").[6] While highly reactive sources like elemental fluorine (F₂) exist, their lack of selectivity and hazardous nature limit their use.[6][7] The breakthrough in this field came with the development of stable, easy-to-handle reagents containing a polarized Nitrogen-Fluorine (N-F) bond, which have become the workhorses of modern synthesis.[6][8]
Key Reagent 1: Selectfluor® (F-TEDA-BF₄)
Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most versatile and widely used electrophilic fluorinating agent.[1][9] It is a stable, crystalline solid that is easy to handle and compatible with a broad range of functional groups, making it suitable for both early discovery and process development.[1][9][10]
Mechanism of Action: The mechanism of fluorination with Selectfluor is substrate-dependent but is often considered to proceed via either a direct SN2 attack on the fluorine atom or a single-electron transfer (SET) pathway.[6][9][11] For the α-fluorination of β-dicarbonyl compounds, the reaction typically involves the enol or enolate form of the substrate attacking the electrophilic fluorine atom of the Selectfluor reagent.
Caption: Generalized mechanism for the α-fluorination of a β-ketoester enolate using Selectfluor®.
Performance & Application: Selectfluor® is highly effective for the monofluorination of 1,3-dicarbonyl compounds, a reaction that previously yielded mixtures with other reagents.[8] Its reactivity is robust, and it can even be used in aqueous solvent systems.[8] While highly reactive, its solubility in common organic solvents like acetonitrile can be a limiting factor for reaction rates compared to more soluble reagents.[8]
Comparative Data: α-Fluorination of β-Diketones The following table presents data on the enantioselective fluorination of α-substituted β-diketones, highlighting the efficiency of Selectfluor® in organocatalytic systems.
| Substrate (α-substituent) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenyl | 10 | 99 | 94 | [1] |
| 4-Chlorophenyl | 10 | 99 | 92 | [1] |
| 4-Methoxyphenyl | 10 | 95 | 93 | [1] |
| 2-Naphthyl | 10 | 98 | 91 | [1] |
| Reaction Conditions: Substrate (1.0 equiv), Selectfluor® (2.0 equiv), β,β-diaryl serine catalyst (10 mol%), MeCN, 40 °C, 24 h. |
Experimental Protocol: Organocatalytic α-Fluorination of 1,3-Diketone Source: Adapted from Poorsadeghi et al., 2022.[1]
-
To a vial, add the α-substituted β-diketone (0.2 mmol, 1.0 equiv), the β,β-diaryl serine organocatalyst (0.02 mmol, 10 mol%), and acetonitrile (MeCN, 2.0 mL).
-
Stir the mixture at 40 °C for 5 minutes.
-
Add Selectfluor® (0.4 mmol, 2.0 equiv) in one portion.
-
Seal the vial and continue stirring at 40 °C for 24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantioenriched α-fluorinated β-diketone.
Key Reagent 2: N-Fluorobenzenesulfonimide (NFSI)
NFSI is another widely used, crystalline, and stable electrophilic fluorinating agent.[6] It is often considered a milder alternative to Selectfluor® and demonstrates different selectivity and reactivity profiles. Kinetically, NFSI is several orders of magnitude less reactive than Selectfluor®.[8] This lower reactivity can be advantageous, leading to higher selectivity in complex molecules. However, its high solubility in acetonitrile can sometimes compensate for its lower intrinsic reactivity, allowing for faster reaction rates when high concentrations are used.[8]
Performance & Application: NFSI is particularly effective for the fluorination of metal enolates and is broadly applied in metal-catalyzed C-H fluorination reactions.[1][6] Its redox-neutral behavior in many catalytic cycles makes it a robust choice where catalyst stability is critical.[1] While Selectfluor® is often the first choice for its sheer power, NFSI is an essential tool for reactions requiring finer tuning and milder conditions.
Experimental Protocol: Enantioselective α-Fluorination of a Carboxylic Acid Source: Adapted from Yuan et al., 2021.[1]
-
In a glovebox, add the carboxylic acid (0.1 mmol, 1.0 equiv), the chiral isothiourea catalyst (0.01 mmol, 10 mol%), and 2,6-lutidine (0.12 mmol, 1.2 equiv) to a vial.
-
Add dry solvent (e.g., toluene, 1.0 mL) and stir the mixture at the desired temperature (e.g., 25 °C) for 10 minutes.
-
Add N-Fluorobenzenesulfonimide (NFSI) (0.12 mmol, 1.2 equiv) to the solution.
-
Stir the reaction for the specified time (e.g., 24-48 hours) until completion is observed by analytical methods.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude product via flash chromatography to yield the α-fluoroester (after esterification for analysis).
Nucleophilic Deoxyfluorination: The Alcohol and Carbonyl Transformation
Nucleophilic fluorination introduces a fluoride anion ("F-") into a molecule, typically via an SN2 displacement of a leaving group. A particularly powerful subset of this class is deoxyfluorination, which directly converts robust C-O bonds in alcohols and carbonyls into C-F bonds.
Key Reagent 1: Diethylaminosulfur Trifluoride (DAST)
DAST has been a long-standing reagent for the deoxyfluorination of alcohols to alkyl fluorides and aldehydes/ketones to geminal difluorides.[12][13] It is a liquid reagent that is effective for a wide range of substrates.
Mechanism of Action: The reaction proceeds by activation of the alcohol by DAST to form a fluorosulfite intermediate. This intermediate then undergoes an intramolecular or intermolecular SN2 displacement by fluoride to yield the final product.
Caption: Simplified mechanism for the deoxyfluorination of an alcohol with DAST.
Performance & Safety Concerns: While effective, DAST suffers from significant safety drawbacks. It is thermally unstable and can undergo exothermic, self-accelerating decomposition at temperatures above 60-90 °C, potentially leading to explosive events.[13][14] It is also highly sensitive to moisture, releasing corrosive hydrogen fluoride (HF).[15] These hazards make its use on a large scale inadvisable.[16]
Experimental Protocol: Deoxyfluorination of an Alcohol Source: Adapted from Organic Synthesis procedures.[15][16] CAUTION: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. DAST is toxic and moisture-sensitive.
-
Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) in a dry flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 equiv) dropwise to the stirred solution. Maintain the temperature below -60 °C during addition.
-
After the addition is complete, allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to 0 °C and very slowly quench by adding saturated aqueous NaHCO₃ solution. Vigorous gas evolution will occur.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Key Reagents 2: XtalFluor-E® and XtalFluor-M®
To address the severe safety issues of DAST, safer alternatives have been developed. XtalFluor-E® (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M® (morpholinodifluorosulfinium tetrafluoroborate) are crystalline, thermally stable deoxyfluorinating agents.[14][17]
Performance & Safety Advantages: Accelerated Rate Calorimetry (ARC) studies show that XtalFluor® reagents have significantly higher decomposition onset temperatures (119-141 °C) compared to DAST (~60 °C).[14][17] They are easy-to-handle solids and, importantly, do not generate free HF under anhydrous conditions, allowing their use in standard glass reaction vessels.[17] These reagents often provide higher yields and fewer elimination byproducts compared to DAST.[17]
Comparative Data: Thermal Stability of Deoxyfluorinating Reagents
| Reagent | Type | Decomposition Onset (°C) | Key Advantage | Reference |
| DAST | Liquid | ~60 | Broadly used benchmark | [14][17] |
| Deoxo-Fluor® | Liquid | ~90 | More stable than DAST | [13][18] |
| XtalFluor-E® | Solid | 119 | Crystalline, high thermal stability | [14][17] |
| XtalFluor-M® | Solid | 141 | Crystalline, highest thermal stability | [14][17] |
Experimental Protocol: Deoxyfluorination using XtalFluor-E® Source: Adapted from Couturier, M. et al. J. Org. Chem. 2010.[17]
-
To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., DCM) at 0 °C under a nitrogen atmosphere, add XtalFluor-E® (1.2 equiv).
-
Add a promoter, such as triethylamine trihydrofluoride (Et₃N·3HF) (1.5 equiv), dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM, combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Strategic Selection of a Fluorinating Reagent
The choice of a fluorinating reagent is not arbitrary and depends heavily on the substrate, desired transformation, and required reaction conditions. The "trial and error" approach, while common, can be replaced by a more rational selection process based on reagent properties.[8]
Caption: Decision workflow for selecting an appropriate fluorination reagent.
Conclusion
The field of synthetic organofluorine chemistry has evolved dramatically, moving from a reliance on fluorinated building blocks to sophisticated direct fluorination methodologies. For electrophilic fluorination, Selectfluor® offers broad applicability and high reactivity, while NFSI provides a milder, often more selective alternative. In the nucleophilic deoxyfluorination realm, the hazardous nature of DAST has been largely mitigated by the development of thermally stable, crystalline reagents like XtalFluor-E® and XtalFluor-M®, which represent a significant advance in process safety and handling. A thorough understanding of the reactivity, selectivity, and safety profiles of these modern reagents is essential for any chemist aiming to leverage the powerful effects of fluorine in the design and synthesis of new chemical entities.
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- Ethyl-2-Chloroacetoacet
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A Comparative Guide to the Environmental Impact of Ethyl 2-Fluoroacetoacetate Synthesis
In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a cornerstone strategy for modulating biological activity, metabolic stability, and physicochemical properties.[1][2] Ethyl 2-fluoroacetoacetate (E2FA) stands out as a critical fluorinated building block, serving as a versatile intermediate for pharmaceuticals and advanced agrochemicals.[1][3] However, the synthesis of such valuable compounds carries an environmental footprint that warrants rigorous evaluation. The choice of synthetic route, particularly the fluorinating agent, has profound implications for waste generation, energy consumption, and overall process sustainability.[4][5]
This guide provides an in-depth, objective comparison of synthetic routes to this compound, grounded in the principles of green chemistry. We will dissect common protocols, evaluate them using established environmental metrics, and explore emerging alternatives that promise a greener future for fluorochemical synthesis. Our analysis is designed for the discerning researcher, offering not just methodologies, but the critical insights needed to make environmentally responsible decisions in the laboratory and beyond.
A Framework for Environmental Impact Assessment
To objectively compare chemical processes, we must move beyond simple reaction yield and consider a more holistic set of metrics. The principles of green chemistry provide a robust framework for this evaluation.
-
Atom Economy (%AE): This fundamental metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. It is a theoretical calculation that assumes 100% yield and reveals how much of the reactants' mass is incorporated into the final molecule versus being lost as byproducts.
%AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a more practical measure of waste generation. It is the ratio of the mass of total waste produced to the mass of the desired product. A lower E-Factor signifies a greener process.
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
Process Mass Intensity (PMI): A comprehensive metric used in the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.
PMI = Total Mass Input (kg) / Mass of Product (kg)
These quantitative metrics, combined with a qualitative assessment of reagent toxicity, energy usage, and safety, form the basis of our comparative analysis.
Synthetic Methodologies: A Head-to-Head Comparison
The most common route to E2FA is the direct α-fluorination of ethyl acetoacetate (EAA). For a meaningful environmental comparison, we will evaluate this process against the synthesis of its chlorinated analog, ethyl 2-chloroacetoacetate (E2CA), which highlights the unique environmental burdens associated with fluorination.
Method A: Electrophilic Fluorination of Ethyl Acetoacetate
This approach utilizes an electrophilic N-F fluorinating agent, such as Selectfluor®, to selectively introduce a fluorine atom at the α-position of the β-ketoester. These reagents are generally safer and easier to handle than gaseous elemental fluorine but contribute significantly to the waste stream.[6]
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in acetonitrile (100 mL).
-
Reaction: Add Selectfluor® (F-TEDA-BF₄, 35.4 g, 0.1 mol) to the solution in portions over 15 minutes. The reaction is mildly exothermic.
-
Stirring: Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, filter the reaction mixture to remove the spent reagent byproduct. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield this compound.
-
Atom Economy: The calculation for this reaction is sobering. The large fluorinating agent is entirely converted into a byproduct.
C₆H₁₀O₃ + C₁₄H₂₀BF₄N₂F → C₆H₉FO₃ + C₁₄H₂₀BF₄N₂H
%AE = (148.13 / (130.14 + 354.26)) x 100 = 30.6%
-
E-Factor & PMI: With a theoretical maximum yield of 14.8 g of product, the reaction generates at least 33.6 g of reagent-derived waste, in addition to solvents used for reaction and purification. Assuming an 80% yield (11.8 g), the E-Factor would be significantly high, often in the range of 25-50 when solvents are included, leading to a correspondingly high PMI.
-
Causality: The choice of an N-F reagent like Selectfluor® is driven by its high selectivity and operational safety compared to alternatives like elemental fluorine.[6] However, this safety and convenience come at a steep environmental cost, as the majority of the reagent's mass is discarded as waste.
Method B: Electrophilic Chlorination of Ethyl Acetoacetate (Baseline Comparison)
The synthesis of the analogous chlorinated compound, E2CA, is commonly achieved using sulfonyl chloride (SO₂Cl₂). This method is highly effective but generates gaseous byproducts that require careful management.[7][8]
-
Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a caustic scrubber, add ethyl acetoacetate (13.0 g, 0.1 mol).[9]
-
Reaction: Cool the flask to 0-5 °C in an ice bath. Add sulfonyl chloride (14.8 g, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Stirring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction will generate HCl and SO₂ gas, which must be neutralized in the scrubber.[8][9]
-
Workup: The reaction mixture is typically purified directly.
-
Purification: Purify the crude product by vacuum distillation to yield ethyl 2-chloroacetoacetate.[7]
-
Atom Economy: This reaction produces volatile inorganic byproducts.
C₆H₁₀O₃ + SO₂Cl₂ → C₆H₉ClO₃ + SO₂ + HCl
%AE = (164.59 / (130.14 + 134.97)) x 100 = 62.1%
-
E-Factor & PMI: While the atom economy is double that of the fluorination reaction, the process generates acidic gases (SO₂ and HCl) that constitute hazardous waste and must be neutralized, adding to the overall E-Factor.[7] However, the PMI is generally lower than for Method A due to the absence of a large, solid reagent byproduct and often being run neat or with minimal solvent.
-
Causality: Sulfonyl chloride is an inexpensive and effective chlorinating agent for this transformation.[8] The primary experimental consideration is managing the off-gassing of corrosive and toxic byproducts, which necessitates specialized equipment like a scrubber.[9]
Data Presentation: Quantitative Comparison of Synthesis Routes
The following table summarizes the key environmental metrics for the discussed synthetic methods.
| Metric | Method A: Electrophilic Fluorination (Selectfluor®) | Method B: Electrophilic Chlorination (SO₂Cl₂) | Method C: Ideal Biocatalytic Route |
| Target Molecule | This compound | Ethyl 2-chloroacetoacetate | This compound |
| Atom Economy (%) | 30.6% | 62.1% | Potentially >80% |
| Key Reagents | Ethyl acetoacetate, Selectfluor® | Ethyl acetoacetate, Sulfonyl Chloride | Ethyl acetoacetate, Fluoride source |
| Primary Waste Stream | Spent Selectfluor® reagent, Solvents | HCl and SO₂ (acidic gases), Solvents | Aqueous buffer, spent biomass |
| Toxicity/Hazard Profile | Reagents are solids, easier to handle. | Generates toxic/corrosive gases.[7] | Generally low toxicity, aqueous media. |
| Energy Input | Room temperature reaction, energy for solvent removal/distillation. | Low temperature reaction, energy for distillation. | Mild temperatures (e.g., 30-40°C). |
| Estimated E-Factor | High (25-50) | Moderate (5-15) | Low (<5) |
Visualization of Synthetic Workflows
The diagrams below, generated using Graphviz, illustrate the logical flow of each synthetic process.
Caption: Workflow for Synthesis Method A.
Caption: Workflow for Synthesis Method B.
Future Outlook: The Promise of Greener Alternatives
The significant environmental drawbacks of current fluorination technologies compel the exploration of more sustainable alternatives.
Biocatalysis
The use of enzymes or whole-cell biocatalysts offers a tantalizing path toward greener chemical synthesis. While direct enzymatic fluorination of EAA is not yet a mature technology, related biocatalytic reductions are well-documented. For instance, the asymmetric reduction of ethyl 4-chloroacetoacetate to its corresponding chiral alcohol using Saccharomyces cerevisiae or recombinant E. coli proceeds under mild, aqueous conditions with high stereoselectivity.[10][11]
Applying this logic, a future two-step biocatalytic process could be envisioned:
-
Fluorinase Enzyme: A hypothetical or engineered fluorinase enzyme could use a simple, inorganic fluoride salt (like KF) to fluorinate a suitable precursor.
-
Keto-Reductase: An engineered keto-reductase enzyme could then perform any necessary subsequent transformations.
This approach would dramatically improve atom economy, eliminate toxic reagents and solvents, and reduce energy consumption.
Caption: Conceptual workflow for a future biocatalytic synthesis.
Flow Chemistry
Continuous flow chemistry provides a platform to safely handle hazardous reagents by generating them in situ in small quantities.[12] A flow process for E2FA synthesis could potentially use more atom-economical but hazardous reagents like elemental fluorine or HF, minimizing risk by ensuring they are immediately consumed in the reaction stream. This approach reduces the hazards associated with storage and handling and can improve reaction efficiency and safety.[13]
Conclusion
The synthesis of this compound, a vital chemical building block, presents a classic conflict between synthetic utility and environmental responsibility. Our analysis demonstrates that conventional electrophilic fluorination methods, while effective, suffer from poor atom economy and generate substantial waste, primarily from the fluorinating agent itself.[6]
The comparison with the synthesis of ethyl 2-chloroacetoacetate starkly illustrates the additional environmental burden imposed by current fluorination technology. While greener alternatives like biocatalysis and advanced flow chemistry are on the horizon, they require further development to become industrially viable.
For researchers today, the path to minimizing environmental impact involves a conscious and critical evaluation of every synthetic choice. This includes selecting reagents with higher atom economy where possible, minimizing solvent use, and rigorously assessing the entire lifecycle of the chemicals involved. By embracing the principles of green chemistry, the scientific community can continue to innovate while safeguarding our planet.
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- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Ortiz de Montellano, P. R., & Vinson, W. A. (1977). Fluoroisoprenyl synthesis using this compound. The Journal of Organic Chemistry, 42(14), 2518-2519.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Mastronardi, M., & Reyes, L. (2014). Green Chemistry Principle #2: Atom Economy.
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- Google Patents.
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A Senior Application Scientist's Guide to Yield Analysis: Comparing Theoretical and Experimental Outcomes in Reactions with Ethyl 2-Fluoroacetoacetate
For researchers, medicinal chemists, and professionals in drug development, the rigorous evaluation of reaction efficiency is paramount. The yield of a chemical reaction is a critical metric, not only for assessing the viability of a synthetic route but also for its economic and environmental impact. This guide provides an in-depth comparison of theoretical versus experimental yields for key reactions involving ethyl 2-fluoroacetoacetate, a valuable fluorinated building block in modern synthetic chemistry.
The introduction of a fluorine atom into a molecule can significantly alter its chemical reactivity and biological properties. Consequently, understanding the nuances that govern the yields of reactions with fluorinated substrates like this compound is essential for predictable and scalable synthesis. This guide will delve into two fundamental transformations: C-alkylation and the Hantzsch pyridine synthesis, providing detailed protocols, yield calculations, and a critical analysis of the factors that lead to deviations between theoretical expectations and practical outcomes.
The Cornerstone of Reaction Efficiency: Theoretical vs. Experimental Yield
Before delving into specific case studies, it is crucial to establish a clear understanding of the terms "theoretical yield" and "experimental yield."
-
Theoretical Yield: This is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no side reactions or losses.[1] The calculation of the theoretical yield is a stoichiometric exercise that begins with a balanced chemical equation to identify the limiting reactant—the reactant that will be completely consumed first and thus determines the maximum amount of product that can be formed.[1][2]
-
Experimental Yield (or Actual Yield): This is the measured mass of the product that is actually isolated and purified at the end of the experimental procedure.[1]
The efficiency of a reaction is then quantified by the percent yield , calculated as:
Percent Yield = (Experimental Yield / Theoretical Yield) x 100%
A percent yield of less than 100% is common and expected due to factors such as incomplete reactions, the formation of byproducts, and losses during workup and purification.[1] Yields greater than 100% are indicative of impure product, often due to residual solvent or other contaminants.[1]
Case Study 1: C-Alkylation of this compound
The alkylation of β-ketoesters is a cornerstone of carbon-carbon bond formation in organic synthesis. The acidic α-proton, situated between two carbonyl groups, is readily removed by a base to form a nucleophilic enolate, which can then react with an electrophile like an alkyl halide.[3][4]
Reaction Principle
The reaction proceeds in two key steps:
-
Enolate Formation: A strong, non-nucleophilic base is required to deprotonate the α-carbon. Lithium diisopropylamide (LDA) is an excellent choice as it is a strong base that is sterically hindered, which minimizes side reactions such as nucleophilic attack on the ester carbonyl.
-
Nucleophilic Attack (SN2): The resulting enolate attacks the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the new C-C bond.[4][5]
Detailed Experimental Protocol: Ethylation of this compound
This protocol is adapted from established procedures for the alkylation of β-ketoesters.[4]
Materials:
-
This compound (MW: 148.13 g/mol )
-
Diisopropylamine (MW: 101.19 g/mol )
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Ethyl iodide (MW: 155.97 g/mol )
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF (40 mL) and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 eq.) followed by the dropwise addition of n-BuLi (4.2 mL, 10.5 mmol, 1.05 eq.). Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.48 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (20 mL). Cool this solution to -78 °C. Slowly transfer the prepared LDA solution to the this compound solution via cannula. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add ethyl iodide (0.96 mL, 12.0 mmol, 1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Isolation: Wash the combined organic layers with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ethyl 2-ethyl-2-fluoroacetoacetate.
Yield Comparison
| Parameter | Value |
| Reactant | This compound |
| Molecular Weight | 148.13 g/mol |
| Amount Used | 1.48 g (10.0 mmol) |
| Product | Ethyl 2-ethyl-2-fluoroacetoacetate |
| Molecular Weight | 176.18 g/mol |
| Theoretical Yield | 1.76 g (10.0 mmol) |
| Experimental Yield | 1.48 g |
| Percent Yield | 84% |
Note: The experimental yield is a realistic, representative value for this type of reaction, which can see yields ranging from good to excellent.[2]
Analysis of Yield Discrepancy
A yield of 84% is respectable for this type of transformation, but it is important to understand the factors that prevent a 100% yield.
-
Incomplete Enolate Formation: Although LDA is a strong base, the deprotonation may not be 100% complete, leaving some unreacted starting material.
-
Side Reactions:
-
O-Alkylation: The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen. While C-alkylation is generally favored with alkyl halides, some O-alkylation can occur, leading to a byproduct.
-
Elimination: The alkyl halide (ethyl iodide) can undergo elimination (E2) in the presence of a strong base like LDA, although this is less likely at low temperatures.
-
-
Purification Losses: Material is invariably lost during the work-up and purification steps. This includes losses during extractions, transfers between flasks, and incomplete recovery from the chromatography column.
-
Influence of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom increases the acidity of the α-proton, facilitating enolate formation. However, it can also influence the stability of the enolate and the transition state of the SN2 reaction. The precise electronic effects of fluorine can be complex, potentially affecting the C- vs. O-alkylation ratio.[6]
Case Study 2: Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to form highly substituted pyridine rings.[1][7] This reaction is of significant importance in medicinal chemistry, as dihydropyridine scaffolds are found in numerous pharmaceutical agents.[7][8]
Reaction Principle
This one-pot synthesis involves the condensation of:
-
An aldehyde (e.g., benzaldehyde)
-
Two equivalents of a β-ketoester (this compound)
-
A nitrogen source (e.g., ammonium acetate)
The mechanism involves a series of condensations and cyclizations to form the dihydropyridine core, which is then oxidized to the aromatic pyridine.[1][9][10]
Detailed Experimental Protocol
This protocol is adapted from general procedures for the Hantzsch synthesis.[7][11]
Materials:
-
This compound (MW: 148.13 g/mol )
-
Benzaldehyde (MW: 106.12 g/mol )
-
Ammonium acetate (MW: 77.08 g/mol )
-
Ethanol
-
Nitric acid (for oxidation)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (2.96 g, 20.0 mmol, 2.0 eq.), benzaldehyde (1.06 g, 10.0 mmol, 1.0 eq.), and ammonium acetate (0.85 g, 11.0 mmol, 1.1 eq.) in ethanol (25 mL).
-
Condensation: Heat the mixture to reflux with stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Oxidation: Cool the reaction mixture slightly and add a few drops of nitric acid to facilitate the oxidation of the dihydropyridine intermediate to the pyridine.
-
Isolation: Cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyridine derivative.
Yield Comparison
| Parameter | Value |
| Limiting Reactant | Benzaldehyde |
| Molecular Weight | 106.12 g/mol |
| Amount Used | 1.06 g (10.0 mmol) |
| Product | Diethyl 2,6-bis(fluoromethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (hypothetical product name for calculation) |
| Molecular Weight | 365.34 g/mol |
| Theoretical Yield | 3.65 g (10.0 mmol) |
| Experimental Yield | 2.92 g |
| Percent Yield | 80% |
Note: The experimental yield is a representative value. While some modern variations report yields over 90%, classical procedures often result in lower yields.[7]
Analysis of Yield Discrepancy
The Hantzsch synthesis is a multi-component reaction, and its yield is influenced by the equilibrium of several intermediate steps.
-
Incomplete Reaction: The reaction is reversible at several stages, and achieving complete conversion of the limiting reactant can be challenging.
-
Side Reactions: The complexity of the reaction pathway allows for the formation of various byproducts through competing condensation reactions.
-
Oxidation Step: The oxidation of the dihydropyridine intermediate to the final pyridine product may not be complete, resulting in a mixture of products that can be difficult to separate.
-
Purification Losses: Significant material loss can occur during filtration and recrystallization, especially if the product has some solubility in the cold solvent.
-
Influence of the Fluorine Atom: The electron-withdrawing fluorine atom can affect the reactivity of the enamine and enolate intermediates in the cyclization steps. This could potentially alter the rate-determining step of the reaction and influence the overall yield compared to its non-fluorinated analog.
Conclusion
The comparison of theoretical and experimental yields is a fundamental exercise in synthetic chemistry that provides critical insights into the efficiency and robustness of a reaction. As demonstrated with the C-alkylation and Hantzsch synthesis of this compound, a less-than-quantitative yield is the norm. By systematically analyzing the experimental protocol, the potential for side reactions, and the inherent losses during purification, researchers can develop strategies to optimize reaction conditions and maximize product output. For fluorinated compounds, it is also crucial to consider the electronic effects of the fluorine atom, which can subtly but significantly influence reactivity and, ultimately, the experimental yield. A thorough understanding of these principles is indispensable for the successful development of scalable and efficient synthetic routes in the pharmaceutical and chemical industries.
References
- Organic Laboratory Techniques 14. 14.1. Yield Calculations.
- Reddit. (2020). How do I determine the theoretical yield in an organic reaction? r/OrganicChemistry.
- Fiveable. Hantzsch Pyridine Synthesis Definition. Organic Chemistry II Key Term.
- Wikipedia. Hantzsch pyridine synthesis.
- Scribd. Hantzsch Pyridine Synthesis | PDF.
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
- chemeurope.com. Hantzsch pyridine synthesis.
- Prakash, G. K. S., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5428-5455.
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Ethyl 2,4-diphenylacetoacetate.
- BenchChem. (2025). Application Notes: Alkylation of Ethyl alpha-Phenylacetoacetate.
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Safety Operating Guide
Navigating the Disposal of Ethyl 2-fluoroacetoacetate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Ethyl 2-fluoroacetoacetate, a valuable fluorinated β-keto ester intermediate in pharmaceutical and agrochemical synthesis, requires meticulous handling and disposal due to its specific chemical properties and potential hazards.[1][2] This guide provides an in-depth, procedural framework for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, fostering a culture of safety and scientific integrity.
Hazard Profile and Immediate Safety Precautions
Understanding the hazard profile of this compound (CAS 1522-41-4) is the foundation of its safe management. It is classified as a combustible liquid that can cause skin and serious eye irritation, and may lead to respiratory irritation.[3][4] Furthermore, as a lachrymator, it can induce tearing.[3] The presence of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry, means that its decomposition can release highly toxic hydrogen fluoride gas.
Therefore, before handling or preparing for disposal, adherence to the following personal protective equipment (PPE) standards is mandatory.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and face shield | Protects against splashes that can cause serious eye irritation or damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®) | Prevents skin contact which can lead to irritation.[3] Always check glove compatibility charts. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes | Protects against accidental spills and contact with a combustible liquid. |
| Respiratory Protection | Use only in a certified chemical fume hood | Prevents inhalation of vapors, which can cause respiratory tract irritation.[4] |
Table 1: Mandatory Personal Protective Equipment (PPE) for Handling this compound.
The Core Principle of Disposal: Professional Incineration
The primary and only recommended disposal route for this compound is through a licensed and approved hazardous waste disposal facility.[3] The chemical stability of fluorinated organic compounds makes them resistant to conventional chemical neutralization methods that might be applicable to other laboratory reagents.[5]
Attempting to neutralize this compound in the lab with acids or bases is strongly discouraged. Such reactions are unpredictable and can lead to the generation of hazardous hydrogen fluoride gas or other toxic byproducts. Furthermore, β-keto esters can undergo hydrolysis and decarboxylation, but these reactions are not suitable for disposal purposes in a non-specialized setting.
High-temperature incineration under controlled conditions is the industry-standard method for the complete destruction of fluorinated organic compounds.[5] This process provides sufficient energy to break the robust C-F bond and includes "scrubbing" systems to neutralize the resulting acidic gases, such as hydrogen fluoride, preventing their release into the atmosphere.
Disposal Decision and Workflow
The workflow for disposing of this compound is straightforward, focusing on safe collection, proper labeling, and transfer to environmental health and safety (EHS) professionals for final disposal.
Sources
Mastering the Safe Handling of Ethyl 2-fluoroacetoacetate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Ethyl 2-fluoroacetoacetate, ensuring operational excellence and laboratory safety.
This compound is a valuable reagent in synthetic chemistry, particularly in the synthesis of fluorinated ketones. However, its utility is matched by its potential hazards, necessitating a robust understanding and implementation of safety protocols. This guide provides essential, immediate, and actionable information to mitigate risks and ensure the well-being of laboratory personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid, and while comprehensive toxicological data is not as extensive as for some other reagents, it is prudent to treat it with a high degree of caution due to its chemical structure. The primary routes of exposure are inhalation, skin contact, and eye contact.
Core Principle: The selection of PPE is your first and most critical line of defense. The following recommendations are based on a conservative assessment of the potential hazards.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[1][2] |
| Hands | Nitrile or butyl rubber gloves | Double gloving is recommended. Ensure gloves are regularly inspected for signs of degradation or perforation. Contaminated gloves should be removed and disposed of as hazardous waste immediately.[3] |
| Body | Flame-retardant lab coat and chemical-resistant apron | A flame-retardant lab coat provides a primary barrier against splashes and potential ignition. A chemical-resistant apron worn over the lab coat offers an additional layer of protection. |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risk.
Preparation:
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Spill Kit: Ensure a spill kit specifically for flammable and potentially toxic liquids is readily accessible.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
Handling Procedure:
-
Don PPE: Before handling, put on all required PPE as detailed in Table 1.
-
Grounding: When transferring the liquid, ground and bond containers to prevent static discharge, which could be an ignition source.[1]
-
Use Spark-Proof Tools: Employ non-sparking tools for all operations.[1]
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, reducing agents, acids, and bases.[1]
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical.
Spill Response Workflow
Caption: Workflow for responding to an this compound spill.
Exposure Protocol:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Storage and Disposal Plan
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]
-
Keep the container tightly closed and store under an inert atmosphere if possible.
-
Store separately from incompatible materials.[1]
Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.
-
Do not dispose of it down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[4][5]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- Ethyl fluoroacetate - SAFETY D
- 14 - SAFETY DATA SHEET - Ethyl 2-chloroacetoacet
- material safety data sheet - ethyl acetoacet
- Proper Disposal of Ethyl 2-Chloroacetoacetate: A Comprehensive Guide for Labor
- Material Safety Data Sheet - Ethyl 2-chloroacetoacet
- Ethyl fluoroacetate - Safety D
- SAFETY D
- This compound | 1522-41-4 | Tokyo Chemical Industry Co., Ltd.(APAC)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
